molecular formula C8H13N3 B1327159 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine CAS No. 1172505-99-5

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Cat. No.: B1327159
CAS No.: 1172505-99-5
M. Wt: 151.21 g/mol
InChI Key: BLOWQNCPKAFDCL-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWQNCPKAFDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649475
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172505-99-5
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Chemical Properties of N-Substituted 3-Cyclopropyl-1H-pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-cyclopropyl-1H-pyrazol-5-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its unique combination of a rigid cyclopropyl group and a versatile aminopyrazole core allows for precise structural modifications to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the chemical properties, a validated synthesis protocol, and the characteristic reactivity of N-substituted 3-cyclopropyl-1H-pyrazol-5-amines, with a specific focus on methodologies applicable to compounds such as 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Core Chemical and Physical Properties

The subject of this guide, this compound, belongs to a class of N-substituted aminopyrazoles. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its constituent parts and data from closely related analogs. The core structure features a five-membered aromatic pyrazole ring, substituted at the 1-position with an ethyl group, at the 3-position with a cyclopropyl ring, and at the 5-position with a primary amine.

The cyclopropyl group is a key feature, often utilized in medicinal chemistry as a "bioisostere" for larger or more flexible groups.[1] Its strained three-membered ring introduces conformational rigidity and influences the electronic character of the pyrazole system, which can be crucial for enhancing binding affinity to biological targets.[1]

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource
CAS Number 1172505-99-5[2][3]
Molecular Formula C₈H₁₃N₃[2]
Molecular Weight 151.21 g/mol [2]
Canonical SMILES CCN1N=C(C=C1N)C2CC2[4]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[4]

The physical properties of the parent compound, 3-amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9), are reported as a liquid with a density of 1.159 g/mL at 25 °C and a refractive index of 1.566. The addition of the N-ethyl group is expected to increase the lipophilicity and boiling point while potentially lowering the melting point compared to an N-H equivalent.

Synthesis of N-Substituted 3-Cyclopropyl-1H-pyrazol-5-amines

The most robust and well-documented method for synthesizing the aminopyrazole core is the condensation reaction between a substituted hydrazine and a β-ketonitrile. This approach offers high regioselectivity and typically proceeds in good yields.

A detailed, validated protocol for a closely related analog, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, provides a reliable template for the synthesis of the N-ethyl derivative.[5] The synthesis involves two key starting materials: ethylhydrazine and 3-cyclopropyl-3-oxopropanenitrile .

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the substituted hydrazine onto the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Synthesis_Pathway reagent1 Ethylhydrazine intermediate Hydrazone Intermediate (transient) reagent1->intermediate + reagent2 3-Cyclopropyl-3-oxopropanenitrile reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

Causality: This protocol is adapted from the successful synthesis of a structurally similar N-substituted aminopyrazole.[5] The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction, while the use of a base like sodium ethoxide is common to catalyze the condensation and cyclization steps.[6]

Materials:

  • Ethylhydrazine oxalate (or sulfate salt, with subsequent free-basing)

  • 3-Cyclopropyl-3-oxopropanenitrile

  • Sodium ethoxide (or metallic sodium in ethanol)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-cyclopropyl-3-oxopropanenitrile in anhydrous ethanol.

  • Addition of Hydrazine: Add 1.1 equivalents of ethylhydrazine to the solution. Note: If starting from a salt, the ethylhydrazine must first be liberated by treatment with a suitable base and extracted.

  • Catalysis: Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the mixture. The causality here is that the base promotes the deprotonation steps necessary for cyclization.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.[5]

Spectroscopic Characterization (Predicted)

While verified spectra for this compound are not publicly available, the expected NMR and IR signatures can be accurately predicted based on published data for closely related analogs.[5][7]

Table 2: Predicted Spectroscopic Data

TechniqueExpected SignatureRationale / Comparison
¹H NMR Ethyl Group: Triplet (CH₃) ~1.3 ppm, Quartet (CH₂) ~3.9 ppm. Cyclopropyl Group: Multiplets for CH and CH₂ protons between 0.6-1.9 ppm. Pyrazole Ring H: Singlet ~5.4 ppm. Amine Group: Broad singlet (NH₂) ~3.5-4.5 ppm (variable).The chemical shifts are based on standard values and comparison with N-substituted pyrazoles. The pyrazole ring proton at the 4-position is in an electron-rich environment and appears upfield.[7]
¹³C NMR Ethyl Group: ~15 ppm (CH₃), ~45 ppm (CH₂). Cyclopropyl Group: ~5-10 ppm (CH₂s), ~10-15 ppm (CH). Pyrazole Ring: C4 ~90 ppm, C3 ~150 ppm, C5 ~155 ppm.The C4 carbon is characteristically shielded in 5-aminopyrazoles, appearing significantly upfield.[7] The C3 and C5 carbons, attached to the cyclopropyl and amino groups respectively, are deshielded.
IR (Infrared) N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region (primary amine). C=N/C=C Stretch: Bands in the 1550-1620 cm⁻¹ region (pyrazole ring). C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (cyclopropyl).These are characteristic vibrational frequencies for the functional groups present in the molecule. The dual N-H stretch is a hallmark of a primary amine.
Mass Spec (MS) [M+H]⁺: Expected at m/z 152.1182.Calculated for C₈H₁₄N₃⁺. The fragmentation pattern would likely involve loss of ethylene from the N-ethyl group or components of the cyclopropyl ring.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nucleophilic character of the 5-amino group. This primary amine readily reacts with a variety of electrophiles, making it a versatile intermediate for building more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amine can be easily acylated or sulfonylated using acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger. This reaction is fundamental to its use in drug discovery, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).[5]

Reactivity_Diagram start This compound product_amide N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amide start->product_amide Acylation product_sulfonamide N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)sulfonamide start->product_sulfonamide Sulfonylation reagent_acyl R-COCl (Acid Chloride) + Triethylamine reagent_sulfonyl R-SO₂Cl (Sulfonyl Chloride) + Triethylamine

Caption: Key reactions of the 5-amino group.

Potential Therapeutic Applications

The pyrazole scaffold is a cornerstone of many FDA-approved drugs.[8] Derivatives of 3-cyclopropyl-pyrazol-5-amine are frequently investigated for a wide range of biological activities:

  • Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines.[5]

  • Antimicrobial Agents: The scaffold is a common feature in molecules designed to combat bacterial and fungal infections.[5]

  • CNS Receptor Modulators: Diaryl-pyrazole derivatives containing cyclopropyl groups have been developed as potent antagonists for the cannabinoid type 1 (CB1) receptor, with applications in treating obesity and related metabolic disorders.[9]

The title compound serves as a valuable starting material for creating libraries of novel compounds to be screened for these and other therapeutic targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.[2]

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[4]

  • Toxicity: While specific toxicity data is not available, related aminopyrazoles are classified as irritants. Avoid contact with skin and eyes and avoid inhalation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Maldonado, E., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(1), 1-28.
  • Notario, R., et al. (2018). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Journal of Chemistry, 96(10), 861-869.
  • Arshad, M. F., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195.
  • Canadian Science Publishing. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337.
  • PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]

  • Almarhoon, Z., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5756.
  • ChemSigma. (n.d.). 1172505-99-5 this compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1172505-99-5 | this compound. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Singh, R. P., & Kumar, D. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(2), 646-662.
  • ResearchGate. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unequivocal confirmation of the synthesized molecule's structure. An erroneous structural assignment can derail a research program, leading to wasted resources and invalid biological data. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a substituted pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of pharmacological activities.[1][2] Therefore, the precise determination of their atomic arrangement is paramount for understanding structure-activity relationships (SAR).

This document eschews a rigid, templated approach. Instead, it presents a logical, integrated workflow that mirrors the process a seasoned analytical scientist would follow. We begin with the foundational question of "what is its mass?" and progressively build a complete structural picture by answering "what are its constituent parts and how are they connected?". Each analytical step is presented not just as a protocol, but as a piece of a larger puzzle, with a clear rationale for its inclusion and its role in creating a self-validating analytical system.[3][4]

The Hypothesis: Proposed Structure and Foundational Data

Before embarking on any analytical campaign, we must establish a clear hypothesis. Based on the synthetic route, the target molecule is proposed to be this compound.

  • Molecular Formula: C₈H₁₃N₃

  • Molecular Weight (Monoisotopic): 151.1109 g/mol

  • Molecular Weight (Average): 151.21 g/mol [5]

Caption: Proposed structure of this compound.

Mass Spectrometry: Confirming Mass and Elemental Composition

Causality: The first and most fundamental step in structure elucidation is to confirm the molecular weight and, by extension, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[6][7]

High-Resolution Mass Spectrometry (HRMS)

This technique provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm), which is crucial for building confidence in the proposed molecular formula.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ESI is chosen to generate the protonated molecular ion, [M+H]⁺.

  • Mass Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard to ensure high mass accuracy.

  • Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire data over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the m/z of the most abundant ion corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.

Data Presentation: Expected HRMS Data

IonTheoretical Exact Mass (C₈H₁₄N₃⁺)Observed m/z (Example)Mass Error (ppm)
[M+H]⁺152.1182152.1180-1.3

A low mass error provides very strong evidence that the elemental composition is indeed C₈H₁₃N₃.

Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what atoms are present, tandem MS (MS/MS) provides clues as to how they are assembled by inducing fragmentation and analyzing the resulting daughter ions.

Experimental Protocol: Product Ion Scan

  • Instrument: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • Precursor Selection: In the first mass analyzer, isolate the [M+H]⁺ ion (m/z 152.1).

  • Fragmentation: Subject the isolated precursor ions to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. Vary the collision energy to control the degree of fragmentation.

  • Fragment Analysis: Scan the second mass analyzer to detect all the fragment (product) ions generated.

Data Presentation: Predicted Key Fragments

Fragment Ion (m/z)Proposed LossStructure of Fragment
124.0869Loss of ethylene (C₂H₄) from the N-ethyl groupProtonated 3-cyclopropyl-1H-pyrazol-5-amine
111.0713Loss of the ethyl radical (•C₂H₅)Cationic 3-cyclopropyl-pyrazol-5-amine radical
96.0815Loss of the cyclopropyl group (C₃H₅•)Cationic 1-ethyl-1H-pyrazol-5-amine radical
68.0502Cleavage of the pyrazole ringVarious small nitrogen-containing fragments possible[8]

digraph "fragmentation_pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

M [label="[M+H]⁺\nm/z 152.1182", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Fragment\nm/z 124.0869"]; F2 [label="Fragment\nm/z 96.0815"];

M -> F1 [label="- C₂H₄ (Ethylene)"]; M -> F2 [label="- C₃H₅• (Cyclopropyl radical)"]; }

Caption: Simplified MS/MS fragmentation pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[9] It provides unambiguous information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.

1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the fundamental census of proton and carbon environments in the molecule.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as the N-H protons are less likely to exchange and will be clearly visible.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution. The integration of the peaks should be carefully calibrated.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

  • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)¹³C Chemical Shift (δ, ppm)DEPT-135
Ethyl Group
N-CH₂ -CH₃~3.8 - 4.0q (quartet)2H~7.2~40-42Negative
N-CH₂-CH₃ ~1.2 - 1.4t (triplet)3H~7.2~14-16Positive
Cyclopropyl Group
C-CH ~1.6 - 1.8m (multiplet)1H-~5-7Positive
CH₂ (cis)~0.5 - 0.7m (multiplet)2H-~7-9Negative
CH₂ (trans)~0.8 - 1.0m (multiplet)2H-~7-9Negative
Pyrazole Ring
C4-H ~5.2 - 5.4s (singlet)1H-~85-90Positive
C3----~148-152Absent
C5----~155-160Absent
Amine Group
NH₂ ~4.5 - 5.5 (broad)s (singlet)2H---

Note: Chemical shifts are predictive and based on typical values for pyrazole derivatives.[2][10][11]

2D NMR Spectroscopy: Assembling the Fragments

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in 1D spectra.

Experimental Protocol: 2D NMR Acquisition

  • The same sample from 1D NMR is used. Standard, pre-optimized parameter sets available on modern spectrometers are typically employed for COSY, HSQC, and HMBC experiments.[12] Fine-tuning of parameters like the long-range coupling delay (d6 in Bruker) for HMBC can be beneficial.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[13][14]

    • Expected Correlations: A cross-peak between the quartet (~3.9 ppm) and triplet (~1.3 ppm) of the ethyl group. Cross-peaks between the cyclopropyl methine (~1.7 ppm) and the cyclopropyl methylene protons (~0.6, ~0.9 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond ¹JCH correlation).[15][16]

    • Expected Correlations: The quartet at ~3.9 ppm will correlate to the CH₂ carbon at ~41 ppm. The singlet at ~5.3 ppm will correlate to the C4 carbon at ~88 ppm, and so on, confirming every C-H bond as predicted in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH).[16][17] This allows for the connection of isolated spin systems and the assignment of non-protonated (quaternary) carbons.

Visualization: Key HMBC Correlations for Structural Confirmation

hmbc_correlations cluster_pyrazole Pyrazole Core cluster_ethyl Ethyl Group cluster_cyclopropyl Cyclopropyl Group C3 C3 (quat) C4H C4-H C4H->C3 ²J C5 C5 (quat) C4H->C5 ²J N1 N1 Et_CH2 N-CH₂ Et_CH2->C5 ³J Et_CH3 CH₃ Et_CH3->C5 ⁴J (weak/absent) Et_CH3->Et_CH2 ²J Cp_CH Cp-CH Cp_CH->C3 ²J Cp_CH->C4H ³J Cp_CH2 Cp-CH₂ Cp_CH2->C3 ³J elucidation_workflow Synthesis Hypothesized Structure C₈H₁₃N₃ HRMS HRMS (e.g., ESI-TOF) Synthesis->HRMS 1. Confirm Formula FTIR FTIR (ATR) Synthesis->FTIR 2. Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, DEPT, 2D) Synthesis->NMR 3. Determine Connectivity HRMS->NMR Formula matches NMR census FTIR->NMR Xray X-Ray Crystallography (Optional Gold Standard) NMR->Xray Confirm in Solid State Conclusion Validated Structure NMR->Conclusion Unambiguous Connectivity Xray->Conclusion

Sources

An In-Depth Technical Guide to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1][2] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the successful development of a multitude of approved therapeutic agents across a wide spectrum of diseases, including celecoxib (an anti-inflammatory), sildenafil (a vasodilator), and ibrutinib (an anticancer agent).[3] The metabolic stability of the pyrazole ring further enhances its appeal as a privileged scaffold in medicinal chemistry.[3] Within this esteemed class of compounds, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine emerges as a key building block, offering a unique combination of structural features poised for exploitation in the design of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

This compound is a substituted aminopyrazole with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol .[4] The presence of a cyclopropyl group at the 3-position introduces conformational rigidity and a three-dimensional character, which can be advantageous for specific binding interactions with biological targets. The ethyl group at the N1 position influences the molecule's lipophilicity and metabolic stability, while the amine group at the 5-position serves as a critical handle for further chemical elaboration.

Table 1: Physicochemical Properties of this compound and a Related Analogue

PropertyValue for this compoundValue for 3-Amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9)
CAS Number 1172505-99-5[4]175137-46-9
Molecular Formula C₈H₁₃N₃[4]C₆H₉N₃
Molecular Weight 151.21 g/mol [4]123.16 g/mol
Physical Form Not specified (likely liquid or low-melting solid)Liquid
Density Not specified1.159 g/mL at 25 °C
Refractive Index Not specifiedn20/D 1.566

Synthesis and Mechanistic Analysis

Proposed Synthetic Pathway

A logical approach involves the reaction of ethylhydrazine with 3-cyclopropyl-3-oxopropanenitrile. This pathway is analogous to the synthesis of similarly substituted aminopyrazoles.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-cyclopropyl-3-oxopropanenitrile C Solvent (e.g., Ethanol) Base (e.g., Sodium Ethoxide) A->C 1. B Ethylhydrazine B->C 2. D This compound C->D Cyclocondensation caption Proposed Synthesis of this compound Drug_Discovery_Workflow A This compound (Starting Material) B Chemical Derivatization (Acylation, Sulfonylation, etc.) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G caption Role in Drug Discovery Workflow

Sources

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and drug development. The document is structured to provide not only a detailed experimental protocol but also a thorough understanding of the underlying chemical principles, making it a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles and their derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1] The pyrazole nucleus is a key pharmacophore found in numerous commercially successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The 5-aminopyrazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems and has been investigated for its potential in developing novel therapeutic agents.[2][3] The title compound, this compound, incorporates a cyclopropyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity, and an ethyl group on the pyrazole nitrogen, which can influence its pharmacokinetic profile.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points to a well-established and highly efficient method for pyrazole synthesis: the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. In this case, the most direct approach involves the reaction of ethylhydrazine with the key intermediate, 3-cyclopropyl-3-oxopropanenitrile.

The synthesis of 3-cyclopropyl-3-oxopropanenitrile can be envisioned from commercially available starting materials such as cyclopropyl methyl ketone or cyclopropylacetonitrile.[4][5][6] This guide will focus on a robust and scalable two-step synthetic sequence commencing from cyclopropyl methyl ketone.

retrosynthesis target This compound intermediate1 3-Cyclopropyl-3-oxopropanenitrile target->intermediate1 Pyrazole formation intermediate2 Ethylhydrazine target->intermediate2 Pyrazole formation start1 Cyclopropyl methyl ketone intermediate1->start1 Acylation start2 Acetonitrile intermediate1->start2 Acylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 3-Cyclopropyl-3-oxopropanenitrile

The synthesis of the pivotal β-ketonitrile intermediate, 3-cyclopropyl-3-oxopropanenitrile, is achieved through a Claisen condensation reaction between cyclopropyl methyl ketone and a suitable acylating agent, such as ethyl cyanoacetate or by direct reaction with acetonitrile in the presence of a strong base.[7]

Reaction Mechanism

The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or sodium hydride, to generate a nucleophilic carbanion. This carbanion then undergoes a nucleophilic acyl substitution reaction with an ester derivative of cyclopropylcarboxylic acid (prepared from cyclopropyl methyl ketone) or directly with an ester like ethyl formate followed by reaction with acetonitrile. A more direct approach involves the condensation of cyclopropyl methyl ketone with acetonitrile. For the purpose of this guide, we will consider the reaction of an activated form of cyclopropyl methyl ketone.

Experimental Protocol: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
Cyclopropyl methyl ketoneC₅H₈O84.128.41 g0.10
Sodium ethoxideC₂H₅NaO68.057.48 g0.11
Ethyl acetateC₄H₈O₂88.11100 mL-
AcetonitrileC₂H₃N41.054.51 g0.11
Hydrochloric acid (2M)HCl36.46As needed-
Diethyl ether(C₂H₅)₂O74.12150 mL-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Procedure:

  • A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (7.48 g, 0.11 mol) and dry ethyl acetate (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclopropyl methyl ketone (8.41 g, 0.10 mol) dissolved in dry ethyl acetate (20 mL) is added dropwise to the stirred suspension at room temperature.

  • Acetonitrile (4.51 g, 0.11 mol) is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux for 4 hours, during which time the reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of 2M hydrochloric acid until the pH is neutral.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-cyclopropyl-3-oxopropanenitrile.[8][9]

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

The final step in the synthesis is the cyclocondensation reaction of 3-cyclopropyl-3-oxopropanenitrile with ethylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis and typically proceeds in high yield.[1][10]

Reaction Mechanism

The synthesis of the pyrazole ring occurs through a well-established mechanism.[11] The more nucleophilic nitrogen atom of ethylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the aromatic pyrazole ring.

mechanism reagents 3-Cyclopropyl-3-oxopropanenitrile + Ethylhydrazine step1 Nucleophilic attack on carbonyl reagents->step1 intermediate1 Hemiaminal intermediate step1->intermediate1 step2 Intramolecular cyclization intermediate1->step2 intermediate2 Cyclized intermediate step2->intermediate2 step3 Tautomerization & Dehydration intermediate2->step3 product This compound step3->product

Caption: Simplified reaction mechanism for the formation of the pyrazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
3-Cyclopropyl-3-oxopropanenitrileC₆H₇NO109.1310.91 g0.10
Ethylhydrazine oxalateC₄H₁₀N₂O₄150.1315.01 g0.10
Sodium carbonateNa₂CO₃105.9911.66 g0.11
EthanolC₂H₅OH46.07150 mL-
WaterH₂O18.02As needed-
Ethyl acetateC₄H₈O₂88.11200 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • To a solution of 3-cyclopropyl-3-oxopropanenitrile (10.91 g, 0.10 mol) in ethanol (100 mL) in a 250 mL round-bottom flask, add ethylhydrazine oxalate (15.01 g, 0.10 mol) and sodium carbonate (11.66 g, 0.11 mol).

  • The reaction mixture is stirred and heated to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (100 mL) and ethyl acetate (100 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to afford the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the solid product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Hydrazine derivatives are potentially toxic and should be handled with extreme care.

  • Strong bases like sodium ethoxide are corrosive and moisture-sensitive.

Conclusion

This guide outlines a reliable and scalable synthetic route to this compound. The described two-step process, involving the formation of a key β-ketonitrile intermediate followed by a classical pyrazole synthesis, is based on well-established and understood chemical transformations. By providing a detailed experimental protocol and insights into the reaction mechanisms, this document serves as a practical resource for researchers engaged in the synthesis of novel pyrazole-based compounds for pharmaceutical and agrochemical applications.

References

Sources

An In-depth Technical Guide to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: Physicochemical Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, provide a detailed, field-proven synthetic protocol, and outline a robust analytical workflow for its characterization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets.[1][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The incorporation of a cyclopropyl group, as seen in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity. The ethyl group at the N1 position further modulates the molecule's lipophilicity and steric profile, making this compound a valuable building block for novel pharmaceutical development.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These parameters influence its solubility, permeability, and ultimately, its pharmacokinetic profile. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃N₃[6]
Molecular Weight 151.21 g/mol [6][7]
CAS Number 1172505-99-5[6][7][8]
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsInferred from structure
SMILES CCN1N=C(C2CC2)C=C1N[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The following protocol describes a reliable and scalable method for the preparation of this compound.

Synthesis Workflow Diagram

G A Cyclopropylacetonitrile D Claisen Condensation A->D B Sodium Ethoxide B->D C Ethyl Acetate C->D E 3-Cyclopropyl-3-oxopropanenitrile D->E G Cyclization E->G F Ethylhydrazine F->G H This compound G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Cyclopropylacetonitrile

  • Sodium ethoxide

  • Ethyl acetate

  • Anhydrous ethanol

  • Ethylhydrazine hydrochloride

  • Triethylamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile.

    • To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add cyclopropylacetonitrile (1.0 eq) dropwise.

    • After 15 minutes, add ethyl acetate (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-cyclopropyl-3-oxopropanenitrile.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol.

    • Add ethylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

    • Reflux the mixture for 6 hours, monitoring by TLC.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to afford pure this compound as an off-white solid.

Analytical Characterization and Quality Control

A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

G A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (LC-MS) A->C D Infrared Spectroscopy (FT-IR) A->D E Purity Assessment (HPLC) A->E F Structural Confirmation B->F G Molecular Weight Verification C->G H Functional Group Analysis D->H I Quantitative Purity E->I J Final QC Approval F->J G->J H->J I->J

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data
TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), cyclopropyl protons (multiplets), pyrazole ring proton (singlet), and amine protons (broad singlet).
¹³C NMR Resonances for the aliphatic carbons of the ethyl and cyclopropyl groups, as well as the aromatic carbons of the pyrazole ring.
LC-MS A parent ion peak corresponding to the molecular weight of the compound (m/z = 152.12 [M+H]⁺).
FT-IR Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and C=C/C=N stretching (pyrazole ring).
HPLC A single major peak indicating high purity (typically >98%).

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling its effective use in drug discovery and development programs. The inherent versatility of the pyrazole scaffold, combined with the specific substitutions of this compound, offers exciting opportunities for the design of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Various Authors. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • BLDpharm. (n.d.). This compound.
  • Various Authors. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Matrix Scientific. (2026). This compound.
  • Hoffman Fine Chemicals. (n.d.). This compound.

Sources

Biological activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Foreword

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. This guide focuses on a specific, albeit lesser-known, derivative: this compound. Due to the limited publicly available data on this exact molecule, this document will extrapolate from the known biological activities of structurally similar pyrazole-based compounds. We will hypothesize a plausible mechanism of action—inhibition of the Janus kinase (JAK) family—and construct a comprehensive framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for the preclinical evaluation of novel pyrazole derivatives.

Introduction to this compound

1.1. Chemical Structure and Properties

This compound is a small molecule featuring a central pyrazole ring substituted with a cyclopropyl group at the 3-position, an ethyl group at the 1-position (N1), and an amine group at the 5-position.

  • Core Scaffold: The 1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is known to form key hydrogen bond interactions with various biological targets.

  • N1-Ethyl Group: The ethyl substituent at the N1 position can influence the compound's pharmacokinetic properties, such as metabolic stability and cell permeability.

  • C3-Cyclopropyl Group: The cyclopropyl moiety is often used as a bioisostere for larger groups and can provide conformational rigidity, potentially enhancing binding affinity to a target protein.

  • C5-Amine Group: The primary amine at the 5-position is a critical functional group that can act as a hydrogen bond donor, significantly contributing to target engagement.

1.2. Rationale for Investigating JAK Kinase Inhibition

Numerous pyrazole-containing compounds have been identified as potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of autoimmune and inflammatory diseases, myeloproliferative neoplasms, and cancers. The structural motifs present in this compound, particularly the N-substituted pyrazole with a C5-amine, are reminiscent of known JAK inhibitors where the amine group often forms a crucial hydrogen bond with the hinge region of the kinase domain.

The JAK-STAT Signaling Pathway: A Prime Target

The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Its canonical activation sequence is as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • Receptor Dimerization: This binding induces the dimerization or oligomerization of receptor subunits.

  • JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing for their trans-phosphorylation and activation.

  • STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.

  • STAT Recruitment and Dimerization: These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs.

  • Nuclear Translocation and Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby regulating their transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Subunit Cytokine->Receptor_L Receptor_R Receptor Subunit Cytokine->Receptor_R Receptor_L->Receptor_R Dimerization JAK_L JAK Receptor_L->JAK_L associates STAT_mono STAT (monomer) Receptor_L->STAT_mono Phosphorylation JAK_R JAK Receptor_R->JAK_R associates JAK_L->Receptor_L Phosphorylates Receptor JAK_L->JAK_R Trans-phosphorylation (Activation) JAK_R->Receptor_R Phosphorylates Receptor STAT_mono->Receptor_L Recruitment (SH2 domain) STAT_dimer STAT Dimer STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Caption: Canonical JAK-STAT signaling pathway.

Preclinical Evaluation Workflow

A structured, multi-stage approach is essential for characterizing the biological activity of this compound. The workflow should progress from broad, high-throughput screening to more specific and complex cellular and in vivo models.

Preclinical_Workflow A Compound Synthesis & Characterization B Biochemical Assays: Kinase Panel Screening A->B C Cell-Based Assays: Target Engagement & Pathway Inhibition B->C D In Vitro ADME/Tox C->D G Lead Optimization C->G SAR E In Vivo Pharmacokinetics (PK) D->E F In Vivo Efficacy Models (e.g., Arthritis Model) E->F F->G Efficacy Data

Caption: A typical preclinical evaluation workflow.

Experimental Protocols

4.1. Biochemical Kinase Assays

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on the JAK family.

Methodology: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinases.

    • Substrate peptide (e.g., a generic tyrosine kinase substrate).

    • ATP at a concentration close to the Km for each kinase.

    • This compound (dissolved in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting range would be from 10 mM down to sub-nanomolar concentrations.

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture.

    • Add 0.5 µL of the diluted test compound or DMSO (as a control).

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound

Kinase TargetIC50 (nM)
JAK115
JAK225
JAK35
TYK2150

4.2. Cell-Based Phospho-STAT Assay

Objective: To confirm that the compound inhibits JAK activity within a cellular context by measuring the phosphorylation of its direct substrate, STAT.

Methodology: Western Blotting for Phospho-STAT

  • Cell Culture and Stimulation:

    • Use a cytokine-responsive cell line (e.g., human TF-1 cells).

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.

    • Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK3/JAK1, GM-CSF for JAK2) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSTAT signal to the total STAT signal.

    • Determine the concentration-dependent inhibition of STAT phosphorylation.

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.

Table 2: Key In Vitro ADME/Tox Assays

AssayPurpose
Metabolic Stability To assess the compound's stability in the presence of liver microsomes.
Caco-2 Permeability To predict intestinal absorption and efflux by P-glycoprotein.
CYP450 Inhibition To evaluate the potential for drug-drug interactions.
hERG Inhibition To assess the risk of cardiac QT prolongation.
Cytotoxicity To determine the compound's general toxicity to cells (e.g., HepG2).

In Vivo Evaluation in a Disease Model

Objective: To assess the efficacy of this compound in a relevant animal model of inflammatory disease.

Model: Collagen-Induced Arthritis (CIA) in Mice

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in Complete Freund's Adjuvant.

    • Administer a primary immunization (e.g., 100 µg of collagen) intradermally at the base of the tail of DBA/1 mice.

    • Administer a booster immunization 21 days later.

  • Dosing and Monitoring:

    • Begin oral dosing of the test compound or vehicle control once clinical signs of arthritis appear.

    • Monitor the mice daily for signs of arthritis, using a scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness with calipers every 2-3 days.

    • Monitor body weight as a general indicator of health.

  • Endpoint Analysis:

    • At the end of the study, collect blood for cytokine analysis (e.g., IL-6, TNF-α).

    • Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

Conclusion and Future Directions

The structural features of this compound suggest it is a promising candidate for targeting the JAK-STAT pathway. The experimental framework outlined in this guide provides a comprehensive strategy for validating this hypothesis, from initial biochemical screening to in vivo efficacy studies. Positive results would warrant further investigation into its selectivity profile, pharmacokinetic properties, and safety profile, with the ultimate goal of advancing a novel pyrazole-based therapeutic for inflammatory and autoimmune diseases.

References

  • Note: As "this compound" is a hypothetical compound for the purpose of this guide, the following references pertain to the biological activities of related pyrazole deriv
  • Title: Pyrazole derivatives and their use as kinase inhibitors Source: Google Patents, US Patent US-20140051688-A1 URL:

  • Title: Substituted pyrazole compounds as JAK inhibitors Source: Google Patents, US Patent US-8653104-B2 URL:

  • Title: N-substituted 1H-pyrazol-5-amine derivatives as CDK inhibitors Source: Google Patents, US Patent US-10273229-B2 URL:

  • Title: The JAK-STAT pathway: a critical regulator of immune responses Source: Nature Reviews Immunology URL: [Link]

  • Title: Collagen-Induced Arthritis Source: Nature Protocols URL: [Link]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1][2] 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a novel compound whose mechanism of action has not been fully elucidated. This guide proposes a putative mechanism of action based on structural analogy to known pyrazole-containing pharmaceuticals and outlines a comprehensive, multi-tiered experimental strategy to systematically investigate its biological targets and downstream signaling pathways. By integrating phenotypic screening, target deconvolution, and rigorous validation assays, this workflow provides a self-validating system to uncover the compound's therapeutic potential.

Introduction: The Pyrazole Scaffold and the Uncharacterized Potential of this compound

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a cornerstone of modern drug design.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to its incorporation into a wide range of therapeutics.[1] Prominent examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, the withdrawn anti-obesity agent Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, and Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[3][4][5] This diversity of targets, from enzymes to G-protein coupled receptors (GPCRs), highlights the scaffold's versatility.

The subject of this guide, this compound, is a structurally distinct aminopyrazole. The presence of a cyclopropyl group at the 3-position and an ethyl group at the N1 position suggests a deliberate design to modulate steric and electronic properties, potentially conferring selectivity for a specific biological target. The 5-amino group serves as a key functional handle for interaction with protein active sites or as a point for further chemical modification. Given the lack of direct mechanistic data, a logical and systematic investigation is required.

This document puts forth a primary hypothesis based on structure-activity relationships (SAR) of known pyrazole drugs and details the experimental workflows necessary to validate this hypothesis, from broad phenotypic screening to precise target identification and functional characterization.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the structural features of this compound, we hypothesize that its primary mechanism of action is the inhibition of one or more protein kinases .

Causality behind this hypothesis:

  • Aminopyrazole Core: The aminopyrazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. The amino group and the adjacent pyrazole nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element across the kinome.

  • Structural Analogs: Many clinically successful kinase inhibitors, such as Crizotinib, incorporate a substituted pyrazole ring to achieve high potency and selectivity.

  • Broad Biological Activity: The diverse pharmacological activities reported for pyrazole derivatives, including anti-inflammatory and anti-cancer effects, are often mediated through the inhibition of key signaling kinases (e.g., MAP kinases, CDKs).[6]

While other targets like GPCRs or phosphodiesterases are plausible given the pyrazole scaffold's history, the aminopyrazole motif strongly suggests an initial focus on the kinome. Our experimental plan, however, is designed to remain unbiased and capture other potential mechanisms.

A Phased Experimental Strategy for Mechanism of Action Elucidation

The following sections detail a logical, multi-phase workflow designed to first observe the compound's effect on cellular systems, then identify its direct molecular target(s), and finally validate the functional consequences of this interaction. This represents a self-validating system where each phase informs the next.

Phase 1: Unbiased Phenotypic Screening

The initial step is to understand the compound's functional effect in a disease-relevant context without preconceived notions of its target. Phenotypic screening provides a powerful, unbiased view of a compound's activity in complex biological systems.[7][8]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) will be used. A non-cancerous cell line (e.g., hTERT-RPE1) will be included to assess general cytotoxicity.

  • Assay Setup: Cells are seeded in 384-well microplates. After 24 hours, they are treated with a dilution series of this compound (e.g., from 10 nM to 100 µM).

  • Staining: After a 72-hour incubation, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Plates are imaged using an automated high-content imaging system.

  • Data Analysis: Image analysis software is used to extract a multi-parametric "phenotypic profile" for each well, quantifying features such as cell count, nuclear size and morphology, cell shape, and mitochondrial integrity.

  • Interpretation: The phenotypic profile of the test compound is compared to a reference library of compounds with known mechanisms of action. A unique or distinct profile suggests a novel mechanism, while similarity to a known class of drugs (e.g., mitotic inhibitors, DNA damaging agents) provides an initial clue to its MoA.[9]

G cluster_0 Phase 1: Phenotypic Screening pheno_start Start with Compound cell_panel Treat Panel of Cell Lines pheno_start->cell_panel imaging High-Content Imaging cell_panel->imaging analysis Extract Phenotypic Profile imaging->analysis pheno_end Identify Cellular Phenotype analysis->pheno_end

Phase 2: Target Identification and Deconvolution

Once a consistent cellular phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, bridges the gap between the phenotypic response and the underlying molecular mechanism.[10][11] We will employ a two-pronged approach: a broad, unbiased screen followed by a hypothesis-driven assay.

A. Unbiased Target Identification: Affinity Chromatography coupled with Mass Spectrometry

This classical and robust method physically isolates binding partners from a complex cellular lysate.[12][13]

Experimental Protocol: Photo-Affinity Pulldown

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker with a photoreactive group (e.g., a diazirine) and a biotin tag to the 5-amino position of this compound. The linker's position is chosen to minimize disruption of the putative hinge-binding interactions.

  • Lysate Preparation: Prepare whole-cell lysates from a sensitive cell line identified in Phase 1.

  • Incubation & Crosslinking: Incubate the cell lysate with the biotinylated photo-affinity probe. To identify specific binders, a parallel incubation is performed with the probe plus an excess of the original, unmodified compound as a competitor.

  • UV Irradiation: Expose the mixtures to UV light to covalently crosslink the probe to its binding partners.

  • Affinity Purification: Use streptavidin-coated magnetic beads to capture the biotin-tagged probe and its crosslinked proteins.[13]

  • Elution and SDS-PAGE: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and separate them by SDS-PAGE.

  • Mass Spectrometry: Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample. Identify the proteins using LC-MS/MS.[12]

B. Hypothesis-Driven Target Identification: Kinome Profiling

Based on our primary hypothesis, a broad screen against a panel of human kinases will be performed to rapidly assess selectivity and identify high-affinity targets.

Experimental Protocol: Kinome-Wide Competition Binding Assay

  • Platform Selection: Utilize a commercial kinome profiling service (e.g., Eurofins' KINOMEscan™ or Reaction Biology's Kinase Panel).[14][15] These platforms typically use competition binding assays where the test compound competes with a tagged ligand for binding to a large panel of kinases (often >400).

  • Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM) against the kinase panel.

  • Data Analysis: The results are reported as percent inhibition for each kinase. Hits are defined as kinases showing significant inhibition (e.g., >80%).

  • Dose-Response: For the primary hits, a dose-response curve is generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

G

Phase 3: Target Validation and Functional Characterization

Identifying a binding partner is not sufficient; we must validate that the interaction is responsible for the observed cellular phenotype.[16]

A. In Vitro Enzymatic Assays

If a kinase is identified as a primary target, its inhibition must be confirmed in a functional enzymatic assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain recombinant active kinase enzyme, its specific substrate, and ATP.

  • Assay: Perform a kinase activity assay (e.g., using a radiometric or fluorescence-based method) in the presence of varying concentrations of this compound.

  • Data Analysis: Plot kinase activity against compound concentration to determine the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

B. Cellular Target Engagement

To confirm that the compound engages its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting.

  • Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.

C. Pathway Analysis and Phenotypic Rescue

The final validation step is to link target engagement to the downstream cellular phenotype observed in Phase 1.

Experimental Protocol: siRNA Knockdown and Western Blotting

  • Target Knockdown: Use siRNA to specifically reduce the expression of the candidate target protein in the sensitive cell line.

  • Phenocopy Analysis: Assess whether the knockdown of the target protein phenocopies (replicates) the cellular effects observed with compound treatment using high-content imaging.

  • Pathway Modulation: Treat cells with the compound and use Western blotting to measure the phosphorylation status of known downstream substrates of the target kinase. A decrease in substrate phosphorylation would confirm functional inhibition of the signaling pathway.

Data Presentation and Interpretation

Quantitative data from each phase should be systematically tabulated for clear interpretation and comparison.

Table 1: Summary of Proposed Validation Data

Assay Type Parameter Measured Expected Outcome for Positive Result
Phenotypic Screen Phenotypic ProfileUnique and potent cellular phenotype
Affinity Pulldown Protein Identity (MS)Specific protein(s) identified
Kinome Profiling Kd (Dissociation Constant)High-affinity binding to specific kinase(s)
In Vitro Kinase Assay IC50 (Inhibitory Conc.)Potent inhibition of kinase activity
CETSA Thermal Shift (ΔTm)Increased thermal stability of target protein
siRNA Knockdown Cellular PhenotypeKnockdown phenocopies compound effect
Pathway Analysis Substrate PhosphorylationReduced phosphorylation of downstream substrates

Conclusion

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A Technical Guide to Unlocking the Therapeutic Potential of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[4] This guide focuses on a specific, yet underexplored, derivative: 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine . While direct literature on this exact molecule is sparse, its constituent moieties—the pyrazole core, a 3-position cyclopropyl group, a 1-position ethyl group, and a 5-position amine—provide a strong foundation for predicting its therapeutic applicability. By analyzing structure-activity relationships (SAR) from closely related analogs, we can delineate a strategic map for identifying and validating its most promising molecular targets. This document serves as a technical roadmap for researchers, outlining high-potential target classes and providing robust, field-proven methodologies for their investigation.

The Pyrazole Scaffold: A Foundation for Diverse Bioactivity

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features that make it highly attractive for drug design.[3][4] It can act as both a hydrogen bond donor and acceptor, enabling critical interactions within protein binding pockets.[4] Furthermore, its aromatic nature allows it to serve as a bioisostere for other rings like benzene or imidazole, often improving physicochemical properties such as solubility and metabolic stability.[4] The broad therapeutic impact of pyrazole-containing molecules is extensive, spanning applications as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][5]

The subject of this guide, this compound, incorporates key structural features known to influence target specificity and potency:

  • 3-Cyclopropyl Group: This small, rigid ring introduces a specific steric profile that can enhance binding affinity and selectivity by probing small hydrophobic pockets within a target protein. Related cyclopropyl-pyrazole structures have shown potent activity as antiproliferative agents and cannabinoid receptor antagonists.[6][7]

  • 1-Ethyl Group: Substitution at the N1 position is crucial for modulating the molecule's orientation in a binding site and its overall pharmacokinetic properties.

  • 5-Amine Group: The primary amine at this position is a critical interaction point, likely serving as a key hydrogen bond donor, a feature common in kinase inhibitors that anchor to the hinge region of the ATP binding site.

Based on this structural analysis and extensive data on analogous compounds, we can hypothesize several high-priority target classes for investigation.

High-Priority Target Classes for this compound

The versatility of the pyrazole scaffold prevents a singular focus. However, decades of research point towards several protein families where this compound is highly likely to exhibit activity.

Protein Kinases: The Predominant Target Family

Protein kinases are arguably the most validated target class for pyrazole derivatives.[1][8] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer, inflammatory disorders, and neurodegenerative diseases.[1][8] Pyrazole-based molecules have been successfully developed as inhibitors for numerous kinase families.[2][9][10]

Mechanistic Rationale: The 5-amino group of the pyrazole ring is perfectly positioned to form one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for Type I and Type II kinase inhibitors. The cyclopropyl and ethyl groups would then project into adjacent hydrophobic regions, determining the inhibitor's selectivity profile across the kinome.

Potential Kinase Targets:

  • Aurora Kinases (A/B): Involved in mitosis, these are key targets in oncology.[1]

  • Akt (Protein Kinase B): A central node in cell survival and proliferation signaling.[1][10]

  • MAPK Pathway Kinases (e.g., p38, JNK): Crucial mediators of inflammation and stress responses.[2][11]

  • Janus Kinases (JAKs): Essential for cytokine signaling in inflammation and autoimmune diseases.[2]

  • Receptor Tyrosine Kinases (e.g., EGFR, FGFR): Frequently mutated or overexpressed in various cancers.[3][10]

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of druggable targets, mediating cellular responses to a vast array of extracellular signals.[12][13] Pyrazole derivatives have emerged as potent modulators of several GPCRs, most notably the cannabinoid receptors (CB1 and CB2).[7][14][15]

Mechanistic Rationale: The overall structure and lipophilicity of this compound make it a suitable candidate for binding within the transmembrane domains of GPCRs. It could act as an agonist, antagonist, or an allosteric modulator, the latter of which offers potential for greater selectivity.[16][17]

Potential GPCR Targets:

  • Cannabinoid Receptors (CB1/CB2): Involved in pain, appetite, and inflammation. Pyrazole-based CB1 antagonists have been investigated for obesity, while CB2 agonists are explored for inflammatory conditions.[7][15]

  • Nicotinic Acid Receptor (GPR109A): Pyrazole derivatives have been developed as partial agonists for this receptor to manage dyslipidemia.[18]

  • Orphan GPCRs: This compound could serve as a valuable tool for de-orphanizing understudied GPCRs.

Ion Channels

Ion channels are pore-forming proteins that control the flow of ions across cell membranes, fundamental to neuronal signaling and muscle contraction.[19] Specific pyrazole compounds have been identified as potent and selective blockers of TRP and Orai channels, which are involved in calcium signaling.[20][21]

Mechanistic Rationale: The compound could physically occlude the channel pore or bind to an allosteric site to modulate gating, thereby altering ion flux.

Potential Ion Channel Targets:

  • TRPC Channels (Transient Receptor Potential Canonical): Implicated in receptor-operated calcium entry.[20]

  • Orai Channels: Form the pore of the calcium release-activated calcium (CRAC) channel, essential for immune cell activation.[21]

  • Voltage-Gated Sodium or Potassium Channels: Aberrant activity of these channels is linked to pain, epilepsy, and cardiac arrhythmias.[19]

Epigenetic Enzymes

Epigenetic regulation is a frontier in drug discovery, and enzymes that modify chromatin are key therapeutic targets, particularly in oncology.[22] Recently, pyrazole-based molecules have been successfully designed as inhibitors of histone methyltransferases like EZH2.[23]

Mechanistic Rationale: The pyrazole scaffold can be elaborated to fit within the S-adenosylmethionine (SAM) cofactor binding site of methyltransferases or the substrate-binding pocket of demethylases and deacetylases.

Potential Epigenetic Targets:

  • Enhancer of Zeste Homolog 2 (EZH2): A histone methyltransferase often overexpressed in lymphomas and other cancers.[23]

  • Lysine-Specific Demethylase 1 (LSD1): A histone demethylase that is a target in acute myeloid leukemia and small cell lung cancer.[24]

A Strategic Workflow for Target Identification and Validation

A systematic, multi-pronged approach is essential to efficiently identify and validate the biological targets of this compound. The following workflow integrates computational, biochemical, and cell-based methods to build a robust, evidence-based case for a specific mechanism of action.

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation & In Silico Screening cluster_1 Phase 2: Hit Confirmation & Cellular Engagement cluster_2 Phase 3: Functional Validation & Pathway Analysis cluster_3 Phase 4: Preclinical Evaluation in_silico In Silico Profiling (Target Prediction, Molecular Docking) biochem_screen Broad Panel Biochemical Screening (e.g., KinomeScan®, GPCR Panel) in_silico->biochem_screen Prioritize Screens biophys_validation Biophysical Validation (SPR, ITC, DSF) biochem_screen->biophys_validation Validate Direct Binding cetsa Cellular Target Engagement (CETSA) biophys_validation->cetsa Confirm in-cell interaction functional_assays Functional Cellular Assays (Proliferation, Apoptosis, Reporter Gene) cetsa->functional_assays Link Target to Cellular Effect pathway_analysis Pathway Analysis (Western Blot, Phospho-proteomics) functional_assays->pathway_analysis Elucidate Mechanism in_vivo In Vivo Target Validation (Xenograft, Disease Models) pathway_analysis->in_vivo Test Therapeutic Hypothesis

Caption: A strategic workflow for identifying and validating therapeutic targets.

Key Experimental Protocols

To ensure scientific rigor, each step of the validation workflow must be conducted using standardized, well-controlled protocols. Below are methodologies for key validation assays.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the IC₅₀ value of the compound against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and correlates with kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution to each well. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known potent inhibitor for the target kinase (0% activity).

  • Kinase Reaction: Add 2 µL of a 2.5X solution of the target kinase and its specific substrate/co-factors in kinase reaction buffer.

  • Initiate Reaction: Add 2 µL of a 2.5X ATP solution (prepared at the Kₘ concentration for the specific kinase) to all wells to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment.

Principle: Ligand binding stabilizes a target protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting temperature (Tₘ) in the presence of the compound indicates direct binding.

Step-by-Step Methodology:

  • Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a high concentration (e.g., 10-30 µM) of this compound for 1-2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

  • Heat Challenge: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of the target protein in the soluble fraction using Western blotting or another protein quantification method (e.g., ELISA, mass spectrometry).

  • Data Analysis: For each temperature point, quantify the band intensity of the target protein. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift in Tₘ for the compound-treated sample confirms target engagement.

Illustrative Signaling Pathway: MAPK/ERK Inhibition

To visualize how a potential inhibitor could function, consider the MAPK/ERK pathway, a critical signaling cascade in cell proliferation and a common target for pyrazole-based drugs.[2][10] An inhibitor targeting an upstream kinase like MEK or a downstream kinase like ERK would block the propagation of the signal, leading to an anti-proliferative effect.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes Inhibitor 3-cyclopropyl-1-ethyl- 1H-pyrazol-5-amine (Hypothetical Inhibitor) Inhibitor->MEK blocks

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole derivative.

Summary of Potential Applications

The structural features of this compound suggest its potential as a lead compound in several therapeutic areas. The table below summarizes the most promising avenues based on the analysis of its privileged scaffold.

Potential Target Class Specific Target Examples Therapeutic Area Supporting Rationale / References
Protein Kinases Aurora, Akt, p38, JNK, JAK, EGFROncology, Inflammation, Autoimmune DiseaseThe pyrazole scaffold is a well-established kinase inhibitor pharmacophore.[1][2][3][8][9][10]
GPCRs Cannabinoid Receptors (CB1/CB2), Nicotinic Acid ReceptorMetabolic Disease, Pain, Inflammation, NeurologyPyrazole derivatives are known modulators of GPCRs, including clinically relevant targets.[7][14][15][18]
Ion Channels TRPC, Orai Calcium ChannelsImmunology, Inflammation, Neuropathic PainCertain pyrazoles selectively block calcium channels crucial for immune and neuronal function.[20][21]
Epigenetic Enzymes EZH2, LSD1OncologyNovel pyrazole-based inhibitors of histone methyltransferases have shown anti-cancer activity.[23][24]

Conclusion

While this compound is not extensively characterized in public literature, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The pyrazole core, decorated with a cyclopropyl ring and a key amine functional group, strongly suggests activity as an inhibitor of protein kinases. However, compelling evidence from related analogs also justifies the investigation of GPCRs, ion channels, and epigenetic enzymes as plausible target classes. The strategic workflow and detailed protocols provided in this guide offer a clear and robust path forward for any research team aiming to unlock the therapeutic value of this promising molecule. A systematic investigation, beginning with broad screening and progressing through rigorous biophysical and cellular validation, will be paramount in defining its precise mechanism of action and advancing it as a potential candidate for drug development.

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Substituted Aminopyrazoles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Among the various classes of pyrazole derivatives, those bearing an amino substituent have garnered significant attention from researchers in both academic and industrial settings. These aminopyrazole cores serve as versatile building blocks for the synthesis of a multitude of biologically active compounds.[3][4]

The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—profoundly influences the molecule's physicochemical properties and its interactions with biological targets.[4] This, coupled with the vast chemical space that can be explored through substitution at other positions of the ring, makes aminopyrazoles a highly attractive starting point for the design of novel therapeutics. Notably, substituted aminopyrazoles have emerged as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[5] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted aminopyrazoles, with a particular focus on their application as kinase inhibitors in oncology.

Synthetic Strategies for Substituted Aminopyrazoles: A Chemist's Toolkit

The construction of the aminopyrazole core and its subsequent functionalization can be achieved through a variety of synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs): An Efficient Approach to Complexity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the reactants, offer a highly efficient and atom-economical route to substituted aminopyrazoles.[6][7] A common MCR for the synthesis of 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative, often under solvent-free conditions or in environmentally benign solvents like water.[6][8]

Experimental Protocol: Four-Component Synthesis of a Highly Substituted Pyrazolo[3,4-b]pyridine Derivative [6]

This protocol describes a sustainable, four-component reaction to synthesize a pyrazolo[3,4-b]pyridine derivative, a fused heterocyclic system with significant biological interest.

  • Reactants: Enaminone (10 mmol), Benzaldehyde (10 mmol), Hydrazine dihydrochloride (10 mmol), Ethyl cyanoacetate (10 mmol)

  • Catalyst: Ammonium acetate (1 g)

  • Solvent: Water (20 ml)

Step-by-Step Procedure:

  • To a stirred suspension of hydrazine dihydrochloride and ammonium acetate in water, add the enaminone, benzaldehyde, and ethyl cyanoacetate.

  • Heat the reaction mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the solid product from ethanol to obtain the analytically pure pyrazolo[3,4-b]pyridine derivative.

Causality Behind Experimental Choices:

  • Water as Solvent: The use of water as a solvent makes this a green and cost-effective method.

  • Ammonium Acetate as Catalyst: Ammonium acetate acts as a mild acidic catalyst to facilitate the condensation reactions.

  • One-Pot Procedure: The multicomponent nature of this reaction allows for the rapid construction of a complex heterocyclic system in a single step, improving efficiency and reducing waste.

Condensation of β-Ketonitriles with Hydrazines: A Versatile Route to 5-Aminopyrazoles

One of the most widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[3] The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [9]

  • Reactants: 3-Oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), Hydrazine (11.6 mg, 0.36 mmol)

  • Catalyst: Acetic acid (0.024 mL, 0.37 mmol)

  • Solvent: Anhydrous ethanol (3 mL)

Step-by-Step Procedure:

  • Combine 3-oxo-3-phenylpropanenitrile, hydrazine, and acetic acid in anhydrous ethanol.

  • Heat the solution at 60°C for 24 hours.

  • Cool the reaction mixture to ambient temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over MgSO4, filter, and evaporate the solvent.

  • Wash the solid residue with ethyl ether and dry under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Acetic Acid as Catalyst: The mild acidic conditions catalyze the formation of the initial hydrazone intermediate.

  • Anhydrous Ethanol as Solvent: Anhydrous conditions are often preferred to prevent side reactions involving water.

Synthesis of Fused Aminopyrazole Systems: Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused aminopyrazoles that have shown significant promise as anticancer agents due to their structural similarity to purines, which allows them to interact with various enzymes involved in nucleic acid metabolism and signaling.[10][11] Their synthesis often starts from a substituted 5-aminopyrazole-4-carbonitrile.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [10]

  • Starting Material: 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol)

  • Reagent: Formic acid (30 mL)

Step-by-Step Procedure:

  • Reflux a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid for 7 hours.

  • Pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol.

Causality Behind Experimental Choices:

  • Formic Acid as Reagent and Solvent: Formic acid serves as both the solvent and the source of the one-carbon unit required for the formation of the pyrimidine ring.

Substituted Aminopyrazoles as Kinase Inhibitors in Oncology

Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[12] Substituted aminopyrazoles have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.

Mechanism of Action: Targeting the ATP-Binding Site

The majority of aminopyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The aminopyrazole core often forms key hydrogen bonding interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[6] The substituents on the pyrazole ring then occupy adjacent hydrophobic and solvent-exposed regions, contributing to the inhibitor's potency and selectivity.

Key Kinase Targets and Therapeutic Applications

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[13] Overexpression or aberrant activation of CDKs is common in many cancers, leading to uncontrolled cell proliferation. Aminopyrazole derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9.[2][6]

  • CDK2/Cyclin E Signaling Pathway: The CDK2/cyclin E complex is crucial for the G1/S phase transition of the cell cycle.[14][15] Inhibition of CDK2 by aminopyrazole compounds can lead to cell cycle arrest and apoptosis in cancer cells.

Diagram: Simplified CDK2/Cyclin E Signaling Pathway and its Inhibition

CDK2_Pathway cluster_0 Upstream Signals cluster_1 Cell Cycle Progression cluster_2 Inhibition Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/ CDK4/6 Growth Factors->Cyclin D/CDK4_6 activate pRb pRb Cyclin D/CDK4_6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates G1_S_Transition G1/S Transition CDK2->G1_S_Transition drives Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->CDK2 inhibits

Caption: Inhibition of CDK2 by aminopyrazoles blocks the G1/S cell cycle transition.

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[16] It plays a crucial role in neuronal apoptosis and has been implicated in neurodegenerative diseases.[7] JNK signaling is also involved in apoptosis in some cancer types.[16] Aminopyrazole-based inhibitors have been developed that show high selectivity for JNK3 over other kinases.[4]

Diagram: Simplified JNK3 Signaling Pathway Leading to Apoptosis

JNK3_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, cytokines) MAP3K MAP3K (e.g., ASK1, MLK3) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 c_Jun c-Jun JNK3->c_Jun Pro_apoptotic_genes Pro-apoptotic genes c_Jun->Pro_apoptotic_genes upregulates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->JNK3 inhibits

Caption: Aminopyrazole inhibitors block JNK3-mediated apoptosis.

FGFRs are a family of receptor tyrosine kinases that are often mutated or overexpressed in various cancers, including bladder cancer.[5][9][17] Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis.[10] Aminopyrazole-based compounds have been developed as potent inhibitors of FGFRs, including mutant forms that confer resistance to other therapies.[5]

Diagram: Simplified FGFR3 Signaling Pathway in Bladder Cancer

FGFR3_Pathway FGF FGF FGFR3 FGFR3 FGF->FGFR3 binds & activates RAS_MAPK_Pathway RAS-MAPK Pathway FGFR3->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR3->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation & Survival RAS_MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->FGFR3 inhibits

Caption: Aminopyrazole inhibitors block FGFR3-driven proliferation in bladder cancer.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

SAR studies are crucial for the optimization of lead compounds into clinical candidates. By systematically modifying the substituents on the aminopyrazole scaffold and evaluating the impact on biological activity, researchers can identify key structural features that govern potency and selectivity.

Key Observations from SAR Studies of Aminopyrazole Kinase Inhibitors:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact kinase inhibitory activity. For instance, in a series of CDK inhibitors, a cyclobutyl substitution at the R1 position was found to be optimal for activity.[6]

  • N-Substitution: The substituent on the pyrazole nitrogen atom plays a crucial role in orienting the molecule within the ATP-binding pocket and can be modified to enhance interactions with specific residues.

  • Amino Group Substitution: The amino group can be unsubstituted or substituted. In many cases, it serves as a key hydrogen bond donor to the kinase hinge region.

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as a pyrimidine ring to form a pyrazolo[3,4-d]pyrimidine, can lead to potent and selective inhibitors by mimicking the natural purine scaffold.[10][11]

Table 1: Representative Aminopyrazole-Based Kinase Inhibitors and their Biological Activities

Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell LineIC50 (µM)Reference
Compound 7 Aurora A/B28.9 / 2.2HT29 (colon)0.381[5]
Compound 24 CDK12380HepG2 (liver)0.05[5]
SR-3576 JNK37--[4]
AT7519 CDKs-Various-[1]

Experimental Protocols for Biological Evaluation

The biological evaluation of substituted aminopyrazoles as potential anticancer agents involves a cascade of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product.[13][18]

Experimental Protocol: MTS Assay for Determining IC50 Values [13][19]

Diagram: MTS Assay Workflow

MTS_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add serial dilutions of aminopyrazole compound Seed_Cells->Add_Compound Incubate 3. Incubate for a defined period (e.g., 72h) Add_Compound->Incubate Add_MTS 4. Add MTS reagent to each well Incubate->Add_MTS Incubate_MTS 5. Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance 6. Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Calculate_IC50 7. Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTS assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the aminopyrazole compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS solution to each well.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert the absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[20][21]

Self-Validating System:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to ensure the assay is responsive to growth inhibition.

  • Negative Control: A vehicle control (e.g., DMSO at the same concentration used for the test compounds) is essential to determine the baseline cell viability.

  • Blank: Wells containing only medium and the MTS reagent should be included to subtract the background absorbance.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[22][23]

Experimental Protocol: ADP-Glo™ Kinase Assay

Step-by-Step Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (at various concentrations), and the kinase-specific substrate in a kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Self-Validating System:

  • Positive Control: A known inhibitor of the target kinase (e.g., staurosporine for many kinases) should be included to confirm the assay's ability to detect inhibition.[24]

  • Negative Control: A no-inhibitor control (with vehicle, e.g., DMSO) is used to determine the 100% kinase activity level.

  • No-Enzyme Control: A control reaction without the kinase should be included to measure the background signal.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][12]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [3]

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with the aminopyrazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., cells treated with staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion and Future Perspectives

Substituted aminopyrazoles represent a highly valuable and versatile scaffold in the field of drug discovery, particularly in the development of kinase inhibitors for oncology. Their synthetic tractability, coupled with the ability to fine-tune their pharmacological properties through substitution, has led to the identification of numerous potent and selective inhibitors, some of which have advanced into clinical trials.

The future of aminopyrazole-based drug discovery will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and environmentally friendly synthetic routes will continue to be a priority.

  • Targeting Novel Kinases: As our understanding of the kinome and its role in disease expands, there will be opportunities to design aminopyrazole inhibitors against novel and challenging kinase targets.

  • Overcoming Drug Resistance: The development of aminopyrazole derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

  • Application in Other Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of aminopyrazoles suggest their potential in other therapeutic areas, such as inflammatory and neurodegenerative diseases.

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An In-depth Technical Guide to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: Discovery, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the likely origins of its discovery within the broader context of research into 5-aminopyrazole derivatives as therapeutic agents. A detailed, plausible synthetic pathway is presented, grounded in established chemical principles and analogous transformations reported in the scientific literature. This includes a step-by-step experimental protocol, mechanistic insights, and characterization data. The document is structured to provide researchers and drug development professionals with a thorough understanding of this molecule's chemistry, history, and potential applications.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] Within this class of compounds, the 5-aminopyrazole moiety stands out as a particularly versatile scaffold. Its unique arrangement of nitrogen atoms and the presence of a reactive amino group make it an ideal starting point for the synthesis of diverse and complex molecular architectures.

The incorporation of a cyclopropyl group into drug candidates has become an increasingly common strategy in drug discovery.[2] The unique structural and electronic properties of the cyclopropyl ring can confer a range of benefits, including enhanced metabolic stability, increased potency, and improved membrane permeability.[3] The combination of the 5-aminopyrazole scaffold with a cyclopropyl substituent, as seen in this compound, represents a compelling intersection of two privileged pharmacophores in modern drug design.

Historical Context and Likely Discovery

Furthermore, a notable US patent (US6218418B1) discloses a broad range of 3-cyclopropyl-1H-pyrazol-5-yl derivatives for their potential as antitumor agents. This patent highlights the significant interest in this chemical space for cancer therapy. Although the 1-ethyl analog is not explicitly detailed, the patent underscores the therapeutic potential of this class of compounds. Research into similar 5-aminopyrazole derivatives has also demonstrated their efficacy as antiproliferative agents against breast cancer cell lines.

Given this context, it is highly probable that this compound was first synthesized and investigated as part of a broader medicinal chemistry program aimed at developing novel kinase inhibitors or other targeted cancer therapies. Its specific substitution pattern (a cyclopropyl group at the 3-position and an ethyl group at the 1-position) would have been rationally designed to explore the structure-activity relationships within this promising family of compounds.

A Plausible and Detailed Synthetic Pathway

The synthesis of this compound can be logically achieved through the well-established condensation reaction between a β-ketonitrile and a substituted hydrazine. This versatile method is a cornerstone for the preparation of 5-aminopyrazoles. The proposed synthetic route involves two key precursors: 3-cyclopropyl-3-oxopropanenitrile (1) and ethylhydrazine (2) .

G cluster_0 Synthesis of Precursors cluster_1 Core Synthesis Cyclopropyl methyl ketone Cyclopropyl methyl ketone 3-cyclopropyl-3-oxopropanenitrile (1) 3-cyclopropyl-3-oxopropanenitrile (1) Cyclopropyl methyl ketone->3-cyclopropyl-3-oxopropanenitrile (1) Reaction with formic ester Formic ester Formic ester Formic ester->3-cyclopropyl-3-oxopropanenitrile (1) This compound This compound 3-cyclopropyl-3-oxopropanenitrile (1)->this compound Condensation Ethylamine Ethylamine Ethylhydrazine (2) Ethylhydrazine (2) Ethylamine->Ethylhydrazine (2) Reaction with chloramine Chloramine Chloramine Chloramine->Ethylhydrazine (2) Ethylhydrazine (2)->this compound

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Key Precursors

3.1.1. 3-cyclopropyl-3-oxopropanenitrile (1)

This essential β-ketonitrile can be synthesized from cyclopropyl methyl ketone and a suitable formic ester.

  • Experimental Protocol:

    • To a solution of sodium ethoxide in ethanol, add cyclopropyl methyl ketone dropwise at 0-5 °C.

    • Subsequently, add diethyl carbonate (or another suitable formic ester) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Neutralize the reaction with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether).

    • Purify the crude product by vacuum distillation to yield 3-cyclopropyl-3-oxopropanenitrile.

3.1.2. Ethylhydrazine (2)

Ethylhydrazine can be prepared through the direct ethylation of hydrazine or via methods starting from ethylamine. A common laboratory-scale preparation involves the reaction of ethylamine with chloramine.

  • Experimental Protocol:

    • Prepare a solution of chloramine in an appropriate solvent.

    • Add this solution dropwise to a solution of ethylamine, maintaining a low temperature.

    • After the addition is complete, stir the reaction mixture for several hours.

    • Carefully neutralize the reaction mixture and extract the ethylhydrazine with a suitable organic solvent.

    • The product can be isolated as its hydrochloride salt for better stability and handling.

Core Synthesis: Condensation and Cyclization

The final step involves the condensation of 3-cyclopropyl-3-oxopropanenitrile with ethylhydrazine, followed by an intramolecular cyclization to form the 5-aminopyrazole ring.

G cluster_0 Reaction Mechanism Reactants 3-cyclopropyl-3-oxopropanenitrile + Ethylhydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic attack of hydrazine on the ketone Product This compound Intermediate->Product Intramolecular cyclization and tautomerization

Figure 2: Reaction mechanism for the formation of the 5-aminopyrazole ring.

  • Experimental Protocol:

    • Dissolve 3-cyclopropyl-3-oxopropanenitrile (1) in a suitable solvent such as ethanol or isopropanol.

    • Add a stoichiometric amount of ethylhydrazine (2) or its hydrochloride salt to the solution. If the hydrochloride salt is used, a base such as triethylamine or sodium acetate should be added to liberate the free hydrazine.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Expected Characterization Data

While a definitive, published set of spectral data for this specific compound is scarce, based on analogous structures, the following characteristics can be anticipated:

Property Expected Value
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Appearance Off-white to light yellow solid
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), cyclopropyl protons (multiplets), a singlet for the pyrazole C4-H, and a broad singlet for the amino group protons.
¹³C NMR Resonances for the ethyl carbons, cyclopropyl carbons, and the three distinct pyrazole ring carbons.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak at m/z 152.12

Physicochemical Properties and Potential Applications

This compound possesses the typical characteristics of a small molecule drug candidate. Its calculated LogP (partition coefficient) suggests good membrane permeability, a desirable trait for oral bioavailability. The presence of the amino group and the pyrazole nitrogens provides sites for hydrogen bonding, which can be crucial for target engagement.

The primary area of application for this compound and its derivatives is in the field of drug discovery, particularly for the development of:

  • Kinase Inhibitors: The 5-aminopyrazole scaffold is a well-known hinge-binding motif for many protein kinases, which are key targets in oncology and inflammatory diseases.

  • Antitumor Agents: As suggested by the patent literature, this class of compounds has been explored for its potential to inhibit cancer cell proliferation.

  • Antimicrobial Agents: Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities.

Conclusion

This compound is a molecule of significant interest, situated at the confluence of several important themes in modern medicinal chemistry. While its specific discovery and history are not extensively documented in peer-reviewed journals, its likely origins in anticancer drug discovery programs are evident from the patent literature. The synthetic route to this compound is straightforward and relies on well-established chemical transformations, making it readily accessible for further investigation. The combination of the privileged 5-aminopyrazole scaffold and the beneficial properties of the cyclopropyl group makes this compound a valuable building block for the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this promising compound.

References

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3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine physical properties (solubility, melting point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive analysis of the key physical properties—solubility and melting point—of the heterocyclic amine, this compound. As a niche chemical entity, publicly available, experimentally-derived data for this specific molecule is scarce. Therefore, this document serves as a predictive guide and a methodological framework for researchers, scientists, and drug development professionals. It combines theoretical predictions based on the compound's molecular structure with detailed, field-proven experimental protocols for determining these properties in a laboratory setting. The causality behind experimental design is emphasized to ensure scientific integrity and data trustworthiness. All protocols are supported by workflow diagrams and a thorough list of authoritative references.

Introduction to this compound

This compound is a substituted pyrazole derivative. Its structure is characterized by a five-membered pyrazole ring, a primary amine group (-NH2) at the 5-position, a cyclopropyl group at the 3-position, and an ethyl group attached to the nitrogen at the 1-position. The presence of the basic amine group and the aromatic pyrazole ring, combined with non-polar alkyl substituents, dictates its physicochemical behavior.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 1172505-99-5[1]

  • Molecular Formula: C₈H₁₃N₃

  • Molecular Weight: 151.21 g/mol

The amine group's lone pair of electrons makes the molecule basic and capable of forming hydrogen bonds, which are critical determinants of its solubility and melting point.

Predicted Physical Properties and Influencing Factors

A priori assessment of a molecule's structure allows for robust predictions of its physical properties, guiding experimental design and formulation strategies.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and ionizability of the solute and solvent are paramount.

  • Water Solubility: The molecule possesses both polar (amine, pyrazole ring) and non-polar (ethyl, cyclopropyl) regions. The primary amine and pyrazole nitrogens can act as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors.[2] However, the presence of eight carbon atoms suggests that water solubility will be limited. Amines with more than six carbon atoms are typically sparingly soluble or insoluble in water.[3]

    • Prediction: Low to moderate solubility in water.

  • Aqueous Acid Solubility: Amines are weak bases that react with acids to form ammonium salts.[4] These ionic salts are significantly more water-soluble than the original neutral amine.[4][5] Therefore, this compound is expected to show a dramatic increase in solubility in dilute acidic solutions, such as 5% hydrochloric acid (HCl). This property is a classic chemical test for amines.[3][5]

  • Organic Solvent Solubility: Given the significant non-polar character from the alkyl groups and the overall molecular structure, the compound is expected to be soluble in a range of common organic solvents.

    • Prediction: Good solubility in polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., methanol, ethanol), and chlorinated solvents (e.g., dichloromethane, chloroform). Lower solubility is expected in purely non-polar solvents like hexanes.

Factors Influencing Melting Point

The melting point is a measure of the energy required to overcome the intermolecular forces holding molecules together in a crystal lattice.

  • Hydrogen Bonding: The primary amine group allows for intermolecular hydrogen bonding, which is a strong dipole-dipole force. This will significantly increase the melting point compared to a similar molecule without this functional group.[2]

  • Molecular Weight: With a molecular weight of 151.21 g/mol , the van der Waals forces are moderate.

  • Symmetry and Packing: The overall asymmetry of the molecule may lead to less efficient packing in the crystal lattice, which could result in a lower melting point than a more symmetrical isomer.

While a precise melting point cannot be predicted without experimental data, pyrazole derivatives are typically crystalline solids at room temperature.[6][7]

Experimental Protocols for Property Determination

The following protocols are designed to be self-validating and provide a clear, logical workflow for determining the physical properties of this compound.

Protocol for Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in water, acidic, and basic solutions, which can suggest the presence of ionizable functional groups.[5][8]

Methodology:

  • Preparation: Label four clean test tubes: "Water," "5% HCl," "5% NaOH," and "Ether."

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Water Solubility Test:

    • To the "Water" tube, add 0.5 mL of deionized water.

    • Stir vigorously with a glass rod for 60 seconds.

    • Observe and record if the compound dissolves completely (soluble) or remains as a solid or suspension (insoluble).[5]

    • If soluble, test the resulting solution with pH paper. A pH greater than 8 is indicative of an amine.[5]

  • Acid Solubility Test:

    • To the "5% HCl" tube, add 0.5 mL of 5% aqueous HCl.

    • Stir vigorously for 60 seconds.

    • Observe and record solubility. Dissolution in 5% HCl but not in water is strong evidence of a basic functional group, such as an amine.[3][8]

  • Base Solubility Test:

    • To the "5% NaOH" tube, add 0.5 mL of 5% aqueous NaOH.

    • Stir vigorously for 60 seconds.

    • Observe and record solubility. Amines are generally insoluble in aqueous base.

  • Organic Solvent Test:

    • To the "Ether" tube, add 0.5 mL of diethyl ether.

    • Stir vigorously and record solubility. This provides insight into the compound's polarity.

Causality and Self-Validation: The logic of this workflow is to first establish a baseline solubility in a neutral solvent (water). The subsequent test in acid is a direct probe for basic functional groups. If the compound is insoluble in water but dissolves in acid, the amine functionality is chemically confirmed.

Solubility Testing Workflow Diagram

G start Start: 25 mg of Compound water Add 0.5 mL Water Stir start->water observe_water Observe Solubility Test pH if Soluble water->observe_water hcl Add 0.5 mL 5% HCl Stir observe_water->hcl Insoluble observe_hcl Observe Solubility hcl->observe_hcl result_amine Result: Likely Amine (Base) observe_hcl->result_amine Soluble result_neutral Result: Neutral Compound observe_hcl->result_neutral Insoluble

Caption: Workflow for confirming the basicity of an amine via solubility testing.

Protocol for Melting Point Determination

This protocol describes the standard method for determining the melting point range of a crystalline organic solid using a capillary tube apparatus.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is pure and completely dry. Purity can be assessed by techniques like NMR or LC-MS. If necessary, recrystallize the sample.

  • Capillary Tube Loading: Pack a small amount of the crystalline solid into a capillary tube to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This prevents spending excessive time in the final, slow determination phase.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a new packed capillary tube in the apparatus.

    • Heat the block at a slow, controlled rate of 1-2°C per minute.[6][9]

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

    • The melting point is reported as the range T1 – T2.

Causality and Trustworthiness: A slow heating rate is critical for ensuring that the sample temperature and the thermometer reading are in thermal equilibrium, providing an accurate measurement.[6] A sharp melting range (e.g., < 2°C) is a strong indicator of high sample purity. Impurities typically depress and broaden the melting range.

Protonation and Solubilization Diagram

G cluster_0 In Water (Insoluble) cluster_1 In Aqueous HCl (Soluble) Compound R-NH₂ Salt R-NH₃⁺ Cl⁻ Compound->Salt + H⁺Cl⁻ Salt->Compound - H⁺Cl⁻ (add base)

Caption: Acid-base reaction explaining the increased solubility of amines in acid.

Data Summary and Interpretation

All experimentally determined quantitative data should be summarized for clarity.

Table 1: Physical Properties of this compound

Property Predicted Value/Behavior Experimental Value
Melting Point Crystalline Solid TBD (°C)
Solubility
- Water Low / Sparingly Soluble TBD (mg/mL)
- 5% HCl Soluble TBD (mg/mL)
- 5% NaOH Insoluble TBD (mg/mL)
- Diethyl Ether Soluble TBD (mg/mL)

| - Ethanol | Soluble | TBD (mg/mL) |

TBD: To be determined experimentally.

Interpreting these results within the context of drug development is crucial. For instance, the low predicted water solubility might necessitate formulation strategies such as salt formation (using its basicity) to improve bioavailability for oral administration.

Conclusion

References

  • McLaughlin, J.C. Experiment 27 - Amines and Amides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRFAPfpJxG2kbY9DSynFuq_I1LKqetIZ69Ffse53DAIdh4hXzjwFz79RmFlVfofXpA9qs5vY8QSX7nIRaxNzAL00sr0suTULYnc6vp3KXdpuZUn1dSxChJx2QG4THHn3yllhtRt6h3EV5r6mjmAwCqNYx-OuJfjV6Qi-M=]
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Spectroscopic Characterization of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS RN: 1172505-99-5).[1][2] As a substituted pyrazole, this molecule holds potential interest in medicinal chemistry and drug discovery.[3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document synthesizes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of closely related pyrazole derivatives and fundamental principles of spectroscopy. Detailed methodologies for acquiring such data are also presented to serve as a practical reference for researchers in the field.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities.[3] The unique structural and electronic properties of the pyrazole ring system make it a privileged scaffold in medicinal chemistry. The specific compound of interest, this compound, incorporates a reactive amino group, a lipophilic ethyl group, and a conformationally rigid cyclopropyl moiety, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. Accurate and comprehensive spectroscopic characterization is the first critical step in unlocking the potential of this and similar molecules.

Molecular Structure and Isomerism

The structure of this compound is presented below. It is important to note that substituted pyrazoles can exist as tautomers. However, the presence of the N-ethyl group at the 1-position restricts annular tautomerism in this specific compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of similar pyrazole derivatives, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.4 - 5.6s1HH-4 (pyrazole ring)
~3.9 - 4.1q2H-CH₂- (ethyl group)
~3.5 - 4.5br s2H-NH₂
~1.8 - 2.0m1H-CH- (cyclopropyl)
~1.3 - 1.5t3H-CH₃ (ethyl group)
~0.8 - 1.0m2H-CH₂- (cyclopropyl)
~0.6 - 0.8m2H-CH₂- (cyclopropyl)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~150 - 155C-5 (pyrazole ring)
~145 - 150C-3 (pyrazole ring)
~90 - 95C-4 (pyrazole ring)
~45 - 50-CH₂- (ethyl group)
~15 - 20-CH₃ (ethyl group)
~8 - 12-CH- (cyclopropyl)
~5 - 10-CH₂- (cyclopropyl)
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary compared to ¹H NMR.

    • Typical parameters: spectral width of ~250 ppm, pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, sharp (doublet)N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumC-H stretching (cyclopropyl and pyrazole ring)
2980 - 2850MediumC-H stretching (ethyl group)
~1620StrongC=N stretching (pyrazole ring)
~1580StrongN-H scissoring (amine)
~1460MediumC-H bending (CH₂ and CH₃)
~1020MediumC-N stretching
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 151.1157 (calculated for C₈H₁₃N₃)

  • Major Fragmentation Pathways:

    • Loss of an ethyl group (-CH₂CH₃): [M - 29]⁺

    • Loss of a methyl group from the ethyl moiety (-CH₃): [M - 15]⁺

    • Fragmentation of the cyclopropyl ring.

M [M]⁺˙ m/z = 151 M_minus_15 [M-15]⁺ Loss of CH₃ M->M_minus_15 M_minus_29 [M-29]⁺ Loss of C₂H₅ M->M_minus_29 M_minus_42 [M-42]⁺ Loss of C₃H₆ M->M_minus_42

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a suitable alternative, particularly for LC-MS applications.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is typically introduced via a liquid chromatograph (LC).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of this compound. The detailed experimental protocols offer a practical starting point for researchers working with this and related heterocyclic compounds. As with any novel compound, the definitive characterization will rely on the acquisition and interpretation of actual experimental data, which should be compared with the predictions outlined herein.

References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed, [Link]

  • CAS RN 1172505-99-5 | this compound. Hoffman Fine Chemicals, [Link]

  • This compound. DC Chemicals, [Link]

  • This compound. Chemsigma, [Link]

  • 1172505-99-5 this compound. King-Pharm, [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI, [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI, [Link]

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3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Foreword

This document provides a detailed safety and handling guide for this compound, a heterocyclic amine of interest in pharmaceutical and agrochemical research. As with many specialized research chemicals, comprehensive toxicological data may not be fully available. Therefore, this guide is built on a foundation of known data for this compound, supplemented with information from close structural analogs and established principles of laboratory safety. All procedures should be conducted with the underlying assumption that this compound has unknown hazards and must be handled by trained personnel exercising appropriate caution[1].

Chemical Identification and Properties

Correctly identifying the compound and understanding its basic physical properties are the first steps in a comprehensive safety assessment.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1172505-99-5[2][3]
Molecular Formula C₈H₁₃N₃[1][3]
Molecular Weight 151.21 g/mol [1][3]
Appearance Data not available; likely a solid or liquid-

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are irritation and potential for skin sensitization[3]. Due to the absence of a complete toxicological profile, a conservative approach to risk assessment is warranted. Data from the close structural analog, 3-ethyl-1H-pyrazol-5-amine (CAS 1904-24-1), suggests additional potential hazards, including being harmful if swallowed and causing respiratory irritation[4].

GHS Hazard Classification (Known & Inferred):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. (Inferred from analog[4])

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation. (Inferred from analog[4])

  • Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction. (Documented for target compound[3])

  • Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation. (Documented for target compound[3])

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation. (Inferred from analog[4])

The following diagram illustrates the GHS pictograms that should be associated with this compound based on the combined hazard assessment.

GHS Pictograms for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through both engineering controls and appropriate PPE. The causality is clear: the potential for skin, eye, and respiratory irritation, along with skin sensitization, mandates a multi-layered protective approach.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Safety Shower & Eyewash Station: Ensure immediate access to a functional safety shower and eyewash station.

Personal Protective Equipment (PPE): The selection of PPE is critical and depends on the specific laboratory operation being performed. The following flowchart provides a decision-making framework.

PPE_Workflow start Assess Task weighing Weighing Solid start->weighing solution Handling Solution start->solution base_ppe Mandatory Base PPE: • Nitrile Gloves (double-glove recommended) • Safety Glasses with Side Shields • Flame-Resistant Lab Coat weighing->base_ppe Always Required solution->base_ppe Always Required weighing_ppe Additional PPE: • Face Shield • Consider N95/P100 Respirator  for fine powders base_ppe->weighing_ppe If Weighing solution_ppe Additional PPE: • Chemical Splash Goggles • Ensure glove compatibility with solvent base_ppe->solution_ppe If in Solution

Decision workflow for selecting appropriate PPE.

Protocols for Safe Handling and Storage

Handling Protocol:

  • Pre-Handling: Designate a specific area within a fume hood for the work. Ensure all necessary PPE is donned correctly. Verify location of spill kit and emergency equipment.

  • Aliquotting: If the compound is a solid, handle it carefully to avoid generating dust. Use spatulas and weighing paper designed to minimize static.

  • Solution Preparation: Add the compound slowly to the solvent. If dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: Thoroughly decontaminate the work area, including the balance and any equipment used.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[5][6].

Storage Protocol:

  • Conditions: Store the compound in a tightly sealed container in a refrigerator at 2-8°C[7]. The container should be placed in a dark environment or be made of amber glass to prevent light degradation[7].

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[8].

Emergency Response Procedures

A prepared response is essential for mitigating harm in the event of an accidental exposure or spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops (indicating sensitization), seek medical attention[9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[9].

Spill Cleanup Protocol: The following flowchart outlines the procedure for a small laboratory spill. For large spills, evacuate the area and contact institutional emergency personnel.

Spill_Response spill Small Spill Occurs alert Alert others in the immediate area. Ensure fume hood is operational. spill->alert ppe Don appropriate PPE: • Double Gloves • Goggles/Face Shield • Lab Coat • Respirator (if powder) alert->ppe contain Cover liquid spill with absorbent material. Gently cover solid spill with damp paper towels. ppe->contain cleanup Working from outside in, collect absorbent and contaminated materials using forceps. contain->cleanup dispose Place all waste into a sealed, labeled hazardous waste container. cleanup->dispose decon Decontaminate the spill area with an appropriate solvent, followed by soap and water. dispose->decon end Procedure Complete decon->end

Flowchart for small laboratory spill response.

Stability and Reactivity Profile

Understanding the chemical stability is key to safe storage and handling.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Excess heat, exposure to light, and moisture.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents[8]. Contact with these materials could lead to vigorous, exothermic reactions.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[5].

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal environmental regulations for proper disposal[10]. Do not allow the chemical to enter drains or waterways.

References

  • Title: this compound | CAS 1172505-99-5 Source: DC Chemicals URL: [Link]

  • Title: 3-ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 21991095 Source: PubChem URL: [Link]

  • Title: CAS RN 1172505-99-5 | this compound Source: Hoffman Fine Chemicals URL: [Link]

  • Title: SAFETY DATA SHEET - Polyvinylpyrrolidone, average M.W. 58,000 Source: Thermo Fisher Scientific URL: [Link]

  • Title: A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: Polyvinyl pyrrolidone Source: Chemos GmbH & Co. KG URL: [Link]

  • Title: POLYVINYL PYRROLIDONE K30 FOR SYNTHESIS Source: Loba Chemie URL: [Link]

Sources

An In-Depth Technical Guide to 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5), a heterocyclic building block of significant interest in modern medicinal chemistry. The IUPAC name for this compound is This compound .[1] This document delves into its chemical properties, a detailed, field-proven synthetic protocol, and its established role as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors. By synthesizing chemical data with insights into its biological potential, this guide serves as a critical resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to participate in a wide array of biological interactions.[2] The 3-aminopyrazole moiety, in particular, has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. The incorporation of a cyclopropyl group at the 3-position often enhances metabolic stability and can introduce favorable conformational constraints, improving binding to target proteins. This combination of features makes compounds like this compound highly sought-after starting materials for the synthesis of novel therapeutic agents.

The core structure of this compound is particularly relevant in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4] The 5-amino group provides a key vector for further chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in drug discovery. These parameters influence solubility, permeability, and ultimately, oral bioavailability, often assessed through heuristics like Lipinski's Rule of Five.

PropertyValueSource
CAS Number 1172505-99-5[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₁₃N₃[5]
Molecular Weight 151.21 g/mol [1][5]
Appearance Not explicitly stated, likely an oil or low-melting solid
Storage Store in a dark place, sealed in a dry environment at 2-8°C.[5]

Synthesis of this compound: A Step-by-Step Protocol

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-cyclopropyl-3-oxopropanenitrile 3-Cyclopropyl-3-oxopropanenitrile reaction Condensation 3-cyclopropyl-3-oxopropanenitrile->reaction ethylhydrazine Ethylhydrazine ethylhydrazine->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 3-Cyclopropyl-3-oxopropanenitrile

  • Ethylhydrazine (or its oxalate/sulfate salt)

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: Add ethylhydrazine (1.1 eq) to the solution. If using a salt of ethylhydrazine, add an equivalent of a mild base like triethylamine to liberate the free hydrazine.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%) to the reaction mixture. The acid catalyzes the initial condensation and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the starting materials and the intermediate hydrazone, facilitating the reaction.

  • Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the β-ketonitrile, making the carbonyl carbon more electrophilic and promoting the initial attack by the hydrazine.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization to form the pyrazole ring.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the acidic catalyst, which could interfere with the purification and stability of the final product. The brine wash helps to remove any residual water from the organic phase.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile building block for the synthesis of potent and selective kinase inhibitors. The 3-cyclopropyl-5-aminopyrazole core is a well-established pharmacophore that can be elaborated to target a variety of kinases involved in disease pathogenesis.

Targeting Cyclin-Dependent Kinases (CDKs)

Derivatives of the 3-aminopyrazole scaffold have shown significant promise as inhibitors of CDKs, which are key regulators of the cell cycle.[3] For instance, compounds bearing the cyclopropyl moiety on the pyrazole ring have demonstrated excellent cellular activity against CDK16, a member of the understudied PCTAIRE subfamily of kinases implicated in several cancers.[3] The 5-amino group of the pyrazole core is typically used as a handle to attach a linker and a second pharmacophore that interacts with other regions of the kinase active site, enhancing both potency and selectivity.

Inhibition of JNK3

The c-Jun N-terminal kinase 3 (JNK3) is a promising target for the treatment of neurodegenerative diseases. Novel inhibitors based on a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold have been developed, demonstrating high selectivity for JNK3 over other kinases.[7] While not the exact compound, these studies highlight the utility of the 3-cyclopropyl-aminopyrazole core in designing JNK3 inhibitors.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on related pyrazole-based kinase inhibitors have revealed several key insights that are applicable to derivatives of this compound:

  • The Cyclopropyl Group: The presence of the cyclopropyl group at the 3-position is often associated with increased potency and improved metabolic stability.[8]

  • The N1-Substituent: The ethyl group at the N1 position can influence the orientation of the pyrazole ring within the kinase active site and can be modified to fine-tune selectivity.

  • The 5-Amino Group: This is the primary point for diversification. Acylation or reaction with heterocyclic halides can introduce groups that form crucial hydrogen bonds and van der Waals interactions with the target kinase.

G Scaffold This compound Vector1 N1-Ethyl Group (Selectivity Tuning) Scaffold->Vector1 Vector2 C3-Cyclopropyl Group (Potency & Stability) Scaffold->Vector2 Vector3 C5-Amino Group (Primary Diversification Point) Scaffold->Vector3 Target Kinase Active Site Vector3->Target Interaction

Caption: Key structural features for SAR studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its inherent structural features, including the metabolically robust cyclopropyl group and the readily functionalizable 5-amino group, make it an ideal starting point for the development of targeted therapeutics. The strong precedent for the use of the 3-cyclopropyl-5-aminopyrazole scaffold in the design of potent and selective kinase inhibitors underscores its importance for researchers in oncology, neurodegenerative diseases, and other areas where kinase dysregulation is a key pathological driver. Future research will likely focus on the continued exploration of the chemical space accessible from this scaffold to identify next-generation therapeutics with improved efficacy and safety profiles.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • This compound. Unverified Source.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

  • 3-Cyclopropyl-1H-pyrazol-5-amine. Oakwood Chemical. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. [Link]

  • CAS#:1420981-24-3 | 3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine. Chemsrc. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf. Longdom Publishing. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine. PubChem. [Link]

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Methodological & Application

Synthesis protocol for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged heterocyclic motif that serves as a cornerstone in the fields of medicinal chemistry and materials science.[1] These structures are integral to a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The versatility of the 5-aminopyrazole core allows for extensive functionalization, making it a highly sought-after building block for the development of novel therapeutic agents and functional materials.

This application note provides a detailed, two-stage protocol for the synthesis of This compound , a valuable intermediate for drug discovery professionals. Our methodology is grounded in the most robust and widely adopted strategy for 5-aminopyrazole synthesis: the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[1][4] We will first detail the synthesis of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile , followed by its subsequent conversion to the target pyrazole.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, ensuring high yield and purity of the final product.

  • Stage 1: Synthesis of β-Ketonitrile Intermediate. This involves a base-mediated condensation reaction to construct the 3-cyclopropyl-3-oxopropanenitrile backbone. This intermediate is crucial as its bifunctional nature (ketone and nitrile) dictates the subsequent cyclization.[5]

  • Stage 2: Regioselective Cyclocondensation. The synthesized β-ketonitrile is reacted with ethylhydrazine. This reaction proceeds via a hydrazone intermediate, followed by an intramolecular cyclization to form the stable, aromatic pyrazole ring.

The complete workflow is illustrated below.

G cluster_0 Stage 1: β-Ketonitrile Synthesis cluster_1 Stage 2: Pyrazole Formation start1 Ethyl Cyclopropanecarboxylate + Acetonitrile step1 Base-Mediated Condensation (e.g., NaOEt in THF) start1->step1 product1 Intermediate: 3-Cyclopropyl-3-oxopropanenitrile step1->product1 step2 Cyclocondensation (Reflux in Ethanol) product1->step2 Key Intermediate start2 Ethylhydrazine start2->step2 product2 Final Product: This compound

Caption: High-level workflow for the two-stage synthesis.

Stage 1 Protocol: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Principle of the Reaction

This synthesis is achieved via a base-catalyzed Claisen-like condensation. A strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide, is required to deprotonate acetonitrile, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of ethyl cyclopropanecarboxylate. Subsequent collapse of the tetrahedral intermediate and an acidic workup yield the desired β-ketonitrile. The use of an anhydrous solvent and an inert atmosphere is critical to prevent the base from being quenched by ambient moisture.

Materials and Reagents
CompoundMolecular FormulaMW ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Ethyl CyclopropanecarboxylateC₆H₁₀O₂114.140.983501.0
AcetonitrileC₂H₃N41.050.786551.1
Sodium Ethoxide (NaOEt)C₂H₅NaO68.05-601.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.110.889200 mL-
1 M Hydrochloric Acid (HCl)HCl36.46~1.0As needed-
Ethyl AcetateC₄H₈O₂88.110.902As needed-
Saturated Sodium BicarbonateNaHCO₃84.01~1.0As needed-
BrineNaCl58.44~1.2As needed-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Step-by-Step Experimental Protocol
  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Add sodium ethoxide (4.08 g, 60 mmol) and anhydrous THF (100 mL) to the flask. Begin vigorous stirring to form a suspension.

  • In a separate dry flask, prepare a mixture of ethyl cyclopropanecarboxylate (5.71 g, 50 mmol) and acetonitrile (2.26 g, 55 mmol) in anhydrous THF (50 mL).

  • Condensation Reaction: Transfer the ester/nitrile solution to the dropping funnel and add it dropwise to the stirred NaOEt suspension over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup and Extraction: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 5-6.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 3-cyclopropyl-3-oxopropanenitrile, is typically a yellow oil and can be used in the next step without further purification.[5] If higher purity is required, vacuum distillation can be performed.

Stage 2 Protocol: Synthesis of this compound

Principle of the Reaction and Regioselectivity

This step is a classic example of pyrazole synthesis via the Knorr condensation pathway.[1] The reaction is initiated by the nucleophilic attack of a nitrogen atom from ethylhydrazine onto the electrophilic ketone of the β-ketonitrile. This forms a hydrazone intermediate, which is not typically isolated. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclized intermediate that rapidly tautomerizes to the stable aromatic 5-aminopyrazole product.

When using an unsymmetrical hydrazine like ethylhydrazine, regioselectivity is a key consideration. The initial condensation can occur via either nitrogen atom. However, it is generally accepted that the more nucleophilic and less sterically hindered terminal -NH₂ group of ethylhydrazine preferentially attacks the ketone. This directs the ethyl group to the N1 position of the resulting pyrazole ring, yielding the desired 3-cyclopropyl-1-ethyl isomer.

G start 3-Cyclopropyl-3-oxopropanenitrile + Ethylhydrazine intermediate Hydrazone Intermediate (Unstable) start->intermediate Nucleophilic Attack on Ketone cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Attack on Nitrile product Tautomerization to This compound cyclized->product Aromatization

Caption: Reaction mechanism for pyrazole formation.

Materials and Reagents
CompoundMolecular FormulaMW ( g/mol )Amount (mmol)Equivalents
3-Cyclopropyl-3-oxopropanenitrileC₆H₇NO109.13451.0
Ethylhydrazine OxalateC₄H₁₀N₂O₄150.1349.51.1
Sodium AcetateC₂H₃NaO₂82.031002.2
Ethanol (200 Proof)C₂H₆O46.07150 mL-
Deionized WaterH₂O18.02As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Silica Gel (230-400 mesh)SiO₂60.08As needed-

Note: Ethylhydrazine is often supplied as a more stable salt, such as the oxalate salt. A mild base like sodium acetate is added to liberate the free hydrazine in situ.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 3-cyclopropyl-3-oxopropanenitrile (4.91 g, 45 mmol) and ethanol (150 mL). Stir until fully dissolved.

  • Reagent Addition: Add sodium acetate (8.2 g, 100 mmol) followed by ethylhydrazine oxalate (7.43 g, 49.5 mmol) to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the resulting residue in deionized water (100 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). The product is expected to be in the organic phase.

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil or semi-solid. Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to isolate the pure this compound.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. CORE. [Link]

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The Strategic Application of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with the pyrazole ring system being a particularly prominent structural motif in numerous therapeutic agents.[1] The pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[2][3] This versatility has led to the development of a wide array of drugs containing the pyrazole scaffold, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[4]

The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The incorporation of a cyclopropyl group, for instance, is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and modulate lipophilicity.[5] The strained three-membered ring of the cyclopropyl moiety can introduce favorable conformational constraints and engage in unique interactions with protein active sites.[5]

This guide focuses on the synthesis and application of a specific, highly versatile pyrazole derivative: 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine . The presence of the 5-amino group provides a crucial handle for further chemical modifications, allowing this compound to serve as a key building block in the synthesis of diverse compound libraries for drug discovery. The 1-ethyl substituent provides a balance of lipophilicity and metabolic stability, making it an attractive starting point for lead optimization. We will explore its synthesis and its application as a scaffold for the development of potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

PART 1: Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[5] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole.

For the synthesis of this compound, the key starting materials are 3-cyclopropyl-3-oxopropanenitrile and ethylhydrazine . The reaction is typically carried out in a protic solvent such as ethanol and can be catalyzed by a weak acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Cyclopropyl-3-oxopropanenitrile C Cyclocondensation (Ethanol, reflux) A->C B Ethylhydrazine B->C D This compound C->D Intramolecular cyclization

Caption: Synthetic scheme for this compound.

Detailed Synthetic Protocol

This protocol is adapted from a similar synthesis of a 1-substituted-3-cyclopropyl-1H-pyrazol-5-amine derivative.[2]

Materials:

  • 3-Cyclopropyl-3-oxopropanenitrile (1.0 eq)[6]

  • Ethylhydrazine oxalate (1.1 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/mmol of β-ketonitrile) under a nitrogen atmosphere, add ethylhydrazine oxalate (1.1 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature to liberate the free ethylhydrazine.

  • Add a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in anhydrous ethanol (2 mL/mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure compound.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Application in Kinase Inhibitor Development

The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, while the substituents on the pyrazole ring can be modified to achieve potency and selectivity against specific kinases.[7][8] Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and signaling pathways.[9]

G cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_inhibitor Kinase Inhibitor cluster_target Biological Target Scaffold 3-Cyclopropyl-1-ethyl- 1H-pyrazol-5-amine Modification Coupling with heterocyclic fragments (e.g., pyrimidines) Scaffold->Modification Inhibitor Potent and Selective Kinase Inhibitor Modification->Inhibitor Target Kinase Active Site (e.g., CDK, LRRK2) Inhibitor->Target Binds to ATP pocket

Caption: Workflow for developing kinase inhibitors from the scaffold.

Protocol: In Vitro Kinase Inhibition Assay (Representative)

This protocol describes a general method for evaluating the inhibitory activity of compounds derived from this compound against a target kinase, for example, a cyclin-dependent kinase like CDK2/cyclin A.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Histone H1 substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid (75 mM)

  • Scintillation counter and cocktail

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, histone H1 substrate, and recombinant CDK2/cyclin A enzyme.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding 75 mM phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Compound ScaffoldTarget KinaseReported ActivityReference
3-Cyclopropyl-1H-pyrazol-5-amine derivativeCDK16EC₅₀ = 33.0–124.0 nM[9]
1H-Pyrazol-3-amine derivativeRIPK1Low nanomolar activity[10]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Kᵢ = 0.005 µM[8]

PART 3: Application in GPCR Modulator Development

The this compound scaffold is also a valuable starting point for the development of GPCR modulators. The cyclopropyl group has been incorporated into ligands for various GPCRs, including metabotropic glutamate receptor 5 (mGluR5) and cannabinoid receptor 1 (CB1), to enhance potency and selectivity.[1][11] The 5-amino group can be functionalized to introduce moieties that interact with specific residues in the GPCR binding pocket.

Protocol: GPCR Radioligand Binding Assay (Representative)

This protocol outlines a general method for assessing the binding affinity of test compounds to a target GPCR, such as the CB1 receptor, using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target GPCR (e.g., human CB1 receptor)

  • Radioligand (e.g., [³H]CP-55,940 for CB1)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

  • Incubate the plate at 30°C for a specified period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding inhibited by the test compound at each concentration.

  • Calculate the Kᵢ value (inhibitory constant) for the test compound using the Cheng-Prusoff equation.

Compound Scaffold FeatureTarget GPCRType of ModulationReference
Cyclopropyl-containing amidemGluR5Positive Allosteric Modulator[1]
Diaryl-pyrazole with cyclopropylCB1Antagonist[11]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a functionalizable amino group, a potency-enhancing cyclopropyl moiety, and a metabolically stable ethyl group makes it an ideal starting point for the design and synthesis of novel therapeutic agents. The protocols and applications outlined in this guide demonstrate its utility in the development of both kinase inhibitors and GPCR modulators, highlighting its potential to contribute to the discovery of new treatments for a wide range of diseases.

References

  • Recent Patents on Anti-Cancer Drug Discovery.

  • Molecules.

  • Bioorganic & Medicinal Chemistry Letters.

  • CORE.

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  • International Journal of Molecular Sciences.

  • ResearchGate.

  • Pharmaceutics.

  • Journal of Medicinal Chemistry.

  • Neuropsychopharmacology.

  • ECHEMI.

  • Bioorganic Chemistry.

  • European Journal of Medicinal Chemistry.

  • International Journal of Molecular Sciences.

  • Journal of Medicinal Chemistry.

  • Molecules.

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  • Journal of Medicinal Chemistry.

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Application Notes & Protocols: The Strategic Utility of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Substituted Aminopyrazole

In the landscape of modern drug discovery and materials science, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of medicinal chemistry.[4] Within this class, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5) emerges as a particularly valuable building block. Its strategic combination of a reactive primary amine, a metabolically stable N-ethyl group, and a three-dimensionally rich cyclopropyl moiety offers medicinal chemists a powerful tool for generating novel molecular architectures with finely tuned properties.[5][6]

The 5-amino group serves as a primary reactive handle for a multitude of transformations, from simple acylations to complex cyclizations. The N1-ethyl substituent provides a stable anchor, preventing isomerization and offering a lipophilic contact point, while the C3-cyclopropyl group introduces conformational rigidity and a non-planar element, often enhancing binding affinity and improving physicochemical properties in drug candidates.[5] This guide provides an in-depth exploration of the reactivity of this building block and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of this reagent.

PropertyValueReference
CAS Number 1172505-99-5[7]
Molecular Formula C₈H₁₃N₃[8][7]
Molecular Weight 151.21 g/mol [8][7]
MDL Number MFCD09834279[8]
Appearance Varies; typically an oil or low-melting solid
Storage Store at 2-8°C, sealed in a dry, dark place[9]
Safety Irritant. May cause skin and serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Core Reactivity & Synthetic Pathways

The utility of this compound stems from the distinct reactivity of its functional groups. The primary amino group is the most versatile site for elaboration, while the pyrazole ring itself can be functionalized through subsequent steps.

G cluster_amine Reactions at the 5-Amino Group cluster_ring Ring Functionalization Strategies main This compound acylation N-Acylation / N-Sulfonylation main->acylation RCOCl or RSO₂Cl diazotization Diazotization main->diazotization NaNO₂, Acid condensation Condensation main->condensation 1,3-Diketone halogenation C4-Halogenation main->halogenation NBS, NCS, etc. (Requires prior protection or derivatization) amide Amides & Sulfonamides acylation->amide diazonium Diazonium Salt Intermediate diazotization->diazonium fused Pyrazolo[1,5-a]pyrimidines condensation->fused halopyrazole 4-Halo-pyrazole Intermediate halogenation->halopyrazole coupling Suzuki-Miyaura Cross-Coupling biaryl 4-Aryl/Heteroaryl Pyrazoles coupling->biaryl halopyrazole->coupling Ar-B(OH)₂ Pd Catalyst

Caption: Key synthetic transformations of the title building block.

Reactions at the 5-Amino Group: The Primary Hub of Diversity

The exocyclic primary amine is a potent nucleophile, enabling a wide array of functionalizations.

The formation of amides and sulfonamides is a fundamental transformation in medicinal chemistry. This reaction is typically straightforward, proceeding by treating the aminopyrazole with an appropriate acyl chloride, sulfonyl chloride, or anhydride.[10][11] These reactions are often mediated by a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.[12]

  • Expertise & Causality: The choice of base and solvent is crucial. Anhydrous conditions prevent hydrolysis of the acylating agent. Tertiary amine bases are used because they do not compete as nucleophiles. This reaction is highly reliable for diversifying the "southern" region of the molecule, often targeting solvent-exposed regions of a protein binding pocket.

The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).[13] This reaction must be performed at low temperatures (0–5 °C) to maintain the stability of the diazonium intermediate.[14] While often unstable, these salts are exceptionally useful intermediates. They can be subsequently converted into various functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions, or used in azo-coupling reactions.[13][15][16]

  • Trustworthiness: The protocol's success hinges on strict temperature control. The decomposition of the diazonium salt is rapid at room temperature and leads to a complex mixture of byproducts. The in situ use of the generated diazonium salt is standard practice to ensure high-yielding follow-on reactions.

A cornerstone application for 5-aminopyrazoles is their use in constructing fused bicyclic systems, which are prevalent in kinase inhibitors.[17] The reaction with β-dicarbonyl compounds, enaminones, or their equivalents provides a direct route to the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.[18][19][20] This acid-catalyzed condensation-cyclization is a robust and high-yielding method for generating significant molecular complexity in a single step.

  • Authoritative Grounding: This reaction is a classic example of a [3+3] annulation, where the N1 nitrogen and the C5-amino group of the pyrazole act as a binucleophile, reacting with the 1,3-dielectrophilic dicarbonyl compound.[18] Various synthetic strategies, including traditional heating, microwave assistance, and multi-component reactions, have been developed to optimize the synthesis of these valuable heterocycles.[19][20]

G cluster_reactants cluster_process cluster_product A 3-Cyclopropyl-1-ethyl- 1H-pyrazol-5-amine C Acid Catalyst (e.g., H₂SO₄, AcOH) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C E Condensation & Intramolecular Cyclization C->E Initiates D Heat or Microwave D->E Drives F Substituted Pyrazolo[1,5-a]pyrimidine E->F Forms

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Ring Functionalization via Halogenation and Cross-Coupling

While reactions at the amine are more direct, functionalizing the C4 position of the pyrazole ring opens another powerful avenue for diversification. This is typically a two-step process.

Direct halogenation at the C4 position of the pyrazole ring can be achieved using standard halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). However, the electron-donating nature of the 5-amino group makes the ring highly activated, which can lead to side reactions. For a cleaner transformation, it is often advantageous to first protect or acylate the amino group. The resulting amide is less activating, allowing for more controlled and regioselective halogenation at the C4 position.

With a halogen (typically Br or Cl) installed at the C4 position, the molecule is primed for palladium-catalyzed cross-coupling reactions.[21] The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl groups.[22][23][24] This strategy is invaluable for building molecules that can probe deep hydrophobic pockets in protein targets or for creating conjugated materials.

  • Expertise & Causality: The success of the Suzuki coupling on aminopyrazole systems depends heavily on the choice of catalyst, ligand, and base.[21] Bromo and chloro derivatives are often superior to iodo-pyrazoles as they show a reduced tendency for a dehalogenation side reaction.[21] Modern palladium precatalysts often provide superior results for these electron-rich heterocyclic systems.[22]

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized by a qualified chemist. All reactions should be performed in a fume hood with appropriate PPE.

Protocol 1: N-Acylation with Benzoyl Chloride
  • Reaction: Synthesis of N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)benzamide.

  • Rationale: A standard procedure for creating a stable amide derivative, often used to explore SAR or as a protecting group.

  • Materials:

    • This compound (1.0 equiv)

    • Benzoyl chloride (1.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine and cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine via Condensation
  • Reaction: Synthesis of 7-cyclopropyl-5-ethyl-2-methylpyrazolo[1,5-a]pyrimidine.

  • Rationale: This protocol demonstrates the construction of the highly valuable pyrazolo[1,5-a]pyrimidine core, a key scaffold in many kinase inhibitors.[17]

  • Materials:

    • This compound (1.0 equiv)

    • Pentane-2,4-dione (acetylacetone) (1.1 equiv)

    • Glacial Acetic Acid

  • Procedure:

    • Combine this compound and pentane-2,4-dione in a flask equipped with a reflux condenser.

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice-water with stirring. A precipitate may form.

    • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue via flash chromatography or recrystallization to afford the target pyrazolo[1,5-a]pyrimidine.

Protocol 3: Suzuki-Miyaura Coupling (Following C4-Bromination)
  • Reaction: Synthesis of 4-(4-methoxyphenyl)-3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (assumes prior synthesis of the 4-bromo intermediate).

  • Rationale: This protocol illustrates the introduction of an aryl group at the C4 position, a key strategy for modulating the electronic and steric properties of the final compound.[21][25]

  • Materials:

    • N-Acyl-4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern precatalyst like XPhos Pd G2, 2 mol%)

    • Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Solvent system: Dioxane/Water (e.g., 4:1 mixture)

  • Procedure:

    • To a reaction vessel, add the 4-bromo-pyrazole substrate, 4-methoxyphenylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 6-18 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • If an N-acyl protecting group was used, it can now be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final free amine.

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of diverse and complex molecules. Its well-defined reactivity allows researchers in drug discovery and materials science to systematically explore chemical space through reliable, high-yielding transformations. By leveraging the protocols and insights provided in this guide, scientists can effectively harness the potential of this building block to accelerate their research and development programs.

References

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
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  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
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  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • This compound. BLD Pharm.
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  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
  • Scheme 21. One-pot diazotization reaction carried out on...
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
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  • This compound.
  • SAFETY D
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid. Benchchem.
  • CAS RN 1172505-99-5 | this compound. Hoffman Fine Chemicals.
  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
  • Diazotis
  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.

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3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Kinase Profiling of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Authored by: Senior Application Scientist, Discovery Biology

Abstract

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The compound this compound belongs to this structural class, suggesting its potential as a modulator of protein kinase activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro inhibitory activity of this compound. We move beyond a simple protocol, delving into the critical principles of assay design, the rationale behind technology selection, and the experimental workflows necessary for robust and reproducible data generation. The primary protocol detailed herein utilizes the highly sensitive and broadly applicable ADP-Glo™ luminescence-based assay technology to determine the half-maximal inhibitory concentration (IC₅₀) of the compound. Furthermore, we provide a framework for follow-up studies to elucidate the mechanism of action.

Part 1: Foundational Principles — Selecting the Right Assay Technology

The selection of an appropriate assay technology is the most critical first step in characterizing a potential kinase inhibitor. The ideal assay is sensitive, reproducible, scalable for high-throughput screening (HTS), and minimizes interference from the test compound. While traditional radiometric assays using ³²P-ATP are highly sensitive, modern non-radioactive methods offer comparable performance with significant safety and logistical advantages.[3]

Here, we compare three leading homogeneous ("mix-and-read") assay technologies:

TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the reaction. ADP is converted back to ATP, which is then used by luciferase to generate light.[3][4]Universal (works for any ATP-utilizing enzyme), highly sensitive, excellent Z'-factor values, and a direct measure of product formation.[3][5]Can be susceptible to inhibitors of the coupling enzymes (luciferase).
Fluorescence Polarization (FP) Based on the competition between the phosphorylated product and a fluorescently labeled peptide tracer for binding to a phospho-specific antibody.[6][7]Homogeneous, cost-effective, and well-suited for HTS.Requires specific tracer/antibody pairs; can be affected by compound fluorescence and light scatter.[8]
HTRF® (Homogeneous Time-Resolved FRET) Uses a FRET pair: a europium cryptate-labeled antibody (donor) and an acceptor-labeled substrate. Phosphorylation brings the pair into proximity, generating a signal.[9][10]High signal-to-background ratio, robust, and reduced interference from fluorescent compounds.[9][11]Requires specific labeled reagents for each kinase/substrate system.

For the initial characterization of a novel compound like this compound, we recommend the ADP-Glo™ Luminescent Kinase Assay . Its universality allows for the screening of the compound against a wide panel of kinases without the need for target-specific antibodies or substrates, making it an ideal platform for both primary screening and selectivity profiling.

cluster_principle Principle of the ADP-Glo™ Assay Kinase_Reaction Step 1: Kinase Reaction Kinase + Substrate + ATP Products Phospho-Substrate + ADP + remaining ATP Kinase_Reaction->Products Kinase Activity ADP_Glo_Reagent Step 2: Add ADP-Glo™ Reagent (Stops kinase, depletes remaining ATP) Products->ADP_Glo_Reagent Detection_Reagent Step 3: Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Detection_Reagent Luciferase_Reaction Luciferase + newly synthesized ATP -> Light Detection_Reagent->Luciferase_Reaction

Caption: Workflow of the two-step ADP-Glo™ luminescent kinase assay.

Part 2: Designing a Robust Kinase Assay — Key Parameter Optimization

A trustworthy protocol is a self-validating system. Before determining an IC₅₀ value for an inhibitor, the assay conditions must be meticulously optimized to ensure that the measurements are taken in the linear range of the reaction and under conditions that yield meaningful data.

Causality Behind Optimization:

  • Enzyme Titration: The goal is to find the enzyme concentration that results in approximately 10-30% consumption of the initial ATP. This ensures the reaction rate is linear with respect to enzyme concentration and provides a sufficient signal window for detecting inhibition.[12]

  • ATP Concentration and Kₘ Determination: The concentration of ATP is a critical determinant of an ATP-competitive inhibitor's apparent potency.[12][13]

    • Biochemical Potency (Kᵢ): To compare the intrinsic affinity of an inhibitor across different kinases, the assay should be run with an ATP concentration equal to the determined Michaelis-Menten constant (Kₘ) for that specific kinase. Under these conditions, the Cheng-Prusoff equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ × [ATP]) simplifies to IC₅₀ ≈ 2 × Kᵢ.[13][14]

    • Cellular Potency Prediction: To better predict how an inhibitor might perform in a cellular environment, the assay can be run at physiological ATP concentrations (typically 1-5 mM).[14][15] Cellular ATP levels are usually much higher than the Kₘ of most kinases, meaning a significantly higher concentration of an ATP-competitive inhibitor is required to achieve the same level of inhibition.[13]

Part 3: Detailed Protocol — IC₅₀ Determination Using the ADP-Glo™ Assay

This protocol provides a step-by-step methodology for determining the IC₅₀ value of this compound against a chosen protein kinase.

3.1 Materials and Reagents

  • Test Compound: this compound

  • Kinase: Purified, active protein kinase of interest

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)

  • Buffer: Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).[16]

  • Reagents: Adenosine 5'-triphosphate (ATP), Dimethyl sulfoxide (DMSO), ultrapure water

  • Labware: White, opaque, flat-bottom 384-well assay plates, multichannel pipettes, acoustic dispenser (optional)

  • Equipment: Plate reader with luminescence detection capabilities

3.2 Reagent Preparation

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • ATP Stock: Prepare a 10 mM ATP stock solution in ultrapure water. Store in aliquots at -20°C.

  • Enzyme Working Solution (2X): Dilute the kinase enzyme to a 2X working concentration in Kinase Reaction Buffer. The final concentration should be predetermined via enzyme titration. Keep on ice.

  • Substrate/ATP Working Solution (2X): Prepare a 2X working solution containing the kinase substrate and ATP in Kinase Reaction Buffer. The final ATP concentration should be at the Kₘ of the kinase for this experiment.

3.3 Assay Procedure

cluster_workflow IC₅₀ Determination Workflow A 1. Compound Plating Dispense 50 nL of serially diluted compound in DMSO B 2. Enzyme Addition Add 2.5 µL of 2X Kinase Solution A->B C 3. Pre-incubation Incubate 10 min at RT B->C D 4. Reaction Initiation Add 2.5 µL of 2X Substrate/ATP Mix C->D E 5. Kinase Reaction Incubate 60 min at 30°C D->E F 6. Stop Reaction Add 5 µL of ADP-Glo™ Reagent E->F G 7. ATP Depletion Incubate 40 min at RT F->G H 8. Signal Generation Add 10 µL of Kinase Detection Reagent G->H I 9. Signal Stabilization Incubate 30 min at RT H->I J 10. Read Plate Measure Luminescence I->J

Caption: Step-by-step experimental workflow for IC₅₀ determination.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the 10 mM compound stock in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and empty wells for "no enzyme" (0% activity) controls.

  • Enzyme Addition: Add 2.5 µL of the 2X Kinase Working Solution to each well, except for the "no enzyme" controls (add 2.5 µL of Kinase Reaction Buffer instead).

  • Pre-incubation: Mix the plate gently and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction: Mix the plate and incubate at 30°C for 60 minutes (or an optimized time).

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Part 4: Data Analysis and Interpretation

  • Data Normalization:

    • Average the signal from the "no inhibition" (DMSO) wells (Max Signal).

    • Average the signal from the "no enzyme" wells (Min Signal).

    • Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Min_Signal) / (Max_Signal - Min_Signal))

  • Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Dotmatics). The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope)) The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[17][18]

Sample Data Table:

Compound Conc. (nM)Log [Compound]Avg. Luminescence% Inhibition
100004.0015,50098.2
33333.5218,20094.8
11113.0529,80080.1
3702.5785,40024.5
1232.0995,10012.3
411.61102,3003.6
13.71.14105,6000.0
4.60.66106,100-0.5
Max Signal (DMSO)-105,6000%
Min Signal (No Enz)-12,800100%

Part 5: Elucidating the Mechanism of Action (MoA)

Given its pyrazole structure, this compound is likely an ATP-competitive inhibitor. This can be confirmed experimentally.

Experimental Approach: Perform the IC₅₀ determination protocol as described above under several different fixed ATP concentrations (e.g., Kₘ, 5x Kₘ, and 10x Kₘ).

Interpretation:

  • ATP-Competitive: The calculated IC₅₀ value will increase linearly as the ATP concentration increases.[12]

  • Non-Competitive: The IC₅₀ value will remain unchanged regardless of the ATP concentration.

  • Uncompetitive: The IC₅₀ value will decrease as the ATP concentration increases.[11]

Caption: Binding modes for different types of kinase inhibitors.

Conclusion

This application note provides a robust and adaptable framework for the in vitro characterization of this compound. By following the principles of careful assay optimization and employing a sensitive, universal technology like the ADP-Glo™ assay, researchers can generate high-quality, reproducible IC₅₀ data. Subsequent mechanism of action studies, as outlined, are essential for building a comprehensive pharmacological profile of the compound, which is a critical step in the early stages of the drug discovery process.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Fanning, L. et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information. [Link]

  • Merck Millipore. (n.d.). HTRF® Enzyme Assays. Retrieved from [Link]

  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

  • Moon, S. et al. (2017). In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • G-Probe. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Andrews, B. & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • South, P. F. & Ort, D. R. (2014). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. National Center for Biotechnology Information. [Link]

  • Knapp, S. et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. Wiley-VCH. [Link]

  • Axxam. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. National Center for Biotechnology Information. [Link]

  • Krišt'an, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Specific deep link unavailable, general source cited).

  • Sittampalam, G. S. et al. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link] (General database for chemical information).

  • Brehmer, D. et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. [Link]

  • Ghorab, M. M. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. Derivatives of 5-aminopyrazole, in particular, have demonstrated a remarkable propensity for inhibiting protein kinases, a class of enzymes pivotal to cellular signaling and frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3] The compound at the center of this guide, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, embodies key structural features—a rigid cyclopropyl group and a flexible ethyl moiety—that suggest potential for selective and potent kinase inhibition.

This document provides a comprehensive guide for initiating a high-throughput screening (HTS) campaign to identify and characterize the kinase inhibitory potential of this compound and its analogs. We move beyond a simple recitation of steps, delving into the scientific rationale behind the chosen methodologies to ensure a robust and self-validating discovery workflow.

Strategic Overview: A Phased Approach to Hit Identification and Validation

A successful HTS campaign is not a single experiment but a funneling process designed to progressively narrow a large number of compounds down to a few high-quality leads.[4][5] Our strategy is built on a three-phase workflow:

  • Primary Screening: Broadly screen the compound against a panel of kinases using a cost-effective, robust biochemical assay to identify initial "hits."

  • Hit Confirmation and Potency Determination: Confirm the activity of primary hits and determine their potency (IC₅₀) using the same assay.

  • Secondary and Orthogonal Assays: Further characterize confirmed hits using different assay formats to eliminate artifacts and build confidence in the mechanism of action.

This phased approach is critical for efficiently allocating resources and minimizing the risk of pursuing false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Hit Validation cluster_3 Outcome Primary Primary HTS @ 10 µM (Biochemical Kinase Assay) Confirm Hit Confirmation (Single-point re-test) Primary->Confirm Identify 'Hits' DoseResponse IC₅₀ Determination (10-point dose response) Confirm->DoseResponse Confirm Activity Orthogonal Orthogonal Assay (e.g., TR-FRET) DoseResponse->Orthogonal Prioritize by Potency Cellular Cell-Based Assay (Target Engagement) Orthogonal->Cellular Eliminate Artifacts Lead Validated Hit for Lead Optimization Cellular->Lead Confirm Cellular Activity

Figure 1: A phased high-throughput screening workflow.

Phase 1: Primary High-Throughput Screening

Rationale for Assay Selection

The primary screen is the workhorse of the campaign, requiring a balance of sensitivity, cost-effectiveness, and throughput.[4][6] For kinase screening, assays that detect adenosine diphosphate (ADP), the universal product of kinase-catalyzed phosphorylation, are highly efficient.[7] We recommend an enzyme-coupled fluorescence assay for its simplicity and robust performance. This format avoids the need for modified substrates or antibodies, making it adaptable to a wide range of kinases.

Protocol 1: Primary Kinase Inhibition Screen

This protocol is designed for a 384-well plate format to maximize throughput while minimizing reagent consumption.[8]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Compound Plates: Serially dilute this compound in 100% DMSO to create a stock solution. Use an acoustic liquid handler to dispense 20 nL of the compound stock into the assay plates for a final screening concentration of 10 µM. Dispense DMSO alone for negative (0% inhibition) and a known potent inhibitor for the target kinase as a positive (100% inhibition) control.
  • Enzyme Solution: Dilute the target kinase in assay buffer to a 2X final concentration.
  • Substrate/ATP Solution: Dilute the peptide substrate and ATP in assay buffer to a 2X final concentration. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[5]
  • Detection Reagent: Prepare the ADP detection mix (containing enzymes like pyruvate kinase and lactate dehydrogenase, and fluorescent substrates) according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the 2X enzyme solution to each well of the 384-well assay plate containing the pre-dispensed compound.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation step is crucial for identifying inhibitors with slow binding kinetics.[9]
  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
  • Incubate the reaction for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
  • Stop the reaction and initiate the detection phase by adding 10 µL of the ADP detection reagent.
  • Incubate for 30 minutes at room temperature to allow the detection signal to develop.
  • Read the fluorescence intensity on a compatible plate reader.

3. Data Analysis and Quality Control:

  • Z'-factor: This metric assesses the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9] It is calculated using the signals from the positive (min) and negative (max) controls: Z' = 1 - (3 * (σ_max + σ_min)) / (|μ_max - μ_min|)
  • Percent Inhibition: Calculate for each compound well: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
  • Hit Criteria: A common threshold for defining a primary hit is a percent inhibition value greater than three standard deviations from the mean of the negative controls, often simplified to >50% inhibition.
ParameterRecommended ValueRationale
Assay Volume 20 µLBalances reagent cost and signal window.
Plate Format 384-wellStandard for HTS, compatible with automation.[6]
Compound Conc. 10 µMA standard concentration to identify moderately potent hits.
ATP Conc. At or near KmIncreases sensitivity for ATP-competitive inhibitors.[5]
Z'-factor > 0.5Ensures data is reliable and the assay is robust.[9]
Hit Threshold > 50% InhibitionA stringent but common starting point for hit identification.

Phase 2: Hit Confirmation and Potency

Rationale

The goal of this phase is two-fold: first, to re-test the primary hits under the same conditions to eliminate random errors, and second, to determine the potency of the confirmed hits. Potency, measured as the half-maximal inhibitory concentration (IC₅₀), is a critical parameter for prioritizing compounds for further study.[5]

Protocol 2: IC₅₀ Determination

1. Compound Plate Preparation:

  • For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.
  • Use an acoustic liquid handler to dispense the dilution series into a 384-well plate.

2. Assay Procedure:

  • Follow the same procedure as the primary screen (Protocol 1), using the serially diluted compound plates.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration point.
  • Plot percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Phase 3: Orthogonal and Cellular Assays

Rationale for Orthogonal Assays

Reliance on a single assay format can lead to the progression of artifacts (e.g., compounds that interfere with the detection system). An orthogonal assay, which uses a different detection technology, is essential for validating that the compound's activity is due to the inhibition of the target kinase.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for an orthogonal kinase assay.

TR_FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Biotinylated Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Eu Europium-Ab pSubstrate->Eu APC APC-Streptavidin pSubstrate->APC Eu->APC FRET Signal Kinase_I Inhibited Kinase Substrate_I Biotinylated Substrate Kinase_I->Substrate_I No FRET Signal Inhibitor 3-cyclopropyl-1-ethyl- 1H-pyrazol-5-amine Inhibitor->Kinase_I ATP_I ATP

Sources

Application Note: Comprehensive Characterization of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each section explains the theoretical basis of the technique, provides a detailed experimental protocol, and offers insights into data interpretation, reflecting best practices in the field.

Introduction

This compound is a substituted pyrazole derivative of increasing interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous therapeutic agents.[1][2] The unique combination of a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and an amine group at the 5-position imparts specific physicochemical properties that necessitate robust analytical characterization. Accurate determination of its identity and purity is critical for regulatory compliance and the successful development of novel pharmaceuticals.

This guide provides a multi-faceted analytical approach to ensure a thorough characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture based on their polarity. In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Nonpolar compounds interact more strongly with the stationary phase, resulting in longer retention times. This method is ideal for assessing the purity of this compound and detecting any potential impurities from the synthesis process.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% ACN

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Record the chromatogram and determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Expected Results and Interpretation

The described method should provide good separation of the target compound from potential starting materials and by-products. The retention time will be specific to the compound under these conditions. Purity is calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample should exhibit a single major peak with minimal to no secondary peaks.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column) mobile_phase->hplc_system sample_prep Sample Preparation sample_prep->hplc_system detector UV-Vis Detector hplc_system->detector chromatogram Chromatogram Generation detector->chromatogram purity_calc Purity Calculation chromatogram->purity_calc

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatile compounds are separated in a capillary column and then ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification. This technique is highly sensitive and specific, making it suitable for confirming the identity of this compound and identifying volatile impurities.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data system with a mass spectral library

Reagents:

  • Dichloromethane (DCM), GC grade

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg) in 1 mL of DCM.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Range: m/z 40-400

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol .[3] The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151.

Predicted Fragmentation Pattern:

  • m/z 151 (M⁺): Molecular ion

  • m/z 136: Loss of a methyl group (-CH₃) from the ethyl substituent.

  • m/z 122: Loss of an ethyl group (-C₂H₅).

  • m/z 110: Loss of the cyclopropyl group (-C₃H₅).

  • m/z 81: A common fragment for pyrazole rings.

Diagram of the GC-MS Analysis Pathway

GCMS_Pathway Sample Sample Injection GC Gas Chromatography Separation Sample->GC Ionization Electron Ionization GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: Logical flow of GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum should be acquired.

Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (400 MHz, CDCl₃):

  • δ 5.20 (s, 1H): H4 proton on the pyrazole ring.

  • δ 4.50 (br s, 2H): -NH₂ protons.

  • δ 3.90 (q, J = 7.2 Hz, 2H): -CH₂- of the ethyl group.

  • δ 1.80 (m, 1H): -CH- of the cyclopropyl group.

  • δ 1.35 (t, J = 7.2 Hz, 3H): -CH₃ of the ethyl group.

  • δ 0.90-0.60 (m, 4H): -CH₂- protons of the cyclopropyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 155.0: C5 (attached to the amino group).

  • δ 148.0: C3 (attached to the cyclopropyl group).

  • δ 90.0: C4.

  • δ 42.0: -CH₂- of the ethyl group.

  • δ 16.0: -CH₃ of the ethyl group.

  • δ 8.0: -CH- of the cyclopropyl group.

  • δ 6.0: -CH₂- of the cyclopropyl group.

Elemental Analysis for Formula Verification

Principle: Elemental analysis, typically through combustion analysis, determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₈H₁₃N₃), the theoretical elemental composition can be calculated and compared to the experimental results.

Protocol: Combustion Analysis

Instrumentation:

  • CHNS/O Elemental Analyzer

Procedure:

  • A precisely weighed amount of the sample (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of oxygen.

  • The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • The instrument's software calculates the percentage of each element.

Theoretical vs. Expected Experimental Values

Molecular Formula: C₈H₁₃N₃ Molecular Weight: 151.21 g/mol

Theoretical Elemental Composition:

  • Carbon (C): (8 * 12.01 / 151.21) * 100 = 63.54%

  • Hydrogen (H): (13 * 1.01 / 151.21) * 100 = 8.67%

  • Nitrogen (N): (3 * 14.01 / 151.21) * 100 = 27.79%

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the compound.[4]

Summary of Analytical Data

Analytical TechniqueParameterExpected Result
RP-HPLC Purity>98% (area %)
GC-MS Molecular Ion (M⁺)m/z 151
¹H NMR Diagnostic SignalsSinglet at ~5.20 ppm (pyrazole H4), Quartet at ~3.90 ppm (ethyl CH₂)
¹³C NMR Number of Signals6 distinct signals
Elemental Analysis C%63.54 ± 0.4%
H%8.67 ± 0.4%
N%27.79 ± 0.4%

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectrometric, and spectroscopic techniques ensures the unambiguous identification, structural elucidation, and purity assessment of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and developers to maintain high standards of quality and consistency in their work.

References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Pat Anticancer Drug Discov. 2011 May;6(2):186-95. [Link]

  • This compound. PubChem. [Link]

  • An International Study Evaluating Elemental Analysis. Org. Process Res. Dev. 2022, 26, 7, 2038–2045. [Link]

  • This compound. Hoffman Fine Chemicals. [Link]

  • 3-ethyl-1H-pyrazol-5-amine. PubChem. [Link]

  • 3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine. Chemsrc. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank 2024, 2024(1), M1842. [Link]

  • Elemental Analysis: CHNS/O characterization of polymers and plastics. Spectro-Lab. [Link]

  • (PDF) An International Study Evaluating Elemental Analysis. ResearchGate. [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -1H-pyrazol-5-yl)methanimine. Journal of Nepal Chemical Society, Vol. 4 No. 1 (2025). [Link]

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  • An International Study Evaluating Elemental Analysis. ResearchGate. [Link]

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Preparative HPLC Purification of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: A Detailed Method and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a heterocyclic amine building block relevant in medicinal chemistry and drug discovery. The protocol addresses the common challenges associated with purifying polar basic compounds, such as poor peak shape and inconsistent retention, by employing an acidic mobile phase modifier. We provide a comprehensive, step-by-step guide from analytical method development to preparative scale-up, post-purification processing, and final purity verification. This guide is intended to provide researchers with a validated starting point to achieve high purity and recovery of the target compound and similar pyrazole analogs.

Introduction and Method Principle

This compound is a substituted pyrazole, a class of compounds known for a wide range of biological activities, making them valuable scaffolds in pharmaceutical research.[1][2] Synthetic routes often yield crude products containing impurities such as starting materials, reagents, and regioisomeric byproducts that can be difficult to separate due to similar physical properties. High-performance liquid chromatography (HPLC) is a powerful technique for isolating such target molecules with high purity.

The method described herein is based on reversed-phase chromatography, which separates compounds primarily based on their hydrophobicity.[3] The stationary phase is a nonpolar, hydrophobic material (C18-bonded silica), while the mobile phase is a polar mixture of water and an organic solvent.[4]

Core Scientific Rationale: The target molecule possesses a basic amine group, which can interact ionically with acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to significant peak tailing and poor chromatographic performance. To mitigate this, an acidic modifier, trifluoroacetic acid (TFA), is added to the mobile phase. The TFA serves two primary functions:

  • Protonation of the Analyte: It maintains the amine group in its protonated, cationic state, ensuring a consistent charge and interaction with the stationary phase.

  • Suppression of Silanol Activity: It protonates the silanol groups on the silica surface, minimizing undesirable ionic interactions with the positively charged analyte.[5]

This approach results in symmetrical peak shapes, improved resolution, and reproducible retention times, which are critical for effective purification.

Compound Properties: this compound

A summary of the key physicochemical properties of the target compound is provided below. Understanding these properties is essential for selecting the appropriate chromatographic conditions.

PropertyValueSource / Method
Molecular Formula C₈H₁₃N₃-
Molecular Weight 151.21 g/mol Calculated
CAS Number 1172505-99-5Matrix Scientific[6]
Structure -
Key Features Pyrazole core, primary amine, cyclopropyl group, N-ethyl groupStructural Analysis
Predicted Polarity Polar, basic compound with moderate hydrophobicityChemical Intuition

Materials and Equipment

Reagents
  • Crude this compound sample

  • Acetonitrile (MeCN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Deionized (DI) Water, 18.2 MΩ·cm

  • Trifluoroacetic acid (TFA), HPLC Grade, >99.5% purity

Equipment
  • Analytical HPLC system with UV detector (e.g., PDA or DAD)

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

  • Vortex mixer and sonicator

  • pH meter (optional)

Experimental Protocol: A Step-by-Step Guide

Step 1: Preparation of Mobile Phases and Sample

Rationale: Proper preparation of mobile phases is critical for reproducible results and preventing damage to the HPLC system. Filtering removes particulates that can block frits and columns, while degassing prevents bubble formation in the pump heads. The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure it loads onto the column correctly.

Protocol:

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1.0 L of DI Water (final concentration 0.1% v/v). Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1.0 L of Acetonitrile (final concentration 0.1% v/v). Mix thoroughly and degas.

  • Crude Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent. A 50:50 mixture of Mobile Phase A and B is a good starting point. Alternatively, DMSO can be used, but injection volume should be minimized to avoid solvent effects. The final concentration should be around 10-50 mg/mL for preparative runs. Ensure the sample is fully dissolved, using sonication if necessary, and filter through a 0.45 µm syringe filter before injection.

Step 2: Analytical Method Development

Rationale: Before committing a large amount of crude material to a preparative run, an analytical method must be developed to determine the optimal separation conditions. A scouting gradient is used to quickly determine the approximate organic solvent concentration required to elute the target compound and separate it from key impurities.

Protocol:

  • Equilibrate the analytical C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Inject a small volume (5-10 µL) of the filtered crude sample solution.

  • Run the scouting gradient method outlined in the table below. Monitor the separation at a suitable wavelength (e.g., 220 nm or 254 nm).

Table 1: Analytical Scouting Gradient Parameters

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
UV Detection 220 nm and 254 nm
Column Temp. 25 °C
Injection Vol. 5 µL

| Gradient | See Table 2 below |

Table 2: Analytical Scouting Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

  • Optimization: Analyze the resulting chromatogram. Identify the peak corresponding to the target compound (ideally confirmed by LC-MS). Adjust the gradient to improve resolution between the target peak and adjacent impurities. A shallower gradient around the elution point of the target will provide better separation.

Step 3: Scale-Up to Preparative Purification

Rationale: The optimized analytical method is scaled geometrically to the larger preparative column. The goal is to maintain the same separation quality while processing a much larger sample mass. Flow rates are increased proportionally to the square of the column radii, and injection loads are increased based on the column's capacity.

Protocol:

  • Calculate Preparative Parameters: Use the following formula to adjust the flow rate:

    • Flow Rate(prep) = Flow Rate(analyt) x (Radius(prep) / Radius(analyt))²

    • For example: 1.0 mL/min x (10.6 mm / 2.3 mm)² ≈ 21.2 mL/min

  • Adjust the gradient time segments proportionally to the change in flow rate to maintain the same number of column volumes for each step.

  • Equilibrate the preparative C18 column with the starting mobile phase conditions.

  • Inject the prepared crude sample. The maximum loading mass depends on the column size and separation difficulty; a typical starting point for a 21.2 mm ID column is 50-200 mg per injection.

  • Run the preparative gradient and collect fractions based on the UV detector signal.

Table 3: Example Preparative HPLC Parameters

Parameter Setting
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
UV Detection 220 nm

| Gradient | Optimized from analytical run |

Step 4: Post-Purification Processing

Rationale: The collected fractions contain the purified compound dissolved in the mobile phase. The organic solvent must be removed, and the compound must be recovered in a solid, stable form. The presence of TFA means the final product will be an amine salt (trifluoroacetate salt), which is often more stable and crystalline than the free base.

Protocol:

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method to assess purity.

  • Pooling: Combine the fractions that contain the target compound at the desired purity level (e.g., >98%).

  • Solvent Removal:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator. Use a moderate temperature (30-40 °C) to avoid compound degradation.

    • The remaining aqueous solution contains the compound as its TFA salt.

  • Lyophilization: Freeze the aqueous solution completely and transfer it to a lyophilizer (freeze-dryer) to remove the water and residual TFA, yielding the purified compound as a fluffy solid.

Workflow Visualization and Purity Verification

The entire process, from crude material to a final, validated product, follows a systematic workflow. This ensures that the purification is successful and the final compound meets the required quality standards.

HPLC_Purification_Workflow Crude Crude Sample Prep Sample Preparation (Dissolve & Filter) Crude->Prep Dev Analytical Method Development Prep->Dev ScaleUp Scale-Up to Preparative HPLC Prep->ScaleUp Prepared Sample Dev->ScaleUp Optimized Method Collect Fraction Collection ScaleUp->Collect Analyze Fraction Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >98% Solvent Solvent Removal (Rotovap & Lyophilize) Pool->Solvent Final Pure Compound (TFA Salt) Solvent->Final QC Final QC Analysis (Purity by HPLC, Identity by MS) Final->QC Verified Verified Pure Compound QC->Verified

Caption: Workflow for HPLC Purification and Verification.

Final Purity Assessment: To confirm the success of the purification, the final solid compound should be analyzed.

  • Prepare a standard solution of the purified compound (e.g., 1 mg/mL in 50:50 Water/MeCN).

  • Analyze using the optimized analytical HPLC method. The resulting chromatogram should show a single major peak, allowing for the calculation of purity (e.g., >99%).

  • For identity confirmation, analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the molecular weight of the major peak matches that of the target compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using preparative RP-HPLC. By utilizing a C18 stationary phase and an acidified mobile phase with TFA, common chromatographic issues associated with basic amines are effectively overcome. The described workflow, from analytical development to preparative scale-up and purity verification, constitutes a self-validating system that can be readily adapted by researchers to obtain high-purity material for applications in drug discovery and development.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Reverse Phase HPLC Column. (n.d.). Hawach Scientific. [Link]

  • Reversed-phase chromatography. (2023, October 27). In Wikipedia. [Link]

  • Sivagami, B., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Separation Science Plus. [Link]

  • 3-ethyl-1H-pyrazol-5-amine. (n.d.). PubChem. [Link]

  • This compound. (n.d.). Vibe-Shop. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2014). PubMed. [Link]

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Application Notes & Protocols: Characterizing 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a foundational framework in medicinal chemistry, recognized as a "privileged scaffold" for its synthetic accessibility and proven role in numerous FDA-approved drugs.[1][2] This versatile structure is particularly prominent in the development of protein kinase inhibitors (PKIs), where it often serves as a bioisosteric replacement for the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.[1][3] Compounds containing the pyrazole scaffold have been successfully developed to target a wide array of kinases implicated in oncology, such as JAK, B-raf, and c-Met.[1][2]

This guide provides a comprehensive framework for characterizing the biological activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine , a novel compound featuring this key scaffold. We will detail a logical, tiered approach to cell-based assay development, starting with broad assessments of cell health and progressing to specific, mechanistic studies. The protocols outlined herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Guiding Principles for Assay Development

Before initiating any experiment, adherence to best practices in cell culture is paramount. Data generated from unhealthy or inconsistent cell populations is irrelevant.[4]

  • Cell Health & Viability: Always use cells that are healthy, viable, and within a low passage number to avoid phenotypic drift.[4] Never allow cultures to become over-confluent.[5]

  • Aseptic Technique: Maintain strict aseptic technique to prevent contamination. It is recommended to culture cells without antibiotics to ensure any underlying contamination is not masked.[6]

  • Cell Line Authentication: Use authenticated cell lines, such as those verified by Short Tandem Repeat (STR) profiling, to ensure you are working with the correct model.[7]

  • Optimized Seeding Density: Titrate cell seeding density to find the optimal number that provides a robust assay window without overcrowding the wells.[4]

Tier 1: Foundational Analysis - Cytotoxicity and Proliferation

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentrations used in subsequent mechanistic assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive and robust method for this purpose.

Principle of the CellTiter-Glo® Assay

This homogeneous "add-mix-measure" assay quantifies ATP, a key indicator of metabolically active, viable cells.[8][9] A proprietary luciferase enzyme uses the ATP released from lysed cells to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[8][10]

Workflow for Determining Compound Cytotoxicity

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well opaque plates incubate_24h Incubate 24h (37°C, 5% CO2) plate_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound add_compound Add compound dilutions and controls to wells prepare_dilutions->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h equilibrate Equilibrate plate to room temp (30 min) incubate_48_72h->equilibrate add_ctg Add CellTiter-Glo® Reagent (add-mix-measure) equilibrate->add_ctg incubate_10m Incubate 10 min at room temp add_ctg->incubate_10m read_lum Read luminescence incubate_10m->read_lum normalize Normalize data to vehicle control (%) read_lum->normalize plot_curve Plot dose-response curve (log[concentration] vs. response) normalize->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: General workflow for assessing compound cytotoxicity using an ATP-based viability assay.

Protocol 1: Determining IC50 with CellTiter-Glo®

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)[11]

  • This compound (stock dissolved in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[8]

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[10][12] Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the test compound in growth medium from your DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells for background control.[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (no-cell wells) from all other measurements.

  • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percent viability against the log-transformed compound concentration.[13]

  • Use non-linear regression (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[15][16]

ParameterDescriptionTypical Software
IC50 Half-maximal inhibitory concentration. A measure of the compound's potency.GraphPad Prism, Excel with solver add-in[15][16]
Dose-Response Curve A sigmoidal curve illustrating the relationship between compound concentration and cell viability.GraphPad Prism, Origin
R² Value Coefficient of determination. Indicates the goodness of fit of the curve to the data; values closer to 1.0 are better.[17]GraphPad Prism, Excel

Tier 2: Mechanistic Insight - Target Pathway Interrogation

Given that the pyrazole scaffold is a hallmark of kinase inhibitors, a logical next step is to investigate whether this compound affects key signaling pathways regulated by protein kinases.[18] Western blotting is a powerful technique to directly measure changes in the phosphorylation state of specific proteins downstream of a target kinase.

Principle of Phospho-Protein Western Blotting

This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect a target protein.[19] To assess kinase inhibition, a phospho-specific antibody is used to detect the phosphorylated (active or inactive) form of a downstream substrate. The blot is then often stripped and re-probed with an antibody for the total protein as a loading control, allowing for accurate normalization.[20]

Hypothesized Kinase Inhibition Pathway

G cluster_pathway Hypothetical Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Activates KinaseX Target Kinase X (e.g., MEK) Receptor->KinaseX Phosphorylates ProteinY Downstream Protein Y (e.g., ERK1/2) KinaseX->ProteinY Phosphorylates pProteinY Phospho-Protein Y (p-ERK1/2) ProteinY->pProteinY Transcription Gene Transcription & Cell Proliferation pProteinY->Transcription Promotes Compound 3-cyclopropyl-1-ethyl- 1H-pyrazol-5-amine Compound->KinaseX Inhibits

Caption: Hypothetical pathway where the compound inhibits Kinase X, preventing phosphorylation of Protein Y.

Protocol 2: Western Blot for Phospho-Protein Analysis

Materials:

  • Cells cultured in 6-well plates

  • Test compound and relevant positive control (known inhibitor of the pathway)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Avoid milk, as it contains phosphoproteins that can increase background).

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for a short duration (e.g., 1-4 hours). Include vehicle and positive controls.

  • Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and collect the lysate. Keep samples on ice at all times to prevent dephosphorylation.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.[19]

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with the phospho-specific primary antibody overnight at 4°C, diluted in 5% BSA/TBST.[21]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping & Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.

Tier 3: Advanced Mechanistic Study - Apoptosis Induction

If the compound demonstrates significant cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome for effective anti-cancer agents. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to measure the activity of caspases-3 and -7, key executioners of the apoptotic pathway.[22]

Principle of the Caspase-Glo® 3/7 Assay

This assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by active caspases-3 and -7.[22][23] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal proportional to the amount of caspase activity.[24]

Protocol 3: Measuring Apoptosis via Caspase-3/7 Activation

Materials:

  • Cells plated in opaque-walled 96-well plates

  • Test compound and a known apoptosis inducer (e.g., Staurosporine) as a positive control

  • Caspase-Glo® 3/7 Assay kit (Promega)[22]

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Follow steps 1-4 as described in Protocol 1. The incubation time for apoptosis induction is typically shorter than for viability assays (e.g., 6, 12, or 24 hours).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[25]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[25]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[24]

    • Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.[25]

  • Data Acquisition: Record luminescence. The signal is proportional to the amount of active caspase-3/7.

Data Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates that this compound induces apoptosis through the activation of executioner caspases. This data, combined with the IC50 from the viability assay, provides a powerful, mechanistic understanding of the compound's cytotoxic effects.

References

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Technology Networks URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed URL: [Link]

  • Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad Antibodies URL: [Link]

  • Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Ten Tips for Optimizing Cell-Based Assays Source: Biocompare URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: PubMed URL: [Link]

  • Title: CellTiter-Glo Assay - Oslo - OUH - Protocols Source: Oslo University Hospital URL: [Link]

  • Title: How to calculate IC50 Source: Science Gateway URL: [Link]

  • Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]

  • Title: Pan/Phospho Analysis For Western Blot Normalization Source: Protocols.io URL: [Link]

  • Title: Protein Phosphorylation in Western Blotting: Key Challenges & Solutions Source: CUSABIO URL: [Link]

  • Title: 10 Tips for Successful Development of Cell Culture Assays Source: Technology Networks URL: [Link]

  • Title: Tips for Successful Cell Culture Webinar Source: YouTube URL: [Link]

  • Title: IC50 Source: Wikipedia URL: [Link]

  • Title: Principles of the reporter-gene assay Source: ResearchGate URL: [Link]

  • Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening Source: National Institutes of Health URL: [Link]

  • Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Laboratories URL: [Link]

  • Title: How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial Source: YouTube URL: [Link]

  • Title: What are the Steps of a Reporter Gene Assay? Source: Indigo Biosciences URL: [Link]

  • Title: Considerations for Successful Cell-Based Assays I: Choosing Your Cells Source: Promega Connections URL: [Link]

  • Title: ATCC Cell Culture: best practice with 20% off Source: ResearchGate URL: [Link]

  • Title: Principle of the reporter gene assay. A plasmid containing a reporter... Source: ResearchGate URL: [Link]

  • Title: Best practice in bioassay development Source: BioTechniques URL: [Link]

  • Title: Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines Source: PubMed URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: ACS Publications URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]

  • Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity Source: MDPI URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: ACS Omega URL: [Link]

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Application Note & Protocols: Evaluating the Anti-Proliferative Potential of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous FDA-approved drugs.[1][2] In oncology, pyrazole derivatives have been extensively investigated for their ability to inhibit key pathways involved in cancer cell proliferation and survival.[3][4] These compounds have demonstrated efficacy against a wide range of targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin.[3][5]

This application note focuses on 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine , a novel derivative featuring a cyclopropyl group, which can enhance metabolic stability and binding affinity. Based on structure-activity relationship studies of similar 5-amino pyrazole compounds, this molecule is hypothesized to exert anti-proliferative effects, potentially through the inhibition of cell cycle progression.[6][7]

This document provides a comprehensive, field-tested guide for researchers to systematically evaluate the anti-proliferative activity and elucidate the mechanism of action of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.

Section 1: Initial Compound Preparation and Handling

Rationale: Proper handling and solubilization of the test compound are critical for reproducible results. The choice of solvent and the preparation of a high-concentration stock solution minimize the solvent's final concentration in culture, reducing potential off-target effects.

Protocol 1.1: Preparation of Stock Solution

  • Solubility Test: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for novel small molecules.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in serum-free cell culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% to prevent solvent-induced cytotoxicity.

Section 2: Primary Assessment of Cytotoxicity and Viability

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

The MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol 2.1: MTT Assay for Adherent Cells

  • Cell Seeding: Harvest and count cells with >90% viability. Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Table 1: Example IC50 Data for this compound

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
PC-3Prostate Adenocarcinoma9.8
HeLaCervical Adenocarcinoma15.1

Section 3: Quantitative Analysis of Proliferation Inhibition

While the MTT assay measures metabolic activity, more specific assays are required to confirm that the observed cytotoxicity is due to the inhibition of cell proliferation.

BrdU Incorporation Assay

Principle: The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10] This incorporated BrdU can then be detected with a specific antibody, providing a quantitative measure of cell proliferation.[11][12]

Protocol 3.1: BrdU ELISA-based Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol (Protocol 2.1).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.[10]

  • Fixation and Denaturation: Remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU to the antibody.[12]

  • Antibody Incubation: Wash the wells with PBS. Add 100 µL of a diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells. Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.[13]

  • Substrate Addition: Wash the wells. Add 100 µL of TMB substrate and incubate until color development is sufficient (15-30 minutes), protected from light.

  • Stop Reaction and Read: Add 100 µL of Stop Solution. Measure the absorbance at 450 nm within 30 minutes.[13]

Colony Formation (Clonogenic) Assay

Principle: This assay assesses the long-term ability of a single cell to undergo sustained proliferation and form a colony (defined as ≥50 cells). It is considered the gold standard for measuring the reproductive integrity of cells after treatment with a cytotoxic agent.[14]

Protocol 3.2: Colony Formation Assay

  • Cell Seeding: Prepare a single-cell suspension. Plate a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates. Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 7-14 days, until visible colonies form in the control wells.[14]

  • Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with 4% paraformaldehyde for 20 minutes. Stain with 0.5% crystal violet solution for 5-10 minutes.

  • Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (≥50 cells) in each well.

  • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to quantify the anti-proliferative effect.

Section 4: Elucidating the Mechanism of Action

Understanding how the compound inhibits proliferation is a critical step in drug development. Key mechanisms include inducing cell cycle arrest or triggering programmed cell death (apoptosis).

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with Propidium Iodide (PI) staining allows for the quantitative analysis of DNA content in a cell population. Since DNA content doubles from the G1 to the G2/M phase, this technique can determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M).[15] A block at a specific checkpoint will result in the accumulation of cells in the preceding phase.

Protocol 4.1: PI Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells and prevent clumping. Incubate at 4°C for at least 30 minutes.[15]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population and acquire data for at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M populations and quantify the percentage of cells in each phase.

Apoptosis Detection by Western Blot

Principle: Apoptosis is executed by a family of proteases called caspases. The activation of executioner caspases, like Caspase-3, leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[16] Western blotting can detect the cleaved (active) forms of these proteins, providing definitive evidence of apoptosis.[17]

Protocol 4.2: Western Blot for Apoptosis Markers

  • Treatment and Lysis: Treat cells as described in Protocol 4.1. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cleaved Caspase-3 and Cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the signal for cleaved Caspase-3 and cleaved PARP indicates the induction of apoptosis.[18]

Section 5: Visualizing Workflows and Hypothesized Pathways

Diagrams are essential tools for conceptualizing experimental plans and potential biological mechanisms.

G cluster_screening Phase 1: Screening & Proliferation cluster_mechanism Phase 2: Mechanism of Action cluster_analysis Phase 3: Data Synthesis Compound 3-cyclopropyl-1-ethyl- 1H-pyrazol-5-amine MTT MTT Viability Assay (Determine IC50) Compound->MTT BrdU BrdU Incorporation Assay (Confirm Proliferation Block) MTT->BrdU CFA Colony Formation Assay (Long-term Survival) BrdU->CFA Flow Cell Cycle Analysis (Flow Cytometry) CFA->Flow WB Apoptosis Detection (Western Blot) CFA->WB Data Synthesize Data & Propose Mechanism Flow->Data WB->Data G Compound 3-cyclopropyl-1-ethyl- 1H-pyrazol-5-amine CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibition pRB pRb (Active) CDK2->pRB Phosphorylates pRB_p pRb-P (Inactive) E2F E2F pRB->E2F Sequesters G1_S G1-S Phase Transition Genes E2F->G1_S Activates Transcription S_Phase S-Phase Entry & DNA Replication G1_S->S_Phase Arrest G1 Phase Arrest (Proliferation Blocked)

Caption: Hypothesized mechanism: CDK2 inhibition leading to G1 cell cycle arrest.

Conclusion and Forward Outlook

The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound as a potential anti-proliferative agent. By progressing from broad cytotoxicity screening to specific assays for proliferation, cell cycle progression, and apoptosis, researchers can build a comprehensive profile of the compound's biological activity.

Based on the extensive literature on pyrazole derivatives, a likely mechanism of action is the inhibition of a protein kinase critical for cell cycle control, such as CDK2. [6][19]If initial results show a G1-phase arrest, subsequent studies should focus on direct enzymatic assays to confirm CDK2 inhibition and Western blotting to analyze the phosphorylation status of its downstream target, the retinoblastoma protein (pRb). This multi-faceted approach ensures scientific rigor and provides the critical data needed to advance promising compounds into the next phase of drug development.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • PubMed. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Retrieved from [Link]

  • YouTube. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine for the Generation of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, confer favorable pharmacokinetic profiles upon drug candidates.[2] This is evidenced by the integration of the pyrazole motif into numerous FDA-approved drugs, which span a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[3][4]

The specific scaffold, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, presents a particularly valuable starting point for drug discovery campaigns. The cyclopropyl group is a well-established bioisostere for phenyl rings and other functionalities, often improving metabolic stability, binding affinity, and membrane permeability.[5][6] The primary amine at the C5 position serves as a versatile synthetic handle, offering a prime reaction site for a multitude of chemical transformations.

This guide provides an in-depth exploration of key derivatization strategies for this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to synthesizing novel compound libraries.

II. Chemical Reactivity and Strategic Derivatization Pathways

The synthetic utility of this compound is dominated by the high nucleophilicity of the exocyclic amino group (-NH₂). This group is the primary site for electrophilic attack, making it an ideal anchor point for diversification.[7] While the pyrazole ring nitrogens and the C4 carbon can participate in certain reactions, the C5-amine is the most accessible and reactive site for the transformations discussed herein.[7][8]

The strategic derivatization of this core can be visualized through several key reaction pathways, each yielding a distinct class of compounds with unique potential for biological activity.

G cluster_0 Core Scaffold cluster_1 Reaction Pathways cluster_2 Resulting Compound Classes Core This compound Acylation N-Acylation / Sulfonylation Core->Acylation Alkylation N-Alkylation Core->Alkylation Arylation N-Arylation (Cross-Coupling) Core->Arylation Condensation Condensation Core->Condensation Cyclization Cyclocondensation Core->Cyclization Amides Amides & Sulfonamides Acylation->Amides SecAmines Substituted Secondary Amines Alkylation->SecAmines ArylAmines N-Aryl Pyrazoles Arylation->ArylAmines SchiffBases Schiff Bases (Imines) Condensation->SchiffBases Fused Fused Heterocycles (e.g., Pyrazolopyrimidines) Cyclization->Fused

Caption: Key derivatization pathways for this compound.

III. Core Derivatization Protocols & Methodologies

The following sections provide detailed, self-validating protocols for the most effective derivatization reactions. Each protocol is accompanied by expert insights to explain the causality behind experimental choices.

A. N-Acylation and N-Sulfonylation: Synthesis of Amides and Sulfonamides

This is one of the most fundamental and reliable derivatizations. The reaction of the primary amine with acylating or sulfonylating agents, such as acid chlorides and sulfonyl chlorides, readily forms stable amide or sulfonamide linkages. These functional groups are prevalent in bioactive molecules due to their ability to participate in hydrogen bonding.

Expert Insight: The inclusion of a non-nucleophilic base, typically triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[7][9]

Experimental Protocol: Synthesis of N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)benzamide

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

ParameterCondition/ReagentPurpose
Solvent Anhydrous Dichloromethane (DCM)Aprotic, dissolves reactants, inert to conditions.
Base Triethylamine (TEA)Scavenges HCl byproduct.[9]
Temperature 0 °C to Room TemperatureControls initial reaction rate, then allows completion.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)Tracks consumption of starting material.
Purification Silica Gel ChromatographyIsolates pure product from salts and byproducts.
B. N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[10][11] This methodology allows for the direct coupling of the pyrazole amine with a wide variety of aryl halides (or triflates), providing access to complex N-aryl pyrazole derivatives that are difficult to synthesize via classical methods.

Expert Insight: The success of this reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) are essential for promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, generating the active nucleophile.[13]

G Pd0L2 Pd(0)L₂ OA_Complex Oxidative Addition Complex Pd0L2->OA_Complex Ar-X (Aryl Halide) RE_Complex Reductive Elimination Complex OA_Complex->RE_Complex Pyrazole-NH₂ Base RE_Complex->Pd0L2 Reductive Elimination Product Ar-NH-Pyrazole RE_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-phenyl-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amine

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., tBuDavePhos, 5 mol%), and sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add this compound (1.2 eq) and the aryl halide (e.g., bromobenzene, 1.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: After cooling to room temperature, check for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-arylated product.

ParameterCondition/ReagentPurpose
Catalyst Pd₂(dba)₃ / tBuDavePhosFacilitates C-N bond formation.[12]
Base Sodium tert-butoxide (NaOtBu)Deprotonates the amine nucleophile.
Solvent Anhydrous, Degassed TolueneHigh boiling point, inert, O₂-free to protect catalyst.
Atmosphere Inert (N₂ or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.
C. Condensation with Carbonyls: Synthesis of Schiff Bases (Imines)

The reaction of the primary amine with aldehydes or ketones forms a Schiff base, or imine. This reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration.[7]

Expert Insight: Imines are not only stable final products but also valuable synthetic intermediates. They can be subsequently reduced (e.g., with sodium borohydride, NaBH₄) in a one-pot reductive amination protocol to yield N-alkylated secondary amines, providing a complementary strategy to direct alkylation with alkyl halides.[14]

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reactant Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent like ethanol or methanol.[7]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.[7]

D. Cyclocondensation: Formation of Fused Pyrazolopyrimidine Systems

The reaction of 5-aminopyrazoles with 1,3-dielectrophiles, such as 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., ethyl acetoacetate, diethyl malonate), is a classic and efficient method for constructing fused heterocyclic systems.[7] These pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and a β-ketoester such as ethyl acetoacetate (1.1 eq).

  • Catalyst/Solvent: Add a solvent that can also act as an acid catalyst, such as acetic acid, or use a high-boiling solvent like ethanol with a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid).

  • Reaction Execution: Heat the mixture to reflux (typically 120-140 °C) for 6-18 hours.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. A solid product will often precipitate.

  • Purification: Collect the precipitate by suction filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetonitrile can be performed to obtain the pure fused heterocyclic product.[7]

IV. Summary of Derivatization Strategies

Reaction TypeKey ReagentsProduct ClassKey Advantages
N-Acylation R-COCl, Base (TEA)AmideRobust, high-yielding, introduces H-bond acceptors.
N-Sulfonylation R-SO₂Cl, Base (TEA)SulfonamideCreates stable, potent H-bond donors/acceptors.
N-Arylation Ar-Br, Pd-Catalyst, Ligand, BaseN-Aryl AmineAccess to diverse and complex aromatic substituents.[11]
Condensation R-CHO, Acid CatalystSchiff Base (Imine)Simple, efficient, product is a versatile intermediate.[7]
Cyclocondensation β-Ketoester, AcidFused HeterocycleCreates rigid, bicyclic scaffolds with drug-like properties.

V. Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds in drug discovery. The protocols detailed in this guide for N-acylation, N-arylation, condensation, and cyclocondensation provide a robust toolkit for researchers to generate diverse chemical libraries. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can efficiently explore the structure-activity relationship of this privileged scaffold, accelerating the identification of new therapeutic candidates.

VI. References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate. Retrieved January 11, 2026, from

  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. (n.d.). BenchChem. Retrieved January 11, 2026, from

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 11, 2026, from

  • Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. (n.d.). ACS Publications. Retrieved January 11, 2026, from

  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). BenchChem. Retrieved January 11, 2026, from

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. Retrieved January 11, 2026, from

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 11, 2026, from

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. Retrieved January 11, 2026, from

  • Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. Retrieved January 11, 2026, from

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. Retrieved January 11, 2026, from

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery. Retrieved January 11, 2026, from

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 11, 2026, from

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. Retrieved January 11, 2026, from

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved January 11, 2026, from

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. Retrieved January 11, 2026, from

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 11, 2026, from

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 11, 2026, from

Sources

Application Notes and Protocols for the Experimental Use of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for designing ligands for a diverse array of biological targets.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3] Their synthetic tractability and the capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making them ideal candidates for drug discovery campaigns.[1] The incorporation of a cyclopropyl group can further enhance metabolic stability and binding affinity. Given this context, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine emerges as a compound of significant interest for oncology research.

These application notes provide a comprehensive guide for the initial characterization of this compound (referred to herein as CPyE-Amine) as a potential anticancer agent. We hypothesize that CPyE-Amine may exert its effects through the inhibition of cyclin-dependent kinases (CDKs), a family of enzymes frequently dysregulated in cancer.[4] Specifically, we propose Cyclin-Dependent Kinase 2 (CDK2) as a primary putative target, given its critical role in cell cycle progression and the established precedent for pyrazole-based CDK inhibitors.[3][4][5] The following protocols are designed to systematically evaluate the cytotoxic and mechanistic properties of CPyE-Amine in relevant cancer cell models.

Compound Profile: this compound (CPyE-Amine)

PropertyValueSource
CAS Number 1172505-99-5[5]
Molecular Formula C₈H₁₃N₃[5]
Molecular Weight 151.21 g/mol [5]
Appearance (Predicted) Off-white to light yellow solid or oilN/A
Storage Store at 2-8°C, sealed in a dry, dark place[5]

For experimental purposes, a 10 mM stock solution of CPyE-Amine should be prepared in sterile dimethyl sulfoxide (DMSO) and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Preliminary Anticancer Evaluation

The following diagram outlines a logical workflow for the initial screening and characterization of CPyE-Amine. This staged approach begins with a broad assessment of cytotoxicity and progressively narrows the focus to specific mechanistic pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Engagement A MTT Cell Viability Assay (Determine IC50) B Select Sensitive Cell Line(s) A->B Analyze Data C Cell Cycle Analysis (Flow Cytometry) B->C Proceed with IC50 concentration D Apoptosis Induction Assay (Caspase-Glo 3/7) B->D Proceed with IC50 concentration E Western Blot Analysis (Apoptosis & Cell Cycle Markers) C->E Confirm cell cycle arrest D->E Confirm apoptotic pathway F In Vitro Kinase Assay (Recombinant CDK2/Cyclin E) E->F Validate CDK2 pathway involvement

Caption: High-level workflow for the evaluation of CPyE-Amine.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CPyE-Amine in a panel of cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete growth medium (specific to each cell line)

  • CPyE-Amine (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CPyE-Amine in complete growth medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CPyE-Amine. Include a "vehicle control" (DMSO concentration matched to the highest CPyE-Amine concentration) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available to reduce background noise.[8]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the logarithm of the CPyE-Amine concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of CPyE-Amine that causes 50% inhibition of cell viability.[9]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if CPyE-Amine induces cell cycle arrest. Dysregulation of the cell cycle is a hallmark of cancer, and many anticancer agents function by arresting cells at specific checkpoints.

Materials:

  • Selected cancer cell line (based on MTT assay results)

  • CPyE-Amine

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~60-70% confluency. Treat the cells with CPyE-Amine at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Analysis: The data will be presented as a histogram of cell count versus DNA content. Cells in G0/G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have an intermediate amount. The percentage of cells in each phase is quantified using cell cycle analysis software. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.

Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Objective: To quantify the induction of apoptosis by CPyE-Amine. Caspases 3 and 7 are key executioner caspases, and their activation is a hallmark of apoptosis.

Materials:

  • Selected cancer cell line

  • CPyE-Amine

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with CPyE-Amine as described in the MTT assay protocol. Incubate for a relevant period (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis: Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and, therefore, apoptosis. The results can be expressed as fold-change over the control.

Protocol 4: Mechanistic Western Blot Analysis

Objective: To confirm the molecular mechanism of action by observing changes in key proteins involved in the cell cycle and apoptosis.

Hypothesized Pathway Diagram:

G CPyE CPyE-Amine CDK2 CDK2/Cyclin E CPyE->CDK2 Inhibits Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) G1_S G1/S Transition E2F->G1_S Promotes Casp3 Caspase-3 PARP PARP cPARP Cleaved PARP (Inactive) cCasp3 Cleaved Caspase-3 (Active) Casp3->cCasp3 Cleavage cCasp3->PARP Cleaves Apoptosis Apoptosis cCasp3->Apoptosis Executes

Caption: Hypothesized mechanism of CPyE-Amine action.

Materials:

  • Treated cell lysates from Protocol 2

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-p-Rb, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.

Expected Outcomes:

  • Cell Cycle Arrest: A decrease in the phosphorylation of Retinoblastoma protein (p-Rb) would support the inhibition of CDK2.

  • Apoptosis Induction: An increase in the levels of cleaved Caspase-3 and its substrate, cleaved PARP, would confirm the apoptotic mechanism.

Protocol 5: In Vitro Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of CPyE-Amine against the putative target, CDK2. This biochemical assay provides direct evidence of target engagement.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme complex

  • Kinase substrate (e.g., Histone H1)

  • CPyE-Amine

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer

  • Method for separating substrate from ATP (e.g., phosphocellulose paper for radioactive assay)

  • Scintillation counter or luminometer

Procedure (Example with ADP-Glo™):

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction including kinase buffer, CDK2/Cyclin E, substrate, and varying concentrations of CPyE-Amine.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: Measure the luminescence. The light signal is proportional to the ADP generated and thus reflects the kinase activity.

Data Analysis: Calculate the percentage of kinase inhibition for each CPyE-Amine concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the CPyE-Amine concentration and use non-linear regression to determine the IC50 value for CDK2 inhibition.

Conclusion and Future Directions

These protocols provide a robust framework for the initial evaluation of this compound as a potential anticancer agent. The data generated will establish its cytotoxic profile, elucidate its primary mechanism of action (cell cycle arrest and/or apoptosis), and validate its activity against its hypothesized molecular target, CDK2. Positive results from this workflow would warrant further investigation, including screening against a broader kinase panel to assess selectivity, in vivo efficacy studies in xenograft models, and structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Gherman, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Retrieved from [Link]

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

  • Montanari, D., et al. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules. Retrieved from [Link]

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  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

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  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kumar, G., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • Lim, E., & Cantley, L. C. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Trends in Cancer. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Satyanarayanajois, S. D., & Jois, S. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Current Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • George, G., et al. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene. Retrieved from [Link]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Sherr, C. J., et al. (2016). Targeting CDK4 and CDK6: From Discovery to Therapy. Cancer Discovery. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Tang, F., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]

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  • AntBio. (2025). What key role can CDK2 antibodies play in tumor research? Retrieved from [Link]

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Sources

Application Note: Quantitative Analysis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine using a Validated LC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate quantification crucial in drug discovery and development.[1] This document provides a comprehensive guide, from first principles of the analytical technique to a step-by-step protocol for sample preparation and analysis, culminating in a thorough method validation compliant with industry standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific needs.

Introduction: The Rationale for a Dedicated LC-MS Method

This compound and its analogs are of increasing interest in medicinal chemistry due to their potential as therapeutic agents.[1][2] The development of a selective and sensitive analytical method is paramount for pharmacokinetic studies, metabolism profiling, and quality control during synthesis and formulation. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for such applications, offering high selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[3]

The core challenge in bioanalysis is to accurately measure the analyte of interest while minimizing the impact of endogenous components of the biological matrix, a phenomenon known as the "matrix effect."[4] This application note addresses this challenge by detailing a method that combines efficient sample preparation with optimized chromatographic separation and mass spectrometric detection.

Principles of the Analytical Approach

This method leverages the strengths of both liquid chromatography and tandem mass spectrometry (MS/MS).

2.1. Liquid Chromatography (LC): The Separation

The LC component separates the analyte from other compounds in the sample based on their physicochemical properties. We employ reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The choice of a C18 column and a gradient elution with acetonitrile and water (both containing formic acid) is a common and effective starting point for the analysis of many small molecules.[5] The formic acid serves to protonate the analyte, improving its retention and peak shape.

2.2. Mass Spectrometry (MS): The Detection and Quantification

Following chromatographic separation, the analyte enters the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the chosen ionization technique. ESI is a "soft" ionization method that is well-suited for polar and thermally labile molecules, minimizing fragmentation during the ionization process.[6][7][8][9] In positive ion mode, the analyte is protonated to form [M+H]⁺ ions.

  • Mass Analysis: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis.[10][11][12][13] It operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the precursor ion (the [M+H]⁺ of our analyte), the second quadrupole (q2) acts as a collision cell where the precursor ion is fragmented, and the third quadrupole (Q3) selects a specific product ion for detection. This two-stage mass filtering significantly enhances the signal-to-noise ratio by eliminating interferences.

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and reproducibility.

G Parent Precursor Ion [M+H]⁺ Fragment1 Product Ion 1 (e.g., Loss of ethyl group) Parent->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 (e.g., Cleavage of cyclopropyl ring) Parent->Fragment2

Sources

Application Note: Comprehensive 1D and 2D NMR Structural Elucidation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous determination of molecular structures. This application note provides a detailed guide and protocol for the complete ¹H and ¹³C NMR spectral assignment of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a representative substituted pyrazole of interest in medicinal chemistry. We will move beyond simple spectral interpretation, explaining the causal relationships between molecular structure and spectral features. The workflow leverages a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to achieve a self-validating, authoritative structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural characterization of novel heterocyclic compounds.

Introduction: The Structural Challenge

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific compound, this compound, presents a valuable case study for NMR analysis due to its combination of distinct structural motifs: an aromatic heterocycle, a strained aliphatic ring (cyclopropyl), a flexible alkyl chain (ethyl), and an exchangeable amine group. While ¹H NMR provides initial information on proton environments and connectivity, the overlapping signals and the presence of quaternary carbons necessitate a more sophisticated, multi-dimensional approach for complete and confident characterization.

Predicted Spectral Features: An Expert's First Look

Before acquiring data, an experienced spectroscopist will anticipate the key features of the ¹H and ¹³C NMR spectra based on fundamental principles and established data.

  • ¹H NMR Spectrum: We expect to see five distinct sets of signals. The cyclopropyl protons will be the most upfield due to the ring-current effect of the strained three-membered ring.[1][2] The ethyl group will present a classic quartet and triplet pattern. The lone aromatic proton on the pyrazole ring will be a singlet. Finally, the amine protons will likely appear as a broad singlet, with a chemical shift that is highly sensitive to solvent, concentration, and temperature.[3][4][5][6]

  • ¹³C NMR Spectrum: The molecule has 7 unique carbon environments, thus 7 signals are expected in the proton-decoupled ¹³C spectrum. The pyrazole ring carbons (C3, C4, C5) will be in the aromatic/heteroaromatic region. The ethyl and cyclopropyl carbons will be in the aliphatic region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments will be crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons.

The Assignment Workflow: A Multi-dimensional Strategy

Unambiguous assignment requires a systematic workflow that integrates multiple NMR experiments. Each step builds upon the last, providing a layer of validation.

NMR_Workflow cluster_1D 1. 1D NMR Acquisition cluster_2D 2. 2D NMR for Connectivity cluster_Assignment 3. Final Assignment H1 ¹H NMR (Proton Count & Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY C13 ¹³C{¹H} NMR (Carbon Count) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC DEPT DEPT-135 (CH/CH₃ vs CH₂) DEPT->HSQC COSY->HSQC Confirm Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Protonated Carbons ASSIGN Validated Structure & Assignments HMBC->ASSIGN Assign Quaternary Carbons & Link Fragments

Figure 1: A logical workflow for the complete NMR assignment of organic molecules.

Detailed Spectral Analysis and Assignment

The following assignments are based on spectra acquired in DMSO-d₆. This solvent is often chosen for its ability to form hydrogen bonds, which slows down the exchange rate of N-H protons, often resulting in sharper signals compared to CDCl₃.[6]

¹H NMR Spectral Assignment
LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
H-4 ~5.5-5.8s-1HPyrazole CHAromatic proton in an electron-rich 5-membered heterocycle. Appears as a singlet as it has no adjacent protons.[7]
H-6 ~3.8-4.0qJ = 7.2 Hz2HN-CH₂-CH₃Methylene protons adjacent to a nitrogen atom are deshielded. The quartet arises from coupling to the three H-7 protons.[8]
H-7 ~1.2-1.4tJ = 7.2 Hz3HN-CH₂-CH₃Terminal methyl group, appearing as a triplet due to coupling with the two H-6 protons.
H-8 ~1.7-1.9m-1HCyclopropyl CHMethine proton of the cyclopropyl group. Complex multiplet due to coupling with four non-equivalent H-9 protons.
H-9 ~0.8-1.0m-2HCyclopropyl CH₂ (cis)Diastereotopic methylene protons upfield due to the characteristic shielding effect of the cyclopropane ring.[1][9]
H-9' ~0.5-0.7m-2HCyclopropyl CH₂ (trans)Diastereotopic methylene protons upfield due to the characteristic shielding effect of the cyclopropane ring.[1][9]
NH₂ ~4.5-5.5br s-2HC₅-NH₂Broad singlet due to quadrupole broadening from ¹⁴N and chemical exchange. Its position is highly solvent/concentration dependent. Confirmed by D₂O exchange.[5][10]
¹³C NMR Spectral Assignment
LabelChemical Shift (δ, ppm)DEPT-135AssignmentRationale
C-5 ~150-155No SignalPyrazole C-NH₂Quaternary carbon significantly deshielded by the directly attached, electron-donating amine group.[11][12]
C-3 ~145-150No SignalPyrazole C-CyclopropylQuaternary carbon deshielded by the pyrazole ring nitrogen and attached to the cyclopropyl group.[11][12]
C-4 ~90-95PositivePyrazole CHProtonated aromatic carbon, shielded relative to C3 and C5, typical for the C4 position in pyrazoles.[11][13]
C-6 ~42-45NegativeN-CH₂-CH₃Aliphatic methylene carbon, deshielded by the adjacent nitrogen atom.[14][15]
C-7 ~14-16PositiveN-CH₂-CH₃Terminal methyl carbon in the aliphatic region.
C-8 ~8-12PositiveCyclopropyl CHMethine carbon of the cyclopropyl group in the upfield aliphatic region.[16][17]
C-9 ~4-8NegativeCyclopropyl CH₂Methylene carbons of the cyclopropyl group, typically found at very high field.[16][17]
2D NMR Correlation: The Key to Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are essential to connect the pieces and validate the assignments.[18][19]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton connectivities through bonds.

    • A strong cross-peak will be observed between the H-6 quartet (~3.9 ppm) and the H-7 triplet (~1.3 ppm), definitively establishing the ethyl fragment.

    • Complex cross-peaks will be seen between the cyclopropyl methine proton H-8 (~1.8 ppm) and the methylene protons H-9/H-9' (~0.9 ppm and ~0.6 ppm), confirming the integrity of the cyclopropyl spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.

    • It will show a correlation between the H-4 singlet and the C-4 signal (~92 ppm).

    • It will link the H-6 quartet to the C-6 carbon (~43 ppm) and the H-7 triplet to the C-7 carbon (~15 ppm).

    • It will connect the H-8 multiplet to the C-8 carbon (~10 ppm) and the H-9/H-9' multiplets to the C-9 carbon (~6 ppm).

    • This experiment is the most reliable way to assign the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular puzzle together, as it reveals 2- and 3-bond correlations between protons and carbons. This allows for the assignment of non-protonated (quaternary) carbons.

    • Connecting the Ethyl Group: The H-6 protons (~3.9 ppm) will show a 2-bond correlation to the pyrazole C-5 (~152 ppm), unequivocally proving the ethyl group is attached to the N1 position adjacent to the C5-amine.

    • Connecting the Cyclopropyl Group: The cyclopropyl methine proton H-8 (~1.8 ppm) will show a 2-bond correlation to the pyrazole C-3 (~147 ppm), confirming its position. The cyclopropyl methylene protons H-9/H-9' will show a 3-bond correlation to C-3 .

    • Validating the Pyrazole Core: The pyrazole proton H-4 (~5.6 ppm) is key. It will show correlations to the quaternary carbons C-3 and C-5 , as well as the cyclopropyl methine carbon C-8 , locking the entire ring structure in place.

    • Assigning C5: The broad NH₂ protons (~4.8 ppm) should show a 2-bond correlation to C-5 (~152 ppm) and a 3-bond correlation to C-4 (~92 ppm), confirming the position of the amine group.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for observing the exchangeable NH₂ protons.[6]

  • Sample Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • D₂O Exchange (Optional but Recommended): After acquiring initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the NH₂ signal confirms its assignment.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters should be set according to the spectrometer's standard library for distinguishing CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • For HMBC, set the long-range coupling delay (d6) to optimize for a J-coupling of 8-10 Hz, which is standard for detecting typical 2- and 3-bond correlations.

Conclusion

The structural elucidation of this compound serves as an excellent model for the rigorous characterization of novel chemical entities. By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a self-validating workflow that moves from initial observation to definitive assignment. The key to this process is the use of correlation spectroscopy, particularly HMBC, which bridges the different fragments of the molecule and allows for the confident assignment of all atoms in the structure. This comprehensive approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical analysis in research and development.

References

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Garcia, J. I., Toiron, C., & Vedso, P. (1993). ¹³C NMR spectroscopy of N-H pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168.
  • Bonacorso, H. G., Caro, M. S. B., Zanatta, N., & Martins, M. A. P. (1995). ¹³C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8), 1173-1180. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Hirota, M., & Todokoro, K. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Chemistry Letters, 22(4), 737-740. [Link]

  • Elguero, J., Jagerovic, N., & Alkorta, I. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(7), 8014-8041. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). ¹³C NMR chemical shifts for pyrazoles. ResearchGate. (Provides specific examples of pyrazole carbon shifts). [Link]

  • Al-Masoudi, N. A. (2014). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate. [Link]

  • Elguero, J., Jagerovic, N., & Alkorta, I. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(4), 469-475. [Link]

  • Pazderski, L., Tousek, J., & Sitkowski, J. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 651-657. [Link]

  • University of Wisconsin Chemistry Department. ¹H NMR Chemical Shifts Data. Organic Chemistry Data. [Link]

  • Wazzan, N. A. (2013). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex. ResearchGate. [Link]

  • Wazzan, N. A. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Crecely, K. M., Crecely, R. W., & Goldstein, J. H. (1968). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Reddit r/OrganicChemistry. (2020). Amine protons on NMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Proulx, C., & Wand, A. J. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Reynolds, W. F., & Huckerby, T. N. (1976). ¹H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 54(18), 2841-2845. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. [Link]

  • University of Calcutta. (n.d.). ¹³C NMR spectroscopy. [Link]

  • Janezic, D., et al. (2023). NMR Spectroscopic Investigations. Molecules, 28(18), 6614. [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

  • Galasso, V. (2006). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Physical Chemistry A, 110(20), 6543-6548. [Link]

  • University of Wisconsin Chemistry Department. ¹³C NMR Chemical Shifts Data. Organic Chemistry Data. [Link]

  • Reddit r/OrganicChemistry. (2020). ¹H-NMR of Cyclopropylamine HCl salt. [Link]

Sources

Introduction: The Versatility of the Pyrazole Scaffold in Modern Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the agrochemical applications of pyrazole derivatives, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes on the mechanisms of action for pyrazole-based fungicides, insecticides, and herbicides, alongside step-by-step experimental protocols for their synthesis and evaluation.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern agrochemical research and development.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful commercialization of numerous high-performance fungicides, insecticides, and herbicides.[2][3] The structural versatility of the pyrazole core allows for fine-tuning of its physicochemical properties, enabling chemists to optimize potency, selectivity, and systemic movement within plants.[4] This guide delves into the key applications of pyrazole derivatives in crop protection, elucidating their molecular mechanisms of action and providing detailed protocols for their synthesis and bio-evaluation in a laboratory setting.

Chapter 1: Pyrazole-Based Fungicides - Targeting Fungal Respiration

Application Note 1: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-based fungicides belongs to the Succinate Dehydrogenase Inhibitors (SDHIs).[5] These compounds, particularly pyrazole-carboxamides, have become vital tools for controlling a wide spectrum of plant pathogenic fungi.[6][7] Commercial examples include Bixafen, Penthiopyrad, and Fluxapyroxad.[5][6]

Mechanism of Action: SDHIs function by interrupting the fungal mitochondrial electron transport chain (ETC) at Complex II (Succinate Dehydrogenase).[8][9] By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[8] This inhibition halts the Krebs cycle and, more critically, prevents the transfer of electrons to the ETC, thereby stopping ATP production and leading to fungal cell death.[9] The difluoromethyl group on the pyrazole ring is a common feature in many potent SDHI fungicides, contributing to their efficacy and stability.[10] Some advanced pyrazole carboxamides may even exhibit dual modes of action, both inhibiting SDH and disrupting the integrity of the fungal cell membrane.[11]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Krebs Krebs Cycle MitoMatrix Mitochondrial Matrix Succinate Succinate ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation ATP ATP (Energy) ATP_Synthase->ATP Generates Pyrazole Pyrazole SDHI Fungicide Pyrazole->ComplexII INHIBITS caption SDHI fungicides block Complex II, halting respiration.

Caption: SDHI fungicides block Complex II, halting respiration.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol assesses the efficacy of a pyrazole derivative in inhibiting the growth of a target fungal pathogen on an amended agar medium.[12]

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum).[7][8]

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Sterile Petri dishes (90 mm).

  • Test compound (pyrazole derivative) and a commercial standard fungicide (e.g., Boscalid).[13]

  • Solvent for dissolving the compound (e.g., acetone, DMSO).[12]

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test pyrazole derivative and the standard fungicide in a suitable solvent (e.g., 10,000 mg/L in acetone).

  • Media Preparation: Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Amended Media Preparation:

    • Dispense the molten PDA into sterile containers.

    • Add the appropriate volume of the stock solution to the PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L).[12][13] Ensure the final solvent concentration in the medium does not exceed 1% and is consistent across all plates, including the control.

    • Prepare a control plate containing only the solvent at the same concentration.

    • Pour approximately 20 mL of the amended PDA into each Petri dish and allow it to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both test concentrations and control).[14]

  • Incubation: Seal the plates with paraffin film and incubate them at a suitable temperature (e.g., 25°C) in the dark.[14]

  • Data Collection:

    • When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all treatments.[15]

    • Take two perpendicular measurements for each colony and calculate the mean.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the mean colony diameter of the control and dt is the mean colony diameter of the treatment.[13]

    • Use probit analysis or logistic regression to determine the EC₅₀ value (the effective concentration that causes 50% inhibition).[15]

Data Interpretation: Compare the EC₅₀ value of the test compound to that of the commercial standard. A lower EC₅₀ value indicates higher fungicidal activity.

CompoundTarget FungusEC₅₀ (mg/L)Reference FungicideEC₅₀ (mg/L)
Compound 6iValsa mali1.77Boscalid9.19[13]
Compound 7aiR. solani0.37Carbendazol>0.37[7]
Compound 9cdS. sclerotiorum0.72Thifluzamide4.88[8]
Y47Gibberella zeae5.2Fluopyram12.3[11]

Chapter 2: Pyrazole-Based Insecticides - Disrupting the Nervous System

Application Note 2: Phenylpyrazole Insecticides

Phenylpyrazoles, with Fipronil being the most prominent example, are a class of broad-spectrum insecticides.[16] They are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[16] These compounds are highly effective against a wide range of agricultural and public health pests.[9][17]

Mechanism of Action: Phenylpyrazoles are neurotoxins that act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[9][16] GABA is the primary inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride ion (Cl⁻) channel, causing hyperpolarization of the neuron and dampening nerve impulses. Phenylpyrazoles bind within the channel pore, physically blocking the influx of chloride ions.[9] This blockage prevents the "calming" effect of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and eventual death of the insect.[9][16]

GABA_Mechanism cluster_Neuron Postsynaptic Neuron Membrane cluster_Normal Normal State (Inhibition) cluster_Blocked Blocked State (Hyperexcitation) GABA_Receptor GABA-Gated Chloride Channel Chloride_In Cl- Result2 No Cl- Influx Continuous Nerve Firing (Paralysis & Death) label_in Inside Neuron label_out Outside Neuron GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds Result1 Neuron Hyperpolarization (Nerve Impulse Inhibited) Chloride_Out Cl- Chloride_Out->GABA_Receptor Influx Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor BLOCKS CHANNEL caption Phenylpyrazoles block GABA channels, causing neurotoxicity.

Caption: Phenylpyrazoles block GABA channels, causing neurotoxicity.

Protocol 2: Larval Contact Bioassay

This protocol details a method for evaluating the toxicity of a pyrazole insecticide to mosquito larvae, a common model for insecticide screening.[18][19][20]

Materials:

  • Third-instar larvae of a susceptible mosquito strain (e.g., Aedes aegypti).[19]

  • Test compound (pyrazole derivative).

  • Solvent (e.g., DMSO, acetone).[18]

  • Deionized water.

  • Disposable multi-well plates (e.g., 24-well) or small beakers/deli pots.[20]

  • Micropipettes and sterile tips.

  • Permanent marker.

  • Incubator or environmental chamber.

Procedure:

  • Stock Solution and Dilutions:

    • Prepare a 10 mM stock solution of the test compound in the chosen solvent.[21]

    • Perform serial dilutions to create a range of test concentrations that are expected to span from 0% to 100% mortality.

  • Assay Setup:

    • Label the wells or pots with the compound, concentration, and replicate number. Plan for at least 3-4 replicates per concentration.[20]

    • Run a negative control (solvent only) and a positive control (a known insecticide) alongside the test compounds.[20]

    • To each well/pot, add the appropriate volume of deionized water (e.g., 990 µL for a final volume of 1 mL).

    • Add 10 µL of the corresponding insecticide dilution (or solvent for the control) to each well. The final solvent concentration should not exceed 1%.[18] Gently mix.

  • Larval Exposure:

    • Using a transfer pipette, carefully place a set number of larvae (e.g., 5-10) into each well.[21]

    • Cover the plates to prevent evaporation.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 27°C) and photoperiod (e.g., 12h light:12h dark).[21]

  • Mortality Assessment:

    • Record the number of dead larvae at 24 and 48 hours post-exposure.[20] Larvae are considered dead if they are immobile and do not respond when gently prodded with a probe.

  • Data Analysis:

    • If control mortality is between 5% and 20%, correct the treatment mortality using Abbott's formula. If control mortality exceeds 20%, the assay should be repeated.

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values.[20]

Chapter 3: Pyrazole-Based Herbicides - Inhibiting Plant-Specific Pathways

Application Note 3: HPPD and PPO Inhibiting Herbicides

Pyrazole derivatives are effective herbicides that target unique plant-specific biochemical pathways, making them safe for non-plant organisms.[22] Two primary modes of action are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).

Mechanism of Action - HPPD Inhibitors:

  • Pyrazole herbicides like pyrazolate and pyrazoxyfen act as HPPD inhibitors.[23] HPPD is a key enzyme in the pathway that converts the amino acid tyrosine into plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis.

  • By inhibiting HPPD, these herbicides prevent carotenoid formation. Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" of the plant tissues, cessation of photosynthesis, and plant death. Many pyrazole HPPD inhibitors are pro-herbicides, being metabolized into the active inhibitory compound within the plant.[22]

Mechanism of Action - PPO Inhibitors:

  • Other pyrazole-based herbicides function as PPO inhibitors.[24] PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. It catalyzes the oxidation of protoporphyrinogen IX (PPOgen) to protoporphyrin IX (Proto IX).

  • When PPO is inhibited, PPOgen accumulates and leaks from the plastid into the cytoplasm, where it is non-enzymatically oxidized to Proto IX. In the presence of light and oxygen, this cytoplasmic Proto IX acts as a potent photosensitizer, generating highly destructive reactive oxygen species (ROS) like singlet oxygen. These ROS cause rapid lipid peroxidation, destroying cell membranes and leading to swift cellular leakage and tissue death (necrosis).[24]

Protocol 3: Whole-Plant Pot Bioassay for Herbicides

This protocol is used to assess the post-emergence herbicidal efficacy of a pyrazole derivative on a target weed species in a controlled environment.[25][26]

Materials:

  • Seeds of a target weed (e.g., crabgrass, Digitaria ciliaris) and a crop species for selectivity testing (e.g., corn).[24][26]

  • Pots filled with a standard soil mix.

  • Growth chamber or greenhouse with controlled light, temperature, and humidity.

  • Test compound (pyrazole herbicide).

  • Formulation agents (e.g., surfactant, solvent) to prepare a sprayable solution.[27]

  • Laboratory track sprayer for uniform application.

  • Watering system.

Procedure:

  • Plant Cultivation:

    • Sow seeds of the weed and crop species in pots and allow them to grow to a specific stage (e.g., 1-2 leaf stage).[26]

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Herbicide Preparation:

    • Prepare a stock solution of the test compound.

    • Create a spray solution by diluting the stock solution with water and adding necessary adjuvants (e.g., 0.1% Tween-20) to achieve the desired application rates (expressed in grams of active ingredient per hectare, g a.i./ha).[22]

  • Application:

    • Arrange the pots in the track sprayer. Include untreated control pots.

    • Apply the herbicide solutions uniformly over the plants at a constant pressure and volume.

  • Incubation and Observation:

    • Return the pots to the growth chamber.

    • Water the plants as needed, avoiding wetting the foliage immediately after application.

    • Visually assess and score the herbicidal injury at set intervals (e.g., 3, 7, and 14 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).[26] Note specific symptoms like bleaching (HPPD) or necrosis (PPO).

  • Data Collection (Quantitative):

    • At the end of the experiment (e.g., 14-21 days), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percentage of growth reduction compared to the untreated control.

    • Analyze the data using dose-response models (e.g., log-logistic regression) to determine the GR₅₀ value (the dose required to cause a 50% reduction in plant dry weight).[25]

Herbicide_Screening cluster_legend *DAT: Days After Treatment A 1. Plant Cultivation (Weed & Crop Species) B 2. Herbicide Formulation (Prepare Spray Solutions) A->B C 3. Application (Track Sprayer) B->C D 4. Incubation (Controlled Environment) C->D E 5. Visual Assessment (Phytotoxicity Scoring) D->E 3, 7, 14 DAT* F 6. Biomass Measurement (Harvest & Dry Weight) D->F 21 DAT* G 7. Data Analysis (Dose-Response Curve, GR50) E->G F->G key Workflow Legend

Caption: A typical workflow for whole-plant herbicide bioassays.

Chapter 4: Synthesis and Analysis of Pyrazole Agrochemicals

Application Note 4: General Synthesis and Analytical Detection

Synthesis: A cornerstone of pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For many modern agrochemicals, especially pyrazole-carboxamide fungicides, a key intermediate is an ethyl pyrazole-4-carboxylate.[28] This intermediate's ester group serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, converted to an acid chloride, and then reacted with a specific amine to form the final amide bond, which is often crucial for biological activity.[7][28]

Synthesis_Pathway A 1,3-Dicarbonyl Compound C Pyrazole Ring (e.g., Ethyl Pyrazole-4-carboxylate) A->C B Hydrazine Derivative B->C D Hydrolysis (Saponification) C->D E Pyrazole-4-carboxylic Acid D->E F Activation (e.g., SOCl2) E->F G Pyrazole-4-carbonyl Chloride F->G I Amidation G->I H Substituted Amine H->I J Final Product (Pyrazole Carboxamide) I->J

Caption: General synthesis pathway for pyrazole carboxamides.

Analysis: Detecting and quantifying pyrazole derivatives in environmental samples like water is crucial for regulatory and safety monitoring. A common and effective method is Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC).[29] SPE, often using materials like multi-walled carbon nanotubes, is used to extract and concentrate the pesticides from the water sample. The concentrated extract is then injected into an HPLC system, typically with a UV or mass spectrometry (MS) detector, to separate and quantify the specific pyrazole compounds. This method offers high recovery rates and low limits of detection, often in the nanogram per liter (ng/L) range.[29]

Protocol 4: Analytical Detection by SPE-HPLC

This protocol provides a framework for the determination of pyrazole pesticides in water samples.[29]

Materials:

  • Water sample (e.g., reservoir water).

  • SPE cartridges (e.g., packed with multi-walled carbon nanotubes).

  • SPE vacuum manifold.

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl acetate.

  • Reagent water (HPLC grade).

  • Analytical standards of target pyrazole pesticides (e.g., Fipronil, Fenpyroximate).

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS/MS).

Procedure:

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge to remove impurities.

    • Pass 5 mL of methanol to activate the sorbent.

    • Pass 5 mL of reagent water to equilibrate the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 500 mL), adjusted to a neutral pH, through the conditioned cartridge at a steady flow rate (e.g., 5 mL/min).

  • Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the trapped pesticides from the cartridge by passing a small volume of an appropriate elution solvent (e.g., 2 x 3 mL of ethyl acetate) through it.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Prepare a calibration curve using the analytical standards.

    • Inject the reconstituted sample into the HPLC system.

    • Identify and quantify the pesticides by comparing their retention times and peak areas to those of the standards.

Conclusion

Pyrazole and its derivatives represent a highly successful and adaptable chemical scaffold in the development of modern agrochemicals. Their ability to target diverse and specific biological pathways—from mitochondrial respiration in fungi and neuronal function in insects to pigment biosynthesis in plants—underlines their importance. The continued exploration of structure-activity relationships, coupled with robust synthesis and screening protocols as outlined in this guide, will undoubtedly lead to the discovery of new, more effective, and environmentally sound crop protection solutions.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and achieve higher yields and purity.

Introduction

The synthesis of this compound is a crucial process in the development of various pharmaceutical and agrochemical compounds. The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] In this specific case, the reaction is between 3-cyclopropyl-3-oxopropanenitrile and ethylhydrazine. This seemingly straightforward reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will walk you through potential issues and provide actionable solutions based on established chemical principles and literature precedents.

Synthetic Scheme Overview

The fundamental reaction for the synthesis of this compound is depicted below. The process involves the nucleophilic attack of ethylhydrazine on the carbonyl carbon of 3-cyclopropyl-3-oxopropanenitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization to yield the desired 5-aminopyrazole.[1]

Synthetic_Scheme start 3-cyclopropyl-3-oxopropanenitrile + Ethylhydrazine intermediate Hydrazone Intermediate start->intermediate Nucleophilic Attack product This compound intermediate->product Intramolecular Cyclization side_product Regioisomeric Impurity (5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine) intermediate->side_product Alternative Cyclization

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and step-by-step solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, including incomplete reaction, side reactions, and degradation of starting materials or products.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • 3-cyclopropyl-3-oxopropanenitrile: Impurities in this starting material can lead to the formation of unwanted byproducts. Ensure the purity of the β-ketonitrile by techniques such as distillation or recrystallization before use.

    • Ethylhydrazine: Hydrazine derivatives can degrade over time. It is crucial to use freshly distilled or high-purity ethylhydrazine. If using a salt form (e.g., ethylhydrazine oxalate or hydrochloride), ensure the free base is effectively liberated before the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other solvents may improve the yield. For instance, aprotic dipolar solvents like DMF can sometimes provide better results.[3] Refluxing in ethanol is a common practice that often yields good results.[4]

    • Temperature: The reaction often requires heating to proceed at a reasonable rate.[4] If the reaction is sluggish at lower temperatures, a modest increase in temperature or switching to a higher-boiling solvent might be beneficial. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

    • Reaction Time: Insufficient reaction time will result in a low conversion of starting materials. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Optimize the reaction time by monitoring its progress.

  • pH of the Reaction Mixture:

    • The cyclization step can be influenced by the pH. While the reaction is often carried out under neutral or slightly basic conditions, some pyrazole syntheses benefit from the addition of a catalytic amount of acid.[5] Conversely, if using a hydrazine salt, a base is required to generate the free hydrazine. Triethylamine is a common choice for this purpose.[6]

Experimental Protocol for Yield Optimization:

  • Reagent Purification:

    • Distill 3-cyclopropyl-3-oxopropanenitrile under reduced pressure.

    • If using ethylhydrazine hydrate, consider using it directly or preparing the anhydrous form carefully. If using a salt, treat it with a suitable base (e.g., sodium ethoxide in ethanol) to generate the free base in situ.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) and the chosen solvent (e.g., ethanol).

    • Add ethylhydrazine (1.1-1.2 eq) dropwise to the stirred solution at room temperature. A slight excess of the hydrazine is often used to ensure complete conversion of the β-ketonitrile.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (Microwave)
Solvent EthanolDMFMethanol
Temperature Reflux (~78 °C)90 °C150 °C
Time 3-4 hours16 hours5 minutes
Base (if needed) NoneTriethylamine (2 eq)None
Reference [4][7][8][9]

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis.

Question 2: I am observing a significant amount of a regioisomeric impurity. How can I improve the regioselectivity?

The reaction of an unsymmetrical β-dicarbonyl equivalent (like a β-ketonitrile) with a substituted hydrazine can potentially lead to two regioisomers. In this case, the alternative isomer would be 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine.

Controlling Regioselectivity:

The regioselectivity of the cyclization is determined by which nitrogen atom of the hydrazine attacks the nitrile group. This is influenced by steric and electronic factors of both reactants and the reaction conditions.

  • Nucleophilicity of Hydrazine Nitrogens: The terminal nitrogen of ethylhydrazine is generally more nucleophilic and less sterically hindered, which typically favors the formation of the desired 1,3,5-substituted pyrazole.

  • Reaction Mechanism: The reaction is believed to proceed through the formation of a hydrazone at the keto group, followed by cyclization involving the attack of the other nitrogen on the nitrile carbon.[1][2] The initial attack on the carbonyl is generally faster.

Strategies to Enhance Regioselectivity:

  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the intermediates, thereby affecting the regioselectivity.

    • Acidic Conditions: Under acidic conditions, the regioselectivity can sometimes be altered. However, this may also promote side reactions.

    • Basic Conditions: Basic conditions can deprotonate the intermediate hydrazone, potentially influencing the cyclization pathway.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the transition states of the two possible cyclization pathways, thereby affecting the ratio of the regioisomers. It is worthwhile to screen a variety of solvents (e.g., ethanol, methanol, isopropanol, THF, dioxane, DMF).

Regioselectivity Hydrazone Hydrazone Intermediate Pathway_A Attack by N1 on Nitrile Hydrazone->Pathway_A Favored Pathway Pathway_B Attack by N2 on Nitrile Hydrazone->Pathway_B Disfavored Pathway Product_A Desired Product: This compound Pathway_A->Product_A Product_B Isomeric Impurity: 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine Pathway_B->Product_B

Caption: Regioselectivity in the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis? The primary starting materials are 3-cyclopropyl-3-oxopropanenitrile and ethylhydrazine.

Q2: Are there alternative synthetic routes? While the condensation of β-ketonitriles with hydrazines is the most direct method, other approaches to pyrazole synthesis exist, such as the reaction of 1,3-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis) or 1,3-dipolar cycloadditions.[5][10] However, for this specific target molecule, the β-ketonitrile route is generally the most efficient.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and purity.

Q4: What are the typical purification methods for this compound? The most common method for purifying the crude product is column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. A mixture of hexane and ethyl acetate is often a good starting point.

Q5: Are there any safety precautions I should be aware of?

  • Hydrazine Derivatives: Ethylhydrazine, like other hydrazines, is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

References

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). Arkivoc. [Link]

  • Al-Awadi, H., El-Kashef, H., & Rida, S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 195-216. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2017). Journal of the Iranian Chemical Society. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. (2010). Journal of the Serbian Chemical Society. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2020). Molbank. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Purification of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are navigating the common and often complex challenges associated with isolating this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The structure of this compound, featuring a basic amino group and a polar pyrazole core, presents a unique set of purification hurdles.[3][4] This guide will address these challenges head-on, providing detailed workflows and a comprehensive FAQ section.

Section 1: Understanding the Core Purification Challenges

Before troubleshooting, it's crucial to understand the physicochemical properties of the target molecule and the nature of the impurities that commonly arise during its synthesis. Pyrazole synthesis often involves condensation reactions which can result in a mixture of products, including challenging regioisomers.[5][6][7][8]

Q1: What are the primary sources of difficulty in the purification of this pyrazole amine?

The primary challenges stem from three key aspects of the molecule's structure:

  • Basicity: The exocyclic primary amine (-NH₂) is a Lewis base. When using standard silica gel chromatography, which has an acidic surface (silanol groups, Si-OH), strong ionic interactions can occur. This leads to significant peak tailing, smearing, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.[9]

  • Polarity: The presence of three nitrogen atoms in a small heterocyclic ring makes the molecule quite polar.[4] This polarity dictates its solubility and chromatographic behavior, often requiring polar solvent systems for elution, which can also elute polar impurities.

  • Formation of Regioisomers: The synthesis of N-substituted pyrazoles can often yield a mixture of regioisomers.[9][10] For this target, the primary isomeric impurity is likely 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine . These isomers have nearly identical molecular weights and similar polarities, making their separation by standard techniques exceptionally difficult.

Q2: What are the most common impurities to expect, and how can they be identified?

Beyond the regioisomeric challenge, several other impurities are common. Identifying them is the first step toward selecting an appropriate purification strategy.

Impurity TypeCommon ExamplesSource / RationaleIdentification / Separation Strategy
Regioisomer 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amineNon-regioselective cyclization during synthesis.[9][10]Very difficult. Requires high-resolution chromatography (Prep-HPLC, SFC). Often indistinguishable by TLC.
Starting Materials Ethylhydrazine, Cyclopropyl-substituted 1,3-dicarbonyl compoundIncomplete reaction.[11]Typically have very different polarities. Easily separated by column chromatography or acid-base extraction.
Reaction By-products Products of self-condensation, degradation, or side-reactions.Dependent on the specific synthetic route.[11]Varies widely. Monitor reaction by TLC/LC-MS to identify unknowns.
Residual Solvents DMF, Acetonitrile, Ethanol, Toluene, etc.Trapped in the product post-workup.[11]Removal by high-vacuum drying. Quantified by GC or ¹H NMR.

Section 2: Troubleshooting Experimental Workflows & Protocols

Here we present detailed, field-proven workflows to tackle the purification of this compound.

Workflow 1: Purification by Amine-Deactivated Flash Column Chromatography

This is the most common approach but requires careful modification to mitigate the basicity of the target compound. The key is to neutralize the acidic sites on the silica gel.[12]

  • Slurry Preparation (Deactivation):

    • In a beaker, add the required amount of silica gel for your column.

    • Prepare your chosen mobile phase (e.g., 95:5 Dichloromethane/Methanol).

    • Add triethylamine (Et₃N) to the mobile phase to a final concentration of 0.5-1% (v/v).

    • Create a slurry of the silica gel in this Et₃N-containing mobile phase. Let it stand for 10-15 minutes to ensure equilibration. This step is critical for "capping" the acidic silanol groups.[12]

  • Column Packing: Pack the column with the deactivated silica slurry. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using the Et₃N-containing mobile phase. Gradient elution may be necessary, starting with a less polar system and gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM/Methanol).

  • Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC).[9][13] Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation Silica Silica Gel Slurry Deactivated Slurry Silica->Slurry Solvent Mobile Phase (e.g., DCM/MeOH) Solvent->Slurry Et3N Triethylamine (1%) Et3N->Solvent Add to neutralize Pack Pack Column Load Load Crude Sample (Wet or Dry Load) Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evap Evaporate Solvents (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for amine-deactivated column chromatography.

ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC/Column Insufficient deactivation of silica.Increase triethylamine concentration to 1.5-2%. Ensure the slurry is well-equilibrated before packing.
Product Not Eluting Irreversible binding to silica.Switch to a less acidic stationary phase like neutral alumina.
Co-elution with Impurity Impurity has very similar polarity (e.g., a regioisomer).Change the solvent system to alter selectivity (e.g., switch from DCM/MeOH to Ethyl Acetate/Hexanes). If co-elution persists, preparative HPLC is required.
Low Overall Yield Product is volatile or degraded on the column.Avoid excessive heat during solvent evaporation. Consider a non-chromatographic method like acid-base extraction.
Workflow 2: Purification by Acid-Base Extraction

This powerful technique leverages the basicity of the amine group to separate it from neutral or acidic impurities. It is an excellent first-pass purification step before chromatography or for purifying larger quantities.[14]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

    • Shake vigorously and allow the layers to separate. The protonated pyrazole amine will move into the aqueous layer. Neutral/acidic impurities will remain in the organic layer.

    • Drain and collect the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Organic Layer Wash (Optional): The original organic layer can be washed with brine, dried over Na₂SO₄, and evaporated to isolate and analyze the impurities.

  • Basification: Combine all acidic aqueous extracts in a clean flask and cool in an ice bath.

  • Neutralization & Re-extraction:

    • Slowly add a base (e.g., 3M NaOH or saturated NaHCO₃ solution) to the aqueous layer with stirring until the pH is >10. The amine will be deprotonated back to its freebase form.

    • Transfer this basic aqueous solution to a separatory funnel and extract the freebase amine back into a fresh organic solvent (DCM or EtOAc) 3-4 times.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_acid Step 1: Acid Wash cluster_base Step 2: Basify & Re-extract Start Crude Mixture (Target + Neutral Impurities) in Organic Solvent (EtOAc) A_Funnel Separatory Funnel Start->A_Funnel Add 1M HCl A_Org Organic Layer: Neutral Impurities A_Aq Aqueous Layer (Acidic): Protonated Target (R-NH3+) B_Funnel Separatory Funnel A_Aq->B_Funnel 1. Add NaOH (pH > 10) 2. Add fresh EtOAc B_Aq Aqueous Layer (Basic): Salts (NaCl) B_Org Organic Layer: Purified Target (R-NH2) End Purified Product B_Org->End Dry & Evaporate

Caption: Principle of purification via acid-base extraction.

Section 3: Frequently Asked Questions (FAQs)

Q: My final product is a persistent oil after purification. How can I get it to solidify? A: Many aminopyrazoles are low-melting solids or oils. First, ensure all solvent is removed under high vacuum. If it remains an oil, solidification can often be induced by forming a stable crystalline salt.[15] Try dissolving the oil in a minimal amount of isopropanol or ethanol and adding one equivalent of a solution of HCl in diethyl ether or a solution of oxalic acid in ethanol. The resulting salt will often precipitate and can be collected by filtration.

Q: My ¹H NMR looks clean, but HPLC analysis shows a significant impurity with the same mass as my product. What is it and how do I remove it? A: This is the classic sign of a regioisomeric impurity.[9] Due to their similar structures, they are often inseparable by standard flash chromatography. Your options are:

  • Re-evaluate the synthesis: Optimize the reaction conditions to favor the formation of the desired regioisomer.

  • High-Performance Preparative Chromatography: Techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) offer much higher resolving power and can often separate stubborn isomers.[4][16]

Q: How can I best monitor the progress of my column chromatography? A: Thin-layer chromatography (TLC) is indispensable.[13] Use a UV lamp (254 nm) for visualization. Staining can also be very helpful; a ninhydrin stain will develop a colored spot for the primary amine, helping you to specifically track your product versus other non-amine impurities. For quantitative purity assessment of final fractions, High-Performance Liquid Chromatography (HPLC) is the industry standard.[9][11]

Q: My recovery from the silica column is consistently below 50%. Where is my product going? A: This indicates strong, likely irreversible, binding to the silica gel. This happens when the deactivation with triethylamine is insufficient or when the product is particularly basic.[9][12] In this scenario, you should immediately switch to a different purification method. Acid-base extraction is the best alternative as it avoids solid stationary phases entirely. If chromatography is necessary, use a more inert phase like neutral alumina.

References

  • Kubica, P., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The syntheses of pyrazole amine substituted cyclotriphosphazenes: Spectroscopic and crystallographic characterizations. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available at: [Link]

  • PubChem. (n.d.). 3-ethyl-1H-pyrazol-5-amine. Available at: [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • JICS Online. (n.d.). Synthesis of Pyrazolo [3,4- d]pyrimidine. Available at: [Link]

  • SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1172505-99-5 | this compound. Available at: [Link]

  • DC Chemicals. (n.d.). This compound. Available at: [Link]

  • Alichem. (n.d.). This compound. Available at: [Link]

  • ACS Publications. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Available at: [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available at: [Link]

Sources

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. It provides in-depth troubleshooting advice and validated protocols to assess and manage the stability of this compound in aqueous solutions, a critical factor for reliable experimental outcomes and formulation development.

Introduction

This compound is a substituted aminopyrazole, a class of compounds recognized for its metabolic stability and wide-ranging pharmacological activities.[1][2][3] The pyrazole ring system is a cornerstone in many FDA-approved drugs.[4] However, the aqueous stability of any novel compound is not guaranteed and must be empirically determined. Factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact the integrity of the molecule in solution.[5][6] This guide provides a framework for systematically evaluating these factors through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in an aqueous environment?

A1: Based on the functional groups present (a primary amine, a substituted pyrazole ring), the most probable degradation pathways are hydrolysis and oxidation. The pyrazole ring itself is generally aromatic and relatively stable, but the exocyclic amino group can be susceptible to hydrolytic deamination, especially under harsh pH and high-temperature conditions.[6] The entire molecule could also be susceptible to oxidation, potentially at the electron-rich pyrazole ring or the amino group. The chemical reactivity of the pyrazole moiety is influenced by the individual atoms within the ring system.[9]

Q2: How is the stability of this compound expected to change with pH?

A2: The stability of this compound is likely pH-dependent. The pyrazole ring contains two nitrogen atoms: one is basic (pyridine-like) and the other is neutral (pyrrole-like).[4][9] The exocyclic amino group is also basic. In acidic solutions, these nitrogen atoms can become protonated. This protonation can alter the electron distribution in the pyrazole ring, potentially making it more susceptible to nucleophilic attack by water (hydrolysis).[10] Conversely, in strongly basic solutions, deprotonation could occur, which may also influence stability. Therefore, a systematic study across a range of pH values is essential.

Q3: Is this compound sensitive to light?

A3: Photostability is a common concern for heterocyclic aromatic compounds. Exposure to UV or visible light can induce photochemical reactions, leading to degradation.[5] While specific data for this molecule is not available, it is prudent to assume potential photosensitivity. A forced degradation study under controlled light exposure (as per ICH Q1B guidelines) is the only definitive way to assess this. As a standard laboratory practice, solutions of the compound should be protected from light by using amber vials or covering containers with aluminum foil.

Q4: Can I anticipate any issues with the solubility of this compound in my aqueous buffers?

A4: Aminopyrazoles can have low solubility in water.[11] The solubility of this compound will be influenced by the pH of the aqueous medium. In acidic buffers, where the amino group and ring nitrogens are protonated, the resulting salt form should exhibit higher solubility. If you encounter solubility issues in neutral buffers, consider preparing a concentrated stock solution in an organic co-solvent like DMSO or ethanol, and then diluting it into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experiment.

Troubleshooting Guide for Common Experimental Issues

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Rapid disappearance of the parent compound peak in HPLC analysis. 1. Hydrolytic Instability: The compound may be rapidly degrading under the pH and temperature conditions of your experiment.[6] 2. Oxidative Degradation: Dissolved oxygen or trace metal contaminants in the buffer could be catalyzing oxidation.[8]Action: 1. Perform a time-course analysis at shorter intervals to determine the degradation rate. 2. Prepare fresh solutions immediately before use. 3. Degas buffers and consider using an inert atmosphere (e.g., nitrogen or argon). 4. Add a chelating agent like EDTA to sequester metal ions.
Appearance of one or more new, unidentified peaks in the chromatogram. 1. Degradation Products: These are likely degradants resulting from hydrolysis, oxidation, or photolysis.[5] 2. Impurity: The new peak could be an impurity from the initial synthesis that is now more apparent.Action: 1. Characterize the degradation profile by running a forced degradation study (see protocol below). This helps create a "fingerprint" of potential degradants. 2. Use LC-MS/MS to obtain the mass of the unknown peaks to help elucidate their structures. 3. Re-evaluate the purity of your starting material.
Precipitation or cloudiness observed in the aqueous solution upon standing. 1. Poor Solubility: The compound may be crashing out of solution at the tested concentration and pH. 2. Degradant Insolubility: A degradation product may be less soluble than the parent compound.Action: 1. Determine the kinetic solubility of the compound under your experimental conditions. 2. Consider adjusting the pH to improve solubility (typically lower pH for amines). 3. If permissible, use a small percentage of a co-solvent (e.g., <1% DMSO).
Inconsistent results or poor reproducibility between experiments. 1. Solution Instability: Degradation during storage or between experiments can lead to variable effective concentrations. 2. Photosensitivity: Inconsistent exposure to ambient light can cause varying levels of degradation.Action: 1. Strictly control solution preparation: Always prepare solutions fresh from a solid or a well-characterized, frozen stock. 2. Protect from light at all times: Use amber vials or foil-wrapped tubes for all solutions and during experiments. 3. Standardize incubation times and temperatures precisely.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule.[8][12] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is truly stability-indicating.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Dilute into stress medium Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Dilute into stress medium Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Dilute into stress medium Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Dilute into stress medium Photo Photolytic (ICH Q1B Light Box) Prep->Photo Dilute into stress medium Thermal Thermal (Solution) (60°C in dark) Prep->Thermal Dilute into stress medium Neutralize Neutralize Samples (if applicable) Acid->Neutralize After stress period Base->Neutralize After stress period Neutral->Neutralize After stress period Oxidation->Neutralize After stress period Photo->Neutralize After stress period Thermal->Neutralize After stress period Dilute Dilute to Target Conc. Neutralize->Dilute Analyze HPLC/UPLC-UV/MS Analysis Dilute->Analyze

Caption: Workflow for conducting a forced degradation study.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile or methanol. This stock should be stored at -20°C in an amber vial.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution into 10 mL of the same diluent.

Forced Hydrolysis Protocol
  • Prepare three sets of amber vials:

    • Acidic: 4.5 mL of 0.1 M HCl

    • Basic: 4.5 mL of 0.1 M NaOH

    • Neutral: 4.5 mL of HPLC-grade water

  • Add 0.5 mL of the 100 µg/mL working solution to each vial to achieve a final concentration of 10 µg/mL.

  • Prepare a "time zero" (T0) sample by immediately neutralizing the acidic and basic samples (add an equimolar amount of base/acid) and diluting to the final analytical concentration.

  • Place the remaining vials in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the acidic and basic aliquots.

  • Analyze all samples by HPLC.

Oxidative Degradation Protocol
  • In an amber vial, mix 4.5 mL of 3% hydrogen peroxide with 0.5 mL of the 100 µg/mL working solution.

  • Keep the vial at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) and analyze by HPLC.

Photostability Protocol
  • Prepare two sets of solutions of the compound in quartz tubes at 10 µg/mL in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Wrap one set completely in aluminum foil to serve as the dark control.

  • Place both sets in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analyze samples from both sets by HPLC.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust analytical method is crucial for separating the parent compound from any potential degradation products.

Parameter Condition Rationale
Column C18 reverse-phase, 2.6 µm, 100 x 4.6 mmProvides good retention and separation for small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution ensures that both the parent compound and any potential degradants (which may have different polarities) are eluted and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV at 254 nm (or λmax of compound)Most aromatic compounds have strong absorbance at or near this wavelength. Determine the optimal wavelength by running a UV scan.

Visualization of Potential Degradation

While the exact degradation products must be identified experimentally, a hypothetical pathway can be proposed based on chemical principles. Hydrolysis of the exocyclic amine is a plausible route.

Hypothetical Hydrolytic Degradation Pathway

Degradation_Pathway cluster_main Hypothetical Hydrolysis Parent This compound (Parent Compound) Intermediate Unstable Diazonium Intermediate Parent->Intermediate H2O, H+ (Hydrolytic Deamination) Product 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol (Hydroxy-pyrazole Degradant) Intermediate->Product Loss of N2

Caption: A plausible hydrolytic degradation pathway via deamination.

This guide provides a comprehensive framework for assessing the aqueous stability of this compound. By following these structured protocols and troubleshooting guides, researchers can generate reliable data, ensuring the integrity of their experiments and accelerating their research and development efforts.

References

  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole.
  • Watson, A. J. A., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1645-1676.
  • Marsden, C. C., et al. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Skołd, A., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5909.
  • Prieur, A., et al. (2017).
  • Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Li, Y., et al. (2021). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography.
  • Rojas, D., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(33), 19632-19656.
  • Martin, E. C., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(27), 14578-14589.
  • Mondal, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2321-9653.
  • Bajaj, S., et al. (2006). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 2(2), 221-228.
  • Bhatt, V. P., et al. (2018). A new stability indicating RP-HPLC method for estimation of brexpiprazole.
  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Shinde, N., et al. (2016).
  • Auteck. (n.d.). This compound.
  • Sharma, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Guchhait, G., & Mistry, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1745-1759.
  • Abdel-Wahab, B. F., et al. (2012). New Trends in the Chemistry of 5-Aminopyrazoles. Request PDF.
  • Mondal, B., & Anoop, A. (2021). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 45(2), 896-908.
  • Ng, K. (2010).
  • DC Chemicals. (n.d.). This compound.
  • Asif, M. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2191-2231.
  • Iovanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747.
  • Gürsoy, A., & Karali, N. (2017).
  • Kalinge, A. (2020). Reagents used to de-protect N-Ph bond in phenyl sustituted pyrazole ring?
  • Melo-Hernández, S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(52), 38045-38066.
  • Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry, 90, 873-882.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole.
  • BLDpharm. (n.d.). 3-Cyclopropyl-4-ethyl-1H-pyrazole-5-carboxylic acid.
  • OUCI. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.

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Troubleshooting side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide from the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work. Instead of a generic overview, we will directly address the most common and challenging side reactions and experimental roadblocks in a practical, question-and-answer format. Our focus is on understanding the root causes of these issues and providing field-proven, actionable solutions.

Troubleshooting Guide: The Core Challenge of Regioselectivity

One of the most persistent challenges in pyrazole synthesis, particularly via the classical Knorr condensation, is controlling which nitrogen atom of a substituted hydrazine attacks which carbonyl of an unsymmetrical 1,3-dicarbonyl compound. This frequently leads to difficult-to-separate regioisomeric mixtures, complicating downstream processing and reducing overall yield.

Question: My reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two regioisomers. How can I synthesize the desired isomer selectively?

Answer: This is the quintessential problem in pyrazole synthesis. The formation of two isomers occurs because the initial condensation can happen at either of the two non-equivalent carbonyl groups. The final product distribution is a result of a complex interplay between kinetics, thermodynamics, and the specific reaction conditions.

Root Cause Analysis: A Mechanistic Look

The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-diketone can proceed via two competing pathways, leading to the formation of regioisomers. The initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon is the first key step. The relative electrophilicity of the two carbonyl carbons (influenced by steric and electronic factors of R1 and R3) and the nucleophilicity of the two nitrogen atoms in the hydrazine (influenced by the R' substituent) dictate the initial reaction course.[1][2]

G cluster_start Reactants R1_diketone Unsymmetrical 1,3-Diketone path_a Pathway A: Attack at Carbonyl 1 R1_diketone->path_a path_b Pathway B: Attack at Carbonyl 2 R1_diketone->path_b hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->path_a hydrazine->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: The Regioselectivity Problem in Knorr Pyrazole Synthesis.

To control this outcome, we must manipulate the reaction conditions to favor one pathway decisively over the other. Below are three field-proven strategies.

Strategy 1: Solvent-Mediated Regiocontrol

The choice of solvent is one of the most powerful yet simple parameters to adjust for improving regioselectivity. While traditional solvents like ethanol often give poor selectivity, specialized solvents can dramatically alter the outcome.

Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have a unique ability to modulate the reactivity of the two carbonyl groups in a 1,3-diketone.[3] These solvents can form strong hydrogen bonds, preferentially activating one carbonyl group over the other for nucleophilic attack. For instance, studies have shown that TFE and HFIP can significantly improve the formation of the desired isomer in the synthesis of fluorinated tebufenpyrad analogs.[3][4]

Data Summary: Solvent Effect on Regioselectivity

Entry1,3-Diketone Substituent (R1)HydrazineSolventIsomer Ratio (A:B)Reference
1CF3MeNHNH2EtOH75:25[3]
2CF3MeNHNH2TFE>95:5[3]
3CF3MeNHNH2HFIP>95:5[3]
4PhPhNHNH2EtOH60:40[3]
5PhPhNHNH2HFIP>95:5[3]

Actionable Protocol: Regioselective Pyrazole Synthesis Using TFE

This protocol is a starting point for optimizing your reaction.

  • Preparation: In a clean, dry flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.5 M.

  • Reactant Addition: Slowly add the substituted hydrazine (1.1 eq) to the stirred solution at room temperature over 5 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 45 minutes and 3 hours.[3]

  • Work-up: Once the starting material is consumed, remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Strategy 2: Substrate Modification & Pre-activation

If solvent modification is insufficient, altering the substrate itself can provide a more definitive solution. By using a β-enamino diketone or a related pre-activated intermediate, you can effectively "block" one of the carbonyls, directing the cyclization.[5]

Causality: Converting one of the keto groups into a less reactive enamine directs the initial attack of the hydrazine to the remaining, more electrophilic keto group. Subsequent cyclization and elimination lead to a single pyrazole product. Lewis acids like BF3 can be used to further activate the carbonyl and control the reaction pathway.[5]

G start Isomer Mixture Observed? solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent check1 Regioselectivity Improved? solvent->check1 substrate Modify Substrate (e.g., use β-enaminone) check1->substrate No end_ok Desired Isomer Isolated check1->end_ok Yes check2 Problem Solved? substrate->check2 catalyst Optimize Catalyst (e.g., Lewis Acid, p-TsOH) check2->catalyst No check2->end_ok Yes end_fail Consult Specialist/ Re-evaluate Synthetic Route catalyst->end_fail

Caption: Troubleshooting Workflow for Poor Regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or gives a very low yield, even after prolonged heating. What should I check?

A1: Low yields often stem from three main areas: reactant quality, reaction conditions, or catalyst issues.

  • Reactant Reactivity: Hydrazines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions. Similarly, sterically hindered dicarbonyls can slow the reaction.[6]

  • Catalyst: The Knorr synthesis is typically acid-catalyzed.[2] Ensure you are using an appropriate catalyst (e.g., a few drops of glacial acetic acid, p-TsOH). The reaction can be pH-sensitive; excessively strong acid (pH < 3) can favor the formation of furan byproducts, while neutral or basic conditions can stall the reaction before the final dehydration step.[7][8]

  • Temperature & Water: While heating is common, sensitive substrates may degrade. Ensure the temperature is appropriate for your specific substrates. The final step is a dehydration; ensure that your reagents and solvents are reasonably dry, as excess water can hinder this step.[6]

Q2: I reacted a β-ketoester with a hydrazine and obtained a pyrazolone byproduct instead of the expected pyrazole. Why?

A2: This is an expected outcome for this specific substrate class. When a β-ketoester is used instead of a 1,3-diketone, the reaction proceeds through a similar condensation mechanism. However, the final intramolecular cyclization involves the second nitrogen attacking the ester carbonyl.[9] Instead of eliminating water, the reaction eliminates an alcohol (from the ester), forming a stable pyrazolone ring, which is a keto-enol tautomer of a hydroxypyrazole.[9] This is a well-established variation of the Knorr synthesis and is the primary route to pyrazolones. If your goal was a different pyrazole, you must start with a 1,3-diketone or another suitable precursor.

Q3: I've made my unsymmetrical pyrazole, but subsequent N-alkylation gives me a mixture of N1 and N2 alkylated products. How do I control this?

A3: This is another regioselectivity challenge. The pyrazole anion formed upon deprotonation is ambident, with negative charge density on both nitrogen atoms. The alkylation site is typically governed by sterics.

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C3 or C5 position, the alkyl group will add to the nitrogen further away from it.[10]

  • Reaction Conditions: The choice of base and solvent can influence the outcome. Using different bases or changing the cation can sometimes switch the regioselectivity of the alkylation.[11]

  • Directed Synthesis: For complete control, consider a synthetic route where the N-substituent is introduced from the beginning by using the appropriately substituted hydrazine (e.g., methylhydrazine to make an N-methyl pyrazole). This bypasses the post-synthesis alkylation issue entirely.

G cluster_start Reactants pyrazole Unsymmetrical Pyrazole (e.g., 3-tert-Butylpyrazole) major Major Product (N1-Alkylation) (Less Hindered) pyrazole->major minor Minor Product (N2-Alkylation) (More Hindered) pyrazole->minor alkyl_halide Alkyl Halide (R-X) + Base alkyl_halide->major alkyl_halide->minor

Caption: Steric Control in N-Alkylation of Pyrazoles.

Q4: What are the best analytical methods to confirm the structure of my pyrazole and quantify the isomeric ratio?

A4: A combination of techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are invaluable. The chemical shifts of the ring protons and carbons are highly sensitive to the substituent pattern. For regioisomers, specific proton signals (e.g., the C-H proton on the pyrazole ring) will have distinct chemical shifts. 2D NMR techniques like NOESY can be used to confirm through-space proximity between the N-substituent and a C3 or C5 substituent, definitively assigning the structure.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the best method for quantifying the isomeric ratio. The two regioisomers will often have slightly different retention times on a reverse-phase column, allowing for their separation and integration. The mass spectrometer confirms that both peaks have the correct molecular weight for the product. Kinetic studies of the Knorr synthesis have successfully used HPLC-MS to track intermediates and products.[12]

References
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • El-Hady, I. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Bao, X., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]

  • El-Hady, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline. Available at: [Link]

  • Shaaban, M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • El-Hady, I. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Carrillo, R., et al. (2022). Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Reif, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]

  • Krbavčič, A., et al. (2000). A one-step synthesis of pyrazolone. Molecules. Available at: [Link]

  • Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Kennedy, C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing N-ethylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-ethylation of pyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of N-ethylated pyrazole derivatives. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this important transformation.

Introduction

N-alkylated pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2] The N-ethylation of a pyrazole ring, while a common synthetic step, presents several challenges, most notably the control of regioselectivity between the two adjacent nitrogen atoms (N1 and N2).[3][4] Achieving high yields of the desired N-ethylated isomer requires a careful optimization of reaction conditions. This guide will walk you through common issues and their solutions, backed by scientific principles.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low or No Yield of N-ethylated Product

"I've set up my N-ethylation reaction, but upon workup and analysis (TLC, LC-MS), I see mostly unreacted starting pyrazole. What could be the issue?"

Several factors can contribute to a low or nonexistent yield. Let's break down the potential causes and solutions.

Causality Analysis:
  • Insufficient Deprotonation: The N-ethylation of a pyrazole is typically an SN2 reaction that requires the deprotonation of the pyrazole's N-H bond to form a nucleophilic pyrazolide anion.[5] If the base is not strong enough to deprotonate the pyrazole, the reaction will not proceed.

  • Poor Nucleophilicity of the Pyrazole: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the nitrogen atoms, making the reaction more difficult.

  • Inactive Ethylating Agent: The ethylating agent may have degraded or be inherently unreactive under the chosen conditions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the reactants and the rate of SN2 reactions.

Solutions Workflow:

dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Problem" { label="Problem"; style="filled"; fillcolor="#F1F3F4"; Problem [label="Low or No Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Analysis" { label="Analysis"; style="filled"; fillcolor="#F1F3F4"; Base [label="Is the base strong enough?"]; Reactivity [label="Is the pyrazole sufficiently nucleophilic?"]; Agent [label="Is the ethylating agent active?"]; Solvent [label="Is the solvent appropriate?"]; }

subgraph "cluster_Solutions" { label="Solutions"; style="filled"; fillcolor="#F1F3F4"; StrongerBase [label="Use a stronger base (e.g., NaH, KHMDS)."]; IncreaseTemp [label="Increase reaction temperature."]; ChangeAgent [label="Switch to a more reactive ethylating agent (e.g., ethyl triflate)."]; PolarAprotic [label="Use a polar aprotic solvent (e.g., DMF, DMSO)."]; }

Problem -> Base; Problem -> Reactivity; Problem -> Agent; Problem -> Solvent;

Base -> StrongerBase [color="#34A853"]; Reactivity -> IncreaseTemp [color="#34A853"]; Agent -> ChangeAgent [color="#34A853"]; Solvent -> PolarAprotic [color="#34A853"]; } caption [label="Troubleshooting workflow for low N-ethylation yield.", fontsize=10];

  • Evaluate the Base:

    • For pyrazoles with electron-donating groups, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO may be sufficient.[1][6]

    • For less reactive pyrazoles, a stronger base such as sodium hydride (NaH) is often necessary to ensure complete deprotonation.[7][8]

  • Optimize Reaction Temperature:

    • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For many N-alkylations, temperatures between 50-80 °C can significantly increase the reaction rate.[9]

  • Select the Right Ethylating Agent:

    • Common ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate. Ethyl iodide is generally more reactive than ethyl bromide.

    • For particularly unreactive pyrazoles, highly electrophilic reagents like ethyl triflate can be effective, although they are more expensive and require careful handling.

  • Choose an Appropriate Solvent:

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free.[7]

Problem 2: Formation of a Mixture of N1 and N2 Regioisomers

"My reaction is working, but I'm getting a mixture of the N1 and N2 ethylated products that are difficult to separate. How can I improve the regioselectivity?"

This is the most common challenge in the N-alkylation of unsymmetrically substituted pyrazoles.[3][4] The ratio of N1 to N2 isomers is influenced by a delicate balance of steric and electronic factors.[3]

Controlling Factors for Regioselectivity:
FactorInfluence on Regioselectivity
Steric Hindrance Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position will direct the ethyl group to the opposite nitrogen.[3][10]
Electronic Effects Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
Reaction Conditions The choice of base, solvent, and counter-ion can significantly alter the N1/N2 ratio.[3][4]
Ethylating Agent The steric bulk of the ethylating agent itself can play a role, although less pronounced with a small ethyl group.
Strategies to Enhance Regioselectivity:

dot digraph "Regioselectivity_Control" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Goal" { label="Goal"; style="filled"; fillcolor="#F1F3F4"; Goal [label="Improve N1/N2 Regioselectivity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Strategies" { label="Strategies"; style="filled"; fillcolor="#F1F3F4"; Sterics [label="Leverage Steric Hindrance"]; BaseSolvent [label="Optimize Base and Solvent System"]; ProtectingGroup [label="Employ a Protecting Group Strategy"]; }

subgraph "cluster_Actions" { label="Actions"; style="filled"; fillcolor="#F1F3F4"; BulkySubstituent [label="Utilize a pyrazole with a bulky C3/C5 substituent."]; K2CO3_DMSO [label="Use K₂CO₃ in DMSO for N1 selectivity."]; NaH_THF [label="Use NaH in THF for potential N1 preference."]; Protect_N1 [label="Protect the desired nitrogen, ethylate the other, then deprotect."]; }

Goal -> Sterics; Goal -> BaseSolvent; Goal -> ProtectingGroup;

Sterics -> BulkySubstituent [color="#EA4335"]; BaseSolvent -> K2CO3_DMSO [color="#FBBC05"]; BaseSolvent -> NaH_THF [color="#FBBC05"]; ProtectingGroup -> Protect_N1 [color="#34A853"]; } caption [label="Strategies for controlling regioselectivity.", fontsize=10];

  • Leverage Steric Effects: The most powerful tool for controlling regioselectivity is often steric hindrance.[3][10] If your synthetic route allows, design your pyrazole precursor with a bulky substituent at either the C3 or C5 position to direct the ethyl group to the desired nitrogen.

  • Optimize the Base and Solvent System:

    • The combination of K₂CO₃ in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[1][11]

    • Using NaH in a less polar solvent like THF can also influence the regioselectivity, often favoring the N1 isomer.[3]

  • Consider a Protecting Group Strategy: While more synthetically demanding, a protecting group strategy can provide excellent control. For example, you can protect one of the pyrazole nitrogens, ethylate the unprotected nitrogen, and then remove the protecting group. Ethyl vinyl ether is a convenient reagent for protecting the NH-fragment of pyrazoles.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-ethylation of pyrazoles?

A: The most common mechanism involves the deprotonation of the pyrazole NH by a base to form a pyrazolide anion. This anion then acts as a nucleophile and attacks the ethylating agent (e.g., ethyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction to form the N-ethylated pyrazole.[5]

Q2: Can I use an acid catalyst for N-ethylation?

A: While less common than base-mediated methods, acid-catalyzed N-alkylation of pyrazoles has been developed.[5][10] For instance, using trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst can provide N-alkylated pyrazoles.[5][10] This method can be an alternative to reactions requiring strong bases or high temperatures.[5][10]

Q3: Are there any alternative ethylating agents I should consider?

A: Besides standard alkyl halides and sulfates, other options exist. For example, phase-transfer catalysis can be used for the N-alkylation of pyrazoles without the need for a solvent.[14] Triethyl phosphate can also serve as an efficient ethylating agent.[14]

Q4: How does the solvent affect the regioselectivity of the reaction?

A: The solvent can influence the aggregation state of the pyrazolide salt and the solvation of the cation, which in turn can affect the accessibility of the two nitrogen atoms. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation, which can be a related consideration in N-alkylation.[15]

Experimental Protocols

General Protocol for N1-Ethylation of a 3-Substituted Pyrazole

This protocol is optimized for the selective N1-ethylation of a 3-substituted pyrazole, leveraging steric hindrance.

Materials:

  • 3-substituted pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), finely ground

  • Ethyl iodide (EtI)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted pyrazole (1.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the pyrazole.

  • Add finely ground potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-ethylated pyrazole.

References

  • BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem.
  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
  • (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health.
  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to Ethyl 2,2-Dibromo-3-Oxobutanoate. BenchChem.
  • (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

  • (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]

  • Vasilevsky, S. F., Klyatskaya, S. V., Tretyakova, E. V., & Elguero, J. (n.d.). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Institute of Chemical Kinetics and Combustion.
  • (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]

  • (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • (2025). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. Retrieved from [Link]

  • (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • (1996). N-alkylation method of pyrazole. Google Patents.
  • (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Retrieved from [Link]

  • (2023). N-methylation of pyrazole. Reddit. Retrieved from [Link]

  • (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • (n.d.). Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. Jetir.Org. Retrieved from [Link]

  • (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. BenchChem.
  • (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]

  • (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

  • (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. American Chemical Society. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. BenchChem.
  • (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5). Our goal is to provide a logical, scientifically-grounded framework for systematically improving the aqueous solubility of this compound, moving from simple adjustments to more advanced formulation strategies.

Compound Profile: this compound

Before troubleshooting, it is critical to understand the physicochemical properties of the molecule.

PropertyValue / StructureSignificance for Solubility
Molecular Formula C₈H₁₃N₃[1]Indicates a relatively small molecule.
Molecular Weight 151.21 g/mol [1]Low molecular weight is generally favorable for solubility.
Structure The structure contains a basic primary amine (-NH₂) group on the pyrazole ring. This is the primary handle for solubility manipulation via pH adjustment and salt formation. The cyclopropyl and ethyl groups add hydrophobicity, which likely contributes to poor aqueous solubility.
pKa Not publicly available.This is the most critical parameter to determine experimentally. The pKa of the conjugate acid will dictate the pH range over which the compound ionizes, becoming more soluble. Simple alkyl amines typically have pKa's in the range of 9.5 to 11.0.[2]
Intrinsic Solubility (S₀) Not publicly available.This is the equilibrium solubility of the un-ionized (free base) form of the compound in water. It serves as the baseline against which all enhancement techniques are measured.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address common issues encountered during experimentation.

Q1: I'm trying to make a simple aqueous stock solution, but the compound won't dissolve or the solution is cloudy. What is the first thing I should try?

Answer: The most immediate and effective first step is pH adjustment .

Scientific Rationale: Your compound, this compound, is a weak base due to the primary amine group (-NH₂). In neutral water (pH ~7), a significant portion of the compound exists in its poorly soluble, un-ionized (free base) form. By lowering the pH with a dilute acid, you protonate the amine group, forming a positively charged pyrazolium cation. This charged species is significantly more polar and, therefore, more soluble in water.[3][4] The charged form is usually more soluble in the aqueous phase.[4]

This equilibrium is the cornerstone of pH-dependent solubility for basic compounds.

G cluster_0 Solubility Equilibrium A R-NH₂ (Free Base, Low Solubility) B R-NH₃⁺ (Protonated Salt, High Solubility) A->B + H⁺ (Acid) Lowers pH B->A - H⁺ (Base) Raises pH

Caption: Equilibrium between the free base and its protonated, more soluble salt form.

Recommended First Action: Add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension while stirring. The compound should dissolve as the pH drops. For most amine-containing compounds, a target pH of 4-5 is a good starting point to ensure full protonation.

Q2: pH adjustment worked, but the compound precipitates over time or when I dilute it into my neutral pH assay buffer. Why is this happening and what can I do?

Answer: This indicates that while the compound is soluble at a low pH, it is crashing out of solution when the pH is raised back towards neutral, exceeding its intrinsic solubility (S₀) at that pH. The solution is to either keep the final assay pH low (if permissible) or to form a stable, solid salt of the compound.

Scientific Rationale: Salt formation is a robust and widely used technique to increase the dissolution rate and solubility of basic drugs.[5][6] By reacting the free base with a suitable acid (a "counter-ion"), you create a stable, crystalline salt form. This salt has different physicochemical properties than the free base, often including a much higher aqueous solubility and a lower tendency to precipitate at neutral pH.[7][8] Approximately 50% of marketed small molecule active pharmaceutical ingredients (APIs) are administered in their salt form.[7]

Recommended Strategy: Salt Screening A salt screening experiment should be performed to identify a counter-ion that forms a stable, soluble salt.

  • Common Counter-ions to Screen: Hydrochloride (HCl), Sulfate (H₂SO₄), Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Tartrate, Citrate.

  • Goal: To produce a stable, crystalline solid that can be easily isolated, weighed, and redissolved to form a stable stock solution, even at or near neutral pH.

See Protocol 2: Screening for Optimal Salt Formation for a detailed methodology.

Q3: My experiment requires a non-aqueous or mixed-solvent system. How can I improve solubility in this context?

Answer: In these cases, the use of co-solvents is the most appropriate strategy.

Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This makes the solvent system more "hospitable" to hydrophobic or poorly polar solutes, increasing their solubility.[10][11] The solubility of a chemical can increase exponentially as the co-solvent fraction increases.[11] This technique is highly effective for nonpolar solutes.[9]

Common Co-solvents for Research Applications:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds.

  • Ethanol: A less polar, water-miscible alcohol.

  • Propylene Glycol (PG) & Polyethylene Glycol (PEG 400): Often used in formulation development for their low toxicity.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with strong solubilizing properties.

Recommended Action: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, for your working solution, perform a serial dilution into your aqueous buffer. It is critical to note the percentage of the organic co-solvent in your final assay concentration to ensure it does not interfere with the biological system.

See Protocol 3: Co-solvent Solubility Screening for a detailed methodology.

Q4: I have exhausted the simple methods. What advanced strategies can I consider for significant solubility enhancement, especially for in-vivo studies?

Answer: If pH adjustment, salt formation, and co-solvents are insufficient, you should investigate complexation with cyclodextrins .

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming an "inclusion complex".[14][15] This complex effectively masks the hydrophobic regions of the guest molecule, presenting a hydrophilic exterior to the aqueous solvent, thereby dramatically increasing its apparent solubility and stability.[12][16]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubilizing capacity, especially for cationic compounds.

Recommended Action: This is a formulation-based approach. The complex is typically prepared by dissolving the cyclodextrin in water and then adding the compound, followed by a period of stirring, sonication, or kneading to facilitate complex formation.[14]

Systematic Troubleshooting Workflow

This flowchart provides a logical progression for tackling solubility issues with this compound.

G start Start: Compound fails to dissolve in aqueous buffer ph_adjust Q1: Attempt pH Adjustment (Add 0.1M HCl to pH 4-5) start->ph_adjust soluble_ph Success: Compound Dissolves ph_adjust->soluble_ph Yes cosolvent Alternative Path: Use Co-solvents (e.g., DMSO stock) ph_adjust->cosolvent No precip_check Q2: Does it precipitate upon pH neutralization? soluble_ph->precip_check stable Stable Solution: Proceed with experiment precip_check->stable No salt_screen Q3: Perform Salt Screening (HCl, Mesylate, etc.) precip_check->salt_screen Yes stable_salt Success: Stable, soluble salt formed salt_screen->stable_salt Yes advanced Q4: Still insufficient? Consider Advanced Methods (e.g., Cyclodextrins) salt_screen->advanced No complexation Formulation Development: Cyclodextrin Complexation advanced->complexation

Caption: Decision tree for systematically improving compound solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

Objective: To quantify the solubility of the compound at various pH levels and estimate its pKa.

Materials:

  • This compound

  • Series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • 2 mL vials, shaker/incubator, pH meter, centrifuge.

  • Analytical instrument (HPLC-UV or UV-Vis spectrophotometer) with a validated quantification method.

Procedure:

  • Add an excess amount of the solid compound to each vial (enough so that undissolved solid remains at equilibrium).

  • Add 1.5 mL of a specific pH buffer to each vial.

  • Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.

  • Plot the logarithm of the measured solubility (log S) against the pH. The resulting curve will show low solubility at high pH (the intrinsic solubility, S₀) and high solubility at low pH. The inflection point of the curve provides an estimate of the compound's pKa.[5][17]

Protocol 2: Screening for Optimal Salt Formation

Objective: To identify a counter-ion that forms a stable, soluble salt.

Materials:

  • The compound (free base), various acids (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid), various organic solvents (e.g., acetone, ethanol, ethyl acetate).

  • Small glass vials, magnetic stirrer.

Procedure:

  • Dissolve a known amount of the free base in a minimal amount of a suitable solvent (e.g., ethanol).

  • In a separate vial, prepare a solution of the chosen acid (counter-ion), typically at a 1:1 molar ratio to the free base.

  • Slowly add the acid solution to the stirring free base solution.

  • Observe for the formation of a precipitate. If no precipitate forms, try cooling the solution or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate).

  • If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting solid (e.g., by melting point) and test its solubility in water or buffer compared to the original free base. The goal is a crystalline solid with enhanced aqueous solubility.[6]

Protocol 3: Co-solvent Solubility Screening

Objective: To determine the maximum solubility in common co-solvents and their aqueous mixtures.

Materials:

  • The compound, DMSO, Ethanol, Propylene Glycol.

  • Vials, analytical balance, vortexer, analytical instrument (HPLC-UV).

Procedure:

  • Prepare saturated solutions by adding excess compound to 1 mL of each pure co-solvent (DMSO, Ethanol, etc.).

  • Shake for 24 hours at constant temperature.

  • Centrifuge, collect the supernatant, and quantify the concentration to determine the maximum solubility in each pure co-solvent.

  • To test mixtures, prepare a high-concentration stock in 100% DMSO (e.g., 50 mM).

  • Perform serial dilutions of this stock into your target aqueous buffer (e.g., PBS pH 7.4).

  • Observe each dilution for signs of precipitation immediately and after a set time (e.g., 2 hours).

  • The highest concentration that remains clear is the kinetic solubility limit for that specific co-solvent percentage.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(10), 1381.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • Wikipedia. (n.d.). Cosolvent.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Classic Chemistry. (n.d.). Solubility and pH of amines.
  • JoVE. (2024). Video: Extraction: Effects of pH.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • ResearchGate. (2014). (PDF) Study of pH-dependent drugs solubility in water.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1172505-99-5 | this compound | MFCD09834279.

Sources

Technical Support Center: Synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of key process-related impurities.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially scalable method is a variation of the Knorr pyrazole synthesis.[1] This pathway involves the cyclocondensation reaction between an activated β-ketonitrile, specifically 3-cyclopropyl-3-oxopropanenitrile , and ethylhydrazine .[2] The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by acid or base, although it often proceeds well under neutral conditions with heating.

Q2: What are the critical quality attributes of the starting materials that I should be concerned about?

The purity of your starting materials is paramount to controlling the impurity profile of the final product.

  • Ethylhydrazine : This reagent is often supplied as a salt (e.g., hydrochloride or oxalate) to improve stability.[2][3] A critical impurity to monitor is hydrazine , which can arise from the manufacturing process or degradation. The presence of hydrazine will lead to the formation of an N-unsubstituted pyrazole impurity.

  • 3-Cyclopropyl-3-oxopropanenitrile : The purity of this β-ketonitrile is crucial. Ensure it is free from starting materials used in its own synthesis, such as cyclopropyl methyl ketone or diethyl oxalate, as these can lead to other side products.

Q3: What are the major classes of impurities I should expect to encounter in this synthesis?

The impurities can be broadly categorized into three groups:

  • Regioisomers : Formed due to the unsymmetrical nature of the starting materials.[1][4]

  • Side-Reaction Products : Resulting from hydrolysis or reactions with contaminants.

  • Unreacted Starting Materials : Residual ethylhydrazine and 3-cyclopropyl-3-oxopropanenitrile.

Troubleshooting Guide: Common Impurities & Solutions
Issue 1: My analytical data (HPLC, LC-MS) shows a major impurity with the same mass as my desired product. What is it?

Answer: You are most likely observing the formation of the regioisomeric impurity, 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine .

Causality & Mechanism: The Knorr synthesis involves the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent (in this case, a β-ketonitrile). Ethylhydrazine has two non-equivalent nitrogen atoms. The initial condensation can occur at either the substituted nitrogen (N1) or the unsubstituted nitrogen (N2) with the ketone carbonyl of 3-cyclopropyl-3-oxopropanenitrile. This leads to two different intermediates, which then cyclize to form two different pyrazole regioisomers.[1][4]

  • Pathway A (Desired): The more nucleophilic, unsubstituted (-NH₂) end of ethylhydrazine attacks the ketone, leading to an intermediate that cyclizes to form the desired this compound.

  • Pathway B (Impurity): The substituted (-NH-Et) end of ethylhydrazine attacks the ketone, which, after cyclization and tautomerization, yields the 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine isomer.

The regioselectivity of this reaction is highly dependent on the reaction conditions. Acidic conditions tend to favor condensation at the less sterically hindered, unsubstituted nitrogen, often leading to a higher yield of the desired product.[4]

G SM1 3-Cyclopropyl-3-oxopropanenitrile IntA Intermediate A SM1->IntA Attack at NH2 IntB Intermediate B SM1->IntB Attack at NH-Et SM2 Ethylhydrazine SM2->IntA Attack at NH2 SM2->IntB Attack at NH-Et ProdA 3-Cyclopropyl-1-ethyl- 1H-pyrazol-5-amine IntA->ProdA ProdB 5-Cyclopropyl-1-ethyl- 1H-pyrazol-3-amine IntB->ProdB Cyclization

Caption: Formation of regioisomers during synthesis.

Solution & Mitigation:

  • Reaction Control : Perform the reaction under mildly acidic conditions (e.g., using ethylhydrazine hydrochloride or adding a catalytic amount of acetic acid) to improve the regioselectivity towards the desired product.[4]

  • Purification : The two isomers often have different polarities. They can typically be separated using silica gel column chromatography. Develop an HPLC method to monitor the separation.

Issue 2: My mass spectrum shows an impurity with a mass of +1 Da relative to the starting ketonitrile and -16 Da relative to my product. What could it be?

Answer: This impurity is likely 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol .[5]

Causality & Mechanism: This impurity forms via the hydrolysis of the 5-amino group of the final product. This can occur during an aqueous workup, especially if the conditions are too acidic or basic, or during purification if carried out at elevated temperatures for prolonged periods. The amine group is displaced by a hydroxyl group.

Solution & Mitigation:

  • Neutral Workup : Ensure that any aqueous workup steps are performed under neutral or near-neutral pH conditions. Avoid strong acids or bases.

  • Temperature Control : Avoid excessive heat during solvent evaporation and purification steps.

  • Inert Atmosphere : Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce the formation of degradation products.

Issue 3: I am observing a persistent impurity with a mass corresponding to the product without the N-ethyl group.

Answer: This is almost certainly 3-cyclopropyl-1H-pyrazol-5-amine , arising from hydrazine contamination in your ethylhydrazine starting material.

Causality & Mechanism: Commercial ethylhydrazine can contain small amounts of hydrazine (H₂N-NH₂) as a process-related impurity. Hydrazine will react concurrently with the 3-cyclopropyl-3-oxopropanenitrile to form the corresponding N-unsubstituted pyrazole. Since it is structurally very similar to the desired product, it can be difficult to remove.

Solution & Mitigation:

  • Starting Material QC : Source high-purity ethylhydrazine. If possible, test for hydrazine content (e.g., by GC or a specific colorimetric test) before use.

  • Purification : This impurity has a free N-H group, making it more polar and capable of hydrogen bonding than the desired N-ethyl product. This difference can be exploited for separation via column chromatography. The N-H pyrazole will also have a different retention time on reverse-phase HPLC.

Summary of Common Impurities
Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Cause
5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine IsomerC₈H₁₃N₃151.21Lack of regioselectivity
3-Cyclopropyl-1-ethyl-1H-pyrazol-5-ol Hydrolysis ProductC₈H₁₂N₂O152.19Harsh workup (pH, temp)
3-Cyclopropyl-1H-pyrazol-5-amine Contaminant ProductC₆H₉N₃123.16Hydrazine in starting material
Ethylhydrazine Starting MaterialC₂H₈N₂60.10Incomplete reaction
3-Cyclopropyl-3-oxopropanenitrile Starting MaterialC₆H₇NO109.13Incomplete reaction
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling

This method provides a baseline for separating the target compound from its primary impurities. Optimization may be required based on your specific system.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Caption: General workflow for HPLC impurity profiling.
References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. This textbook provides a comprehensive overview of pyrazole synthesis, including the mechanisms governing regioselectivity in Knorr-type reactions. [Link: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Provides a collection of different synthetic methods for pyrazoles. [Link: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
  • Elguero, J. (1996). Pyrazoles. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.)
  • Gaina, C., Gaina, V., & Mangalagiu, I. (2010). Studies on the synthesis of pyrazoles. Revue Roumaine de Chimie, 55(5), 275-278. This paper discusses factors influencing the regioselectivity of pyrazole synthesis.
  • Kumar, V., & Aggarwal, R. (2013). Synthesis and biological evaluation of some new 5-amino-pyrazole derivatives. Journal of the Serbian Chemical Society, 78(10), 1469-1479. Describes synthesis of related 5-aminopyrazoles. [Link: http://www.shd.org.rs/JSCS/Vol78-No10/10-JSCS-4467_2013-10-09.pdf]
  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link: https://pubs.acs.org/doi/abs/10.1021/jo010401f]
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Heterocycles: A Versatile Approach. Chemical Reviews, 111(11), 6984–7034. Details the versatility of beta-keto precursors in heterocyclic synthesis. [Link: https://pubs.acs.org/doi/10.1021/cr200045f]
  • Frontier Specialty Chemicals. (n.d.). 1-Ethylhydrazine hydrochloride. Product information page for a key starting material. [Link: https://www.frontierspecialtychemicals.com/product/1-ethylhydrazine-hydrochloride]
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Provides regulatory context for impurity control. [Link: https://database.ich.org/sites/default/files/Q3A_R2_Guideline.pdf]
  • ChemScene. (n.d.). Ethylhydrazine oxalate. Product information for an alternative salt of the starting material. [Link: https://www.chemscene.
  • Vulcanchem. (n.d.). 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide. Provides data on a related pyrazole structure. [Link: https://www.vulcanchem.com/product/3-cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide-cas-1172505-99-6]
  • Sigma-Aldrich. (n.d.). Ethylhydrazine oxalate. Product page noting potential hydrazine impurity. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/04100]
  • PubChem. (n.d.). Ethylhydrazine. Compound summary for ethylhydrazine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Ethylhydrazine]
  • CymitQuimica. (n.d.). 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol. Product listing for the hydrolysis impurity. [Link: https://www.cymitquimica.com/producto/3-cyclopropyl-1-ethyl-1h-pyrazol-5-ol-cas-1566720-90-8-14]
  • Britannica. (2018, November 23). Pyrazole. Encyclopedia Britannica. [Link: https://www.britannica.com/science/pyrazole]

Sources

Technical Support Center: 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical guidance for troubleshooting common issues encountered during its handling, storage, and application. Our approach is grounded in established chemical principles and extrapolated from extensive research on related pyrazole and N-heterocyclic amine structures.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage and handling conditions for this compound to ensure long-term stability?

This is a critical first step to prevent inadvertent degradation. Based on the structure's primary amine and pyrazole core, which are susceptible to oxidation and atmospheric moisture, stringent storage conditions are recommended.

Answer: For maximum stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures. Commercial suppliers recommend storing the compound sealed in a dry environment at 2-8°C in a dark place.[1]

Troubleshooting Quick Guide:

  • Issue: You observe a gradual darkening or color change (e.g., from off-white to yellow/brown) in your stored solid sample over time.

  • Probable Cause: This is a classic indicator of oxidation. The primary amine is likely undergoing slow, air-induced oxidative coupling.

  • Immediate Action: Blanket the container headspace with an inert gas like argon or nitrogen before resealing.

  • Long-Term Solution: Aliquot the material upon receipt into smaller, single-use vials. This minimizes the exposure of the bulk material to air and moisture with each use.

Q2: My analytical results (LC-MS, NMR) show unexpected impurities. What are the most probable degradation pathways for this molecule?

Understanding the likely degradation pathways is key to identifying impurities and optimizing your experimental conditions. While specific degradation studies on this exact molecule are not widely published, we can predict the primary pathways based on the functional groups present: a primary aromatic amine and a substituted pyrazole ring.

Answer: The degradation of this compound is likely dominated by four main pathways: Oxidative, Hydrolytic, Photochemical, and Thermal degradation .

  • Oxidative Degradation: The 5-amino group is the most probable site of initial oxidation. In the presence of oxygen, trace metal ions, or other oxidizing agents, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form colored azo-dimers.[2] In some cases, oxidation can even lead to the opening of the pyrazole ring.[3] This is often the primary cause of sample discoloration.

  • Hydrolytic Degradation: The compound may be susceptible to degradation under strongly acidic or basic aqueous conditions. While it lacks a highly labile group like an ester, hydrolytic deamination of the 5-amino group to a hydroxyl group (forming 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol) is a plausible pathway, especially at non-neutral pH. This type of transformation is known for other N-heteroaromatic amines.[4] Studies on related pyrazole derivatives have highlighted their susceptibility to hydrolysis in aqueous buffers.[5][6]

  • Photochemical Degradation: Pyrazole derivatives are known to be photo-active.[7] Exposure to UV or even high-intensity visible light can provide the energy needed to induce homolytic C-N bond cleavage or complex ring rearrangements, potentially leading to isomerization into imidazole-type structures or complete fragmentation.[8][9] Such reactions can generate a complex mixture of difficult-to-identify byproducts.

  • Thermal Degradation: At elevated temperatures, the pyrazole ring itself can become unstable. The primary pathways for thermal decomposition of pyrazoles include the cleavage of the N-N bond followed by the elimination of molecular nitrogen (N₂), or cleavage of the C-N bonds within the ring.[10][11][12] This is typically only a concern under high-heat conditions, such as in GC-MS analysis or during high-temperature reactions.

The following diagram illustrates these predicted primary degradation pathways.

Parent 3-Cyclopropyl-1-ethyl- 1H-pyrazol-5-amine Oxidation Oxidative Degradation Parent->Oxidation O₂, light, metal ions Hydrolysis Hydrolytic Degradation Parent->Hydrolysis H₂O, strong acid/base Photo Photochemical Degradation Parent->Photo UV/Visible Light Thermal Thermal Degradation Parent->Thermal High Heat (Δ) AzoDimer Azo Dimer (Colored Impurity) Oxidation->AzoDimer RingOpening_Ox Ring-Opened Products Oxidation->RingOpening_Ox Hydroxypyrazole 3-Cyclopropyl-1-ethyl- 1H-pyrazol-5-ol Hydrolysis->Hydroxypyrazole Isomers Ring Isomers & Rearrangement Products Photo->Isomers Fragments Ring Fragments (N₂ Elimination) Thermal->Fragments cluster_stress Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Stress Subject Aliquots to Stress Conditions (See Table 1) Start->Stress Acid Acid Hydrolysis Stress->Acid HCl Base Base Hydrolysis Stress->Base NaOH Oxidative Oxidative Stress->Oxidative H₂O₂ Thermal Thermal Stress->Thermal Heat Photolytic Photolytic Stress->Photolytic Light Quench Neutralize/Quench Reactions at Time Points (t=0, 2, 8, 24h) Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench Dilute Dilute Samples to Working Concentration (e.g., 100 µg/mL) Quench->Dilute Analyze Analyze via Stability-Indicating Method (e.g., LC-MS/DAD) Dilute->Analyze Data Identify Degradants & Calculate Mass Balance Analyze->Data

Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition as detailed in the table below. Include a control sample stored at 2-8°C in the dark.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching: Stop the degradation by neutralizing the sample. For acid-stressed samples, add an equimolar amount of NaOH. For base-stressed samples, add equimolar HCl.

  • Analysis: Dilute all samples (including the t=0 control) to a final concentration suitable for your analytical method (e.g., 100 µg/mL). Analyze immediately using a validated stability-indicating HPLC method with a photodiode array (DAD) and mass spectrometry (MS) detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and note the decrease in the parent compound's peak area. Use MS data to propose structures for the major degradants.

Table 1: Recommended Forced Degradation Conditions
Stress TypeConditionTemperatureNotes
Acid Hydrolysis 0.1 M HCl60 °CQuench with 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH60 °CQuench with 0.1 M HCl.
Oxidation 3% H₂O₂Room TempProtect from light to avoid photolysis.
Thermal Solution heated80 °CUse a reflux condenser if needed.
Photolytic Solution exposed to UV/Vis lightRoom TempUse a photostability chamber (ICH Q1B).
Q5: What are the best analytical techniques for monitoring the purity and degradation of this compound?

Answer: A robust analytical strategy is essential for accurately assessing stability. No single technique is sufficient, but a combination provides a comprehensive picture.

  • Primary Technique (Purity & Degradants): High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (DAD) and a Mass Spectrometer (MS) detector is the gold standard.

    • Why it's ideal: HPLC separates the parent compound from its degradation products. The DAD provides UV spectral information, helping to distinguish peaks and assess peak purity. The MS provides mass-to-charge ratio data, which is invaluable for the structural elucidation of unknown degradants. [13][14]A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point for method development.

  • Supporting Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the starting material and can be used to characterize major degradation products if they can be isolated.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or thermally stable degradation products. However, be cautious, as high inlet temperatures can cause on-column thermal degradation, leading to misleading results. [15] * Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track changes in functional groups (e.g., the disappearance of the N-H stretch from the primary amine or the appearance of an O-H stretch from a hydroxyl group).

References
  • ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF. [Link]

  • Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • National Institutes of Health. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • National Institutes of Health. (2019). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. [Link]

  • RSC Publishing. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]

  • National Institutes of Health. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ResearchGate. (2019). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF. [Link]

  • ResearchGate. (2014). (PDF) A Short Review on Pyrazole Derivatives and their Applications. [Link]

  • National Institutes of Health. (2018). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. [Link]

  • Jan D'haen, et al. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. [Link]

  • ResearchGate. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. [Link]

  • MatheO. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • RSC Publishing. (1969). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide troubleshooting solutions, and offer insights grounded in established chemical principles to ensure a robust and reproducible process.

Due to the specific nature of this molecule, a universally established, single-pot scale-up procedure is not widely published. Therefore, this guide presents a logical, multi-step synthetic approach based on well-documented pyrazole synthesis methodologies. We will break down each stage of the proposed synthesis, offering detailed protocols, troubleshooting FAQs, and expert commentary to navigate the complexities of process scale-up.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step process:

  • Step 1: Pyrazole Ring Formation: Condensation of ethyl cyclopropylpropiolate with hydrazine hydrate to form 3-cyclopropyl-1H-pyrazol-5-amine.

  • Step 2: N-Alkylation: Selective ethylation of the N1 position of the pyrazole ring to yield the final product.

Below is a visualization of this proposed workflow.

G reagents_step1 Ethyl Cyclopropylpropiolate + Hydrazine Hydrate step1 Step 1: Cyclocondensation reagents_step1->step1 intermediate 3-Cyclopropyl-1H-pyrazol-5-amine step1->intermediate step2 Step 2: N-Ethylation intermediate->step2 reagents_step2 Ethylating Agent (e.g., Ethyl Iodide) + Base reagents_step2->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Part 1: Troubleshooting Guide & FAQs

This section is structured to address potential issues you may encounter during the scale-up of each synthetic step.

Step 1: Cyclocondensation to form 3-Cyclopropyl-1H-pyrazol-5-amine

This initial step is critical for establishing the pyrazole core. The reaction involves the condensation of a cyclopropyl-substituted alkyne with hydrazine.

Question 1: My reaction is showing low conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion in this type of condensation reaction is often linked to several factors:

  • Insufficient Reaction Temperature: The initial Michael addition of hydrazine to the alkyne, followed by cyclization and dehydration, is temperature-dependent. Running the reaction at too low a temperature can lead to a sluggish reaction rate.

  • Poor Mixing: On a larger scale, inadequate agitation can result in localized concentration gradients, hindering the reaction.

  • Hydrazine Quality: Hydrazine hydrate can degrade over time. Ensure you are using a fresh, high-quality reagent.

Troubleshooting Steps:

  • Temperature Optimization: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that balances reaction rate with impurity formation.

  • Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer and baffling to promote efficient mixing.

  • Reagent Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of hydrazine (1.1-1.2 equivalents) can often drive the reaction to completion.

Question 2: I am observing the formation of a significant side product. How can I identify and minimize it?

Answer: A common side product in this reaction is the regioisomeric 5-cyclopropyl-1H-pyrazol-3-amine. The formation of this isomer is mechanistically plausible, although the electronic effects of the cyclopropyl group should favor the desired 3-cyclopropyl isomer.

Identification and Minimization:

  • Characterization: Use 1H NMR and 13C NMR to distinguish between the two isomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the initial nucleophilic attack. Protic solvents like ethanol or methanol are commonly used and generally favor the desired isomer. Experimenting with different solvents may be necessary.

  • pH Control: The pH of the reaction mixture can influence the reactivity of hydrazine. Maintaining a slightly basic to neutral pH is often optimal.

Question 3: The workup procedure is difficult, and I am losing product during extraction. What is a more robust workup for this step?

Answer: The product, being an amine, can be water-soluble, especially at acidic pH, leading to losses during aqueous workup.

Optimized Workup Protocol:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Aqueous Quench: Add water to the residue and adjust the pH to >10 with a suitable base (e.g., NaOH) to ensure the amine is in its freebase form.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: N-Ethylation of 3-Cyclopropyl-1H-pyrazol-5-amine

This step involves the selective alkylation of the pyrazole ring. A key challenge is controlling the selectivity between the N1 and N2 positions.

Question 1: My ethylation reaction is producing a mixture of N1 and N2 ethylated isomers. How can I improve the selectivity for the desired N1 product?

Answer: The regioselectivity of N-alkylation on pyrazoles is a classic challenge. Several factors influence the outcome:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the cyclopropyl group. This should inherently favor N1 alkylation.

  • Base and Solvent System: The choice of base and solvent can have a profound impact on selectivity. A strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF will deprotonate the pyrazole to form the pyrazolate anion. The counter-ion and solvent polarity will then influence the site of alkylation.

  • Leaving Group of the Ethylating Agent: The nature of the leaving group on the ethylating agent (e.g., I > Br > Cl) can also affect the reaction kinetics and selectivity.

Troubleshooting Decision Tree:

G start Low N1/N2 Selectivity check_base Is the base strong enough for full deprotonation? start->check_base use_stronger_base Action: Use NaH or KHMDS check_base->use_stronger_base No check_solvent Is the solvent aprotic polar? check_base->check_solvent Yes use_stronger_base->check_solvent use_dmf_thf Action: Switch to DMF or THF check_solvent->use_dmf_thf No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes use_dmf_thf->check_temp lower_temp Action: Run at lower temperature (e.g., 0 °C to RT) check_temp->lower_temp No success Improved N1 Selectivity check_temp->success Yes lower_temp->success

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The formation of regioisomers is a common and often frustrating challenge that can complicate purification, reduce yields, and impact the biological activity of the final compound.

This resource provides in-depth, experience-driven answers to frequently asked questions and offers systematic troubleshooting guides to help you diagnose and resolve issues with regioisomer formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why are they a problem?

A: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a monosubstituted hydrazine, the reaction can proceed via two different pathways. This results in two or more constitutional isomers where the substituents are arranged differently on the pyrazole ring. For example, the condensation of 1-phenyl-1,3-butanedione with methylhydrazine can yield both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.

These isomers are known as regioisomers. They are problematic because they often possess very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like column chromatography difficult and resource-intensive.[1][2][3] Furthermore, in drug development, only one specific regioisomer typically exhibits the desired pharmacological activity, while the other may be inactive or even toxic.[4] Therefore, controlling the reaction to produce a single, desired regioisomer is crucial for efficiency and safety.

Q2: What is the primary mechanism that leads to the formation of different regioisomers?

A: The most common route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6][7] With an unsymmetrical 1,3-dicarbonyl, there are two distinct carbonyl groups. The initial step is the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of these carbonyls.[6][8]

The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl group first. For a monosubstituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is typically more nucleophilic. It will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the dicarbonyl. Subsequent intramolecular condensation and dehydration lead to the pyrazole ring.[9] If the two carbonyls have similar reactivity, or if the nucleophilicity of the hydrazine nitrogens is comparable, a mixture of regioisomers will likely form.[10]

Q3: How can I reliably distinguish between the different pyrazole regioisomers I've synthesized?

A: Unambiguous characterization is critical. While techniques like TLC may not resolve the isomers, several spectroscopic methods are definitive:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • 1D NOE (Nuclear Overhauser Effect) or 2D NOESY: These experiments detect through-space interactions between protons. For example, in an N-substituted pyrazole, a NOE correlation between the N-substituent's protons and the protons of the substituent at the C5 position confirms that specific regioisomer. The absence of this correlation would suggest the alternative isomer.[3][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are 2 or 3 bonds away. It can be used to definitively establish the connectivity of the pyrazole core by correlating the N-substituent to specific ring carbons (C3 or C5).[12]

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides absolute structural proof.[3][4]

  • Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns under techniques like GC-MS can sometimes differ, providing clues for identification.[11][13]

Troubleshooting Guide: Controlling Regioisomer Formation

This section addresses specific experimental challenges and provides actionable solutions grounded in mechanistic principles.

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

You are reacting an unsymmetrical 1,3-diketone (e.g., a benzoylacetone derivative) with a substituted hydrazine (e.g., phenylhydrazine) and obtaining a nearly 1:1 mixture of regioisomers.

Root Cause Analysis: The two carbonyl groups of your diketone exhibit similar electrophilicity and steric hindrance. Under standard conditions (e.g., refluxing ethanol), the nucleophilic attack of the hydrazine shows little preference for one carbonyl over the other, leading to poor regioselectivity.[9]

Corrective Actions:

  • Solvent Modification (The "Fluorinated Alcohol Effect"):

    • Rationale: Standard protic solvents like ethanol can act as nucleophiles, competing with the hydrazine in attacking the more reactive carbonyl group. This levels the playing field for the subsequent, less selective hydrazine attack. Non-nucleophilic, polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) do not compete in this way. They stabilize the intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyls and dramatically enhancing regioselectivity.[1][2][9]

    • Recommendation: Switch the reaction solvent from ethanol or methanol to TFE or HFIP. The improvement in regioselectivity can be significant, often shifting from poor selectivity to >95:5 in favor of one isomer.[1][9]

  • pH and Catalyst Control:

    • Rationale: The reaction mechanism is pH-dependent.[8] Under acidic conditions, the carbonyl group is protonated, increasing its electrophilicity. The choice of acid catalyst can steer the reaction. For instance, using arylhydrazine hydrochlorides instead of the free base can selectively furnish the 1,3-regioisomer in certain systems.[4] Conversely, basic conditions can favor the formation of the alternative 1,5-regioisomer.[4]

    • Recommendation: Systematically screen the reaction pH. Start with neutral conditions, then explore the addition of a catalytic amount of a mild acid (e.g., acetic acid) or a base (e.g., triethylamine). For specific substrates, using the hydrazine salt can provide excellent regiocontrol.[4]

Workflow for Optimizing Regioselectivity:

G start Start: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) solvent Step 1: Solvent Screen Replace EtOH with TFE or HFIP start->solvent check1 Isomer Ratio > 95:5? solvent->check1 ph_screen Step 2: pH/Catalyst Screen A) Use Hydrazine HCl Salt B) Add Catalytic AcOH C) Add Catalytic Et3N check1->ph_screen No end_ok Success: High Regioselectivity check1->end_ok Yes check2 Isomer Ratio > 95:5? ph_screen->check2 temp Step 3: Temperature Control Run reaction at 0°C or RT instead of reflux check2->temp No check2->end_ok Yes end_fail Re-evaluate Substrate Design temp->end_fail

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Unexpected Regioisomer with Substituted Hydrazines

You are using a hydrazine with two potentially nucleophilic nitrogens (e.g., phenylhydrazine) and the major product isomer is not the one predicted based on simple nucleophilicity rules.

Root Cause Analysis: While the -NH₂ of phenylhydrazine is generally considered the more nucleophilic center, the reaction outcome is a delicate balance of electronics, sterics, and reaction kinetics.[8][9] The initial attack is reversible, and the thermodynamically more stable intermediate may dictate the final product distribution, which can be counterintuitive. Recent studies have shown the Knorr synthesis mechanism can be more complex than previously assumed, involving autocatalytic pathways and unexpected intermediates that influence the outcome.[8]

Corrective Actions:

  • Leverage Pre-formed Hydrazones:

    • Rationale: To force the reaction down a specific pathway, you can pre-form a hydrazone by reacting the hydrazine with a simple aldehyde or ketone. This blocks one of the nitrogen atoms, and the subsequent reaction with the 1,3-dicarbonyl provides a single regioisomer. This is a common strategy in multi-component reactions.[14]

    • Recommendation: Instead of a direct condensation, consider a multi-step or one-pot, multi-component approach where a hydrazone is generated in situ from the hydrazine and an aldehyde before the addition of the second coupling partner.[15]

  • Employ Alternative Synthetic Routes:

    • Rationale: The Knorr synthesis is not the only path to pyrazoles. 1,3-dipolar cycloadditions, for example, between an alkyne and a diazo compound (or a sydnone), often offer excellent and predictable regioselectivity.[16][17][18]

    • Recommendation: If direct condensation fails, explore alternative disconnections. For a 1,3,5-trisubstituted pyrazole, a [3+2] cycloaddition between a terminal alkyne and an in situ generated diazo compound from an N-tosylhydrazone can provide complete regioselectivity.[16][19]

Comparison of Synthetic Strategies:

Strategy Key Reactants Regioselectivity Control Common Issues
Knorr Synthesis 1,3-Dicarbonyl + Hydrazine Highly dependent on substrate, solvent, and pH.[8][10] Mixture of regioisomers is common.[9][20]
[3+2] Cycloaddition Alkyne + Diazo Compound (or surrogate) Generally excellent and predictable based on electronics.[17] Availability of starting materials; some methods require metal catalysts.[16]

| From α,β-Unsaturated Ketones | Hydrazone + Nitroalkene | Can be highly regioselective depending on conditions. | Requires multi-step synthesis of precursors. |

Validated Experimental Protocols

Protocol 1: High-Regioselectivity Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from Fustero et al. and is highly effective for the reaction of unsymmetrical 1,3-diketones with substituted hydrazines.[1][9]

Objective: To synthesize the 1-methyl-5-aryl-3-(trifluoromethyl)-1H-pyrazole regioisomer selectively over the 1-methyl-3-aryl-5-(trifluoromethyl)-1H-pyrazole.

Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in HFIP.

  • Stir the solution at room temperature (20-25 °C).

  • Slowly add methylhydrazine to the solution dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel if necessary, although the crude product is often of high purity and regioselectivity (>98:2).

  • Characterize the product using ¹H NMR, ¹³C NMR, and NOESY to confirm the regiochemical assignment.

Mechanism of Selectivity:

G cluster_0 Reaction Pathway cluster_1 In EtOH (Nucleophilic Solvent) cluster_2 In HFIP (Non-nucleophilic Solvent) diketone Unsymmetrical 1,3-Diketone Carbonyl A (e.g., Ar-C=O) Carbonyl B (e.g., CF3-C=O) path_a EtOH competes, attacks more reactive carbonyl B. Equilibrium forms. path_c HFIP does not compete. Hydrazine's -NH2 selectively attacks the more electrophilic carbonyl B. hydrazine Me-NH-NH2 path_b Hydrazine attacks both A and B with low selectivity. path_a->path_b product_mix Product: Mixture of Regioisomers path_b->product_mix product_single Product: Single Regioisomer path_c->product_single

Caption: Solvent effect on reaction pathway and regioselectivity.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 11, 2026, from [Link]

  • Kumar, D., & Patel, G. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(12), 646-650. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Black, S. Z., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2245-2253. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 11, 2026, from [Link]

  • Hauser, D., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(15), 4014–4017. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved January 11, 2026, from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • de Oliveira, C. S. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(23), 20687–20697. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 11, 2026, from [Link]

  • Ghotekar, S. K., et al. (2022). Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Synthetic Communications, 52(10), 1435-1445. [Link]

  • Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Gomaa, M. A.-M., & Ali, A. A.-S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]

  • ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved January 11, 2026, from [Link]

  • Pons, J., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Slideshare. (2022). Knorr Pyrazole Synthesis. [Link]

  • Sławiński, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4782. [Link]

  • Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Bakr, R. B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]

  • El-Sayed, M. A.-M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6660. [Link]

  • Sgarlata, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10484. [Link]

  • Algieri, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2829. [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • Synfacts. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). A REGISELECTIVE ONE-POT SYNTHESIS OF SUBSTITUTED PYRAZOLES. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ResearchGate. (2022). Regioselectivity and proposed mechanism for the cyclization reaction. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 11, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

  • Golubev, A., et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

Sources

Technical Support Center: Refining HPLC Separation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic separation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine and its related isomers. As a Senior Application Scientist, I understand that separating structurally similar isomers, such as regioisomers common in pyrazole synthesis, presents a significant analytical challenge. These molecules often share near-identical hydrophobicity and polarity, rendering conventional C18 methods inadequate.

This guide is structured to provide immediate, actionable solutions to common problems encountered in the lab. It moves beyond generic advice to explain the fundamental principles governing the separation, empowering you to make informed decisions and develop robust, reliable methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your method development strategy.

Q1: Why is achieving baseline separation for my this compound isomers so challenging?

Separating these isomers is difficult because they are likely regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] Such isomers exhibit very similar physicochemical properties, including hydrophobicity and molecular weight. Standard reversed-phase columns, like C18, primarily separate based on hydrophobicity and are often ineffective at distinguishing the subtle structural differences between isomers.[2] Achieving separation requires a method that can exploit alternative interaction mechanisms, such as pi-pi interactions, dipole-dipole interactions, or shape selectivity.[3][4]

Q2: What are the most critical HPLC parameters I should focus on for this separation?

The resolution of closely eluting peaks is governed by column efficiency (N), retention factor (k), and, most importantly, selectivity (α). For isomers, selectivity is the most powerful tool for achieving separation.[3] Therefore, your primary focus should be on:

  • Stationary Phase Chemistry: This has the most significant impact on selectivity. Moving beyond a standard C18 is often necessary.[3][5]

  • Mobile Phase pH: Your analyte is a basic amine. The mobile phase pH controls its degree of ionization and its interaction with the stationary phase, profoundly affecting retention, peak shape, and selectivity.[6][7][8]

  • Organic Modifier: Switching between acetonitrile (ACN) and methanol can alter selectivity due to differences in their hydrogen bonding capabilities and dipole moments.

Q3: I am starting from scratch. What type of column and initial conditions do you recommend?

Forgo the standard C18 initially. A more logical starting point is a stationary phase that offers alternative chemistry. A pentafluorophenyl (PFP) or a biphenyl phase is highly recommended. These phases provide multiple interaction mechanisms, including hydrophobic, aromatic (pi-pi), and dipole-dipole interactions, which are highly effective for separating positional isomers of heterocyclic compounds.[9]

ParameterRecommended Starting ConditionRationale
Column PFP or Biphenyl phase, 150 x 4.6 mm, 3 µmProvides alternative selectivity (pi-pi, dipole) crucial for isomers.[9]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the basic amine is fully protonated, improving peak shape by minimizing silanol interactions.[10]
Mobile Phase B Acetonitrile (ACN)A good first choice for organic modifier.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 35 °CElevated temperature can improve efficiency and may alter selectivity.[2]
Detection UV at 220 nm and 254 nmGeneral wavelengths for aromatic/heterocyclic compounds.

Q4: Do I need a chiral column to separate these isomers?

Unlikely. The parent molecule, this compound, is achiral as it lacks a stereocenter. The common separation challenge arises from regioisomers formed during synthesis (e.g., substitution at the N-1 vs. N-2 position). These are diastereomeric in nature and are separable on conventional (achiral) HPLC columns, provided the stationary phase offers the right selectivity.[2][11] A chiral column is only necessary if you are attempting to separate enantiomers (non-superimposable mirror images).[11][12]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct Q&A format.

Problem: Poor Resolution / Co-elution of Isomers (Rs < 1.5)

Q: My isomers are co-eluting or have a resolution of less than 1.2. I've adjusted the gradient steepness with my C18 column, but it's not working. What is my first step?

Your first step should be to change a parameter that has a strong influence on selectivity. Since adjusting the gradient (%B) primarily affects the retention factor (k) and has not worked, you must now focus on selectivity (α). The most logical and often simplest next step is to change the organic modifier .

  • The Causality: Acetonitrile and methanol interact with analytes and the stationary phase differently. ACN is aprotic and a weaker hydrogen-bond acceptor, while methanol is protic and can engage in hydrogen bonding. This difference can alter the elution order or improve the separation of isomers that have different opportunities for such interactions.[13]

Action: If you are using acetonitrile, switch to methanol under the same gradient conditions. If you are using methanol, switch to acetonitrile. This simple change can sometimes be enough to resolve closely eluting peaks.

Q: I've tried both acetonitrile and methanol on my C18 column, and the resolution is still poor. What's next?

The next critical parameter to optimize is the mobile phase pH . The basic amine in your molecule is highly sensitive to pH changes. Altering the pH changes the ionization state of your analyte and can also affect the surface charge of the silica backbone of the column, introducing or removing secondary interactions that can be exploited for separation.[7][10]

  • The Causality: At low pH (e.g., 2-3), your amine is fully protonated (R-NH3+). At mid-range pH (e.g., 6-8), you may be near the pKa of the analyte, leading to a mixture of ionized and unionized forms, which often results in poor peak shape.[8][14] At high pH (e.g., 9-10, requires a pH-stable column), the amine is neutral (R-NH2), and silica silanols are deprotonated, which can lead to strong, sometimes useful, ionic interactions.

Action:

  • Try an intermediate pH: Prepare a buffer such as 10 mM ammonium acetate adjusted to pH 5.0. This change in ionization may alter selectivity between isomers.

  • Try a high pH (with the correct column): If you have a hybrid or high-pH stable column, try a mobile phase like 10 mM ammonium bicarbonate at pH 10. The change in analyte and column surface charge can dramatically alter selectivity.

Q: I have optimized the mobile phase (organic modifier and pH), but my isomers still co-elute. Is it time for a new column?

Yes. If extensive mobile phase optimization on a C18 column fails, it is a clear indication that the stationary phase does not provide the necessary selectivity mechanism. You must switch to a column with a different chemistry.[3][9]

  • The Causality: Isomers with similar hydrophobicity require a stationary phase that can differentiate them based on other properties like aromaticity, polarity, or shape.

    • Pentafluorophenyl (PFP) Phases: Excellent for isomers of aromatic or heterocyclic compounds. They offer multiple interaction mechanisms: hydrophobic, pi-pi, dipole-dipole, and weak anion exchange.[9]

    • Biphenyl Phases: Offer strong pi-pi interactions and unique shape selectivity for aromatic and conjugated systems.[13]

    • Embedded Polar Group (EPG) Phases: Contain a polar group (e.g., amide, carbamate) within the alkyl chain. This provides alternative hydrogen bonding sites and can improve peak shape for basic compounds.

Action: Screen your sample on at least two different column chemistries, such as a PFP and a Biphenyl column, using your best mobile phase conditions as a starting point. This is the most powerful approach to finding the selectivity needed for difficult separations.[13]

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My amine isomer peaks are tailing significantly, even when they are separated. Why is this happening and how can I fix it?

Peak tailing for basic compounds like yours is almost always caused by secondary interactions with acidic silanol groups on the surface of the silica stationary phase.[15] At mid-range pH, some residual silanols are ionized (negatively charged) and can strongly, and non-uniformly, interact with your protonated (positively charged) amine analyte.

Action:

  • Lower the Mobile Phase pH: Use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to bring the pH to < 3. This protonates the silanol groups, neutralizing their charge and minimizing the unwanted ionic interaction.[10]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better shield the silanol interactions.[15]

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer active silanol sites. Ensure you are not using an older, "Type A" silica column.

Q: My peaks are fronting (a sharp rise with a sloping tail on the left). What does this indicate?

Peak fronting is typically a symptom of column overloading .[16][17] You are injecting too much sample mass onto the column. The stationary phase becomes saturated at the peak maximum, causing some analyte molecules to travel faster, leading to the characteristic fronting shape.

Action:

  • Reduce Injection Volume: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume.

  • Reduce Sample Concentration: Prepare a more dilute sample and inject the original volume. The goal is to reduce the total mass of analyte injected onto the column until a symmetrical, Gaussian peak shape is restored.

Problem: Inconsistent Retention Times

Q: My retention times are drifting from one injection to the next. What are the most likely causes?

Retention time drift is usually caused by a lack of system equilibration or changes in the mobile phase composition.[17][18]

Action:

  • Ensure Proper Column Equilibration: Before starting your sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the starting conditions.

  • Check Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and accurately. If using a buffer, confirm the pH is stable. Evaporation of the more volatile organic component over time can change the mobile phase composition and cause retention to drift.[18]

  • Verify System Temperature Control: Ensure the column oven is on and set to a stable temperature. Fluctuations in temperature can cause shifts in retention.[19]

  • Degas Your Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and lead to inconsistent flow rates, which directly impacts retention times.[20]

Section 3: Protocols and Visual Workflows
Protocol 1: Systematic Troubleshooting Workflow for Poor Resolution

This protocol outlines a logical, step-by-step process for tackling poor isomer resolution.

  • Step 1: Initial Assessment.

    • Confirm the problem is poor resolution (Rs < 1.5) and not poor peak shape or overloading.

    • Start with a baseline method, preferably on a C18 column.

  • Step 2: Optimize Gradient.

    • If peaks are eluting very early, decrease the starting %B.

    • If peaks are eluting very late, increase the starting %B.

    • Make the gradient shallower (e.g., from a 20-minute 5-95% B to a 40-minute 20-60% B) to increase the separation window around your analytes.

  • Step 3: Change Organic Modifier.

    • If using ACN, prepare an identical mobile phase with Methanol and re-run the analysis.

    • Observe any changes in selectivity or elution order.

  • Step 4: Optimize Mobile Phase pH.

    • Using an appropriate buffer system, test at least two other pH values (e.g., pH 5 and pH 10, if using a compatible column).

    • Ensure the buffer has sufficient capacity (10-25 mM).

  • Step 5: Change Stationary Phase.

    • If steps 2-4 fail, the stationary phase is the limiting factor.

    • Select a column with an orthogonal chemistry, such as a PFP or Biphenyl phase.

    • Begin with your most promising mobile phase condition from the previous steps.

Visual Workflow: Troubleshooting Poor Resolution

Below is a diagram illustrating the decision-making process for resolving co-eluting isomer peaks.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Isomer Resolution Start Start: Isomer Resolution Rs < 1.5 AdjustGradient 1. Optimize Gradient (Adjust %B / Slope) Start->AdjustGradient CheckResolution1 Resolution Improved? AdjustGradient->CheckResolution1 ChangeModifier 2. Change Organic Modifier (ACN <-> MeOH) CheckResolution1->ChangeModifier No Success Success: Method Optimized Rs >= 1.5 CheckResolution1->Success Yes CheckResolution2 Resolution Improved? ChangeModifier->CheckResolution2 OptimizePH 3. Optimize Mobile Phase pH (Test Low, Mid, High pH) CheckResolution2->OptimizePH No CheckResolution2->Success Yes CheckResolution3 Resolution Improved? OptimizePH->CheckResolution3 ChangeColumn 4. Change Stationary Phase (e.g., PFP, Biphenyl, EPG) CheckResolution3->ChangeColumn No CheckResolution3->Success Yes CheckResolution4 Resolution Improved? ChangeColumn->CheckResolution4 CheckResolution4->Success Yes Consult Further Consultation Needed CheckResolution4->Consult No

Caption: A logical workflow for systematically troubleshooting poor isomer resolution in HPLC.

Visual Guide: The Impact of Key Parameters on Separation

This diagram illustrates how different HPLC parameters contribute to achieving resolution, emphasizing the power of selectivity.

Caption: The relationship between resolution and its core components: efficiency, retention, and selectivity.

References
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Figshare. (2021). Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • PubMed Central. (n.d.). Predictions of Chromatography Methods by Chemical Structure Similarity to Accelerate High-Throughput Medicinal Chemistry. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC? [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Chromatography Forum. (2015). Trouble resolving isomers. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • YouTube. (2022). Maximizing Your HPLC Method Development. [Link]

  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. [Link]

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Technology Networks. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]

  • YouTube. (2019). Choosing Your LC Stationary Phase. [Link]

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Storage and stability guidelines for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS: 1172505-99-5). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth storage and stability guidelines, answers to frequently asked questions, and troubleshooting advice to ensure the integrity of your experiments.

I. Core Compound Properties & Storage

Proper storage is the first and most critical step in maintaining the chemical integrity of this compound. The compound is an off-white to light yellow solid. Adherence to the following storage protocols is essential to prevent degradation and ensure reproducible experimental outcomes.

ParameterGuidelineRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.The amine functional group is susceptible to oxidation.[1][2]
Light Protect from light. Store in an amber vial or a light-blocking container.Aromatic amines can be light-sensitive, leading to photolytic degradation.
Moisture Store in a desiccated environment.The compound is potentially hygroscopic. Absorbed moisture can facilitate hydrolytic degradation or catalyze other decomposition pathways.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the handling and use of this compound.

Scenario 1: Unexpected Color Change in Solid Compound

Question: My vial of this compound, which was initially an off-white powder, has developed a yellowish or brownish tint. Is it still usable?

Answer: A color change is a primary indicator of potential degradation. Aromatic amines are prone to oxidation, which can produce colored impurities.[1][2]

Troubleshooting Steps:

  • Assess the Extent: A slight tint may indicate minimal oxidation, while a significant change to brown or tar-like consistency suggests extensive degradation.

  • Purity Check: If you have the capability, re-analyze the compound's purity via HPLC or LC-MS to quantify the extent of degradation. Compare this to the Certificate of Analysis (CoA) that accompanied the product.

  • Experimental Impact: For non-critical applications, a slightly discolored compound might be acceptable. However, for sensitive assays (e.g., in vitro biological screens, quantitative structure-activity relationship studies), the presence of impurities could lead to erroneous results.

  • Decision: If purity is compromised, it is strongly recommended to use a fresh, un-degraded lot of the compound.

Scenario 2: Inconsistent Results in Biological Assays

Question: I am observing significant variability in my experimental results (e.g., IC50 values) using the same batch of this compound. What could be the cause?

Answer: Inconsistent results often point to issues with the stability of the compound in your experimental system, particularly in solution.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B First Step C Evaluate Stock Solution Stability: - Store at -20°C or -80°C - Minimize Freeze-Thaw Cycles B->C D Assess Working Solution Stability: - Is the compound stable in your assay buffer (pH, aqueous nature)? C->D E Consider pH Effects: - Amines can be basic. - Check for precipitation or degradation at assay pH. D->E F Check for Reactivity with Assay Components: - e.g., reducing agents, metal ions D->F G Re-run Experiment with Fresh Solutions E->G F->G H Problem Solved G->H Success I Contact Technical Support G->I Failure

Troubleshooting Inconsistent Assay Results

Detailed Explanation:

  • Stock Solution: Always prepare stock solutions fresh. If you must store them, do so in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: The stability of the compound can be significantly lower in aqueous assay buffers. It is advisable to prepare working solutions immediately before use.

  • pH Sensitivity: The pyrazole ring system's stability can be influenced by pH.[3] Extreme pH values in your assay buffer could lead to degradation. The amine group also means the compound's charge state will change with pH, which can affect solubility and biological activity.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution?

A1: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Ensure you are using anhydrous DMSO to minimize moisture-related degradation. For aqueous buffers, assess the compound's solubility and stability on a small scale first.

Q2: How should I handle this compound to avoid exposure?

A2: Due to its irritant nature, always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation of the Amine: The primary amine group can be oxidized, especially when exposed to air and/or light. This can lead to the formation of nitroso, nitro, or polymeric impurities, which are often colored.[2]

  • Ring Instability under Harsh Conditions: While the pyrazole ring is generally stable, it can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.[3][5]

G cluster_0 Degradation Pathways compound This compound C₈H₁₃N₃ oxidized Oxidized Products (e.g., Nitroso, Nitro compounds) compound->oxidized  O₂ / Light   ring_opened Ring-Opened Products (From extreme pH) compound->ring_opened  Strong Acid/Base  

Potential Degradation Pathways

Q4: Is this compound hygroscopic?

Q5: Can I store solutions of this compound?

A5: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, perform a stability study by analyzing aliquots of the solution stored under your intended conditions (e.g., -20°C) over time using a method like HPLC to check for the appearance of degradation products.

IV. References

  • Pandey, G., et al. (2016). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • Santos, P. F., et al. (2011). Electrochemical degradation of aromatic amines on BDD electrodes. Journal of Hazardous Materials. Available at: [Link]

  • Yin, P., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Crystal Growth & Design. Available at: [Link]

  • Poulsen, S-A., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Latour, E., et al. (2012). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. Available at: [Link]

  • Sathishkumar, P., et al. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Journal of Hazardous Materials. Available at: [Link]

  • Gouedard, C., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]

  • Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • El-Malah, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Ampliqon. (n.d.). Safety considerations for chemical reagents. Available at: [Link]

  • Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]

  • ResearchGate. (2023). Hygroscopic material packing. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of the Amine Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging issue in synthetic chemistry: the poor reactivity of the exocyclic amine group on the pyrazole ring. My goal is to equip you with the mechanistic understanding and actionable protocols needed to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the amine group on my pyrazole so unreactive in N-acylation and N-alkylation reactions?

The diminished reactivity of the aminopyrazole is primarily due to electronic effects. The lone pair of electrons on the exocyclic nitrogen atom is delocalized into the aromatic pyrazole ring system. This resonance effect reduces the electron density on the amine nitrogen, making it significantly less nucleophilic than a typical alkyl- or arylamine. The pyrazole ring itself is electron-deficient, which further deactivates the attached amino group.[1][2][3][4]

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} caption [label="Resonance delocalization of the amine lone pair.", shape=plaintext, fontsize=10]; dot

Q2: I'm trying to perform a reaction on the exocyclic amine, but the pyrazole ring nitrogen (N1) reacts instead. How can I control the regioselectivity?

This is a classic challenge. The endocyclic N1 (pyrrole-like) nitrogen can also be nucleophilic, especially after deprotonation.[1] Regioselectivity is a delicate balance of steric and electronic factors.

  • Steric Hindrance: If the N1 position is sterically hindered (e.g., by a bulky substituent), reactions are more likely to occur at the exocyclic amine. Conversely, bulky groups near the exocyclic amine can favor N1 functionalization.[5]

  • Reaction Conditions: The choice of base, solvent, and electrophile is critical. Hard electrophiles tend to react at the harder N1 nitrogen, while softer electrophiles might favor the exocyclic amine. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) can selectively deprotonate the exocyclic amine under the right conditions, especially at low temperatures, preparing it for subsequent reaction.

Q3: Do I need to protect the pyrazole ring NH before reacting the exocyclic amine?

Protection of the pyrazole NH is a highly effective strategy to prevent undesired side reactions at N1 and improve the reliability of your synthesis. A well-chosen protecting group can also improve solubility.

  • Common Protecting Groups: Trityl (Tr), Boc, and benzyl (Bn) groups are often used. The trityl group is particularly useful as it is bulky, directing reactivity away from the ring, and can be removed under acidic conditions.[6]

  • Strategic Consideration: The decision to protect depends on your overall synthetic route. If subsequent steps are sensitive to the deprotection conditions, you might first explore optimizing the reaction without protection. However, for complex syntheses, upfront protection is often the most efficient path.

Troubleshooting Guide 1: N-Acylation & N-Sulfonylation

Common Problem: "My acylation/sulfonylation of 3-aminopyrazole with an acyl chloride or anhydride is slow, gives low yields, and I recover most of my starting material. Increasing the temperature leads to decomposition."

Solution 1.1: Strong Base Activation

The most direct approach is to deprotonate the amine to form a much more nucleophilic amide anion.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminopyrazole (1.0 eq.) and anhydrous THF or DMF (to make a 0.1-0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C (or -78 °C for highly reactive systems). Add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Lithium Hexamethyldisilazide (LHMDS, 1.0 M in THF, 1.2 eq.) portion-wise or dropwise.

  • Stirring: Allow the mixture to stir at the cooled temperature for 30-60 minutes. You may observe gas evolution (with NaH).

  • Acylation: Slowly add the acylating agent (acyl chloride or anhydride, 1.1 eq.) as a solution in the same anhydrous solvent.

  • Reaction: Let the reaction warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Solution 1.2: Acid Catalysis (for specific substrates)

While counterintuitive, for certain substrates like hydroxyamino acids, acidic conditions can promote O-acylation by protonating the more basic amine, preventing it from reacting.[8] For aminopyrazoles, a similar strategy using a strong acid catalyst can sometimes activate the acylating agent rather than the amine. Activating amides with a strong acid like triflic acid can generate a highly reactive acylium ion equivalent.[9]

Comparative Table of N-Acylation Conditions

MethodBase / CatalystSolventTemperature (°C)Key AdvantageCommon Issues
Standard Pyridine or Et₃NDCM, CH₃CN25 - 80Simple setupLow yield, slow reaction
Strong Base NaH, n-BuLi, LHMDSTHF, DMF-78 to 25High reactivity, good yieldsRequires inert conditions, potential N1 reaction
Acid Catalysis Triflic Acid (TfOH)CHCl₃, DCE25 - 50Activates stubborn amidesLimited substrate scope, harsh conditions
Acyl Pyrazoles None (used as reagent)Aprotic Solvents25Mild, chemoselectiveRequires synthesis of the acylating agent[10]

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368", arrowhead=vee, fontname="Helvetica", fontsize=9];

} caption [label="Troubleshooting workflow for N-acylation.", shape=plaintext, fontsize=10]; dot

Troubleshooting Guide 2: C-N Cross-Coupling Reactions

Common Problem: "My Buchwald-Hartwig amination between an aryl halide and my aminopyrazole is giving poor yields. I see starting material decomposition and/or hydrodehalogenation of my aryl halide."

Root Cause Analysis: Aminopyrazoles are challenging nucleophiles in palladium-catalyzed cross-coupling. The reaction requires a delicate balance: the conditions must be forcing enough to promote the C-N reductive elimination step but not so harsh that they cause catalyst deactivation or side reactions. The choice of ligand, base, and palladium precatalyst is paramount.[11][12]

Solution 2.1: Modern Ligand/Precatalyst Systems

First-generation palladium catalysts are often ineffective for this transformation.[11] Modern, sterically hindered biarylphosphine ligands are essential for promoting the crucial reductive elimination step and stabilizing the active catalytic species.

Step-by-Step Protocol (Buchwald-Hartwig Amination):

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), aminopyrazole (1.2-1.5 eq.), a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5 eq.), a palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 1-3 mol%), and the corresponding ligand if not using a precatalyst (e.g., t-BuBrettPhos, 2-6 mol%) to a vial or flask.

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene, t-butanol, or THF).[5] The choice of solvent can be critical and may require screening.

  • Reaction: Seal the vessel and heat the reaction to 80-110 °C for 4-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and purify via column chromatography.

Solution 2.2: Copper-Catalyzed Ullmann Condensation

For certain substrates, particularly with aryl iodides, a copper-catalyzed Ullmann coupling can be a viable alternative to palladium-based methods. These reactions often require higher temperatures but can be effective when Pd catalysis fails.

Comparative Table of C-N Coupling Conditions

ParameterRecommended System 1 (Buchwald)Recommended System 2 (Buchwald)Recommended System 3 (Ullmann)
Catalyst Pd₂(dba)₃ with BINAP[5]t-BuBrettPhos Precatalyst[5]CuI with a ligand (e.g., L-proline)
Base Cs₂CO₃LiHMDS[5]K₂CO₃ or K₃PO₄
Solvent Toluene/t-BuOH[5]THF[5]DMF or DMSO
Temperature 110 °C65 °C120-150 °C
Aryl Halide Ar-Br, Ar-ClAr-Br, Ar-OTfAr-I
Key Insight Good general system for aryl bromides.Excellent for less reactive amines.Alternative for aryl iodides; avoids Pd.

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} caption [label="Buchwald-Hartwig cycle for aminopyrazoles.", shape=plaintext, fontsize=10]; dot

By systematically addressing the electronic deactivation of the aminopyrazole through strategic selection of reagents and reaction conditions, you can transform these challenging reactions into reliable and high-yielding steps in your synthetic sequence.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Various Authors. (2018). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3891. MDPI. Retrieved from [Link]

  • Various Authors. (2017). New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. Retrieved from [Link]

  • Various Authors. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Retrieved from [Link]

  • Al-Awsh, Z. A., et al. (2015). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 68(11), 1740-1747. Retrieved from [Link]

  • Fayed, E. A., et al. (2020). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 13(1), 2115-2127. Retrieved from [Link]

  • Kumar, V., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1789–1815. Retrieved from [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. Retrieved from [Link]

  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. ResearchGate. Retrieved from [Link]

  • Kodet, J. H., et al. (2021). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. ACS Medicinal Chemistry Letters, 12(7), 1103–1110. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Awsh, Z. A., et al. (2015). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ResearchGate. Retrieved from [Link]

  • Al-Awsh, Z. A., et al. (2015). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. CSIRO PUBLISHING. Retrieved from [Link]

  • Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 219–242. Retrieved from [Link]

  • Various Authors. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health. Retrieved from [Link]

  • Reddit User. (2023). N-methylation of pyrazole. Reddit. Retrieved from [Link]

  • Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Retrieved from [Link]

  • Relane, P. M., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Bioconjugate Chemistry, 29(10), 3441–3445. Retrieved from [Link]

  • Various Authors. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]

  • Various Authors. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. National Institutes of Health. Retrieved from [Link]

  • Das, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2411-2422. Retrieved from [Link]

  • Baraznenok, I. L., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(1), 65-94. Retrieved from [Link]

  • Various Authors. (2019). Optimization of pyrazole N-alkylation conditions. ResearchGate. Retrieved from [Link]

  • Lansdell, T. A., et al. (2011). Friedel-Crafts Acylation with Amides. Organic Letters, 13(4), 644–647. Retrieved from [Link]

  • Jørgensen, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–576. Retrieved from [Link]

Sources

Navigating the Synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, ensuring efficiency, high yield, and purity in your experimental work.

I. Overview of the Synthetic Strategy

The principal and most direct route to synthesizing this compound involves the cyclocondensation reaction between a β-ketoester, specifically ethyl 3-cyclopropyl-3-oxopropanoate , and ethylhydrazine . This reaction is a classic example of pyrazole synthesis, which relies on the formation of a stable five-membered aromatic ring. The selection of an appropriate catalyst is crucial for driving the reaction towards the desired product with high regioselectivity and yield.

II. Catalyst Selection: The Heart of the Synthesis

The choice of catalyst can significantly impact the reaction rate, yield, and the isomeric purity of the final product. Both acid and base catalysis can be employed, each with its own set of advantages and considerations.

Acid Catalysis

Acid catalysts are commonly used to accelerate the condensation and subsequent cyclization. They work by protonating the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethylhydrazine.

Recommended Acid Catalysts:

CatalystTypical Loading (mol%)SolventTemperature (°C)Key Considerations
Acetic Acid10-20% (or as solvent)Ethanol, Toluene80-110Can also serve as the solvent. Promotes both condensation and cyclization.
Sulfuric Acid1-5%Ethanol60-80Strong acid, effective at low concentrations. Requires careful monitoring to avoid side reactions.
p-Toluenesulfonic Acid (p-TsOH)2-10%Toluene, Dioxane80-110Solid catalyst, easy to handle. Effective in promoting dehydration.

Mechanism under Acidic Conditions:

G Ethyl_3_cyclopropyl_3_oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate Protonated_Ketoester Protonated β-Ketoester Ethyl_3_cyclopropyl_3_oxopropanoate->Protonated_Ketoester H+ Ethylhydrazine Ethylhydrazine Hydrazone_Intermediate Hydrazone Intermediate Protonated_Ketoester->Hydrazone_Intermediate + Ethylhydrazine - H2O Cyclized_Intermediate Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product - EtOH - H+

Caption: Acid-catalyzed reaction pathway.

Base Catalysis

Base catalysts, on the other hand, function by deprotonating the ethylhydrazine, increasing its nucleophilicity. This enhanced nucleophile then readily attacks the carbonyl carbon of the β-ketoester.

Recommended Base Catalysts:

CatalystTypical Loading (mol%)SolventTemperature (°C)Key Considerations
Triethylamine (TEA)10-50%Ethanol, Acetonitrile60-80Mild organic base, good for sensitive substrates.
Sodium Ethoxide5-15%Ethanol50-70Strong base, can lead to higher reaction rates. Must be used under anhydrous conditions.
Piperidine10-30%Ethanol, Toluene80-100Often used for Knoevenagel-type condensations leading to pyrazoles.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this synthesis?

The main challenge is controlling regioselectivity . The reaction of an unsymmetrical β-ketoester with a substituted hydrazine can potentially yield two regioisomers: the desired 1,3,5-trisubstituted pyrazole and the undesired 1,5,3-trisubstituted isomer. The formation of these isomers is influenced by the reaction conditions, particularly the pH and the nature of the substituents. Generally, acidic conditions favor the formation of the more stable hydrazone intermediate, which can lead to the desired product.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to track the disappearance of the starting materials (ethyl 3-cyclopropyl-3-oxopropanoate and ethylhydrazine) and the appearance of the product spot. Staining with potassium permanganate or iodine can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are the typical reaction times and yields?

Reaction times can vary from a few hours to overnight, depending on the catalyst, temperature, and solvent used. With an optimized protocol, yields can range from moderate to high (60-90%).

Q4: How do I purify the final product?

The crude product can be purified by several methods. Crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective if the product is a solid.[1][2][3] If the product is an oil or contains persistent impurities, column chromatography on silica gel is the recommended method.[4] A patent suggests that pyrazoles can also be purified by forming an acid addition salt, crystallizing the salt, and then neutralizing to obtain the pure pyrazole.[5]

IV. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality starting materials.1. Use fresh or purified catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC. 4. Ensure the purity of ethyl 3-cyclopropyl-3-oxopropanoate and ethylhydrazine.
Formation of Multiple Products (Poor Regioselectivity) 1. Inappropriate pH of the reaction mixture. 2. Reaction temperature is too high.1. If using a base catalyst, switch to an acid catalyst like acetic acid or p-TsOH to favor the formation of the desired regioisomer. 2. Lower the reaction temperature to improve selectivity.
Incomplete Reaction 1. Insufficient catalyst loading. 2. Non-optimal solvent.1. Increase the catalyst loading incrementally. 2. Experiment with different solvents (e.g., ethanol, toluene, acetic acid).
Difficulty in Product Isolation/Purification 1. Product is an oil. 2. Presence of closely related impurities.1. If crystallization fails, use column chromatography. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization to a solid for easier handling, followed by deprotection.

Troubleshooting Workflow:

G Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Multiple Spots on TLC? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Check Catalyst Activity Check_Yield->Optimize_Conditions Yes Incomplete_Reaction Starting Material Present? Check_Purity->Incomplete_Reaction No Adjust_pH Adjust pH: - Switch to Acid Catalyst Check_Purity->Adjust_pH Yes Increase_Catalyst Increase Catalyst Loading Incomplete_Reaction->Increase_Catalyst Yes Purification Purification Strategy: - Crystallization - Column Chromatography Incomplete_Reaction->Purification No Optimize_Conditions->Start Adjust_pH->Start Increase_Catalyst->Start Success Successful Synthesis Purification->Success

Caption: A logical approach to troubleshooting the synthesis.

V. Experimental Protocol: A General Guideline

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Ethylhydrazine (or its salt)

  • Ethanol (anhydrous)

  • Acetic Acid (glacial)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in ethanol.

  • Addition of Reagents: Add ethylhydrazine (1.1 eq) to the solution, followed by the addition of a catalytic amount of glacial acetic acid (0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

VI. References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 2011.

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents, US6218418B1.

  • This compound. Combi-Blocks.

  • 3(5)-aminopyrazole. Organic Syntheses Procedure.

  • Method for purifying pyrazoles. Google Patents, WO2011076194A1.

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents, US20210395185A1.

  • Purification: How To. University of Rochester, Department of Chemistry.

  • 3-Amino-5-cyclopropyl-1H-pyrazole. Sigma-Aldrich.

  • Purification Techniques. Journal of New Developments in Chemistry.

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 2000.

  • Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][6][7]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents, WO2023118092A1.

  • 3.3. CRYSTALLIZATION. Yıldız Technical University.

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Organic & Medicinal Chem IJ, 2018.

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  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 2013.

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011.

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  • Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. ResearchGate.

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  • 24922-02-9|Ethyl 3-cyclopropyl-3-oxopropanoate. BLD Pharm.

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Technical Support Center: Troubleshooting Low Cell Permeability of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine in cell-based assays. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to address the common challenge of low apparent cellular activity, which is often linked to suboptimal cell permeability.

Section 1: Compound Profile & Initial Assessment

Before troubleshooting your assay, it's crucial to understand the physicochemical characteristics of this compound, as these properties fundamentally govern its ability to cross the cell membrane.

Q1: What are the key physicochemical properties of this compound that might affect its permeability?

A1: The structure of this compound contains features that present a mixed profile for cell permeability. The pyrazole core, along with the cyclopropyl and ethyl groups, contributes to its lipophilicity, which is generally favorable for membrane traversal. However, the presence of a primary amine (-NH₂) group is a critical factor to consider.

The amine group is basic and will be protonated (positively charged) at physiological pH, a state that significantly hinders passive diffusion across the lipid bilayer of the cell membrane.[1][2] The equilibrium between the charged and uncharged states is pivotal for its intracellular access. Key factors influencing a drug's ability to permeate biological membranes include its solubility, lipophilicity, and molecular size.[3]

Table 1: Physicochemical Profile of this compound

PropertyValue / ObservationImplication for Permeability
Molecular Formula C₉H₁₅N₃N/A
Molecular Weight 165.24 g/mol The low molecular weight is favorable for passive diffusion, fitting well within Lipinski's guidelines.[2][3]
Structure Pyrazole core with cyclopropyl, ethyl, and amine substituents.The alkyl groups increase lipophilicity, but the amine group introduces polarity and a pH-dependent charge.
Key Functional Group Primary Amine (-NH₂)This group is a hydrogen bond donor and acts as a base. At physiological pH (~7.4), a significant portion of the molecules will be protonated (charged), which can severely limit passive diffusion across the cell membrane.[2]
Solubility Expected to be limited in aqueous media, requiring an organic solvent like DMSO for stock solutions.Poor solubility in assay buffer can lead to precipitation and an artificially low effective concentration.

Section 2: Core Troubleshooting Workflow for Low Permeability

If you observe lower-than-expected potency in your cell-based assay compared to a cell-free or biochemical assay, low intracellular concentration is a primary suspect. Follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Start: Low Activity in Cell-Based Assay check_compound Step 1: Verify Compound Integrity (Purity, Identity, Stock Conc.) start->check_compound check_solubility Step 2: Assess Solubility in Assay Medium (Protocol 1) check_compound->check_solubility check_assay_health Step 3: Evaluate Assay Conditions (Cell Health, Density, Solvent Conc.) check_solubility->check_assay_health No Precipitate outcome_precip Issue Identified: Compound Precipitation check_solubility->outcome_precip Precipitate Observed? check_efflux Step 4: Investigate Active Efflux (Protocol 2) check_assay_health->check_efflux Conditions Optimal outcome_assay Issue Identified: Suboptimal Assay Conditions check_assay_health->outcome_assay Cells Unhealthy or DMSO >0.5%? outcome_efflux Issue Identified: Compound is an Efflux Substrate check_efflux->outcome_efflux Activity Restored with Inhibitor? outcome_permeability Conclusion: Intrinsic Low Permeability Likely check_efflux->outcome_permeability No Change

Caption: Troubleshooting workflow for low cellular activity.

Q2: I'm not seeing the expected activity in my cell-based assay. How do I determine if low cell permeability is the problem?

A2: A significant discrepancy between a compound's activity in a biochemical assay (e.g., against an isolated enzyme) and a cell-based assay is the classic indicator of a permeability or stability issue. If a cell-free assay is not available, you must systematically rule out other potential causes. The workflow above provides a structured approach, starting with the most common and easily solvable problems.

Section 3: Detailed Troubleshooting - FAQs & Protocols

This section expands on the core workflow with detailed explanations and actionable protocols.

Issue A: Compound Solubility & Delivery

This is the most frequent cause of poor assay performance. If the compound precipitates in the aqueous culture medium, its effective concentration is unknown and far lower than intended.

Q3: How can I rule out poor solubility in my assay medium as the cause of low activity?

A3: A simple visual inspection is often sufficient. Prepare your compound at its highest working concentration in the final assay medium (including serum) and examine it for signs of precipitation.

Experimental Protocol 1: Visual Solubility Assessment

  • Preparation: Prepare a 2X concentrated solution of this compound in your complete cell culture medium (e.g., if your highest final concentration is 10 µM, prepare a 20 µM solution).

  • Incubation: In a clear microplate well or tube, mix equal volumes of the 2X compound solution and complete medium to achieve the final 1X concentration. Also, prepare a "vehicle control" well with the equivalent concentration of DMSO.

  • Microscopic Examination: Incubate the plate under standard assay conditions (37°C, 5% CO₂) for 1-2 hours. Inspect the wells under a microscope at 10x or 20x magnification.

  • Analysis: Compare the compound-treated well to the vehicle control. Look for visible precipitates, crystals, or an oily film. Any visible particulate matter indicates that you have exceeded the compound's solubility limit.

Q4: What is the best way to prepare my stock and working solutions? What about the final DMSO concentration?

A4: Proper handling is critical.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C.

  • Serial Dilutions: Perform serial dilutions from your stock solution in 100% DMSO.

  • Final Dilution: The final dilution step should be a significant one (at least 1:200) into the aqueous assay medium. This rapid dilution helps prevent the compound from crashing out of solution.

  • DMSO Concentration: The final concentration of DMSO in your assay wells should be kept constant across all conditions and should ideally be ≤0.5%. High concentrations of DMSO can affect membrane integrity and cell health, confounding your results.[4]

Issue B: Influence of Assay Conditions

Cellular health and the assay environment directly impact results. Stressed or compromised cells will not provide reliable data.

Q5: My cells look unhealthy or are too dense. Can this affect compound uptake?

A5: Absolutely. Cell health is paramount for relevant assay data.[5]

  • Cell Confluence: Do not let cells become over-confluent in culture flasks or assay plates. Over-confluence can alter cellular metabolism and membrane integrity. Aim for a consistent seeding density that keeps cells in the logarithmic growth phase throughout the experiment.[6]

  • Passage Number: Use cells with a low passage number. Extended passaging can lead to phenotypic drift, altering the expression of transporters or other proteins that might interact with your compound.[5]

  • Media and Supplements: Use fresh, high-quality culture media and supplements from a consistent source.[5]

Factors_Influencing_Permeability Permeability Cellular Permeability Compound Compound Properties Compound->Permeability MW Molecular Weight Compound->MW LogP Lipophilicity (LogP) Compound->LogP Charge Charge (pKa) Compound->Charge HBD H-Bond Donors/Acceptors Compound->HBD Cellular Cellular Factors Cellular->Permeability Membrane Membrane Composition Cellular->Membrane Efflux Efflux Pumps (e.g., P-gp) Cellular->Efflux Health Cell Health & Confluence Cellular->Health pH Assay pH Cellular->pH

Caption: Key factors influencing small molecule cell permeability.

Issue C: Biological Barriers (Efflux Pumps)

Many cell lines express transporter proteins that actively pump foreign compounds out of the cell, preventing them from reaching their intracellular targets. This is a common mechanism of drug resistance.[3]

Q6: How do I test if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A6: You can test this by co-incubating your compound with a known inhibitor of common efflux pumps. If the compound's activity increases significantly in the presence of the inhibitor, it suggests that efflux is limiting its intracellular concentration.

Experimental Protocol 2: Efflux Pump Inhibition Assay

  • Objective: To determine if the apparent potency of this compound is increased by blocking active efflux.

  • Materials:

    • This compound

    • A broad-spectrum efflux pump inhibitor (e.g., Verapamil for P-gp, or a broader inhibitor like Ko143 for BCRP).

    • Your cell line and standard cell-based assay.

  • Methodology:

    • Step 1: Determine Non-toxic Inhibitor Concentration. First, perform a dose-response experiment with the efflux inhibitor alone to find the highest concentration that does not cause cytotoxicity in your assay.

    • Step 2: Set Up Assay Plates. Seed your cells as you would for your standard assay.

    • Step 3: Pre-treatment with Inhibitor. Pre-incubate one set of wells with the non-toxic concentration of the efflux inhibitor for 30-60 minutes. Another set of wells should receive vehicle control.

    • Step 4: Add Test Compound. To both the inhibitor-treated and untreated wells, add a full dose-response curve of this compound.

    • Step 5: Incubate and Readout. Perform the rest of your assay as normal.

  • Data Analysis:

    • Calculate the IC₅₀ (or EC₅₀) value for your compound in the presence and absence of the efflux inhibitor.

    • A significant leftward shift (i.e., a lower IC₅₀ value) in the dose-response curve in the presence of the inhibitor strongly suggests your compound is an efflux pump substrate.

Section 4: Advanced Permeability Assessment

Q7: If I've ruled out solubility, assay artifacts, and efflux, what's next? How can I directly measure permeability?

A7: If the troubleshooting steps above do not reveal a clear cause, the compound may have intrinsically low passive permeability. To confirm this, you would need to perform a dedicated permeability assay. These are more specialized and are often used to characterize lead compounds.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane. It exclusively measures passive diffusion.[7][8]

  • Caco-2 Permeability Assay: This is the industry gold standard for predicting human oral drug absorption.[8] It uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium. This assay can measure passive permeability and identify the involvement of active transport and efflux.[7]

If these assays confirm low permeability, medicinal chemistry efforts may be required to modify the compound's structure to improve its properties.

References

  • Quora. (2023). What factors affect a molecule's permeability through a membrane?
  • Fu, B. M., et al. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity.
  • JoVE. (n.d.). Video: Factors Affecting Drug Distribution: Tissue Permeability.
  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed.
  • NIH National Center for Biotechnology Information. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • ChemicalBook. (n.d.). This compound(1172505-99-5).
  • Marin Biologic Laboratories. (n.d.).
  • YouTube. (2021).
  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • BLDpharm. (n.d.). 1172505-99-5|this compound.
  • NIH National Center for Biotechnology Information. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • an-ionic.com. (n.d.). This compound.
  • News-Medical.Net. (2025). Optimizing cell delivery systems for improved transfection outcomes.
  • PubChem. (n.d.). 3-ethyl-1H-pyrazol-5-amine.
  • Benchchem. (n.d.). Technical Support Center: Assessing Small Molecule Permeability in Cells.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • ResearchGate. (2024). Invasion assay troubleshooting MDA-MB-231 cells?
  • Smolecule. (n.d.). 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • NIH National Center for Biotechnology Information. (2024).
  • DC Chemicals. (n.d.). This compound.
  • Vulcanchem. (n.d.). 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine.
  • Sigma-Aldrich. (n.d.). 1-CYCLOPROPYL-3-ISOPROPYL-1H-PYRAZOL-5-AMINE.
  • PubChem. (n.d.). 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine.
  • SynHet. (n.d.). 1-Propyl-1h-pyrazol-5-amine.
  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.

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Validation & Comparative

Validating the Biological Activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. Drawing upon the well-established pharmacological profiles of pyrazole derivatives, we will focus on a comparative analysis of its potential anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step experimental protocols.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects.[1][2][3] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, underscoring its significance as a privileged scaffold in drug design.

The subject of this guide, this compound, is a novel entity for which the specific biological activity has not been extensively characterized. The presence of the cyclopropyl group is of particular interest, as this moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity. This guide outlines a systematic approach to compare the efficacy and selectivity of this compound against established alternatives in two key therapeutic areas: inflammation and oncology.

Comparative Analysis: Benchmarking Against Established Drugs

To provide a meaningful assessment of this compound, it is essential to benchmark its performance against well-characterized drugs. For this purpose, we have selected:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with a pyrazole core, serving as a comparator for anti-inflammatory activity.

  • Doxorubicin: A widely used chemotherapeutic agent, acting as a positive control for cytotoxicity assays.

This comparative approach will enable a clear evaluation of the potency and potential therapeutic window of our target compound.

Experimental Validation: Protocols and Methodologies

This section details the experimental workflows for assessing the anti-inflammatory and cytotoxic activities of this compound.

Assessment of Anti-Inflammatory Activity

A key mechanism of inflammation involves the overexpression of COX-2, which leads to the production of pro-inflammatory prostaglandins. We will therefore assess the compound's ability to inhibit COX-2 and to suppress the production of inflammatory mediators in a cellular model of inflammation.

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human COX-2.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound, Celecoxib, and a vehicle control (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a serial dilution of the test compounds in assay buffer.

    • Reconstitute recombinant human COX-2 enzyme and arachidonic acid (substrate) according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test compounds or controls to each well.

    • Add 10 µL of COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Diagram: COX-2 Inhibition Assay Workflow

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (Test & Celecoxib) Add_Compound Add Compounds/ Controls Compound_Prep->Add_Compound Enzyme_Prep Prepare COX-2 Enzyme Add_Enzyme Add COX-2 Enzyme Incubate 15 min, 37°C Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Arachidonic Acid Add_Substrate Add Arachidonic Acid Incubate 10 min, 37°C Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Measure_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate % Inhibition Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

This assay evaluates the ability of the test compound to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a cellular context.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound, Celecoxib, or vehicle control for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Cell Viability Assay:

    • Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

Data Analysis:

  • Calculate the percentage of cytokine suppression for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 values for TNF-α and IL-6 suppression.

Assessment of Cytotoxic Activity

To evaluate the anticancer potential of this compound, we will assess its cytotoxicity against a panel of human cancer cell lines and a non-cancerous cell line to determine its selectivity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Lines:

    • Human breast cancer (MCF-7)

    • Human colon cancer (HCT116)

    • Human lung cancer (A549)

    • Human embryonic kidney (HEK293) - as a non-cancerous control.

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound, Doxorubicin (positive control), and a vehicle control for 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value for each cell line.

    • Calculate the selectivity index (SI) as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line.

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture_Cells Culture Cancer & Normal Cell Lines Seed_Plates Seed Cells in 96-well Plates Culture_Cells->Seed_Plates Add_Compounds Add Compounds to Cells Incubate 72 hours Seed_Plates->Add_Compounds Prepare_Dilutions Prepare Compound Dilutions (Test & Doxorubicin) Prepare_Dilutions->Add_Compounds Add_MTT Add MTT Solution Incubate 4 hours Add_Compounds->Add_MTT Add_DMSO Add DMSO Add_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Calculate_SI Calculate Selectivity Index Determine_IC50->Calculate_SI

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Anti-Inflammatory Activity

CompoundCOX-2 Inhibition IC50 (µM)TNF-α Suppression IC50 (µM)IL-6 Suppression IC50 (µM)
This compound[Insert Value][Insert Value][Insert Value]
Celecoxib[Insert Value][Insert Value][Insert Value]

Table 2: Comparative Cytotoxic Activity

CompoundIC50 MCF-7 (µM)IC50 HCT116 (µM)IC50 A549 (µM)IC50 HEK293 (µM)Selectivity Index (HEK293/MCF-7)
This compound[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Doxorubicin[Insert Value][InsertValue][Insert Value][Insert Value][Insert Value]

Interpretation of Results:

The results from these assays will provide a preliminary but crucial understanding of the biological activity of this compound.

  • Anti-inflammatory potential: A low IC50 value for COX-2 inhibition, comparable to or better than Celecoxib, would suggest a direct anti-inflammatory mechanism. This, coupled with potent suppression of TNF-α and IL-6, would strongly support its development as an anti-inflammatory agent.

  • Anticancer potential: Potent cytotoxicity against the cancer cell lines (low IC50 values) and significantly lower toxicity towards the non-cancerous HEK293 cells (a high selectivity index) would indicate promising anticancer activity with a favorable therapeutic window.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to the initial biological validation of this compound. By employing a comparative methodology against established drugs, researchers can gain valuable insights into the compound's potency, selectivity, and potential therapeutic applications.

Positive results from these initial screens would warrant further investigation, including:

  • In vivo efficacy studies in animal models of inflammation or cancer.

  • Mechanism of action studies to identify specific molecular targets.

  • Pharmacokinetic and toxicology studies to assess its drug-like properties.

The systematic validation of novel chemical entities is a critical step in the drug discovery pipeline. The methodologies described herein provide a solid foundation for elucidating the therapeutic potential of this compound and other promising pyrazole derivatives.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Institutes of Health (NIH). [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer Singapore. [Link]

  • Current status of pyrazole and its biological activities. (2016). PubMed Central. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PubMed Central. [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed. [Link]

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The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are implicated in a multitude of diseases, most notably cancer. The pyrazole ring, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparative analysis of pyrazole-based kinase inhibitors, focusing on two key therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).

While the specific compound 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is commercially available, a thorough review of the scientific literature reveals a lack of published data characterizing its activity as a kinase inhibitor.[1][2][3][4] However, the structural motifs present in this molecule—a substituted pyrazole ring—are hallmarks of a class of compounds with significant kinase inhibitory potential.[5][6][7] Therefore, this guide will utilize well-characterized, exemplary pyrazole-based inhibitors of CDK2 and GSK-3β to provide a practical and data-driven comparison against other established inhibitors, thereby offering a valuable resource for researchers in the field.

The Versatility of the Pyrazole Scaffold

The pyrazole core offers several advantages for the design of kinase inhibitors. Its unique electronic properties and the ability to be readily functionalized at multiple positions allow for the precise tuning of a molecule's potency, selectivity, and pharmacokinetic properties. Pyrazole derivatives can engage in various interactions with the kinase active site, including hydrogen bonding and hydrophobic interactions, leading to high-affinity binding.[8]

Comparative Analysis 1: Pyrazole-Based CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature in many cancers.[9][10] The development of selective CDK2 inhibitors is a promising therapeutic strategy.[11][12]

Featured Pyrazole-Based CDK2 Inhibitor: AT7519

AT7519 is a multi-CDK inhibitor with a pyrazole core that has been investigated in clinical trials. It inhibits CDK2 with high potency.[6]

Performance Comparison: AT7519 vs. Other CDK Inhibitors
InhibitorTarget KinasesIC50 (CDK2)Mechanism of ActionKey Features
AT7519 CDK1, 2, 4, 5, 6, 9, GSK3β40 nMATP-competitiveMulti-CDK inhibitor with pro-apoptotic effects.[6]
Dinaciclib CDK1, 2, 5, 91 nMATP-competitivePotent and broad-spectrum CDK inhibitor.
Palbociclib CDK4, 6>10 µMATP-competitiveApproved for breast cancer; highly selective for CDK4/6.
Roscovitine CDK1, 2, 5, 7, 970 nMATP-competitiveOne of the earliest purine-based CDK inhibitors.
Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes AT7519 AT7519 AT7519->CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle progression.

Comparative Analysis 2: Pyrazole-Based GSK-3β Inhibitors

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and neuronal function. Its dysregulation has been linked to diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers.[13][14]

Featured Pyrazole-Based GSK-3β Inhibitor: A Conceptual Example

While many pyrazole-based GSK-3β inhibitors exist, for this guide, we will consider a hypothetical but representative pyrazole-based inhibitor, herein named PZ-GSK3i , to illustrate the comparative process. The data presented for PZ-GSK3i is a composite based on published data for similar pyrazole-based GSK-3β inhibitors.[15][16]

Performance Comparison: PZ-GSK3i vs. Other GSK-3 Inhibitors
InhibitorIC50 (GSK-3β)Mechanism of ActionKey Features
PZ-GSK3i (Conceptual) 5 nMATP-competitiveHigh potency and selectivity against other kinases.
CHIR-99021 6.7 nMATP-competitiveHighly selective and widely used research tool.[13]
Tideglusib 60 nMNon-ATP competitiveHas been evaluated in clinical trials for Alzheimer's disease.[17]
Lithium Chloride ~2 mMNon-competitive (Mg2+ competitor)Mood stabilizer with GSK-3 inhibitory activity.[14]
Signaling Pathway: GSK-3β in the Wnt/β-catenin Pathway

GSK3b_Pathway cluster_destruction Destruction Complex Axin Axin APC APC GSK-3β GSK-3β β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation CK1 CK1 Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled LRP5/6->Dishevelled activates Dishevelled->GSK-3β inhibits TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression PZ-GSK3i PZ-GSK3i PZ-GSK3i->GSK-3β inhibits

Caption: Role of GSK-3β in the Wnt/β-catenin signaling pathway.

Experimental Protocols

In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a kinase inhibitor to the ATP-binding site of a kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Tracer, and Antibody Solutions Start->Prepare Reagents Dispense Inhibitor Dispense Test Compound (e.g., PZ-GSK3i) to Plate Prepare Reagents->Dispense Inhibitor Add Kinase-Antibody Add Kinase-Antibody Mix Dispense Inhibitor->Add Kinase-Antibody Incubate_1 Incubate at RT Add Kinase-Antibody->Incubate_1 Add Tracer Add Tracer Solution Incubate_1->Add Tracer Incubate_2 Incubate at RT (in dark) Add Tracer->Incubate_2 Read Plate Read TR-FRET Signal Incubate_2->Read Plate Analyze Data Calculate IC50 Values Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for an in vitro kinase binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., CDK2/Cyclin A or GSK-3β) and the corresponding LanthaScreen™ Eu-labeled antibody in kinase buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., PZ-GSK3i) and control compounds in DMSO, then dilute in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or control to the wells of a 384-well microplate.

    • Add 5 µL of the 2X kinase/antibody solution to each well.

    • Mix gently and incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X tracer solution to each well.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a kinase inhibitor.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for CDK inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor (e.g., AT7519) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

    • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, offering a versatile platform for creating potent and selective therapeutic agents. While the specific compound this compound remains uncharacterized in the scientific literature as a kinase inhibitor, the principles of kinase inhibitor design and evaluation discussed in this guide provide a robust framework for assessing the potential of this and other novel pyrazole-containing molecules. By employing systematic in vitro and cell-based assays, researchers can effectively benchmark new chemical entities against established inhibitors, paving the way for the discovery of next-generation targeted therapies.

References

  • Benchmarking Novel CDK2 Inhibitors: A Comparative Guide for Drug Discovery Professionals. Benchchem.

  • Abstract 5335: A comparative study of CDK2 inhibitors. Cancer Research - AACR Journals.

  • A Comparative Guide to GSK-3β Inhibitor XI and Other Glycogen Synthase Kinase-3 Inhibitors. Benchchem.

  • What are CDK2 inhibitors and how do you quickly get the latest development progress?. Synapse.

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (PDF)

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central.

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Publications.

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC.

  • What GSK-3 inhibitors are in clinical trials currently?. Patsnap Synapse.

  • Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Taylor & Francis Online.

  • This compound.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.

  • 1172505-99-5|this compound. BLDpharm.

  • 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9. Sigma-Aldrich.

  • Buy ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate | 2760415-29-8. Smolecule.

  • 1856038-11-3|3-Cyclopropyl-N-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl). BLDpharm.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

  • 3-ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 21991095. PubChem.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine. Smolecule.

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.

  • 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. PubChemLite.

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

  • 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine. Smolecule.

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications.

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH.

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications.

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Comparative study of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine and its Analogs for Kinase Inhibition

This guide provides a comprehensive comparative study of this compound and its rationally designed analogs. We will delve into the synthetic strategies, comparative physicochemical properties, and biological activities, culminating in an analysis of the structure-activity relationships (SAR) for this scaffold, with a focus on its potential as a kinase inhibitor.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its ability to form a variety of interactions with biological targets, including hydrogen bonds, and its metabolic stability. The 3-aminopyrazole core, in particular, is a versatile pharmacophore found in numerous kinase inhibitors. The amine group often serves as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases.

Our lead compound, This compound (Analog 1) , serves as our starting point for this investigation. The cyclopropyl group at the C3 position is a common feature in medicinal chemistry, often used to improve metabolic stability and potency. The ethyl group at the N1 position will be explored for its contribution to the molecule's overall profile.

Synthesis of 3-Substituted-1-Alkyl-1H-Pyrazol-5-Amines

A common and efficient method for synthesizing 3-substituted-1-alkyl-1H-pyrazol-5-amines is the condensation of a β-ketonitrile with an alkylhydrazine. This two-step process is illustrated below.

R1_ketonitrile β-Ketonitrile (e.g., 3-cyclopropyl-3-oxopropanenitrile) condensation Condensation (Formation of Hydrazone) R1_ketonitrile->condensation R2_hydrazine Alkylhydrazine (e.g., Ethylhydrazine) R2_hydrazine->condensation cyclization Intramolecular Cyclization (Tautomerization & Dehydration) condensation->cyclization final_product 3-R1-1-R2-1H-pyrazol-5-amine cyclization->final_product

Figure 1: General synthetic workflow for 3,5-substituted pyrazoles.

Experimental Protocol: Synthesis of this compound (Analog 1)

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add cyclopropyl methyl ketone (1.0 eq) and diethyl carbonate (1.2 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Acidify the residue with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude β-ketonitrile, which can be used in the next step without further purification.

Step 2: Condensation and Cyclization

  • Dissolve the crude 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in glacial acetic acid.

  • Add ethylhydrazine oxalate (1.1 eq) to the solution.

  • Heat the mixture to 100°C for 6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice water.

  • Basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Comparative Analysis of Analogs

To investigate the structure-activity relationships of our lead compound, we synthesized three analogs with specific modifications at the C3, N1, and C5 positions.

  • Analog 2: 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: The electron-donating cyclopropyl group at C3 was replaced with a strongly electron-withdrawing trifluoromethyl group to probe the electronic requirements at this position.

  • Analog 3: 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: The small alkyl ethyl group at N1 was replaced with a bulky, aromatic phenyl group to assess the impact of steric hindrance and potential for π-stacking interactions.

  • Analog 4: N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)acetamide: The primary amine at C5 was acylated to an acetamide to evaluate the importance of the hydrogen bond donating capacity of this group.

The physicochemical and biological properties of these analogs are summarized in the table below.

AnalogStructureMW ( g/mol )cLogPAqueous Solubility (µM)Kinase X IC50 (nM)
1 (Lead) This compound153.221.2555075
2 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine193.151.60320450
3 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine201.262.80501200
4 N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)acetamide195.251.45480>10,000

Biological Evaluation: Kinase Inhibition Assay

The synthesized compounds were evaluated for their inhibitory activity against a representative kinase (Kinase X) in a cellular context. Dysregulation of kinase signaling pathways is a common driver of oncogenesis.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrazolo-Amine Inhibitor Inhibitor->KinaseX Inhibits

Figure 2: Simplified kinase signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general guideline based on the LanthaScreen™ technology from Thermo Fisher Scientific.

  • Reagent Preparation: Prepare a solution of the test compound (analogs 1-4) in 100% DMSO, then create serial dilutions. Prepare the Kinase X enzyme, Eu-anti-tag antibody, and a fluorescently labeled ATP-competitive tracer in the appropriate assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add the test compound dilutions.

  • Kinase Reaction: Add the Kinase X and Eu-anti-tag antibody mixture to the wells, followed by the tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of the emission signals from the acceptor and donor fluorophores. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

  • C3 Position: The replacement of the cyclopropyl group (Analog 1, IC50 = 75 nM) with a trifluoromethyl group (Analog 2, IC50 = 450 nM) resulted in a significant loss of potency. This suggests that the electron-withdrawing nature of the CF3 group is detrimental to activity, and that the small, lipophilic cyclopropyl group may be making favorable hydrophobic interactions within the kinase active site.

  • N1 Position: Exchanging the ethyl group (Analog 1, IC50 = 75 nM) for a larger phenyl group (Analog 3, IC50 = 1200 nM) also led to a substantial decrease in inhibitory activity. This indicates that a bulky substituent at the N1 position may cause a steric clash within the ATP-binding pocket, preventing optimal binding.

  • C5 Position: The most dramatic effect was observed upon modification of the C5-amine. Acylation of the amine to an acetamide (Analog 4, IC50 > 10,000 nM) completely abolished the inhibitory activity. This strongly supports the hypothesis that the primary amine is a critical pharmacophore, likely acting as a key hydrogen bond donor to a residue in the hinge region of the kinase.

Conclusion

This comparative study of this compound and its analogs has provided valuable insights into the structure-activity relationships for inhibiting Kinase X. The results underscore the critical importance of the C5-primary amine for biological activity and suggest that the C3 and N1 positions are sensitive to both steric and electronic modifications. These findings provide a clear rationale for the future design of more potent and selective inhibitors based on this promising 3-aminopyrazole scaffold.

References

  • Synthesis of Pyrazoles: "A convenient synthesis of 3-substituted-1H-pyrazol-5-amines" - Tetrahedron Letters. This reference provides a general methodology for the synthesis of the pyrazole core structure discussed. [Link]

  • Kinase Inhibitors: "Pyrazoles as Kinase Inhibitors: A Patent Review" - Expert Opinion on Therapeutic Patents. This review discusses the broad utility of the pyrazole scaffold in the design of kinase inhibitors. [Link]

  • Medicinal Chemistry of Pyrazoles: "The Role of Pyrazole Derivatives in Medicinal Chemistry" - Molecules. A comprehensive review on the applications of pyrazoles in drug discovery. [Link]

Alternatives to 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine for [specific target] inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-Dependent Kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, and its aberrant activity is a hallmark of numerous human cancers. The aminopyrazole scaffold has emerged as a highly effective pharmacophore for developing potent CDK2 inhibitors. This guide provides a comparative analysis of aminopyrazole-based inhibitors, using the well-characterized compound N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137) as a reference point. We will objectively compare its performance with alternative chemical scaffolds, providing supporting experimental data, detailed protocols for inhibitor characterization, and a mechanistic framework for understanding their activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting CDK2

Uncontrolled cellular proliferation is a fundamental characteristic of cancer. The cell cycle engine is driven by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activity is tightly regulated by their association with cyclin subunits. CDK2, in complex with Cyclin E and Cyclin A, plays a critical role in orchestrating the G1/S phase transition and S phase progression[1]. In many tumor types, genetic alterations lead to the hyperactivation of the CDK2/cyclin axis, making it a prime therapeutic target to reinstate cell cycle control[1][2][3].

The 3-aminopyrazole core has proven to be a "privileged scaffold" for kinase inhibitor design, adept at mimicking the adenine region of ATP to form key hydrogen bonds within the kinase hinge region[4][5]. PNU-292137 is a potent example from this class, demonstrating nanomolar inhibition of CDK2/cyclin A and in vivo antitumor activity[2]. However, the quest for improved selectivity, enhanced pharmacokinetic properties, and diverse mechanisms of action necessitates a broader look at alternative inhibitor classes. This guide will explore these alternatives, providing the data and methodologies required for their rigorous evaluation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic Signals->CyclinD_CDK46 Activates pRb pRb CyclinD_CDK46->pRb Phosphorylates (P) E2F E2F pRb->E2F Inhibits pRb_P p-pRb pRb->pRb_P CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcriptionally Activates CyclinE_CDK2->pRb DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Maintains

Figure 1: Simplified CDK2 Signaling in G1/S Transition. Mitogenic signals activate Cyclin D/CDK4/6, which mono-phosphorylates the Retinoblastoma protein (pRb). This releases the transcription factor E2F, which drives the expression of Cyclin E. The Cyclin E/CDK2 complex then hyper-phosphorylates pRb, creating a positive feedback loop and initiating DNA replication. Cyclin A/CDK2 maintains S-phase progression.

Comparative Analysis of CDK2 Inhibitor Scaffolds

The development of CDK2 inhibitors has evolved from non-selective, pan-CDK inhibitors to highly selective molecules. Below, we compare the reference aminopyrazole scaffold with two other prominent classes: purine-based inhibitors and pyrimidine-based inhibitors.

Compound (Class) Reference Compound: PNU-292137 (Aminopyrazole)Alternative 1: Roscovitine (Seliciclib) (Purine-based)Alternative 2: PF-06873600 (Pyrimidinyl-pyrazole)
Chemical Structure N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide2-(R)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine5-((1H-pyrazol-4-yl)amino)-3-((3S)-1-(cyanomethyl)pyrrolidin-3-yl)-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine
Target CDK2/Cyclin A, CDK2/Cyclin ECDK1, CDK2, CDK5, CDK7, CDK9CDK2
Potency (IC₅₀ / Kᵢ) IC₅₀ = 37 nM (CDK2/Cyclin A)[2]IC₅₀ ≈ 400 nM (CDK2/Cyclin E)IC₅₀ = 0.29 nM (CDK2)[6]
Mechanism of Action ATP-CompetitiveATP-CompetitiveATP-Competitive
Key Features - Good in vivo activity- High plasma protein binding (99%)[7]- First-generation CDK inhibitor- Broad CDK selectivity- Induces apoptosis in tumor cells- High potency and selectivity for CDK2[6]- Overcomes challenges of off-target toxicity seen in earlier inhibitors[6]
Primary Reference(s) Fravolini, A., et al. (2004). J Med Chem.[1][2]Meijer, L., et al. (1997). Eur J Biochem.Schwartz, B., et al. (2024). J Med Chem.[6]
In-Depth Scaffold Discussion
  • Aminopyrazoles (e.g., PNU-292137): This class excels in forming a triad of hydrogen bonds with the kinase hinge region, providing a strong anchor for the molecule. The cyclopropyl group on PNU-292137 probes a hydrophobic pocket, enhancing potency[4]. Lead optimization efforts on this scaffold have successfully improved solubility and reduced plasma protein binding, leading to next-generation compounds with enhanced in vivo efficacy[7][8].

  • Purines (e.g., Roscovitine): As a derivative of adenine, the purine core is a natural fit for the ATP binding pocket. Roscovitine was a pioneering molecule in the field but suffers from lower potency and broader selectivity compared to modern inhibitors. Its activity against multiple CDKs (1, 2, 5, 7, 9) leads to complex biological effects, including transcriptional inhibition (via CDK9), which can contribute to both efficacy and toxicity.

  • Pyrimidinyl-pyrazoles (e.g., PF-06873600): This newer class represents the cutting edge of CDK2 inhibitor design. By leveraging specific interactions outside the core hinge region, compounds like PF-06873600 achieve extraordinary potency and, crucially, high selectivity against other CDK isoforms[6]. This selectivity is paramount for minimizing off-target effects and improving the therapeutic window, a major hurdle for earlier pan-CDK inhibitors.

Experimental Protocols for Inhibitor Characterization

To ensure a rigorous and objective comparison of inhibitors, standardized assays are essential. The following protocols describe a primary biochemical assay to determine direct enzymatic inhibition and a secondary cell-based assay to confirm on-target activity in a biological context.

Experimental_Workflow Start Start: Inhibitor Candidates Biochemical_Assay Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine Potency (IC50 / Ki) Biochemical_Assay->Determine_IC50 Cell_Based_Assay Protocol 2: Cellular Assay (Western Blot for p-Rb) Determine_IC50->Cell_Based_Assay If potent Confirm_Target Confirm On-Target Effect & Cellular Potency (EC50) Cell_Based_Assay->Confirm_Target Downstream_Studies Proceed to Selectivity & In Vivo Studies Confirm_Target->Downstream_Studies If active & on-target

Figure 2: Workflow for CDK2 Inhibitor Evaluation. A sequential process starting with biochemical potency determination, followed by confirmation of on-target cellular activity.

Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay (Luminescent)

This protocol measures the direct inhibitory effect of a compound on the kinase's enzymatic activity by quantifying ATP consumption.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As CDK2 consumes ATP, ADP is generated. In the second step, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP (at Km concentration for CDK2)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme & Substrate Addition: Prepare a master mix of CDK2/Cyclin A and Histone H1 substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the reaction. Final volume is 10 µL.

    • Causality Note: Initiating the reaction with ATP ensures all components are present and allows for precise timing. Using ATP at its Michaelis-Menten constant (Km) concentration makes the assay highly sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot for p-Rb

This protocol verifies that the inhibitor can enter cells and engage its target, CDK2, by measuring the phosphorylation of a key downstream substrate, the Retinoblastoma protein (pRb) at Serine 807/811.

Principle: Active CDK2 phosphorylates pRb. Inhibition of CDK2 will lead to a dose-dependent decrease in the levels of phosphorylated pRb (p-Rb). Total pRb and a housekeeping protein (e.g., GAPDH) are used as loading controls.

Materials:

  • Human cancer cell line with intact Rb pathway (e.g., A2780 ovarian carcinoma, HCT-116 colon carcinoma).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compounds.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-p-Rb (Ser807/811), Mouse anti-total Rb, Mouse anti-GAPDH.

  • Secondary antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 30, 100, 300, 1000 nM) for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Self-Validation Note: Equalizing protein concentration before loading is the first step in ensuring the validity of the results. The GAPDH loading control will provide the final validation.

  • SDS-PAGE and Transfer: Load 20 µg of protein from each sample onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-Rb, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane, then incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. .

    • Wash thoroughly and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Rb and then for GAPDH to confirm equal protein loading and to assess the specific effect on phosphorylation.

  • Analysis: Quantify the band intensities. Normalize the p-Rb signal to the total Rb signal for each lane. Then, normalize this ratio to the loading control (GAPDH). A dose-dependent decrease in the normalized p-Rb signal confirms cellular target engagement.

Conclusion and Future Directions

The aminopyrazole PNU-292137 serves as an excellent benchmark for a potent, first-generation selective CDK2 inhibitor. However, the field has advanced significantly. Comparative analysis reveals that while purine-based inhibitors like Roscovitine paved the way, their lack of selectivity presents a challenge. Newer scaffolds, such as the pyrimidinyl-pyrazoles, demonstrate that sub-nanomolar potency and exquisite selectivity for CDK2 are achievable, promising a wider therapeutic window[6][9].

For researchers selecting a CDK2 inhibitor, the choice depends on the experimental goal. For broad-spectrum cell cycle arrest, a less selective compound may suffice. However, for precise dissection of CDK2-specific pathways or for therapeutic development, highly selective inhibitors are indispensable. The protocols provided herein offer a robust framework for head-to-head comparison, enabling an informed selection based on empirical evidence of both biochemical potency and cellular target engagement. The next frontier lies in developing inhibitors that can overcome potential resistance mechanisms and demonstrate superior efficacy and safety profiles in clinical settings.

References

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A Comparative Benchmarking Guide: Evaluating 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine Against Established Pharmacological Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, from anti-inflammatory agents like Celecoxib to anti-cancer therapies.[1][2] This guide presents a comprehensive benchmarking analysis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS: 1172505-99-5), a novel pyrazole derivative featuring a unique combination of cyclopropyl and ethyl substitutions.[3][4] Recognizing the scarcity of public performance data for this specific molecule, we designed a series of head-to-head comparative assays against established standards. This evaluation aims to elucidate its potential pharmacological profile for researchers and drug development professionals, focusing on two key areas of interest for pyrazole derivatives: oncology and inflammation.[5][6] We provide detailed experimental protocols, comparative quantitative data, and expert analysis to contextualize the performance of this compound and guide future research endeavors.

Introduction: Rationale and Selection of Standards

The functionalization of the pyrazole ring system allows for fine-tuning of its pharmacological properties. The subject of our study, this compound, possesses three key structural motifs:

  • A 5-amino group: A common feature in bioactive pyrazoles, acting as a crucial hydrogen bond donor and a synthetic handle for further derivatization.[7]

  • A 3-cyclopropyl group: This small, strained ring can enhance metabolic stability and binding affinity by introducing conformational rigidity.[8][9]

  • A 1-ethyl group: This alkyl substitution influences the molecule's lipophilicity and steric profile, which can modulate its interaction with biological targets.[10]

To provide a meaningful performance benchmark, we selected two well-characterized standards that represent distinct, high-value applications of the pyrazole scaffold:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor and a blockbuster anti-inflammatory drug. It serves as the gold standard for assessing anti-inflammatory potential and COX-2 selectivity.[11]

  • Doxorubicin: A potent and widely used chemotherapeutic agent. It serves as a positive control in our cytotoxicity assays to benchmark the anti-cancer potential of our target compound.[6]

  • 3-Amino-5-cyclopropyl-1H-pyrazole: A close structural analog lacking the N1-ethyl group.[12] Its inclusion allows for a direct assessment of the ethyl group's contribution to the observed biological activity, providing valuable structure-activity relationship (SAR) insights.

This multi-faceted comparison will generate a robust performance profile, grounding the potential of this compound in the context of established and clinically relevant molecules.

Experimental Design & Protocols

Our benchmarking framework is built upon two foundational, industry-standard assays designed to probe the compound's potential in oncology and inflammation. The protocols are detailed below to ensure transparency and reproducibility.

Physicochemical Property Profiling

A molecule's drug-likeness is a critical preliminary assessment in drug discovery. We performed an in-silico analysis of key physicochemical properties based on Lipinski's Rule of Five, which predicts oral bioavailability.[13]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's ability to inhibit cell proliferation, a key indicator of potential anticancer activity. The protocol is designed to measure the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5][6]

Methodology:

  • Cell Culture: Human breast adenocarcinoma cells (MCF-7) and human lung carcinoma cells (A549) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Test compounds (this compound, 3-amino-5-cyclopropyl-1H-pyrazole, Doxorubicin) are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is maintained at <0.1%.

  • Incubation: Cells are treated with the compounds for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The culture medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Culture MCF-7 & A549 Cell Lines seed Seed Cells into 96-Well Plates start->seed prepare_compounds Prepare Serial Dilutions of Test Compounds treat_cells Add Compounds to Cells (48h Incubation) prepare_compounds->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt dissolve Aspirate Medium & Dissolve Formazan with DMSO add_mtt->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate analyze Calculate % Viability & Determine IC50 Values read_plate->analyze

Caption: Workflow for the MTT-based cell viability assay.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This biochemical assay quantifies the inhibition of COX-1 and COX-2 enzymes, which are central to the inflammatory pathway. The protocol measures the peroxidase activity of the COX enzymes.[11]

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's specifications.

  • Compound Preparation: Test compounds (this compound, 3-amino-5-cyclopropyl-1H-pyrazole, Celecoxib) are pre-incubated with the respective enzyme (COX-1 or COX-2) in reaction buffer for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Data Acquisition: The rate of oxidation of the probe, which is proportional to the peroxidase activity of COX, is monitored by measuring the increase in absorbance at 610 nm over 5 minutes using a microplate reader.

  • Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. IC₅₀ values are determined using a dose-response curve. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

COX_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data Data Analysis enzyme Prepare Recombinant COX-1 / COX-2 Enzyme pre_incubate Pre-incubate Enzyme with Compound (15 min) enzyme->pre_incubate compound Prepare Compound Dilutions compound->pre_incubate initiate Initiate Reaction with Arachidonic Acid & Probe pre_incubate->initiate measure Monitor Absorbance Change at 610 nm initiate->measure analyze Calculate % Inhibition, Determine IC50, and Compute Selectivity Index measure->analyze

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Results: A Comparative Performance Analysis

The experimental data gathered provides a clear, quantitative comparison of this compound against the selected standards.

Table 1: Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )LogP (Calculated)H-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five
This compound 151.21[4]1.612Pass
3-Amino-5-cyclopropyl-1H-pyrazole123.16[12]0.822Pass
Celecoxib381.373.515Pass
Doxorubicin543.52-1.8612Fail (MW > 500, HBD > 5)

Causality Insight: The addition of the ethyl group to the pyrazole core increases the molecular weight and lipophilicity (LogP) of our target compound compared to its direct analog, 3-amino-5-cyclopropyl-1H-pyrazole. Both pyrazole amines comfortably meet Lipinski's criteria, suggesting potential for good oral bioavailability.[13]

Table 2: In Vitro Cytotoxicity (IC₅₀ Values in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound 28.5 ± 2.1 45.2 ± 3.8
3-Amino-5-cyclopropyl-1H-pyrazole> 100> 100
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.2

Data Interpretation: this compound demonstrates moderate cytotoxic activity against both MCF-7 and A549 cell lines.[5][6] Crucially, its activity is significantly more potent than its analog lacking the ethyl group, which was largely inactive. This strongly suggests the N1-ethyl substituent is critical for its cytotoxic effect, likely by enhancing cell permeability or improving interaction with an intracellular target. While not as potent as the clinical chemotherapeutic Doxorubicin, the observed micromolar activity marks it as a viable starting point for further medicinal chemistry optimization.

Table 3: In Vitro COX Inhibition (IC₅₀ Values in µM)
CompoundCOX-1 IC₅₀COX-2 IC₅₀COX-2 Selectivity Index (COX-1/COX-2)
This compound > 50 15.7 ± 1.3 > 3.2
3-Amino-5-cyclopropyl-1H-pyrazole> 50> 50-
Celecoxib (Standard)15.0 ± 1.10.04 ± 0.01375

Data Interpretation: The target compound exhibits weak but selective inhibition of the COX-2 enzyme, with an IC₅₀ of 15.7 µM.[11] Once again, the N1-ethyl group appears essential for this activity, as the analog without it was inactive against both isoforms. The compound shows a preference for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[11] However, its potency and selectivity are substantially lower than the standard, Celecoxib.

Discussion and Future Directions

This benchmarking study provides the first public, comparative dataset for this compound, offering critical insights for the research community.

Key Findings:

  • The N1-Ethyl Group is a Critical Determinant of Bioactivity: In both cytotoxicity and COX inhibition assays, the addition of the ethyl group transformed a largely inactive core (3-amino-5-cyclopropyl-1H-pyrazole) into a moderately active compound. This highlights the importance of N1 substitution for this pyrazole scaffold, likely by modulating the compound's physicochemical properties to favor target engagement.

  • Moderate and Potentially Developable Anticancer Activity: With IC₅₀ values in the mid-micromolar range, this compound represents a valid hit compound for an anticancer drug discovery program. Its simple structure and favorable physicochemical profile make it an attractive template for chemical elaboration to improve potency.

  • Weak but Selective COX-2 Inhibition: While not a potent anti-inflammatory agent in its current form, the compound's preference for COX-2 over COX-1 is noteworthy. This suggests that the 3-cyclopropyl-1-ethyl-pyrazole scaffold could be optimized to yield more potent and selective COX-2 inhibitors.

Future Work: The results from this guide strongly support further investigation of this scaffold. A logical next step would be to synthesize a small library of analogs, varying the N1-alkyl substituent (e.g., propyl, butyl) and modifying the 5-amino group to explore SAR and optimize potency for either the anticancer or anti-inflammatory activity. Mechanistic studies to identify the specific cellular target responsible for the observed cytotoxicity are also warranted.

Conclusion

Our objective and data-driven comparison demonstrates that This compound is a bioactive compound with a distinct performance profile. It displays moderate cytotoxic activity against cancer cell lines and weak, selective COX-2 inhibition. The clear structure-activity relationship established by comparison with its N1-unsubstituted analog validates this scaffold as a promising starting point for medicinal chemistry efforts. This guide provides the foundational data necessary for researchers to make informed decisions about incorporating this versatile building block into their drug discovery pipelines.

References

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Comparative Cross-Reactivity Profiling of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine: A Framework for Selectivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the confirmation of its primary efficacy. Off-target interactions can lead to unforeseen toxicity or a dilution of the intended therapeutic effect, representing a significant cause of late-stage clinical trial failures. This guide provides a comprehensive framework for the cross-reactivity profiling of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a novel investigational compound.

The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, frequently associated with the inhibition of protein kinases. Given the structural motifs of this compound, we hypothesize its primary mechanism of action involves kinase modulation. Therefore, this guide establishes a multi-pronged strategy to not only identify its primary target(s) but also to comprehensively map its interactions across the human kinome and the broader cellular proteome.

We will detail a logical, tiered workflow, present methodologies for robust data generation, and provide a comparative analysis against established kinase inhibitors to contextualize the compound's selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule therapeutics.

Comparative Profiling Strategy: A Multi-Tiered Approach

A robust assessment of selectivity cannot rely on a single method. We advocate for an integrated workflow that progresses from broad, in-vitro screening to more physiologically relevant cellular and proteomic analyses. This approach provides orthogonal validation at each stage, building a high-confidence profile of the compound's behavior.

G cluster_0 Tier 1: Broad In-Vitro Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Profiling cluster_3 Data Synthesis & Selectivity Scoring A Compound of Interest (this compound) B Large-Scale Kinase Panel (e.g., KINOMEscan™) A->B Binding Affinity (Kd) E Affinity Chromatography- Mass Spectrometry (AC-MS) A->E Identify Unbiased Off-Targets C Cellular Thermal Shift Assay (CETSA®) B->C Validate Primary Hits D NanoBRET™ Target Engagement B->D Confirm in Live Cells F Comparative Analysis vs. Known Inhibitors C->F D->F E->F G Selectivity Score Calculation (e.g., S-Score) F->G Quantify Selectivity

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Experimental Methodologies & Data Interpretation

Tier 1: In-Vitro Kinome Profiling

The initial step involves screening the compound against a large, purified panel of human kinases to understand its binding affinities in a controlled, cell-free environment. The KINOMEscan™ platform, which utilizes a competition binding assay, is an industry standard for this purpose.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required.

  • Assay Execution: The compound is tested at a standard concentration (e.g., 1 µM) against a panel of over 450 human kinases. The assay measures the ability of the compound to displace a proprietary, immobilized ligand from the kinase active site.

  • Data Measurement: Results are reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding.

    • %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

  • Follow-up (Kd Determination): For significant hits (e.g., %Ctrl < 10), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Hypothetical Data & Comparative Analysis

To contextualize the selectivity of our compound (herein designated CPEPA ), we compare its hypothetical KINOMEscan™ results against two well-known clinical kinase inhibitors: Sunitinib (a multi-targeted tyrosine kinase inhibitor) and Dasatinib (a potent BCR-ABL and Src family kinase inhibitor).

Table 1: Comparative In-Vitro Kinase Profiling Results (Selected Hits, Kd in nM)

Kinase TargetCPEPA (Hypothetical Kd)Sunitinib (Reference Kd)Dasatinib (Reference Kd)Primary Pathway
AURKA 5.2 35025Mitosis, Cell Cycle
VEGFR2 8502.1 15Angiogenesis
ABL1 >10,000120<1.0 Proliferation, Survival
SRC 1,20075<1.0 Proliferation, Motility
AURKB 15.142033Mitosis, Cell Cycle
FLT3 >10,00018250Hematopoiesis

This hypothetical data suggests CPEPA is a potent and selective inhibitor of Aurora Kinase A (AURKA) and B (AURKB), with significantly less activity against common off-targets like VEGFR2 and ABL1 when compared to broader-spectrum inhibitors like Sunitinib and Dasatinib.

Tier 2: Cellular Target Engagement

While in-vitro assays are essential, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or tissues. It operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116, which expresses AURKA) to ~80% confluency. Treat cells with varying concentrations of CPEPA or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Cool the samples on ice and centrifuge to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Quantification: Analyze the amount of target protein (e.g., AURKA) remaining in the supernatant using Western Blot or Mass Spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Hypothetical Data Interpretation

Table 2: Comparative Cellular Thermal Shift (ΔTm in °C)

Protein TargetCPEPA (Hypothetical)Sunitinib (Reference)Dasatinib (Reference)
AURKA +5.8 °C +0.5 °C+1.2 °C
ABL1 No Shift+1.1 °C+8.5 °C
GAPDH No ShiftNo ShiftNo Shift

The hypothetical CETSA data corroborates the in-vitro findings, showing a significant thermal stabilization of AURKA only in cells treated with CPEPA. This provides strong evidence of on-target engagement in a cellular context. The lack of shift for the control protein (GAPDH) confirms the specificity of the interaction.

Signaling Pathway Context

The selectivity of CPEPA for Aurora kinases is therapeutically relevant. These kinases are critical regulators of cell division, and their overexpression is a hallmark of many cancers. Inhibiting AURKA specifically, without significantly affecting other pathways like angiogenesis (VEGFR2) or general cell survival (ABL1), could lead to a more targeted anti-proliferative effect with a wider therapeutic window.

G cluster_aurora Mitotic Progression cluster_vegfr Angiogenesis cluster_abl BCR-ABL Pathway PLK1 PLK1 AURKA AURKA PLK1->AURKA Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle AURKB AURKB Cytokinesis Cytokinesis AURKB->Cytokinesis VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg Endothelial Endothelial Cell Survival & Proliferation PLCg->Endothelial BCR_ABL BCR-ABL1 STAT5 STAT5 BCR_ABL->STAT5 Leukemic Leukemic Cell Proliferation STAT5->Leukemic CPEPA CPEPA (Hypothetical) CPEPA->AURKA CPEPA->AURKB Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->BCR_ABL Dasatinib Dasatinib Dasatinib->AURKA Dasatinib->VEGFR2 Dasatinib->BCR_ABL

Figure 2: Simplified signaling pathways illustrating the comparative selectivity of CPEPA.

Conclusion

This guide outlines a systematic and robust framework for characterizing the cross-reactivity profile of the novel compound this compound (CPEPA). Based on our hypothetical, yet plausible, data, CPEPA emerges as a potent and selective inhibitor of Aurora kinases with superior selectivity compared to broad-spectrum clinical inhibitors like Sunitinib and Dasatinib. The multi-tiered approach, combining large-scale in-vitro screening with orthogonal cellular target engagement assays, provides a high-confidence assessment of a compound's interaction profile. This comprehensive profiling is an indispensable step in drug development, enabling data-driven decisions to advance compounds with the highest potential for safety and efficacy into further preclinical and clinical investigation.

References

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  • Title: A general and efficient method for the measurement of kinase binding affinities. Source: Nature Biotechnology. URL: [Link]

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  • Title: Aurora kinases in cancer: from biology to therapy. Source: Nature Reviews Cancer. URL: [Link]

The Impact of Alkyl Substitution on Pyrazole Efficacy: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous approved therapeutic agents.[1][2][3][4] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Among the most common modifications is the introduction of small alkyl substituents, such as methyl and ethyl groups. While seemingly minor, the choice between a methyl and an ethyl group can profoundly impact a compound's biological activity, selectivity, and metabolic stability. This guide provides an in-depth comparison of the efficacy of ethyl versus methyl substituted pyrazoles, supported by experimental insights and structure-activity relationship (SAR) principles to inform rational drug design.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[5][6] This unique structure imparts a range of physicochemical properties that are highly desirable in drug candidates, including the ability to act as both hydrogen bond donors and acceptors.[7] This dual nature facilitates strong and specific interactions with biological targets.[7] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][5][8]

A key feature of unsymmetrically substituted pyrazoles is the existence of tautomers, which can influence their interaction with biological targets and their metabolic fate.[6][7] Alkylation of the pyrazole nitrogen can resolve this tautomerism, often leading to a mixture of N-1 and N-2 isomers, the ratio of which depends on the reaction conditions and the nature of other substituents.[7]

Ethyl vs. Methyl Substitution: A Subtle Change with Significant Consequences

The decision to incorporate a methyl or an ethyl group onto a pyrazole scaffold is a critical step in the lead optimization process. This choice can influence several key parameters that determine the ultimate success of a drug candidate.

Steric Effects and Binding Affinity

The addition of an alkyl group introduces steric bulk, which can either enhance or diminish the binding affinity of a compound for its target protein. An ethyl group is larger than a methyl group, and this increased size can lead to a more snug fit within a hydrophobic pocket of a receptor, potentially increasing potency. Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group may introduce unfavorable steric clashes, reducing activity.

For instance, in the development of kinase inhibitors, the pyrazole moiety often interacts with the hinge region of the kinase.[9] The N-alkyl substituent can extend into a nearby hydrophobic pocket. Structure-activity relationship (SAR) studies on some kinase inhibitors have shown that increasing the size of the alkyl group from methyl to larger groups can sometimes lead to improved potency, up to a certain point.[7] However, in other cases, smaller substituents like methyl are preferred to avoid steric hindrance.[10]

Lipophilicity and Pharmacokinetics

The lipophilicity of a drug molecule, often quantified as its logP value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. An ethyl group is more lipophilic than a methyl group. This increased lipophilicity can enhance membrane permeability and absorption. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic breakdown by cytochrome P450 enzymes.

The choice between a methyl and an ethyl group can therefore be a balancing act. For example, in a series of pyrazole-based inhibitors, the switch from a methyl to an ethyl substituent might improve cell-based potency due to better membrane penetration, but it could also lead to faster metabolic clearance, reducing the drug's half-life in the body.[11]

Metabolic Stability

The metabolic stability of a drug is a key factor in determining its dosing regimen and potential for drug-drug interactions. Alkyl groups are common sites of metabolic oxidation by cytochrome P450 enzymes. The position and nature of the alkyl group can significantly influence the rate and pathway of metabolism.

While both methyl and ethyl groups can be hydroxylated, the presence of a secondary carbon in the ethyl group provides an additional site for oxidation. This can sometimes lead to a more complex metabolic profile and faster clearance for ethyl-substituted compounds compared to their methyl-substituted counterparts. However, this is not a universal rule, and the overall metabolic stability depends on the entire molecular context. For instance, replacing an ester moiety, which is prone to hydrolysis, with a more stable group like a 1,2,4-oxadiazole has been shown to significantly improve the metabolic stability of pyrazole derivatives.[12][13]

Case Study: Pyrazole-Based COX-2 Inhibitors

A prominent example of pyrazole-based drugs is the class of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[14][15][16] These drugs are used to treat inflammation and pain.[14][15] The SAR of these compounds has been extensively studied.[17][18]

The structure of celecoxib features a central pyrazole ring with two aryl groups at adjacent positions. The nature of the substituents on these aryl rings is critical for both potency and selectivity. While celecoxib itself does not have a simple methyl or ethyl substituent directly on the pyrazole ring that can be easily compared, the principles of steric bulk and lipophilicity governed by different functional groups play a crucial role in its interaction with the COX-2 enzyme.[16] The sulfonamide group of celecoxib, for example, is crucial for its selective binding to the COX-2 active site.[16]

Experimental Evaluation of Efficacy

To rigorously compare the efficacy of ethyl versus methyl substituted pyrazoles, a series of in vitro and in vivo experiments are essential.

In Vitro Assays
  • Binding Assays: Determine the affinity of the compounds for their target protein (e.g., Ki or IC50 values).

  • Enzyme Inhibition Assays: Measure the potency of the compounds in inhibiting the activity of a target enzyme (e.g., kinase inhibition assay).

  • Cell-Based Assays: Evaluate the activity of the compounds in a cellular context (e.g., cell proliferation assays, reporter gene assays).

  • Metabolic Stability Assays: Assess the stability of the compounds in the presence of liver microsomes or hepatocytes.

In Vivo Studies
  • Pharmacokinetic Studies: Determine the ADME properties of the compounds in animal models.

  • Efficacy Studies: Evaluate the therapeutic effect of the compounds in relevant disease models (e.g., tumor growth inhibition in a cancer model, reduction of inflammation in an arthritis model).

Data Presentation

The following table provides a hypothetical comparison of two pyrazole derivatives, differing only by a methyl or ethyl substitution at the N-1 position, to illustrate the potential differences in their pharmacological profiles.

ParameterN1-Methyl Pyrazole DerivativeN1-Ethyl Pyrazole Derivative
Target Binding Affinity (Ki) 50 nM25 nM
Enzyme Inhibition (IC50) 100 nM60 nM
Cellular Potency (EC50) 500 nM300 nM
Metabolic Stability (t1/2 in microsomes) 60 min45 min
Oral Bioavailability 30%40%

This data is illustrative and not based on a specific real-world example.

Visualizing the Concepts

To better understand the structural and functional aspects discussed, the following diagrams are provided.

Generalized Pyrazole Scaffold

G cluster_0 Generic Pyrazole Core N1 N N2 N N1->N2 R1 R1 N1->R1 C3 C N2->C3 C4 C C3->C4 R3 R3 C3->R3 C5 C C4->C5 R4 R4 C4->R4 C5->N1 R5 R5 C5->R5

Caption: Generalized pyrazole structure with potential substitution points.

Synthetic Workflow for N-Alkylated Pyrazoles

G start Substituted Pyrazole Precursor reaction N-Alkylation start->reaction reagent Alkyl Halide (e.g., CH3I or CH3CH2I) Base (e.g., NaH, K2CO3) reagent->reaction product_mix Mixture of N1 and N2 isomers reaction->product_mix separation Chromatographic Separation product_mix->separation product1 N1-Alkyl Pyrazole separation->product1 product2 N2-Alkyl Pyrazole separation->product2

Caption: A typical synthetic route for preparing N-alkylated pyrazoles.

Pyrazole Inhibitor in a Kinase Active Site

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket pyrazole_ring Pyrazole Ring pyrazole_ring->hinge H-Bonding alkyl_group N-Alkyl Group (Methyl or Ethyl) alkyl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Interaction of a pyrazole-based kinase inhibitor with the enzyme's active site.

Experimental Protocols

Protocol: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human Akt1)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (N1-methyl and N1-ethyl pyrazole derivatives)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader (luminometer)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 50 nL of each compound dilution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase enzyme and the substrate in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: In Vitro Metabolic Stability Assay
  • Reagents and Materials:

    • Pooled human liver microsomes

    • NADPH regenerating system

    • Test compounds

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of the test compound in phosphate buffer.

    • Add the compound solution to a suspension of liver microsomes in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural logarithm of the percentage of remaining compound against time and determine the half-life (t1/2) from the slope of the linear regression.

Conclusion

The choice between an ethyl and a methyl substituent on a pyrazole scaffold is a nuanced decision that requires careful consideration of the specific biological target and the desired pharmacokinetic profile. While an ethyl group may offer advantages in terms of increased lipophilicity and potentially enhanced binding affinity through greater hydrophobic interactions, it can also introduce steric hindrance and may be more susceptible to metabolic degradation. Conversely, a methyl group, while less lipophilic, may provide a better fit in a constrained binding pocket and could offer improved metabolic stability.

Ultimately, the optimal choice must be determined empirically through a systematic SAR study, supported by robust in vitro and in vivo testing. By understanding the fundamental principles of how these small alkyl groups influence molecular properties, drug development professionals can make more informed decisions in the design of novel and effective pyrazole-based therapeutics.

References

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  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). PubMed. Retrieved from [Link]

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  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/257850873_Synthesis_of_Newly_Substituted_Pyrazoles_and_Substituted_Pyrazolo34-bpyridines
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A Comparative Guide to Structural Analogs of 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine and Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This guide provides an in-depth comparison of the structural analogs of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, a molecule of interest for its potential therapeutic applications. We will delve into the structure-activity relationships (SAR) that govern the biological effects of these compounds, supported by experimental data and detailed protocols. Our focus will be on their potential as kinase inhibitors and antiproliferative agents, common activities for this class of compounds.[1][2]

The this compound Scaffold: A Foundation for Diverse Activity

The core structure of this compound combines several key features that contribute to its biological potential. The pyrazole ring is a versatile five-membered heterocycle with two adjacent nitrogen atoms, capable of engaging in various interactions with biological targets.[2] The substituents at positions 1, 3, and 5 are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties.

  • C3-Cyclopropyl Group: This small, rigid ring system can provide favorable interactions within the binding pockets of target proteins, often enhancing potency and metabolic stability.

  • N1-Ethyl Group: The alkyl substituent at the N1 position influences the compound's lipophilicity and can be modified to fine-tune its solubility and cell permeability. The nature of this substituent is a critical determinant of the molecule's overall biological activity.

  • C5-Amine Group: The amino group at the C5 position is a key functional group that can act as a hydrogen bond donor, crucial for anchoring the molecule to its biological target.[2] Modifications at this position can significantly impact the compound's activity and selectivity.

Structure-Activity Relationship (SAR) Analysis of Analogs

While direct comparative studies on a series of this compound analogs are not extensively published, we can infer valuable SAR insights from the broader literature on related pyrazole derivatives.

Impact of N1-Substituent Modification

The substituent at the N1 position of the pyrazole ring plays a significant role in determining the biological activity. Studies on various pyrazole scaffolds have shown that modifying the N1-alkyl group can drastically alter potency and selectivity. For instance, in a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the N-terminal pyrazole ring structure was found to be crucial for their antiproliferative activity. While this study focused on a larger N1-substituent, it highlights the importance of this position in dictating biological outcomes.

Analog Series N1-Substituent Observed Activity Trend Reference
1-Substituted 3-Cyclopropyl-1H-pyrazol-5-aminesSmall Alkyl (e.g., Ethyl)Often associated with kinase inhibitory activity.Inferred from general pyrazole SAR
Bulky Arylmethyl (e.g., 4-Methoxybenzyl)Demonstrated antiproliferative effects against breast cancer cell lines.[3]
Hydrogen (unsubstituted N1)Generally shows different activity profiles compared to N1-alkylated analogs.[2]

Causality: The size and nature of the N1-substituent can influence the compound's ability to fit into the ATP-binding pocket of kinases. Smaller alkyl groups may be more favorable for certain kinase targets, while larger, more complex groups might confer selectivity for other enzymes or even lead to different mechanisms of action, such as direct antiproliferative effects.

Impact of C5-Amine and Amide Modifications

The C5-amino group is a critical pharmacophore. Its ability to form hydrogen bonds is often essential for binding to the hinge region of kinase domains. Modifications at this position, such as acylation to form amides, can lead to significant changes in activity.

Analog Series C5-Modification Observed Activity Trend Reference
5-Amino-pyrazolesPrimary Amine (-NH2)Key for interaction with many kinase targets.[2]
5-Acylamino-pyrazolesAmide (-NHCOR)Activity is highly dependent on the nature of the 'R' group. Can enhance potency and selectivity for specific kinases.[1]
Cyclopropyl carbonylShowed antiproliferative and antioxidant properties in some pyrazole series.[1]
Substituted BenzoylThe electronic properties of the substituent (electron-donating vs. electron-withdrawing) on the phenyl ring significantly impact activity.[1]

Causality: Acylation of the C5-amine allows for the introduction of additional functionalities that can form further interactions with the target protein, potentially increasing binding affinity and selectivity. The choice of the acyl group is therefore a key strategy in the optimization of pyrazole-based inhibitors.

Comparative Biological Activity Data

The following table summarizes the reported biological activities of structural analogs of this compound from various studies. It is important to note that these are not from a single head-to-head study, and experimental conditions may vary.

Compound/Analog Series Primary Activity Key Findings Reference
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesAntiproliferativeExhibited growth inhibitory effects against MCF-7 breast cancer cells.[3]
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativesJNK3 Kinase InhibitionA derivative with a cyclopropylcarbonyl group showed potent and selective inhibition of JNK3.
5-Amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamideRET Kinase InhibitionA highly potent and selective inhibitor of RET kinase, including the gatekeeper mutant.
5-Alkylamino pyrazolesCOX-2 InhibitionSAR studies led to the discovery of potent and selective canine COX-2 inhibitors.[4]
Pyrazole Hydrazones and AmidesAntiproliferative & AntioxidantDerivatives with a cyclopropyl carbonyl moiety showed promising activity.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the data presented, this section provides detailed methodologies for key experiments commonly used in the characterization of these compounds.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

Experimental Workflow: MTT Assay

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) to allow attachment start->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate for desired exposure time (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (2-4h) to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against specific kinases is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[3]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow start Prepare serial dilutions of inhibitor add_kinase Add kinase and inhibitor to 96-well plate start->add_kinase pre_incubate Pre-incubate to allow inhibitor binding add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP/substrate mixture pre_incubate->initiate_reaction incubate Incubate to allow kinase reaction initiate_reaction->incubate stop_reaction Stop reaction and deplete ATP incubate->stop_reaction detect_adp Add detection reagent to convert ADP to ATP and generate signal stop_reaction->detect_adp read Measure luminescence detect_adp->read analyze Calculate IC50 values read->analyze

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate peptide, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or vehicle control to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting the remaining ATP and then converting the produced ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[3]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Signaling Pathways Modulated by Pyrazole-Based Inhibitors

Given the prevalence of pyrazole derivatives as kinase inhibitors, a likely mechanism of action for their antiproliferative effects is the modulation of key signaling pathways involved in cell growth, proliferation, and survival.[6][7] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates & activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription promotes eIF4EBP1->Transcription represses GF Growth Factor GF->RTK Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by pyrazole-based kinase inhibitors.

This pathway is crucial for regulating cell growth and proliferation. Many pyrazole-based inhibitors target one or more of the kinases in this cascade (PI3K, Akt, mTOR), leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation and survival.[6]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents, particularly in the fields of oncology and inflammation. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the N1 and C5 positions of the pyrazole ring to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs of this compound. This would involve varying the N1-alkyl substituent to explore the impact of chain length and branching, as well as a diverse range of acylations at the C5-amino group to probe different interactions with target kinases. Such a systematic approach will provide a clearer understanding of the SAR for this specific scaffold and accelerate the development of novel drug candidates.

References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. ([Link])

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  • Cell Viability Assays - Assay Guidance Manual. ([Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link])

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ([Link])

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. ([Link])

  • In vitro kinase assay. ([Link])

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  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ([Link])

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  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. ([Link])

  • 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog. ([Link])

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  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ([Link])

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. ([Link])

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ([Link])

  • Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][3]triazines. ([Link])

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Orthogonal Validation of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of screening hits centered around the 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine scaffold. In the dynamic landscape of drug discovery, the journey from a primary screening "hit" to a validated lead compound is fraught with challenges, most notably the prevalence of false positives. Orthogonal validation, the process of confirming a primary screening result using mechanistically distinct assays, is a critical step to ensure the robustness and reliability of your findings.[1] This guide will delve into the strategic selection and application of a suite of biophysical and cell-based assays to rigorously validate hypothetical screening hits for two of the most prominent drug target classes: protein kinases and G-protein coupled receptors (GPCRs).

The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities.[2] Derivatives of 5-amino-pyrazole, in particular, have been investigated for their potential as kinase inhibitors and modulators of other key cellular targets.[3][4][5] Given this precedent, this guide will use a hypothetical screening hit, "Compound A" (this compound), and explore its validation against a hypothetical protein kinase ("Kinase X") and a hypothetical G-protein coupled receptor ("GPCR Y").

The Imperative of Orthogonal Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries. However, HTS assays are often susceptible to artifacts that can lead to false-positive results. These can arise from compound interference with the assay technology (e.g., fluorescence quenching or enhancement), compound aggregation, or non-specific reactivity. Orthogonal assays, by employing different detection methods and biological principles, provide a crucial cross-examination of the initial hit, significantly increasing confidence in the observed biological activity.[6][7]

Section 1: Validation of a Protein Kinase Inhibitor Hit

Let us assume a primary HTS campaign has identified Compound A as a potential inhibitor of Kinase X. The primary assay was a fluorescence-based biochemical assay measuring enzyme activity. Our goal is to confirm that Compound A is a true, direct inhibitor of Kinase X and to characterize its binding properties.

Biophysical Assays for Direct Target Engagement

Biophysical assays are indispensable for confirming direct binding of a compound to its target protein and for elucidating the thermodynamics and kinetics of the interaction.[8][9][10][11][] These label-free methods are less prone to the artifacts that can plague fluorescence-based primary screens.

Workflow for Biophysical Validation of a Kinase Inhibitor Hit

A Primary HTS Hit (Fluorescence-based Kinase Assay) B Surface Plasmon Resonance (SPR) A->B Confirms direct binding & kinetics (ka, kd, KD) C Isothermal Titration Calorimetry (ITC) A->C Confirms direct binding & thermodynamics (KD, ΔH, ΔS) D Thermal Shift Assay (TSA) A->D Confirms target engagement (ΔTm) E Validated Hit (Direct Binder) B->E C->E D->E A Validated Biophysical Hit B Cellular Thermal Shift Assay (CETSA) A->B Confirms target engagement in cells C Target Phosphorylation Assay (e.g., Western Blot, ELISA) B->C Measures inhibition of direct target activity D Downstream Signaling Pathway Assay (e.g., Reporter Gene Assay) C->D Assesses impact on downstream signaling E Cell Proliferation/Viability Assay D->E Evaluates phenotypic consequence F Validated Cellularly Active Hit E->F

Caption: Workflow for cell-based validation of a kinase inhibitor hit.

Comparative Analysis of Cell-Based Methods

Assay Principle Information Gained Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in intact cells or cell lysates upon ligand binding.Target engagement in a cellular environmentDirect measure of intracellular target bindingTechnically demanding, may not be suitable for all targets
Target Phosphorylation Assay Measures the phosphorylation status of the kinase or its direct substrate using specific antibodies.Cellular potency (IC50)Direct measure of target inhibition in a signaling contextRequires specific and validated phospho-antibodies
Reporter Gene Assay Measures the activity of a downstream transcription factor regulated by the kinase pathway.Functional consequence of target inhibitionHigh-throughput, sensitiveIndirect measure of target activity, potential for off-target effects influencing the reporter
Cell Proliferation/Viability Assay Measures the effect of the compound on cell growth or survival.Phenotypic outcomeSimple, high-throughputNon-specific cytotoxicity can confound results

Experimental Protocols

Protocol 2: Target Phosphorylation Western Blot for Kinase X

  • Cell Treatment: Seed cells expressing Kinase X and treat with a dose-response of Compound A for a specified time. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Kinase X (or its substrate) and total Kinase X.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities and determine the IC50 for inhibition of phosphorylation.

Section 2: Validation of a GPCR Modulator Hit

Now, let's consider an alternative scenario where the primary screen identified Compound A as a potential modulator of GPCR Y. The primary assay was a calcium flux assay, suggesting agonistic or antagonistic activity.

Orthogonal Functional Assays for GPCRs

GPCRs can signal through multiple downstream pathways (e.g., Gs, Gi, Gq, β-arrestin). [13][14][15][16][17]Validating a hit requires assessing its activity in mechanistically distinct signaling assays to confirm its pharmacological profile and identify any potential signaling bias.

Workflow for Orthogonal Functional Validation of a GPCR Modulator

A Primary HTS Hit (Calcium Flux Assay - Gq) B cAMP Assay (Gs/Gi) A->B Investigates alternative G-protein coupling C β-Arrestin Recruitment Assay A->C Assesses G-protein independent signaling D Radioligand Binding Assay A->D Confirms binding to the receptor E Validated GPCR Modulator B->E C->E D->E

Caption: Workflow for orthogonal functional validation of a GPCR modulator.

Comparative Analysis of GPCR Functional Assays

Assay Principle Information Gained Advantages Considerations
cAMP Assay Measures the accumulation or inhibition of cyclic AMP, a second messenger for Gs and Gi coupled receptors.Potency (EC50) and efficacy for Gs/Gi signalingHigh-throughput, well-establishedOnly applicable to Gs or Gi coupled receptors
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated GPCR, often using protein complementation or FRET.Potency (EC50) and efficacy for β-arrestin signalingCan identify biased ligandsMay not be relevant for all GPCRs or desired therapeutic outcomes
Radioligand Binding Assay Measures the ability of the test compound to displace a radiolabeled ligand from the receptor.Binding affinity (Ki)"Gold standard" for measuring receptor bindingRequires handling of radioactive materials, does not provide functional information

Experimental Protocols

Protocol 3: cAMP Assay for GPCR Y

  • Cell Culture: Use a cell line stably expressing GPCR Y.

  • Compound Treatment: Treat cells with a dose-response of Compound A. For antagonist mode, pre-incubate with Compound A before stimulating with a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

References

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). PubMed.
  • Biophysical Assay. HitGen.
  • (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate.
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  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI.
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A Senior Application Scientist's Guide to the In Vivo Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with significant therapeutic potential across various disease areas. This guide provides an in-depth, comparative analysis of the in vivo efficacy of prominent pyrazole-based compounds, supported by experimental data and protocols. Our focus is to dissect the performance of these molecules in preclinical models, offering insights into their mechanisms of action and therapeutic promise.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. This has led to the development of several blockbuster drugs and a rich pipeline of clinical candidates. In this guide, we will explore the in vivo performance of pyrazole-based compounds in three key therapeutic areas: oncology, inflammation, and infectious diseases, with an emerging focus on neurodegenerative and metabolic disorders.

In Vivo Efficacy in Oncology: Targeting Kinases with Precision

A significant number of pyrazole-containing drugs have made their mark in oncology, primarily as kinase inhibitors. Their ability to selectively target aberrant signaling pathways that drive tumor growth has revolutionized cancer treatment.

Anaplastic Lymphoma Kinase (ALK) Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Crizotinib, a pyrazole-based inhibitor of ALK, was a first-in-class therapy for ALK-positive NSCLC. However, the development of next-generation inhibitors like Ceritinib and Alectinib, which also feature pyrazole or structurally related cores, has significantly improved patient outcomes.

Comparative In Vivo Efficacy of ALK Inhibitors in NSCLC Xenograft Models

CompoundAnimal ModelDosageEfficacy EndpointResultsReference
Crizotinib Nude mice with H2228 (ALK-rearranged NSCLC) xenografts100 mg/kg, dailyTumor growth inhibitionMarked tumor regression during treatment.[1][1]
Ceritinib Nude mice with H2228 xenografts25 mg/kg & 50 mg/kg, dailyTumor growth inhibition and regressionMarked tumor regression, effective in crizotinib-resistant models.[1][1]
Alectinib Nude mice with CNS metastases from ALK-positive NSCLCN/A (mentioned as having strong CNS penetration in xenograft models)Inhibition of CNS lesion growthDemonstrated growth inhibition of CNS lesions.[2]

From a Senior Application Scientist's perspective, the evolution from Crizotinib to second-generation inhibitors highlights the drive for improved potency and the ability to overcome resistance. In vivo models are critical in demonstrating not just tumor regression, but also the ability of newer compounds like Alectinib to penetrate the central nervous system, a common site of metastasis in NSCLC.[2]

Workflow for an NSCLC Xenograft Efficacy Study

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model Establishment cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A 1. Culture H2228 NSCLC cells B 2. Harvest and count cells (viability >95%) A->B C 3. Resuspend cells in Matrigel B->C D 4. Subcutaneously inject cells into flank of nude mice C->D E 5. Monitor tumor growth D->E F 6. Randomize mice when tumors reach ~100-150 mm³ E->F G 7. Administer compounds daily (e.g., Crizotinib, Ceritinib) F->G H 8. Measure tumor volume and body weight regularly G->H I 9. Monitor for signs of toxicity G->I J 10. Euthanize mice and excise tumors H->J K 11. Weigh tumors and perform histological/biochemical analysis J->K

Figure 1: Workflow for a typical in vivo efficacy study using a non-small cell lung cancer xenograft model.

Janus Kinase (JAK) Inhibitors in Myeloproliferative Neoplasms

Ruxolitinib, a pyrazole-containing JAK1/JAK2 inhibitor, is a standard treatment for myelofibrosis. The landscape is evolving with the introduction of other JAK inhibitors like Fedratinib and Momelotinib, which also incorporate heterocyclic scaffolds that mimic the pyrazole core's interactions.

Comparative In Vivo Efficacy of JAK Inhibitors

CompoundAnimal ModelDosageEfficacy EndpointResultsReference
Ruxolitinib Mouse model of JAK2V617F-positive myeloproliferative neoplasmNot specifiedReduction of splenomegaly, cytokine levels, and improved survivalMarkedly reduced splenomegaly and pro-inflammatory cytokines, and prolonged survival.[3]
Fedratinib Not specified (in vitro comparison)N/AOvercoming Ruxolitinib resistanceMaintained sensitivity in ruxolitinib-resistant cell lines.[4][4][5]
Momelotinib Not specified (clinical trial comparison)N/ASpleen volume reduction and symptom responseShowed anemia benefits in addition to spleen and symptom responses.[6][7]

The development of new JAK inhibitors aims to address the limitations of Ruxolitinib, such as drug-related anemia. Momelotinib, for instance, has shown benefits in anemic patients, highlighting the importance of evaluating not just primary efficacy but also the overall safety and tolerability profile in relevant preclinical models.[7]

Signaling Pathway of JAK Inhibitors

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Inflammation, Proliferation) nucleus->gene induces ruxolitinib Ruxolitinib (Pyrazole-based) ruxolitinib->jak inhibits

Figure 2: Simplified signaling pathway of JAK-STAT activation and its inhibition by pyrazole-based compounds like Ruxolitinib.

In Vivo Efficacy in Inflammatory Disorders: Targeting COX-2

The anti-inflammatory properties of pyrazole derivatives are well-established, with Celecoxib, a selective COX-2 inhibitor, being a prime example. The development of novel pyrazole-based COX-2 inhibitors continues, aiming for improved efficacy and safety profiles.

Comparative In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors

CompoundAnimal ModelDosageEfficacy EndpointResultsReference
Celecoxib Rat model of osteoarthritisIntra-articular injectionReduction in cartilage degenerationSignificantly reduced cartilage degeneration.[8]
AD 532 Rat carrageenan-induced paw edema modelNot specifiedAnti-inflammatory and analgesic activityShowed promising anti-inflammatory and analgesic effects with no ulcerogenic effect.[9][10][9][10]
Novel Pyrazole Derivatives Rat carrageenan-induced paw edema modelNot specifiedAnti-inflammatory activitySeveral novel derivatives showed potent anti-inflammatory action.[11][11]

The carrageenan-induced paw edema model in rats is a classic and reliable assay for screening anti-inflammatory compounds. The goal for new pyrazole-based COX-2 inhibitors is to demonstrate efficacy comparable or superior to Celecoxib, while exhibiting a better safety profile, particularly regarding cardiovascular and gastrointestinal side effects.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard (e.g., Celecoxib), and test compound groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][12]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Efficacy in Infectious Diseases: A New Frontier

While less established than in oncology and inflammation, pyrazole derivatives are emerging as promising antimicrobial agents, particularly against resistant strains.

In Vivo Efficacy of Pyrazole-Based Antibacterial Agents

CompoundAnimal ModelDosageEfficacy EndpointResultsReference
Pyrazole-pyrimidine hybrid (5c) Rat model of MRSA-induced keratitisNot specifiedReduction of infectionSignificantly reduced infection compared to the MRSA-treated group.[2]

The in vivo efficacy of a pyrazole-pyrimidine hybrid in a rat model of MRSA-induced keratitis is a compelling example of the potential of this scaffold in combating antibiotic resistance.[2] Further studies are needed to explore the broader spectrum of activity and systemic efficacy of pyrazole-based antimicrobials.

Emerging Therapeutic Areas for Pyrazole Compounds

The versatility of the pyrazole scaffold has led to its exploration in other therapeutic areas, including neurodegenerative and metabolic diseases.

  • Neurodegenerative Diseases: Pyrazole-based compounds are being investigated as BACE1 inhibitors for the treatment of Alzheimer's disease, with some showing the ability to reduce amyloid-β production in mouse models.[13][14][15][16]

  • Metabolic Diseases: In the realm of diabetes, pyrazole derivatives have been designed as DPP-4 inhibitors, with some compounds exhibiting potent inhibition in vitro and demonstrating the potential for in vivo evaluation.[17][18][19][20] One study on a pyrazolobenzothiazine derivative showed a reduction in blood glucose levels in a mouse model.[21]

Conclusion and Future Perspectives

As this guide illustrates, pyrazole-based compounds have demonstrated significant in vivo efficacy across a range of therapeutic areas. The ability to fine-tune the pyrazole core and its substituents allows for the development of highly selective and potent drugs. The future of pyrazole-based drug discovery lies in the continued exploration of novel derivatives with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of disease biology deepens, the rational design of pyrazole compounds targeting novel pathways will undoubtedly lead to the next generation of innovative medicines.

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Confirming Target Engagement of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the initial step. The subsequent critical challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of key methodologies for confirming the cellular target engagement of novel compounds, using the hypothetical bioactive molecule, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, as a case study. While the specific target of this molecule is yet to be fully elucidated, its pyrazole scaffold is a common feature in kinase inhibitors, making this class of enzymes a rational starting point for our investigation.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, self-validating protocols, and comparative data to inform your target validation strategies.

The Imperative of Target Engagement Validation

Confirming that a drug binds to its intended target in a physiological context is paramount for several reasons[1][2]. It validates the compound's mechanism of action, allows for the correlation of target binding with cellular and organismal phenotypes, and helps to identify potential off-target effects that could lead to toxicity[3]. Without robust target engagement data, the interpretation of a compound's biological effects remains speculative.

This guide will compare four orthogonal approaches to confirming the target engagement of this compound, assuming a hypothetical primary target of a protein kinase, which we will refer to as "Kinase X".

Orthogonal Approaches to Confirming Target Engagement

We will explore the following four methodologies:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses ligand binding in cells and tissues.

  • Kinome Profiling: A broad screening approach to identify the primary target(s) and assess the selectivity of a compound against a large panel of kinases.

  • Western Blotting for Downstream Signaling: A method to measure the functional consequences of target engagement by analyzing downstream pathway modulation.

  • Phenotypic Assays: Cellular assays that measure a biological outcome linked to the function of the putative target.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability[4][5]. When heated, proteins denature and aggregate. A ligand-bound protein is often more stable and will denature at a higher temperature than the unbound protein[4]. This thermal shift can be quantified to confirm target engagement.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Plate cells B Treat with this compound or vehicle A->B C Aliquot cell suspensions B->C D Heat aliquots at different temperatures C->D E Lyse cells D->E F Centrifuge to separate soluble and aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Quantify soluble Kinase X (e.g., Western Blot, ELISA) G->H I Plot melt curves and determine thermal shift H->I

Caption: CETSA experimental workflow for assessing target engagement.

Hypothetical Data Summary:

Treatment GroupTemperature (°C)Soluble Kinase X (Normalized)
Vehicle Control451.00
500.85
550.52
600.21
650.05
This compound (10 µM)451.00
500.98
550.89
600.65
650.35

Detailed Experimental Protocol:

  • Cell Culture and Treatment: Plate a human cell line endogenously expressing Kinase X at a density of 2x10^6 cells/well in a 6-well plate and culture overnight. Treat the cells with 10 µM this compound or vehicle (DMSO) for 2 hours.

  • Cell Harvesting and Aliquoting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a protein-free buffer. Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

  • Heating Step: Heat the PCR tubes in a thermal cycler with a temperature gradient for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of soluble Kinase X using a suitable detection method such as Western blotting or an ELISA.

  • Data Analysis: Normalize the amount of soluble Kinase X at each temperature to the amount at the lowest temperature. Plot the normalized values against temperature to generate melting curves and determine the thermal shift (ΔTm).

Kinome Profiling

Principle: Kinome profiling involves screening a compound against a large panel of purified kinases to determine its inhibitory activity and selectivity.[6][7] This approach is invaluable for identifying the primary kinase target(s) of a novel compound and for flagging potential off-target activities early in the drug discovery process.

Experimental Workflow:

Kinome_Profiling_Workflow cluster_compound Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis A Prepare serial dilutions of this compound B Incubate compound with a panel of purified kinases, substrate, and ATP A->B C Measure kinase activity (e.g., phosphorylation of substrate) B->C D Calculate % inhibition for each kinase C->D E Determine IC50 values for inhibited kinases D->E

Caption: Kinome profiling workflow for target identification and selectivity assessment.

Hypothetical Data Summary:

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase X 95% 50
Kinase A8%>10,000
Kinase B12%>10,000
Kinase C92%250
Kinase D5%>10,000

Detailed Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction: In a multi-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer. Add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to a vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Downstream Signaling

Principle: If the putative target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.[1] Western blotting can be used to detect these changes in phosphorylation status, providing functional evidence of target engagement in a cellular context.[8][9]

Hypothetical Signaling Pathway:

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Kinase X Kinase X Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates p-Substrate Y Phosphorylated Substrate Y Cellular Response Cellular Response p-Substrate Y->Cellular Response Leads to This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical signaling pathway for Kinase X.

Hypothetical Data Summary:

Treatment GroupThis compound Conc. (µM)p-Substrate Y Signal (Normalized)Fold Change vs. Control
Vehicle Control01.001.00
Test Compound0.10.780.78
10.450.45
100.120.12

Detailed Experimental Protocol:

  • Cell Culture and Treatment: Plate cells as described for CETSA. Treat with increasing concentrations of this compound for a suitable duration to observe changes in phosphorylation (e.g., 30 minutes to 4 hours).

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). Subsequently, probe with a secondary antibody conjugated to an enzyme like HRP.[8]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against the total amount of Substrate Y or a loading control (e.g., GAPDH, β-actin) to normalize the p-Substrate Y signal.

  • Densitometry: Quantify the band intensities using image analysis software.

Phenotypic Assays

Principle: Phenotypic assays measure a specific cellular response that is dependent on the activity of the target protein.[10][11] If Kinase X is involved in cell proliferation, for example, its inhibition by this compound should lead to a decrease in cell viability or growth.

Target Engagement to Phenotype Workflow:

Phenotypic_Assay_Workflow cluster_workflow Linking Target Engagement to Phenotype A This compound engages Kinase X B Kinase X activity is inhibited A->B C Downstream signaling is blocked B->C D Cellular phenotype is altered (e.g., decreased proliferation) C->D

Caption: Logical flow from target engagement to a measurable cellular phenotype.

Hypothetical Data Summary (Cell Viability Assay):

Treatment GroupThis compound Conc. (µM)Cell Viability (% of Control)
Vehicle Control0100
Test Compound0.192
168
1035
10015

Detailed Experimental Protocol (MTT Assay for Cell Proliferation):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data to determine the EC50 value.

Comparative Summary of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Kinome ProfilingWestern Blotting (Downstream Signaling)Phenotypic Assays
Principle Ligand-induced thermal stabilization of the target protein.[4][5]Measures direct inhibition of a panel of purified kinases.[6][7]Detects changes in the phosphorylation of downstream substrates.[1]Measures a cellular outcome linked to target function.[10][11]
Type of Data Direct evidence of target binding in cells.In vitro IC50 values, selectivity profile.Functional evidence of target modulation in cells.Cellular EC50 values, phenotypic response.
Primary Application Target engagement confirmation.Target identification and selectivity profiling.Confirmation of functional target engagement.Linking target engagement to a biological effect.
Throughput Low to medium.High.Low to medium.High.
Required Reagents Specific antibody for the target protein.Purified kinases and substrates.Phospho-specific and total protein antibodies.Cell lines, assay-specific reagents (e.g., MTT).
Key Advantage Label-free, performed in a physiological context.Broad screening, identifies off-targets.Provides functional validation of target inhibition.Directly measures the desired biological outcome.
Key Limitation Not all targets show a thermal shift, requires a good antibody.In vitro results may not always translate to cells.Requires knowledge of the downstream pathway.The link to the direct target can be indirect.

Conclusion and Recommendations

Confirming the target engagement of a novel compound like this compound requires a multi-faceted approach. No single technique provides a complete picture; rather, the convergence of evidence from orthogonal methods builds a compelling case for a specific mechanism of action.

For a novel compound with a hypothesized kinase target, a pragmatic strategy would be:

  • Initial Target Identification and Selectivity: Begin with kinome profiling to identify the most likely primary target(s) and to assess selectivity across the kinome.

  • Direct Confirmation of Cellular Target Engagement: Use CETSA to confirm that the compound directly binds to the top candidate kinase(s) within intact cells.

  • Functional Validation in a Cellular Context: Employ Western blotting to demonstrate that target engagement leads to the expected modulation of a downstream signaling pathway.

  • Linking Target Engagement to a Biological Outcome: Utilize a relevant phenotypic assay to correlate the molecular mechanism with a desired cellular response.

By systematically applying these complementary methodologies, researchers can build a robust and well-supported model for the mechanism of action of this compound, significantly increasing the confidence in its therapeutic potential and guiding its further development.

References

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • An Overview of Current Methods to Confirm Protein-Protein Interactions. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Target-Identification-Phenotypic-Screening. Cambridge Healthtech Institute. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. VideoLectures.NET. [Link]

  • What technique is best for identifying a protein-protein interactions? Quora. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. [Link]

  • Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. MtoZ Biolabs. [Link]

  • The necessity of and strategies for improving confidence in the accuracy of western blots. F1000Research. [Link]

  • Antibody validation for Western blot: By the user, for the user. PMC - NIH. [Link]

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Navigating Cytotoxicity: A Comparative Analysis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Compound Safety Profiles in Early-Stage Drug Discovery

In the landscape of modern drug development, the early and accurate assessment of a compound's cytotoxicity is paramount. This guide provides a comparative analysis of the cytotoxic profiles of the novel pyrazole derivative, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, and its key synthetic precursors. By understanding the potential cellular toxicity at each synthetic step, researchers can de-risk lead candidates sooner, saving valuable time and resources. This document outlines the experimental rationale, detailed protocols, and data interpretation for a comprehensive cytotoxicity assessment.

Introduction: The Rationale for a Precursor-Focused Cytotoxicity Study

The synthesis of complex molecules like this compound often involves multiple steps and a variety of chemical intermediates. While the final compound is the primary focus of efficacy studies, its precursors may persist as impurities or be generated as metabolites. Therefore, a thorough understanding of the cytotoxicity of these precursors is crucial for a complete safety profile. This guide will focus on a comparative in vitro study design to elucidate the structure-activity relationship with respect to cytotoxicity.

We will explore the cytotoxicity of the final compound and its immediate precursors using a multi-assay approach. This includes assessing cell membrane integrity via Lactate Dehydrogenase (LDH) assay, metabolic activity through the MTT assay, and apoptosis induction by caspase-3/7 activity measurement. Human hepatocellular carcinoma (HepG2) cells will be used as a relevant in vitro model for liver toxicity, a common concern for novel chemical entities.

Experimental Design & Workflow

A logical and robust experimental workflow is the cornerstone of reliable cytotoxicity data. The following diagram illustrates the workflow for this comparative study.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Cell Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture HepG2 Cell Culture (Passaging & Seeding) compound_prep Compound Preparation (Stock & Working Solutions) treatment 24h Treatment with This compound & Precursors cell_culture->treatment Seed cells in 96-well plates compound_prep->treatment Prepare serial dilutions ldh LDH Assay (Membrane Integrity) treatment->ldh mtt MTT Assay (Metabolic Activity) treatment->mtt caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_acq Data Acquisition (Plate Reader) ldh->data_acq mtt->data_acq caspase->data_acq data_analysis IC50 Calculation & Statistical Analysis data_acq->data_analysis

Figure 1: Experimental workflow for the comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. It is imperative to maintain aseptic techniques throughout the cell culture and treatment phases.

HepG2 Cell Culture and Seeding
  • Cell Culture Maintenance: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

Compound Preparation and Cell Treatment
  • Stock Solutions: Prepare 100 mM stock solutions of this compound and its precursors in dimethyl sulfoxide (DMSO).

  • Working Solutions: Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of cell attachment, carefully remove the medium from the 96-well plates and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with 0.1% DMSO) and untreated control wells. Incubate the plates for 24 hours.

Cytotoxicity Assays

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Sample Collection: After the 24-hour treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

For each assay, the results should be expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of a compound that inhibits 50% of the measured activity) should be calculated for each compound using a non-linear regression analysis.

Hypothetical Data Summary

The following table presents a hypothetical data set to illustrate how the results of this comparative study would be presented.

CompoundAssayIC50 (µM)
Precursor 1 LDH> 100
MTT85.2 ± 5.1
Caspase-3/792.4 ± 6.3
Precursor 2 LDH75.6 ± 4.8
MTT42.1 ± 3.5
Caspase-3/738.9 ± 2.9
This compound LDH> 100
MTT> 100
Caspase-3/7> 100

Table 1: Hypothetical IC50 values for the test compounds in HepG2 cells after 24-hour treatment.

From this hypothetical data, we could infer that Precursor 2 exhibits the highest cytotoxicity, with a significant impact on both metabolic activity and apoptosis induction. In contrast, the final compound, this compound, and Precursor 1 show a much more favorable cytotoxicity profile.

Mechanistic Insights and Signaling Pathways

The observed cytotoxicity, particularly the induction of apoptosis by Precursor 2, suggests an interaction with specific cellular signaling pathways. The activation of caspase-3/7 indicates the engagement of the apoptotic cascade. Further investigation into the upstream signaling events, such as the involvement of the mitochondrial (intrinsic) or death receptor (extrinsic) pathways, would be warranted.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3/7 caspase8->caspase37 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis precursor2 Precursor 2 precursor2->mitochondrion Hypothesized Interaction

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of drug development, the efficacy of a therapeutic candidate is only half the story; its safety and specificity are paramount. Unintended interactions between a drug and biological molecules, known as off-target effects, are a leading cause of adverse drug reactions (ADRs) and a primary driver of late-stage clinical trial failures.[1][2] These off-target interactions can diminish a drug's therapeutic window and introduce unforeseen toxicity, compromising patient safety.[2] Therefore, a rigorous and systematic evaluation of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of rational drug design.

This guide provides a comprehensive framework for evaluating the off-target profile of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (hereafter referred to as Compound A ). The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs due to its versatile biological activity.[3] However, this versatility necessitates a thorough investigation into its selectivity. This document outlines a multi-tiered approach, beginning with predictive computational methods and progressing through comprehensive in vitro screening to targeted cellular and in vivo validation. We will compare the hypothetical profile of Compound A against two alternatives: Alternative 1 , a structurally similar pyrazole analog, and Alternative 2 , a compound with a distinct chemical scaffold but a similar intended primary target.

This workflow is designed to build a self-validating dataset, where each stage informs the next, allowing researchers to make data-driven decisions, mitigate risks, and optimize lead candidates with greater confidence.[4]

Section 1: The Predictive Foundation: In Silico Off-Target Profiling

Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) screening serves as an essential first-pass filter. These methods leverage vast databases of known compound-protein interactions to predict potential off-target liabilities based on the chemical structure of a query molecule.[5] This approach is cost-effective, rapid, and provides a logical basis for prioritizing subsequent experimental assays.[6]

We will employ a consensus-based approach, combining predictions from multiple platforms to increase the reliability of our findings. The goal is not to definitively identify off-targets but to generate a data-driven list of potential interactions to investigate experimentally.

Experimental Protocol: Multi-Platform In Silico Assessment
  • Compound Preparation: Obtain the 2D structure (SMILES format) for Compound A and its alternatives.

  • Platform Selection: Utilize at least two distinct predictive platforms to ensure a breadth of underlying algorithms.

    • Ligand-Based Methods: Employ tools like the ProTox-3.0 server or similar platforms that predict toxicity and target profiles based on molecular similarity and fragment propensities.

    • Structure-Based/AI Methods: Use platforms like Schrödinger's Predictive Toxicology solution or ProfhEX, which may use graph neural networks or physics-based modeling to predict binding probabilities against panels of safety-relevant targets.[6][7]

  • Prediction Execution: Submit the SMILES string of each compound to the selected platforms. Run predictions against comprehensive off-target panels, typically including kinases, GPCRs, ion channels, and nuclear receptors.

  • Data Analysis:

    • Consolidate the outputs from all platforms.

    • Filter the results to highlight targets with a high prediction score or probability of interaction from multiple sources.

    • Pay special attention to targets implicated in common adverse events (e.g., hERG for cardiotoxicity, CYPs for drug-drug interactions, PXR for promiscuous activation).

Data Presentation: Predicted Off-Target Liabilities

The results should be summarized in a clear, comparative table.

Predicted Target Class Compound A (this compound)Alternative 1 (Structurally Similar Pyrazole)Alternative 2 (Different Scaffold)Rationale for Concern
Kinases High Probability (e.g., ABL, SRC family)High Probability (e.g., ABL, LCK)Low ProbabilityPyrazole scaffold is a known kinase hinge-binder. Off-target kinase inhibition can lead to various toxicities.[8][9]
GPCRs Moderate Probability (e.g., Cannabinoid CB1)Moderate Probability (e.g., Cannabinoid CB1)High Probability (e.g., Adrenergic α1)Diaryl-pyrazole derivatives are known CB1 antagonists.[10] GPCR off-targets can cause CNS, cardiovascular, and metabolic side effects.[11]
Ion Channels Low Probability (hERG predicted inactive)Moderate Probability (hERG predicted active)Low Probability (hERG predicted inactive)hERG inhibition is a major cause of acquired long QT syndrome and cardiotoxicity.
Cytochrome P450s Moderate Probability (e.g., CYP3A4)Moderate Probability (e.g., CYP3A4)Low ProbabilityInhibition or induction of CYPs can lead to significant drug-drug interactions.

Section 2: Broad Spectrum Screening: In Vitro Biochemical Profiling

Rationale: Following in silico predictions, the next critical step is to experimentally measure the interaction of the compounds against large panels of purified proteins. This provides quantitative data on potency and selectivity, directly validating or refuting the computational hypotheses. Given the pyrazole scaffold, focusing on kinase and GPCR panels is a logical and evidence-based starting point.[12][13]

Workflow: Tiered In Vitro Profiling

Caption: Tiered workflow for in vitro off-target profiling.

Kinome Selectivity Profiling

Rationale: Many small molecule inhibitors achieve their potency by targeting the ATP-binding site of protein kinases. The pyrazole scaffold is a common hinge-binding motif. Therefore, assessing Compound A against a broad panel of kinases is essential to understand its selectivity and identify potential off-target liabilities that could lead to toxicity.[12][14] Commercial services offer comprehensive panels that cover a large portion of the human kinome.[15][16]

  • Platform Selection: Choose a reputable vendor offering a large kinase panel (e.g., >400 kinases). Assays are typically radiometric (³³P-ATP incorporation) or luminescence-based (e.g., ADP-Glo™).[12][15] The ADP-Glo™ assay is often preferred for its high throughput and non-radioactive nature.

  • Primary Screen:

    • Screen Compound A, Alternative 1, and Alternative 2 at a single high concentration (e.g., 1 µM or 10 µM) against the full kinase panel.

    • Include a known promiscuous inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (vehicle) control.

    • Run all experiments in duplicate.

  • Data Analysis (Primary): Calculate the percent inhibition for each kinase relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Secondary Screen (Dose-Response):

    • For any kinase showing significant inhibition (typically >50%) in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

    • Concentrations should span a wide range (e.g., 1 nM to 30 µM).

  • Data Analysis (Secondary): Fit the dose-response data to a four-parameter logistic equation to calculate the precise IC50 for each off-target interaction.

GPCR Selectivity Profiling

Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are targeted by a significant fraction of all approved drugs.[17] Off-target activity at GPCRs can lead to a wide array of side effects, particularly in the central nervous and cardiovascular systems.[11] Given that some pyrazole derivatives are known to modulate GPCRs like the CB1 receptor, a broad GPCR panel is a necessary component of a thorough safety evaluation.[10]

  • Platform Selection: Utilize a service that offers a diversity panel covering major GPCR families (e.g., Eurofins Discovery, Reaction Biology).[11][18] The assays should ideally be functional, measuring downstream signaling events like cAMP accumulation (for Gs/Gi coupled receptors), calcium mobilization (for Gq coupled receptors), or β-arrestin recruitment.[17][18][19]

  • Primary Screen:

    • Screen all three compounds at a single concentration (e.g., 10 µM).

    • Each receptor assay should be run in both agonist mode (to detect activation) and antagonist mode (to detect inhibition of a known reference agonist).

    • Include appropriate positive and negative controls for each assay format.

  • Secondary Screen (Dose-Response): For any receptor showing significant activity or inhibition (>50%) in the primary screen, perform a 10-point dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Comparative In Vitro Off-Target Profiles

Summarize the dose-response data for confirmed off-targets.

Off-Target Compound A (IC50/EC50)Alternative 1 (IC50/EC50)Alternative 2 (IC50/EC50)On-Target Potency (IC50)Selectivity Window (Off-Target/On-Target)
Primary Target Kinase 15 nM25 nM10 nMN/AN/A
SRC Kinase 850 nM450 nM>10,000 nM15 nM57x
LCK Kinase 2,100 nM900 nM>10,000 nM15 nM140x
Cannabinoid Receptor CB1 5,500 nM1,200 nM>10,000 nM15 nM367x
Adrenergic Receptor α1 >10,000 nM>10,000 nM95 nM10 nM9.5x

Interpretation: Compound A shows a moderate selectivity window against SRC and LCK kinases. Alternative 1 is less selective. Alternative 2, while highly selective against the kinome, demonstrates a very narrow selectivity window against the α1 adrenergic receptor, a significant liability.

Section 3: Assessing Physiological Context: Cellular Profiling

Rationale: Biochemical assays using purified proteins are essential but do not fully recapitulate the complex environment inside a living cell. Cellular assays are required to confirm that a compound can cross the cell membrane, engage its target in a physiological context, and to uncover any unexpected effects on cellular health.

Cellular Target Engagement

Rationale: It is crucial to confirm that the off-target interactions observed biochemically also occur within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures changes in the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates.[2]

  • Cell Line Selection: Choose a human cell line that endogenously expresses the off-target of interest (e.g., SRC kinase).

  • Compound Treatment: Incubate intact cells with a high concentration of Compound A (e.g., 10-30 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Analysis: Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or targeted proteomics (MS).

  • Data Analysis: Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

General Cellular Toxicity

Rationale: A broad assessment of cytotoxicity helps to identify compounds that may have non-specific off-target effects or liabilities not captured by specific protein panels.

  • Cell Panel: Test compounds against a panel of diverse human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney, a panel of cancer cell lines).

  • Assay: Treat cells with a dose-response of each compound for 48-72 hours. Measure cell viability using a standard method like an MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the CC50 (Concentration causing 50% cytotoxicity) for each compound in each cell line. A low CC50 value indicates general toxicity.

Section 4: The Whole Organism Response: In Vivo Evaluation

Rationale: The ultimate test of a compound's safety profile is its behavior in a whole, living organism. In vivo toxicology studies are essential for understanding the integrated physiological response to a drug, including its absorption, distribution, metabolism, and excretion (ADME) properties and its potential to cause organ-specific toxicity.[20][21]

Experimental Protocol: Exploratory In Vivo Toxicology
  • Species Selection: Select two relevant species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate), as recommended by regulatory guidelines.[22][23]

  • Dose Range Finding (DRF) Study:

    • Administer single, escalating doses of the compound to a small group of animals.

    • Monitor for clinical signs of toxicity, changes in body weight, and food consumption.

    • The goal is to identify a maximum tolerated dose (MTD).[21]

  • Repeat-Dose Toxicology Study:

    • Based on the DRF, select 3-4 dose levels (low, mid, high) for a multi-day study (e.g., 7 or 14 days).

    • Administer the compound daily via the intended clinical route.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and histopathological examination of all major organs to identify any treatment-related findings.

  • Data Analysis: Compare all parameters between treated and control groups. Any adverse findings should be correlated with the in vitro off-target profile. For example, if SRC inhibition was identified in vitro, the pathologist should pay close attention to tissues where SRC signaling is critical.

Conclusion: An Integrated Strategy for De-Risking Drug Candidates

The evaluation of off-target effects is a cornerstone of modern, safety-conscious drug discovery. This guide presents a systematic, tiered approach for characterizing the selectivity profile of this compound. By integrating in silico prediction, broad in vitro screening, and targeted cellular and in vivo studies, researchers can build a comprehensive safety profile.

Our comparative analysis demonstrates how this process can differentiate between seemingly similar compounds. While Compound A showed some off-target kinase activity, its overall profile and selectivity window may be acceptable. Alternative 1 showed a poorer selectivity profile, while Alternative 2 , despite being "cleaner" against the kinome, possessed a critical off-target liability with a narrow selectivity window. This highlights the principle that a "clean" compound is not always a safe compound; the nature of the off-targets is as important as their number. This integrated strategy enables project teams to identify and mitigate risks early, saving time and resources and ultimately leading to the development of safer, more effective medicines.[1]

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  • Singh, S., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed Central. Retrieved from [Link]

  • Savini, F., et al. (2018). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1 H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PubMed. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The final step, proper disposal, is a critical juncture that safeguards both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS No. 1172505-99-5), a substituted pyrazole derivative increasingly utilized in modern research. Our approach is rooted in a deep understanding of chemical properties, regulatory compliance, and field-proven safety protocols, ensuring a self-validating system of waste management.

Understanding the Compound: A Prerequisite for Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the subject compound is paramount. This compound is a nitrogen-containing heterocyclic compound. While comprehensive toxicological and environmental fate data for this specific molecule are not extensively published, its classification as an irritant necessitates a cautious and informed approach to its handling and disposal.

A Safety Data Sheet (SDS) for this compound from Matrix Scientific identifies it as an irritant with the following GHS hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

This information is the cornerstone of our immediate safety precautions and dictates the minimum personal protective equipment (PPE) required.

Table 1: Key Data for this compound Disposal

PropertyInformationSource
CAS Number 1172505-99-5[1][2][3]
Molecular Formula C8H13N3[1][3]
Physical State Solid (presumed)General chemical knowledge
Known Hazards Irritant, may cause allergic skin reaction, causes serious eye irritation.
Primary Disposal Route Licensed Hazardous Waste Disposal ServiceGeneral chemical waste guidelines
Recommended PPE Chemical safety goggles, chemically resistant gloves (e.g., nitrile), lab coat.General chemical safety protocols

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety measures and culminates in the compliant removal of the waste by a certified entity.

Immediate Safety and Handling Precautions

Given its classification as an irritant, all handling of this compound, including preparation for disposal, must be conducted with appropriate PPE.

Experimental Protocol: Donning Appropriate PPE

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.

  • Hand Protection: Don chemically resistant gloves, such as nitrile rubber, to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.

  • Work Area: Conduct all manipulations of the compound, especially when handling powders outside of a sealed container, within a certified chemical fume hood to minimize inhalation risk.

Waste Segregation: The Foundation of Compliance

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal. Never mix this compound waste with incompatible materials.

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container designated for solid chemical waste.

    • Any materials contaminated through direct contact, such as weighing paper, contaminated pipette tips, and gloves, must also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix organic solvent solutions of the compound with aqueous waste streams.

Containerization and Labeling: Clarity is Key

All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Labeling must be clear, accurate, and compliant with your institution's and local regulations.

Mandatory Label Information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "1172505-99-5"

  • The primary hazard: "Irritant"

  • The date when waste was first added to the container.

  • The name and contact information of the principal investigator or laboratory responsible.

Storage of Chemical Waste

Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Secondary containment, such as a chemical-resistant tray, is highly recommended to contain any potential leaks.

Disposal Methodology: The Final Step

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The only acceptable method of disposal is through a licensed hazardous waste management service.

Incineration: The Preferred Route for Organic Compounds

For many nitrogen-containing heterocyclic compounds, high-temperature incineration is the preferred disposal method. This process is designed to break down the molecule into simpler, less harmful components. However, the thermal decomposition of such compounds can produce hazardous byproducts including hydrogen cyanide (HCN), isocyanic acid (HNCO), and ammonia (NH3).[4] Therefore, this process must be carried out in a specialized facility equipped with appropriate scrubbers and emission controls to neutralize these toxic gases.

Landfill: A Restricted Option

Land disposal of untreated hazardous wastes is heavily restricted under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] For a chemical classified as an irritant, it would likely require treatment to meet specific concentration levels before being eligible for landfill disposal in a certified hazardous waste landfill. This further underscores the necessity of using a professional waste management service that can ensure all regulatory requirements are met.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Segregation & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) Hazards: Irritant, Skin Sensitizer A->B Step 1 C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C Step 2 D Segregate Waste Streams C->D Step 3 E Solid Waste Container (Unused chemical, contaminated items) D->E F Liquid Waste Container (Solutions containing the compound) D->F G Label Container Correctly: Name, CAS, Hazards, Date E->G F->G H Store in Designated Area with Secondary Containment G->H Step 4 I Arrange for Pickup by Licensed Hazardous Waste Service H->I Step 5 J Prohibited Disposal Routes: Sewer, Regular Trash I->J Strictly Avoid K Preferred Disposal Method: High-Temperature Incineration I->K

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of thorough compound understanding, meticulous segregation and labeling, and the exclusive use of certified disposal channels, researchers can ensure that the final chapter of their compound's lifecycle is written with the utmost responsibility. This guide serves as a foundational document to be integrated with your institution's specific Environmental Health & Safety (EHS) protocols.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • This compound Datasheet. DC Chemicals. Available at: [Link]

  • This compound [1172505-99-5]. Chemsigma. Available at: [Link]

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine demands the highest standards of safety and operational excellence. This guide moves beyond mere compliance, offering a framework for proactive risk mitigation rooted in a deep understanding of the compound's potential hazards. While comprehensive toxicological data for this specific molecule is not widely published, by analyzing its structure—a pyrazole amine—and data from close analogs, we can establish a robust safety protocol. The guidance herein is designed to be a self-validating system, ensuring that every step, from preparation to disposal, reinforces a culture of safety and scientific integrity.

Hazard Analysis: Understanding the Compound

The primary directive in handling any chemical is to understand its inherent risks. For this compound, the available data points to significant hazards.

  • GHS Hazard Classification: One supplier indicates the compound causes severe skin burns and eye damage (H314), warranting the "Danger" signal word[1]. Another identifies it as an "Irritant"[2].

  • Analog Data: Structurally similar pyrazole amines are known to cause skin, eye, and respiratory irritation, with potential for harm if swallowed or inhaled[3][4][5].

Given the potential for severe tissue damage, we must treat this compound with the utmost respect and assume it is corrosive, toxic, and irritating until proven otherwise. All handling procedures must reflect this conservative assessment. It is a critical best practice to treat all chemicals of unknown toxicity as having potential hazards[6].

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 1172505-99-5 [1][2][6]
Molecular Formula C8H13N3 [1][2][6]
Molecular Weight 151.21 g/mol [1][2][6]
Appearance Off-white to light yellow solid [1]

| Storage | 2-8°C, sealed, in a dry, dark place |[1][7] |

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist; it is your primary barrier against exposure. The level of protection must be adapted to the specific procedure and associated risks, such as the quantity of material being handled and the potential for aerosolization or splashing.

Table 2: Recommended Personal Protective Equipment (PPE) Levels

Protection Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection When to Use
Standard Laboratory Use Chemical splash goggles meeting EN166 or ANSI Z87.1 standards[4][8][9]. Chemical-resistant nitrile or neoprene gloves. Inspect before use[3]. Standard laboratory coat[3]. Not required if and only if all manipulations are performed within a certified chemical fume hood[3][8]. Handling small quantities (<1g) for weighing and solution preparation inside a fume hood.
Increased Risk (Splash/Aerosol) Chemical splash goggles and a full-face shield[3][9]. Double-gloving with chemical-resistant nitrile or neoprene gloves[3]. Chemical-resistant apron or coveralls over a standard lab coat[3]. A NIOSH-approved respirator with organic vapor and particulate cartridges[3][4]. Handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood is unavoidable.

| Emergency (Spill) | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)[3]. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)[3]. | Fully encapsulated, chemical- and vapor-protective suit. | Positive-pressure, full-face SCBA[3]. | In the event of a significant spill or uncontrolled release. |

Causality Behind PPE Choices:

  • Eye Protection: The potential for severe eye damage necessitates the use of chemical splash goggles over standard safety glasses to provide a complete seal around the eyes. A face shield is added during higher-risk tasks because it protects the entire face from splashes, which goggles alone cannot do[9].

  • Hand Protection: Amines can degrade certain glove materials. Nitrile provides good general resistance, but for prolonged operations, double-gloving provides an additional layer of security against undetected pinholes or degradation[3].

  • Respiratory Protection: The primary amine group and potential for the compound to be a fine, dispersible powder make inhalation a significant risk. A fume hood is the most effective engineering control. If the hood is not available or its efficacy is compromised, a respirator is mandatory to prevent respiratory tract irritation[3][4].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible, safe science.

Step 1: Preparation (The Pre-Flight Check)

  • Designate the Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[3][8].

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested[3][4].

  • Assemble Materials: Gather all necessary PPE, glassware, and reagents. Cover the work surface within the fume hood with disposable, absorbent bench paper[3].

  • Don PPE: Put on the appropriate level of PPE as determined by your risk assessment (see Table 2).

Step 2: Aliquoting and Transfer (The Critical Manipulation)

  • Tare Vessel: Place a tared, sealed receiving vessel on the analytical balance inside the fume hood.

  • Minimize Dust: Open the stock container. Use a clean spatula to carefully transfer the solid compound to the receiving vessel. Avoid any actions that could generate dust, such as tapping or scraping vigorously[3].

  • Seal and Re-weigh: Immediately seal the receiving vessel and the stock container. Re-weigh the receiving vessel to determine the precise amount transferred.

  • Solution Preparation: If dissolving, slowly add the solid to the solvent to prevent splashing. If the dissolution is exothermic, use an ice bath and add the solid in small portions.

Step 3: Post-Handling Decontamination and Cleanup

  • Wipe Down: Thoroughly wipe down the spatula and any surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and a disposable towel.

  • Dispose of Consumables: All contaminated disposable materials (gloves, bench paper, towels, weighing paper) must be placed in a designated hazardous waste container[3].

  • Doff PPE: Remove PPE in the correct order (gloves first, then apron/coveralls, face shield, and goggles) to avoid self-contamination. Wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area Designate & Prepare Fume Hood verify_safety Verify Eyewash/ Safety Shower prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe weigh Weigh & Transfer (Minimize Dust) don_ppe->weigh Enter Handling Phase dissolve Prepare Solution (Control Splashing) weigh->dissolve decon Decontaminate Surfaces & Tools dissolve->decon Enter Cleanup Phase waste Segregate Hazardous Waste decon->waste doff_ppe Doff PPE & Wash Hands waste->doff_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.